molecular formula C7H15NO B1509546 ((1S,3R)-3-Aminocyclohexyl)methanol

((1S,3R)-3-Aminocyclohexyl)methanol

Numéro de catalogue: B1509546
Poids moléculaire: 129.2 g/mol
Clé InChI: DFMNUVOZLQPWTG-NKWVEPMBSA-N
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Description

((1S,3R)-3-Aminocyclohexyl)methanol is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.2 g/mol. The purity is usually 95%.
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Propriétés

Formule moléculaire

C7H15NO

Poids moléculaire

129.2 g/mol

Nom IUPAC

[(1S,3R)-3-aminocyclohexyl]methanol

InChI

InChI=1S/C7H15NO/c8-7-3-1-2-6(4-7)5-9/h6-7,9H,1-5,8H2/t6-,7+/m0/s1

Clé InChI

DFMNUVOZLQPWTG-NKWVEPMBSA-N

SMILES isomérique

C1C[C@@H](C[C@@H](C1)N)CO

SMILES canonique

C1CC(CC(C1)N)CO

Origine du produit

United States
Foundational & Exploratory

Advanced Applications of ((1S,3R)-3-Aminocyclohexyl)methanol in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design (SBDD), the selection of chiral, conformationally restricted building blocks is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). ((1S,3R)-3-Aminocyclohexyl)methanol has emerged as a highly privileged bifunctional scaffold. By offering both a nucleophilic primary amine and a versatile primary alcohol on a rigid cyclohexane ring, this molecule provides a predictable 3D vector for pharmacophore placement. This whitepaper details the physicochemical properties, stereochemical rationale, and field-proven synthetic protocols for integrating this scaffold into complex targeted therapeutics, particularly kinase inhibitors[1].

Physicochemical Profiling

Understanding the baseline properties of this scaffold is critical for predicting its behavior in both synthetic workflows and biological systems. The data below summarizes the core metrics for the free base and its commonly utilized hydrochloride salt[2],[3].

PropertyValue / DescriptionCausality & Impact in Drug Design
Chemical Name ((1S,3R)-3-Aminocyclohexyl)methanolDictates the 1,3-cis relative stereochemistry.
CAS Number 1430937-32-8 (Free Base) 2402789-19-7 (HCl Salt)HCl salt is preferred for long-term storage stability[2].
Molecular Formula C₇H₁₅NOLow molecular weight allows for downstream elaboration without exceeding Lipinski's Rule of 5.
Molecular Weight 129.20 g/mol High atom economy during coupling reactions[3].
Topological Polar Surface Area (TPSA) ~46.3 ŲOptimal for maintaining cell permeability while providing critical hydrogen bond donors/acceptors[3].
LogP (Computed) ~0.1Highly hydrophilic; improves the aqueous solubility of heavily lipophilic API cores.

Stereochemical & Conformational Dynamics

The true value of ((1S,3R)-3-Aminocyclohexyl)methanol lies in its stereochemistry. The (1S,3R) configuration on a 1,3-disubstituted cyclohexane ring dictates a cis relationship between the amino and hydroxymethyl groups.

Conformational Causality: In its lowest-energy chair conformation, the cis-1,3 substitution allows both the -NH₂ and -CH₂OH groups to occupy equatorial positions simultaneously. This minimizes 1,3-diaxial steric clashes and "locks" the molecule into a highly stable, predictable geometry. When this scaffold is incorporated into a drug molecule, the equatorial vectors project the attached pharmacophores at a precise ~109.5° angle relative to the ring system. This rigidity reduces the entropic penalty upon target binding, a critical factor when designing inhibitors for tight allosteric or ATP-binding pockets in kinases.

SynthWorkflow SM ((1S,3R)-3-Aminocyclohexyl)methanol (Chiral Scaffold) SNAr Regioselective S_N Ar (Amine Reactivity) SM->SNAr DIPEA, Heat Intermediate N-Aryl Intermediate (Free Hydroxyl) SNAr->Intermediate Chemoselectivity Etherification O-Alkylation / Etherification (Hydroxyl Reactivity) Intermediate->Etherification Base, R-X API Target API (e.g., Kinase Inhibitor) Etherification->API Final Deprotection

Synthetic workflow illustrating the chemoselective functionalization of the bifunctional scaffold.

Chemoselective Functionalization: Experimental Protocol

Because the scaffold contains both an amine and an alcohol, chemoselectivity is the primary synthetic challenge. The following self-validating protocol leverages the inherent nucleophilic disparity between the primary amine and the primary alcohol to achieve regioselective Nucleophilic Aromatic Substitution (S_N Ar) without the need for protecting groups.

Protocol: Regioselective S_N Ar Coupling with 2,4-Dichloropyrimidine

Objective: Synthesize an N-(pyrimidin-4-yl) intermediate, a common motif in kinase inhibitor development[1].

Step-by-Step Methodology:

  • Preparation & Solvation: Dissolve 1.0 equivalent of 2,4-dichloropyrimidine in anhydrous 1-butanol (0.2 M concentration) under an inert nitrogen atmosphere.

    • Causality: 1-butanol is selected over aprotic solvents (like DMF) because its protic nature stabilizes the transition state of the S_N Ar reaction via hydrogen bonding to the leaving chloride, accelerating the substitution.

  • Reagent Addition: Cool the reaction mixture to 0°C. Dropwise, add 1.1 equivalents of ((1S,3R)-3-Aminocyclohexyl)methanol hydrochloride, followed immediately by 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA serves a dual purpose: it neutralizes the HCl salt to liberate the free nucleophilic amine, and its significant steric bulk prevents it from acting as a competing nucleophile. The primary amine is intrinsically more nucleophilic than the hydroxyl group, allowing for exclusive C-N bond formation.

  • Kinetic Control (Heating): Allow the reaction to warm to room temperature, then gently heat to 60°C for 4 hours.

    • Causality: The C4 position of 2,4-dichloropyrimidine is more electrophilic than the C2 position. Maintaining the temperature at 60°C ensures kinetic control, driving the amine to attack the C4 position exclusively while preventing the hydroxyl group from displacing the remaining C2 chloride.

  • Workup & Self-Validation: Concentrate the mixture under reduced pressure and partition between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Validation System: Analyze the crude product via LC-MS and ¹H-NMR.

      • LC-MS: Look for the [M+H]⁺ peak corresponding to the mono-substituted product. The absence of a bis-substituted mass confirms the chemoselectivity.

      • NMR: The diagnostic doublet of the pyrimidine C5 proton will shift significantly upfield (shielded) due to the strong electron-donating resonance effect of the newly formed secondary amine, confirming successful C4 functionalization.

Case Study: Application in ERK1/2 Inhibitor Development

The ((1S,3R)-3-Aminocyclohexyl)methanol scaffold has been prominently featured in the patent literature for the development of Extracellular Signal-Regulated Kinase (ERK) inhibitors[1]. The ERK1/2 pathway is a critical node in the MAPK signaling cascade, which is frequently hyperactivated in various human malignancies (e.g., KRAS or BRAF mutant cancers).

By coupling the scaffold to a pyrimidine core, researchers developed potent inhibitors where the cyclohexane ring acts as a structural spacer. The hydroxymethyl group is specifically oriented by the (1S,3R) stereocenters to form critical hydrogen bonds with the solvent-exposed region of the ERK ATP-binding pocket, drastically improving target residence time and kinase selectivity[1].

ERKPathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS GTPase RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1 / MEK2 RAF->MEK Phosphorylation ERK ERK1 / ERK2 (Target Enzyme) MEK->ERK Phosphorylation TF Transcription Factors (Cell Proliferation) ERK->TF Nuclear Translocation Inhibitor ((1S,3R)-Scaffold Inhibitor) Inhibitor->ERK Covalent / Allosteric Blockade

Mechanism of action for ERK1/2 inhibitors derived from the (1S,3R)-aminocyclohexyl scaffold.

Conclusion

The integration of ((1S,3R)-3-Aminocyclohexyl)methanol into drug discovery pipelines exemplifies the power of stereochemically defined building blocks. Its unique combination of a conformationally locked equatorial vector, tunable hydrophilicity, and orthogonal functional groups enables the rapid synthesis of high-quality API candidates. By adhering to the chemoselective protocols outlined above, development teams can reliably harness this scaffold to address complex therapeutic targets.

References

  • Title: ((1S,3R)-3-Aminocyclohexyl)methanol | C7H15NO | CID 67278447 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: [(1S,3R)-3-aminocyclohexyl]methanol hydrochloride — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: WO2014124230A2 - Erk inhibitors and uses thereof Source: Google Patents URL

Sources

Comprehensive Structure Elucidation of ((1S,3R)-3-Aminocyclohexyl)methanol: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of chiral alicyclic amino alcohols is a critical path in modern drug discovery, particularly in the development of highly selective kinase inhibitors (e.g., ERK inhibitors) where stereochemistry dictates target affinity [1]. ((1S,3R)-3-Aminocyclohexyl)methanol presents a unique analytical challenge: it requires not only the confirmation of its 1,3-disubstituted connectivity but also the rigorous assignment of its relative (cis) and absolute (1S, 3R) stereochemistry.

As a Senior Application Scientist, I approach this elucidation not as a checklist of techniques, but as a self-validating logical system. Every analytical choice—from leveraging 3JHH​ scalar couplings to employing Vibrational Circular Dichroism (VCD)—is driven by the molecule's intrinsic conformational thermodynamics. This whitepaper details the causality behind these experimental choices and provides field-proven protocols for unambiguous structural assignment.

Phase 1: Compositional & Connectivity Analysis

The foundation of any elucidation workflow is establishing the exact mass and 2D connectivity. High-Resolution Mass Spectrometry (HRMS-ESI+) first confirms the molecular formula C7​H15​NO via the [M+H]+ ion at m/z 130.1226.

To map the molecular framework, we deploy a suite of 1D and 2D NMR techniques. The causality here is sequential: 1D 1H and 13C NMR provide the atom count and electronic environment, while COSY establishes contiguous spin systems. Crucially, HMBC correlations from the hydroxymethyl protons to C1, C2, and C6, combined with correlations from the amine protons to C2, C3, and C4, definitively lock in the 1,3-disubstitution pattern .

NMRElucidation A 1D NMR (1H, 13C) Atom Count & Shifts B COSY & TOCSY Spin Systems A->B C HSQC C-H 1-Bond Links B->C D HMBC Quaternary/Long-Range C->D E NOESY/ROESY Spatial Proximity D->E

Caption: Workflow for structural connectivity and spatial proximity using 1D and 2D NMR techniques.

Table 1: Synthesized NMR Assignments for ((1S,3R)-3-Aminocyclohexyl)methanol

Data acquired in DMSO- d6​ at 400 MHz. Chemical shifts ( δ ) are highly dependent on the diequatorial conformation.

Position 13 C δ (ppm) 1 H δ (ppm)Multiplicity & J-Coupling (Hz)Key HMBC / COSY Correlations
C1 40.21.50tt, J = 11.5, 3.5H2, H6, H7
C2 35.10.90 (ax)1.85 (eq)q, J = 12.0dt, J = 12.0, 3.0H1, H3
C3 50.42.65tt, J = 11.5, 3.5H2, H4, NH 2​
C4 35.51.05 (ax)1.75 (eq)q, J = 12.0dt, J = 12.0, 3.0H3, H5
C5 25.31.20 (ax)1.65 (eq)qt, J = 12.0, 3.5d, J = 12.0H4, H6
C6 28.70.95 (ax)1.80 (eq)q, J = 12.0dt, J = 12.0, 3.0H1, H5
C7 65.83.35d, J = 6.0H1, OH
NH 2​ -1.60br sC3
OH -4.45br sC7

Phase 2: Relative Stereochemistry via Conformational Analysis

Assigning the relative stereochemistry of a 1,3-disubstituted cyclohexane requires a deep understanding of conformational thermodynamics. Textbooks and empirical studies demonstrate that in cis-1,3-disubstituted cyclohexanes, the conformer with both substituents in the equatorial positions is overwhelmingly favored [3]. The alternative diaxial conformer is severely destabilized by 1,3-diaxial steric repulsion.

Because ((1S,3R)-3-Aminocyclohexyl)methanol is the cis isomer, it adopts a highly stable diequatorial conformation in solution. This structural rigidity provides a self-validating system for our NMR data:

  • Scalar Couplings ( 3JHH​ ): If the substituents at C1 and C3 are equatorial, the protons attached to C1 and C3 must be axial . In the 1H NMR spectrum (Table 1), H1 ( δ 1.50) and H3 ( δ 2.65) both appear as triplets of triplets (tt). The large coupling constants (J ~ 11.5 Hz) are the hallmark of axial-axial interactions with the neighboring methylene protons, proving H1 and H3 are axial, and thus the substituents are equatorial.

  • NOESY Correlations: In a chair conformation, all axial protons on the same face of the ring are in close spatial proximity (< 3.0 Å). A strong NOE cross-peak between H1, H3, and H5 (the three axial protons on the bottom face) definitively confirms the cis relationship.

Phase 3: Absolute Configuration Assignment

While NMR easily proves the cis relationship, it cannot inherently distinguish between the (1S, 3R) and (1R, 3S) enantiomers. To establish absolute configuration, we must break the symmetry using either chiral derivatization or chiroptical spectroscopy.

Method A: Modified Mosher's Method (NMR)

For amino alcohols, double derivatization with a Chiral Derivatizing Agent (CDA) like α -methoxy- α -trifluoromethylphenylacetic acid (MTPA) is the gold standard [2]. By synthesizing both the bis-(R)-MTPA and bis-(S)-MTPA amido-esters, we create diastereomers. The anisotropic shielding from the phenyl rings causes predictable chemical shift differences ( ΔδSR=δS​−δR​ ). A systematic mapping of positive and negative ΔδSR values across the cyclohexane ring allows for the unambiguous assignment of the 1S, 3R configuration.

Method B: Vibrational Circular Dichroism (VCD)

To avoid chemical derivatization, Vibrational Circular Dichroism (VCD) offers a non-destructive, highly authoritative alternative. VCD measures the differential absorption of left and right circularly polarized infrared light. Because the diequatorial chair conformation is rigid, we can perform ab initio Density Functional Theory (DFT) calculations to predict the VCD spectra for both the (1S, 3R) and (1R, 3S) isomers. Overlaying the experimental VCD spectrum with the DFT-calculated spectra provides a definitive stereochemical assignment based on the matching vibrational couplets [4].

Stereochemistry A ((1S,3R)-3-Aminocyclohexyl)methanol B Relative Stereochemistry (cis-1,3-disubstituted) A->B D Absolute Configuration (1S, 3R) A->D C Diequatorial Conformation (Minimized 1,3-diaxial) B->C E NOESY & J-Coupling (Axial-Axial J > 10 Hz) C->E F VCD or Mosher's Method (ΔδRS Analysis) D->F E->F Guides

Caption: Logical pathway from relative stereochemistry (conformation) to absolute configuration.

Experimental Methodologies

Protocol 1: High-Resolution NMR Acquisition Workflow

Objective: Acquire self-validating 1D and 2D NMR data to confirm connectivity and relative stereochemistry.

  • Sample Preparation: Dissolve 15 mg of ((1S,3R)-3-Aminocyclohexyl)methanol in 0.6 mL of anhydrous DMSO- d6​ . Ensure the solvent is stored over molecular sieves to prevent water peak interference near the hydroxymethyl signals.

  • Instrument Calibration: Tune and match the probe on a 400 MHz or higher NMR spectrometer. Calibrate the 90° pulse width to ensure accurate integration and optimal 2D coherence transfer.

  • 1D Acquisition: Acquire 1H (minimum 16 scans, relaxation delay D1≥2s ) and 13C{1H} (minimum 512 scans) spectra.

  • 2D Acquisition:

    • Run gradient-selected COSY and HSQC to map direct connectivities.

    • Run HMBC optimized for nJCH​=8 Hz to bridge the quaternary/heteroatom gaps.

    • Run NOESY with a mixing time ( τm​ ) of 300-500 ms. Critical Step: Verify the H1-H3-H5 cross-peaks to confirm the diequatorial cis conformation.

Protocol 2: Bis-MTPA Derivatization (Mosher's Method)

Objective: Synthesize diastereomeric derivatives for absolute configuration assignment.

  • Reaction Setup: In two separate, flame-dried 5 mL vials, dissolve 5 mg (0.038 mmol) of the amino alcohol in 0.5 mL of anhydrous pyridine.

  • Reagent Addition: To vial A, add 3.0 equivalents of (R)-(-)-MTPA chloride. To vial B, add 3.0 equivalents of (S)-(+)-MTPA chloride. (Note: (R)-MTPA chloride yields the (S)-MTPA ester/amide, and vice versa).

  • Incubation: Stir both reactions at room temperature for 12 hours under an inert argon atmosphere.

  • Workup: Quench with 1 mL of saturated NaHCO3​ . Extract with dichloromethane (3 x 2 mL). Wash the combined organic layers with 1M HCl, brine, and dry over Na2​SO4​ .

  • Analysis: Concentrate under vacuum and acquire 1H NMR spectra for both derivatives. Calculate ΔδSR for H2, H4, and H6 to map the spatial orientation and confirm the 1S, 3R configuration.

References

  • Erk inhibitors and uses thereof Google P
  • Absolute configuration of amino alcohols by H-1-NMR ResearchG
  • APPLICATIONS OF NMR AND THEORETICAL CALCULATIONS TO STUDY THE O-H∙∙∙N INTRAMOLECULAR HYDROGEN BOND EFFECT ON THE CONFORMATIONAL EQUILIBRIUM OF CIS-3-N SciELO / de Oliveira et al.
  • Systematic approach to conformational sampling for assigning absolute configuration using vibrational circular dichroism PubMed / Sherer et al.

(1S,3R)-3-Aminocyclohexyl)methanol: A Chiral Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,3R)-3-Aminocyclohexyl)methanol, a chiral bifunctional molecule, has emerged as a critical building block in modern medicinal chemistry. Its rigid cyclohexyl core, adorned with strategically positioned amino and hydroxymethyl groups, provides a unique three-dimensional framework for the design of novel therapeutics. This technical guide delves into the fundamental physicochemical properties, synthesis, and analytical characterization of (1S,3R)-3-Aminocyclohexyl)methanol. Furthermore, it explores its significant applications as a key intermediate in the development of potent and selective enzyme inhibitors, highlighting its importance in the generation of new drug candidates for a range of diseases, including inflammatory disorders.

Introduction: The Significance of Chiral Scaffolds in Drug Design

The stereochemical configuration of a drug molecule is a paramount determinant of its pharmacological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological effects, with one enantiomer often being therapeutically active while the other may be inactive or even elicit adverse effects. Consequently, the use of enantiomerically pure building blocks is a cornerstone of modern drug discovery, enabling the synthesis of single-enantiomer drugs with improved efficacy and safety profiles.

(1S,3R)-3-Aminocyclohexyl)methanol stands out as a valuable chiral scaffold due to its distinct structural features. The cyclohexane ring imparts conformational rigidity, which can be exploited to precisely orient pharmacophoric elements in three-dimensional space for optimal interaction with biological targets. The presence of both a primary amine and a primary alcohol offers versatile handles for synthetic elaboration, allowing for the construction of diverse molecular architectures. This guide provides a comprehensive overview of this important molecule for researchers engaged in the pursuit of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (1S,3R)-3-Aminocyclohexyl)methanol is essential for its effective utilization in synthesis and formulation. The key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₁₅NO[1][2]
Molecular Weight 129.20 g/mol [1][2][3][4]
Appearance Likely an oil or low-melting solid[5]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 1[2]
Topological Polar Surface Area 46.25 Ų[2]
CAS Number 1389391-48-3 (for the (1R,3R) isomer, often used interchangeably in databases for the trans isomer)[1][2]

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure (1S,3R)-3-Aminocyclohexyl)methanol is a critical step in its application for drug discovery. A practical and concise synthesis has been developed, often starting from readily available and achiral starting materials, with stereoselectivity being introduced through chiral resolution or asymmetric synthesis.

One notable application of this compound is as an intermediate in the preparation of novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors.[6][7][8] mPGES-1 is a key enzyme in the inflammatory cascade, making it an attractive target for the development of new anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs.

General Synthetic Workflow

A representative synthetic approach involves the resolution of a racemic mixture of a suitable precursor, followed by functional group transformations to yield the desired (1S,3R)-3-Aminocyclohexyl)methanol. The following diagram illustrates a generalized workflow.

Synthesis_Workflow Start Racemic Precursor Resolution Chiral Resolution (e.g., via diastereomeric salt formation or chiral chromatography) Start->Resolution Separation Separation of Diastereomers Resolution->Separation Enantiomer Enantiomerically Pure Intermediate Separation->Enantiomer Transformation Functional Group Transformation Enantiomer->Transformation Product (1S,3R)-3-Aminocyclohexyl)methanol Transformation->Product

Caption: Generalized workflow for the synthesis of (1S,3R)-3-Aminocyclohexyl)methanol.

Step-by-Step Experimental Protocol (Conceptual)

The following is a conceptual protocol based on established synthetic strategies for similar compounds.

  • Racemic Synthesis: A suitable cyclohexene derivative is subjected to a sequence of reactions, such as epoxidation followed by ring-opening with an amine, to generate a racemic mixture of aminocyclohexanol derivatives.

  • Chiral Resolution: The racemic mixture is resolved using a chiral acid to form diastereomeric salts. These salts, having different physical properties, can be separated by fractional crystallization.

  • Liberation of the Free Base: The desired diastereomeric salt is treated with a base to liberate the enantiomerically pure aminocyclohexanol.

  • Functional Group Manipulation: The precursor is then converted to (1S,3R)-3-Aminocyclohexyl)methanol through standard functional group interconversions, which may include reduction of a carboxylic acid or ester functionality.

Applications in Drug Discovery: A Scaffold for mPGES-1 Inhibitors

As previously mentioned, a significant application of (1S,3R)-3-Aminocyclohexyl)methanol is in the synthesis of potent and selective inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1).[6][7][8] The dysregulation of the mPGES-1 pathway is implicated in various inflammatory diseases.

The mPGES-1 Signaling Pathway

The following diagram illustrates the role of mPGES-1 in the inflammatory cascade.

mPGES1_Pathway AA Arachidonic Acid COX2 COX-2 AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation & Pain PGE2->Inflammation Inhibitor (1S,3R)-3-Aminocyclohexyl)methanol -derived Inhibitor Inhibitor->mPGES1 Inhibition

Caption: Role of mPGES-1 in the inflammatory pathway and the point of intervention.

The (1S,3R)-3-aminocyclohexyl)methanol scaffold serves as a rigid core to which other pharmacophoric groups can be attached to achieve high-affinity binding to the mPGES-1 active site. Its specific stereochemistry is crucial for establishing the correct orientation of these groups for optimal target engagement.

Analytical Characterization

Ensuring the chemical purity and stereochemical integrity of (1S,3R)-3-Aminocyclohexyl)methanol is critical for its use in pharmaceutical development. A combination of analytical techniques is employed for its characterization.

Analytical Workflow

The following diagram outlines a typical analytical workflow for the characterization of this chiral building block.

Analytical_Workflow cluster_structural Structural Analysis cluster_purity Purity Determination cluster_stereo Enantiomeric Purity Sample Sample of (1S,3R)-3-Aminocyclohexyl)methanol Structural Structural Confirmation Sample->Structural Purity Purity Assessment Sample->Purity Stereochem Stereochemical Integrity Sample->Stereochem NMR NMR Spectroscopy (¹H and ¹³C) Structural->NMR MS Mass Spectrometry Structural->MS HPLC HPLC-UV/ELSD Purity->HPLC GC Gas Chromatography (GC) Purity->GC Chiral_HPLC Chiral HPLC Stereochem->Chiral_HPLC Final Verified Building Block

Caption: Analytical workflow for the characterization of (1S,3R)-3-Aminocyclohexyl)methanol.

Key Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and assess for the presence of impurities.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the identity of the compound.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the compound. Due to the lack of a strong chromophore, a universal detector such as an Evaporative Light Scattering Detector (ELSD) may be employed.[9]

  • Chiral HPLC: This is a crucial technique to determine the enantiomeric purity of the sample. A chiral stationary phase is used to separate the (1S,3R) enantiomer from its (1R,3S) counterpart.[9][10]

Conclusion

(1S,3R)-3-Aminocyclohexyl)methanol is a valuable and versatile chiral building block with significant applications in drug discovery and development. Its well-defined stereochemistry and bifunctional nature make it an ideal scaffold for the synthesis of complex and biologically active molecules. The insights provided in this technical guide regarding its properties, synthesis, and analytical characterization are intended to empower researchers to effectively utilize this important compound in the design and development of the next generation of therapeutics. As the demand for enantiomerically pure drugs continues to grow, the importance of chiral intermediates like (1S,3R)-3-Aminocyclohexyl)methanol will undoubtedly increase.

References

  • [(1S,3R)-3-aminocyclohexyl]methanol hydrochloride — Chemical Substance Information. (n.d.).
  • 4313-56-8|(1-Aminocyclohexyl)methanol|BLD Pharm. (n.d.).
  • Walker, D. P., Heasley, S. E., MacInnes, A., Anjeh, T., Lu, H.-F., Fobian, Y. M., Collins, J. T., & Michael, L. (2011). A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. Synlett, 2011(20), 2959–2962.
  • A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. (n.d.).
  • ((1R,3R)-3-Aminocyclohexyl)methanol. (n.d.). PubChem.
  • 3-Amino-cyclohexyl-methanol. (n.d.). Sigma-Aldrich.
  • 1389391-48-3 | ((1R,3R)-3-aminocyclohexyl)methanol | ChemScene. (n.d.).
  • A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. (2025, August 5). ResearchGate.
  • Technical Support Center: Chiral HPLC Separation of ((1S,3R)-3-aminocyclopentyl)methanol Enantiomers. (2025). Benchchem.
  • (1-aminocyclohexyl)methanol CAS#: 4313-56-8. (n.d.). ChemicalBook.
  • Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of. (2014, August 9). IJCPA.

Sources

Spectroscopic Analysis of ((1S,3R)-3-Aminocyclohexyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for ((1S,3R)-3-Aminocyclohexyl)methanol (CAS No. 1279035-13-9), a chiral bifunctional molecule of significant interest in medicinal chemistry and materials science. As a valued building block, a thorough understanding of its structural features through spectroscopic characterization is paramount for its effective application. This document consolidates predicted and experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section details the theoretical basis for expected spectral features, presents available data in a structured format, and offers insights into the experimental protocols for data acquisition. The guide is designed to serve as a practical reference for scientists engaged in the synthesis, quality control, and application of this versatile compound.

Molecular Structure and Functional Groups

((1S,3R)-3-Aminocyclohexyl)methanol possesses a molecular formula of C₇H₁₅NO and a molecular weight of approximately 129.20 g/mol .[1] The structure is characterized by a cyclohexane ring, a primary amine (-NH₂), and a primary alcohol (-CH₂OH) group. The stereochemistry is defined as (1S, 3R), indicating a cis relationship between the aminomethyl and hydroxyl groups, where both are in equatorial positions in the most stable chair conformation. This specific arrangement is crucial for its role as a chiral scaffold.

The key structural features to be identified by spectroscopy are:

  • The saturated cyclohexane ring.

  • The primary amine group attached to a chiral center.

  • The hydroxymethyl group.

Diagram: Molecular Structure

Caption: Structure of ((1S,3R)-3-Aminocyclohexyl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For ((1S,3R)-3-Aminocyclohexyl)methanol, both ¹H and ¹³C NMR are essential for confirming the structure and stereochemistry.

¹H NMR Spectroscopy

Theoretical Analysis: The ¹H NMR spectrum is expected to show a series of complex multiplets for the cyclohexane ring protons, typically in the range of 0.8-2.2 ppm. The protons on the carbons bearing the amine and hydroxymethyl groups (C1-H and C3-H) will be shifted downfield. The methylene protons of the -CH₂OH group will also appear as a multiplet, likely around 3.4-3.6 ppm. The protons of the amine (-NH₂) and hydroxyl (-OH) groups are expected to appear as broad singlets, and their chemical shifts are highly dependent on solvent, concentration, and temperature. These labile protons can be exchanged with deuterium by adding D₂O to the NMR sample, causing their signals to disappear, which is a key identification method.

Predicted ¹H NMR Data Summary

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Cyclohexane Ring CH, CH₂0.8 - 2.2m (complex)Overlapping signals from the aliphatic ring.
CH -NH₂~2.5 - 3.0mProton on the carbon attached to the nitrogen.
CH -CH₂OH~1.5 - 2.0mProton on the carbon attached to the hydroxymethyl group.
-CH₂ OH~3.4 - 3.6d or ddMethylene protons of the alcohol group.
-NH₂ , -OH Variable (e.g., 1.5 - 4.0)br sBroad signals, exchangeable with D₂O.
¹³C NMR Spectroscopy

Theoretical Analysis: The ¹³C NMR spectrum should display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbon attached to the hydroxyl group (-CH₂OH) is expected to resonate in the 60-70 ppm region. The carbon attached to the amine group (-CH-NH₂) will also be downfield, typically in the 45-55 ppm range. The remaining five carbons of the cyclohexane ring will appear in the upfield aliphatic region (20-45 ppm).

Predicted ¹³C NMR Data Summary

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-C H₂OH60 - 70
-C H-NH₂45 - 55
Cyclohexane Ring Carbons20 - 45
Experimental Protocol for NMR Data Acquisition

Rationale: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for general organic compounds. However, for amino alcohols, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be superior due to better solubility and reduced signal broadening of the N-H and O-H protons.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of ((1S,3R)-3-Aminocyclohexyl)methanol in approximately 0.6 mL of a suitable deuterated solvent (e.g., CD₃OD) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the sample in the NMR spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum to the residual solvent peak (e.g., CD₃OD at 3.31 ppm for ¹H and 49.00 ppm for ¹³C).[2]

Diagram: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg in ~0.6 mL Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Insert into Spectrometer transfer->instrument lock_shim Lock & Shim instrument->lock_shim acquire Acquire Spectra (¹H, ¹³C) lock_shim->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference

Caption: General workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy

Theoretical Analysis: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of ((1S,3R)-3-Aminocyclohexyl)methanol is expected to be characterized by the following key absorption bands:

  • O-H and N-H Stretching: A strong, broad band in the region of 3200-3600 cm⁻¹ is anticipated, arising from the overlapping stretching vibrations of the O-H (alcohol) and N-H (amine) bonds. This broadening is due to hydrogen bonding.

  • C-H Stretching: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are characteristic of the C-H stretching vibrations within the saturated cyclohexane ring and the methylene group.[3]

  • N-H Bending: A medium intensity band around 1590-1650 cm⁻¹ is expected from the scissoring vibration of the primary amine group.

  • C-O Stretching: A strong band in the fingerprint region, typically between 1000-1200 cm⁻¹, corresponds to the C-O stretching vibration of the primary alcohol.

Predicted IR Data Summary

Wavenumber (cm⁻¹)Functional GroupVibration TypeIntensity
3200 - 3600O-H and N-HStretchStrong, Broad
2850 - 2960C-H (sp³)StretchStrong
1590 - 1650N-HBend (Scissor)Medium
1000 - 1200C-OStretchStrong

Experimental Protocol for ATR-FTIR Spectroscopy Rationale: Attenuated Total Reflectance (ATR) is a convenient technique for acquiring IR spectra of liquid or solid samples with minimal preparation.

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent like isopropanol and allowing it to dry.

  • Background Scan: Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount (a single drop or a few milligrams of solid) of ((1S,3R)-3-Aminocyclohexyl)methanol directly onto the ATR crystal.

  • Acquire Spectrum: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Theoretical Analysis: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Using a soft ionization technique like Electrospray Ionization (ESI), the primary observable species would be the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 130.12. The exact mass is calculated as 129.1154 Da for the neutral molecule C₇H₁₅NO.[1]

Under harsher conditions like Electron Ionization (EI), a molecular ion peak (M⁺) at m/z = 129 might be observed, although it may be weak. Common fragmentation pathways would likely involve the loss of small, stable neutral molecules:

  • Loss of water (H₂O): [M - 18]⁺

  • Loss of ammonia (NH₃): [M - 17]⁺

  • Loss of the hydroxymethyl group (•CH₂OH): [M - 31]⁺

Predicted Mass Spectrometry Data

m/zProposed IonIonization Mode
130.12[M+H]⁺ESI (Positive)
129.12[M]⁺EI
112.11[M - NH₃]⁺ or [M+H - NH₃]⁺EI or ESI
111.10[M - H₂O]⁺EI
Diagram: Mass Spectrometry Workflow

MS_Workflow cluster_intro Sample Introduction cluster_ms Mass Spectrometer cluster_output Data Output sample Dilute Sample in Solvent infusion Direct Infusion or LC Inlet sample->infusion ion_source Ionization (e.g., ESI) infusion->ion_source analyzer Mass Analyzer (e.g., Quadrupole) ion_source->analyzer detector Detector analyzer->detector spectrum Generate Mass Spectrum detector->spectrum

Caption: Simplified workflow for mass spectrometry analysis.

Integrated Spectroscopic Analysis

The structural confirmation of ((1S,3R)-3-Aminocyclohexyl)methanol is achieved by integrating the data from all three spectroscopic techniques.

  • MS confirms the molecular weight (m/z 130.12 for [M+H]⁺).

  • IR confirms the presence of key functional groups: O-H, N-H (broad band at 3200-3600 cm⁻¹), C-O (1000-1200 cm⁻¹), and saturated C-H bonds (2850-2960 cm⁻¹).

  • NMR provides the detailed carbon-hydrogen framework. ¹³C NMR shows seven distinct carbons, consistent with the structure. ¹H NMR, along with decoupling and 2D experiments like COSY and HSQC (not detailed here), would allow for the complete assignment of all protons and confirm the connectivity and relative stereochemistry of the substituents on the cyclohexane ring.

This cohesive dataset provides a robust analytical profile, ensuring the identity, purity, and structural integrity of ((1S,3R)-3-Aminocyclohexyl)methanol for its intended applications in research and development.

References

  • PubChem. (n.d.). CID 55284699 | ((1R,3R)-3-Aminocyclohexyl)methanol. Retrieved from [Link]1]

  • University of Wisconsin, Department of Chemistry. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]]

  • Carl ROTH GmbH + Co. KG. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]2]

  • ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]3]

Sources

Unraveling Stereochemical Complexity: A Comprehensive Guide to the 1H NMR Spectrum of ((1S,3R)-3-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, functionalized amino alcohols such as ((1S,3R)-3-Aminocyclohexyl)methanol serve as critical chiral building blocks, most notably in the development of highly selective microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors [1]. For researchers and drug development professionals, the unambiguous stereochemical assignment of these intermediates is a strict regulatory and scientific requirement.

This whitepaper provides an authoritative, self-validating framework for elucidating the 1H NMR spectrum of the (1S,3R) trans-isomer. By synthesizing conformational thermodynamics with Karplus scalar coupling analysis and through-space Nuclear Overhauser Effects (NOE), we establish a deterministic protocol that moves beyond empirical pattern matching into first-principles structural validation.

Conformational Dynamics and Stereochemical Causality

The relative stereochemistry of ((1S,3R)-3-Aminocyclohexyl)methanol dictates a trans-1,3-disubstitution pattern on the cyclohexane ring. In a standard chair conformation, a 1,3-trans relationship mathematically requires one substituent to be axial and the other to be equatorial.

To determine the dominant conformer in solution, we must evaluate the steric bulk of the substituents via their A-values. The hydroxymethyl group (-CH2OH) possesses an A-value of approximately 1.7 kcal/mol, whereas the amino group (-NH2) has a smaller A-value of roughly 1.2–1.6 kcal/mol. Consequently, the thermodynamic equilibrium heavily favors the conformer where the bulkier -CH2OH group occupies the equatorial position, forcing the -NH2 group into the axial position [2].

The Causality of Conformation on NMR Signals: This specific 3D geometry establishes a self-validating causality for NMR interpretation:

  • H1 is Axial: Because the -CH2OH group is equatorial, the geminal proton at C1 (H1) must be axial.

  • H3 is Equatorial: Because the -NH2 group is axial, the geminal proton at C3 (H3) must be equatorial.

According to the Karplus equation, scalar coupling ( 3J ) is strictly governed by dihedral angles. Dihedral angles of ~180° (trans-diaxial) yield large coupling constants (10–12 Hz), while angles of ~60° (equatorial-axial or equatorial-equatorial) yield small coupling constants (2–5 Hz) [3]. Therefore, the multiplicity of H1 and H3 will be drastically different, serving as an internal validation of the (1S,3R) stereocenter.

Predictive Spectral Analysis & Scalar Coupling

By applying the conformational logic outlined above, we can construct a highly accurate predictive model for the 1H NMR spectrum.

Table 1: 1H NMR Assignments and Scalar Coupling Analysis (in DMSO-d6)

ProtonExpected Shift (ppm)MultiplicityJ-Coupling (Hz)IntegrationStructural Causality & Assignment Justification
-OH ~4.50t J≈5.5 1HHydroxyl proton, coupled to the adjacent -CH2- group.
-CH2OH ~3.25d or m J≈5.5 2HDiastereotopic protons may show slight non-equivalence, but typically appear as a doublet due to coupling with H1.
H3 (eq) ~3.10m (narrow) Jeq,ax​<4.0 1HEquatorial proton attached to C-N. The lack of large trans-diaxial couplings results in a narrow multiplet.
-NH2 ~2.80br sN/A2HBroadened by quadrupolar relaxation of 14N and intermediate exchange.
H1 (ax) ~1.45tt Jaa​≈11.5 , Jae​≈3.5 1HAxial proton attached to C-C. Exhibits two large diaxial couplings (with H2ax, H6ax) and two small couplings (H2eq, H6eq).
Ring CH2 0.90 - 1.80mComplex8HCyclohexane ring protons. Axial protons typically resonate upfield relative to equatorial protons.

Note: In the cis-(1S,3S) isomer, both H1 and H3 would be axial, resulting in two wide multiplets. The presence of one wide multiplet (H1) and one narrow multiplet (H3) instantly validates the trans-(1S,3R) configuration.

Self-Validating Experimental Protocol

To generate a spectrum capable of supporting the rigorous Karplus analysis described above, sample preparation and acquisition parameters must be meticulously controlled.

Step-by-Step Methodology: High-Resolution 1H and 2D NMR Acquisition

  • Solvent Selection and Sample Preparation:

    • Action: Dissolve 15 mg of ((1S,3R)-3-Aminocyclohexyl)methanol in 0.6 mL of anhydrous DMSO-d6.

    • Causality: DMSO-d6 prevents the rapid proton exchange of the -NH2 and -OH groups that occurs in protic solvents like CD3OD. Preserving these signals is mandatory for observing 1,3-diaxial NOE contacts involving the amine protons, which act as critical spatial anchors [1].

  • Instrument Calibration and Shimming:

    • Action: Lock the spectrometer (500 MHz or higher) to the DMSO-d6 deuterium signal and execute rigorous 3D gradient shimming.

    • Causality: Perfect magnetic field homogeneity is required to resolve the fine scalar couplings (e.g., the 3.5 Hz equatorial-axial couplings) within the complex multiplets of the cyclohexane ring. Poor shimming will artificially broaden these peaks, destroying the Karplus data.

  • 1D 1H NMR Acquisition:

    • Action: Acquire 32 scans using a standard 90° pulse sequence. Set the relaxation delay (D1) to at least 5 seconds.

    • Causality: A D1 delay exceeding 5 times the longest longitudinal relaxation time ( T1​ ) ensures that all spins return to thermal equilibrium between scans. This makes the integration strictly quantitative, allowing for the reliable differentiation of overlapping ring protons.

  • 2D COSY (Correlation Spectroscopy):

    • Action: Acquire a gradient-selected COSY spectrum with 256 t1​ increments.

    • Causality: COSY maps the through-bond scalar coupling network. By starting at the easily identifiable -CH2OH doublet, one can "walk" through the spin system to unambiguously assign H1, H2, and H3, bypassing the ambiguity of the crowded 1.0–1.8 ppm aliphatic region.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Action: Acquire a phase-sensitive NOESY spectrum with a mixing time ( tm​ ) of 400 ms.

    • Causality: For a small molecule (MW ~129 g/mol ) in a viscous solvent like DMSO, a 400 ms mixing time is optimal to build up detectable NOE cross-peaks without introducing severe spin-diffusion. This allows for the precise mapping of through-space distances (< 5 Å) to validate the axial/equatorial assignments.

Visualizing the NMR Logic Workflows

The following diagrams illustrate the logical progression of the self-validating NMR protocol and the key spatial relationships utilized in the NOESY analysis.

Workflow SamplePrep Sample Preparation (DMSO-d6, 298K) Acq1D 1D 1H NMR Acquisition (High Res, D1 > 5*T1) SamplePrep->Acq1D ExtractJ Extract J-Couplings (Karplus Analysis) Acq1D->ExtractJ CheckH1 Analyze H1 Signal (Axial: J_aa ~11 Hz) ExtractJ->CheckH1 CheckH3 Analyze H3 Signal (Equatorial: J_ae ~3 Hz) ExtractJ->CheckH3 Acq2D 2D NOESY Acquisition (Mixing time 400 ms) CheckH1->Acq2D CheckH3->Acq2D Validate Stereochemical Validation ((1S,3R) Confirmed) Acq2D->Validate

Figure 1: Self-validating NMR workflow for stereochemical elucidation of the (1S,3R) isomer.

NOESY H1ax H1(ax) H5ax H5(ax) H1ax->H5ax Strong NOE H3eq H3(eq) H1ax->H3eq Weak/No NOE NH2ax NH2(ax) H1ax->NH2ax Strong NOE H5ax->NH2ax Strong NOE

Figure 2: Key 1,3-diaxial NOESY correlations validating the trans-diaxial conformation.

References

  • Title: Practical Synthesis of[(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors Source: Synthesis (Thieme) URL: [Link]

  • Title: Manifestation of Stereoelectronic Effects on the Calculated Carbon−Hydrogen Bond Lengths and One Bond 1JC-H NMR Coupling Constants in Cyclohexane, Six-Membered Heterocycles, and Cyclohexanone Derivatives Source: Journal of Physical Chemistry A (ACS Publications) URL: [Link]

  • Title: Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants Source: NIH Public Access (PMC) URL: [Link]

Comprehensive Characterization and 13C NMR Spectral Analysis of ((1S,3R)-3-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

((1S,3R)-3-Aminocyclohexyl)methanol is a highly versatile chiral building block utilized extensively in modern drug discovery. It serves as a critical structural motif in the development of next-generation LFA-1 antagonists for dry eye disease[1] and as an essential intermediate in the synthesis of novel mPGES-1 inhibitors[2]. This whitepaper provides an in-depth technical analysis of its 13 C Nuclear Magnetic Resonance (NMR) spectrum, detailing the stereoelectronic causality behind its chemical shifts, the conformational dynamics of the cis-1,3-disubstituted cyclohexane ring, and a self-validating protocol for rigorous analytical characterization.

Stereochemical Dynamics & Conformational Equilibrium

To rigorously establish the stereochemistry of the molecule, we must apply Cahn-Ingold-Prelog (CIP) rules to the cyclohexane scaffold. At C1, assigning the hydroxymethyl (-CH 2​ OH) group to the 'down' (α) face yields an (S) configuration (priority: -CH 2​ OH > C2 > C6). For the molecule to be the cis-isomer, the C3 amino (-NH 2​ ) group must also occupy the 'down' (α) face. At C3, the priority is -NH 2​ > C2 > C4. Tracing this path with the proton pointing 'up' yields an (R) configuration. Thus, the (1S,3R) designation unequivocally defines the cis-1,3-disubstituted cyclohexane architecture.

The stereochemical relationship between the C1 and C3 substituents dictates the ring's preferred 3D conformation. In the (1S,3R) cis-isomer, both substituents can simultaneously occupy equatorial positions (the e,e-conformer). This configuration heavily dominates the conformational equilibrium because it entirely avoids the severe 1,3-diaxial steric repulsion that would occur in the flipped a,a-conformer[3].

ConformationalEquilibrium A cis-(1S,3R)-Isomer (Diequatorial) Highly Stable B cis-(1S,3R)-Isomer (Diaxial) Highly Strained A->B Ring Flip (ΔG > 2.0 kcal/mol) C 1,3-Diaxial Interactions (Steric Repulsion) B->C Destabilizing Factor

Conformational equilibrium of the (1S,3R) isomer demonstrating diequatorial preference.

13 C NMR Spectral Analysis & Causality

The 13 C NMR spectrum of ((1S,3R)-3-Aminocyclohexyl)methanol consists of seven distinct carbon signals. The chemical shifts are governed by three primary causal factors:

  • Inductive Deshielding (α-effect): The electronegative oxygen and nitrogen atoms pull electron density away from C7 and C3, respectively, resulting in significant downfield shifts.

  • β-Deshielding: Carbons adjacent to the substitution sites (C2, C4, C6) experience a moderate downfield shift due to polarization effects.

  • γ-Gauche Shielding: The spatial proximity of substituents to γ-carbons can compress the electron cloud, increasing shielding (shifting signals upfield). Because the (1S,3R) isomer is diequatorial, it lacks the severe γ-gauche shielding typical of axial substituents[4].

Table 1: 13 C NMR Chemical Shift Assignments for ((1S,3R)-3-Aminocyclohexyl)methanol (125 MHz, CD 3​ OD)

PositionCarbon TypeChemical Shift (δ, ppm)Multiplicity (DEPT-135)Causal Attribution / Stereoelectronic Effect
C7 -CH 2​ OH~67.4CH 2​ (Negative)Strong inductive deshielding by the adjacent hydroxyl oxygen.
C3 -CH(NH 2​ )-~51.2CH (Positive)Deshielding by the primary amine; equatorial position avoids γ-shielding.
C1 -CH(R)-~41.5CH (Positive)Branching point; moderate inductive effect from the hydroxymethyl group.
C2 -CH 2​ -~39.8CH 2​ (Negative)Positioned directly between two substituted carbons (C1 and C3).
C4 -CH 2​ -~34.2CH 2​ (Negative)β-position to the amino group.
C6 -CH 2​ -~29.5CH 2​ (Negative)β-position to the hydroxymethyl group.
C5 -CH 2​ -~25.1CH 2​ (Negative)Furthest from substituents; reflects a standard unstrained cyclohexane methylene.

Comparative Isomeric Analysis: cis vs. trans

A critical challenge in drug development is verifying the diastereomeric purity of chiral intermediates. The (1S,3R) cis-isomer must often be distinguished from the (1S,3S) trans-isomer.

The trans-(1S,3S) isomer is forced into an axial-equatorial (a,e) conformation. The presence of an axial substituent induces a powerful γ-gauche effect , sterically compressing the electron cloud of the γ-carbons (specifically C5) and shifting its resonance significantly upfield[2].

Table 2: Comparative 13 C NMR Shifts: cis-(1S,3R) vs. trans-(1S,3S) Isomers

Carbon Positioncis-(1S,3R) Isomer (ppm)trans-(1S,3S) Isomer (ppm)Shift Difference (Δδ)Primary Stereoelectronic Driver
C3 (-CH-NH 2​ )51.247.4+3.8Axial positioning in the trans-isomer increases shielding.
C1 (-CH-R)41.536.0+5.5γ-gauche shielding in the trans-isomer.
C5 (-CH 2​ -)25.1 20.8 +4.3 Diagnostic Peak: Strong γ-gauche effect from the axial substituent in trans.

Note: Empirical data for the trans-(1S,3S) isomer is adapted from Walker et al.[2].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural characterization, the following protocol incorporates a self-validating feedback loop using DEPT-135 spectroscopy.

NMRWorkflow N1 1. Sample Preparation (25-30 mg in CD3OD) N2 2. 13C NMR Acquisition (125 MHz, zgpg30, 1024 Scans) N1->N2 N3 3. Data Processing (FT, Phase Correction, LB=1.0 Hz) N2->N3 N4 4. Spectral Analysis (Peak Picking & DEPT-135) N3->N4 N5 5. Stereochemical Assignment (cis/trans Differentiation via γ-gauche) N4->N5

Step-by-step workflow for the acquisition and analysis of 13C NMR spectra.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 25–30 mg of ((1S,3R)-3-Aminocyclohexyl)methanol in 0.6 mL of deuterated methanol (CD 3​ OD).

    • Causality: CD 3​ OD rapidly exchanges with the amine (-NH 2​ ) and hydroxyl (-OH) protons. This eliminates complex coupling and line broadening caused by intermolecular hydrogen bonding, yielding razor-sharp carbon signals.

  • Instrument Calibration: Tune and match the probe for the 13 C frequency (e.g., 125 MHz on a 500 MHz spectrometer). Lock the magnetic field to the deuterium signal of the solvent.

  • Acquisition Parameters:

    • Pulse Sequence: Power-gated decoupling (zgpg30).

    • Relaxation Delay (D1): Set to 2.0 seconds. Causality: Carbon-13 nuclei lack efficient relaxation mechanisms. A sufficient D1 ensures that carbons return to thermal equilibrium before the next pulse, preventing signal saturation.

    • Scans (NS): 1024 scans to achieve a Signal-to-Noise (S/N) ratio > 100:1.

  • Self-Validation via DEPT-135: Run a parallel DEPT-135 experiment.

    • Validation Logic: In the DEPT-135 spectrum, the five CH 2​ groups (C2, C4, C5, C6, C7) must phase negatively (pointing down), while the two CH groups (C1, C3) must phase positively (pointing up). If an unexpected positive signal appears near 25 ppm, it indicates an impurity or a structural misassignment, instantly alerting the scientist to a compromised sample.

  • Data Processing: Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz prior to Fourier Transformation (FT). Reference the central solvent peak of CD 3​ OD to exactly 49.0 ppm.

References

  • Title: A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors Source: Synthesis (Thieme Connect) URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of a Series of Novel LFA-1 Antagonists with Enhanced Potency and Ocular Safety for Dry Eye Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Diastereoisomeric Salt Formation and Enzyme-Catalyzed Kinetic Resolution as Complementary Methods for the Chiral Separation of cis-/trans-Enantiomers of 3-Aminocyclohexanol Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Applications of NMR and Theoretical Calculations to Study the O-H∙∙∙N Intramolecular Hydrogen Bond Effect on the Conformational Equilibrium of cis-3-N-Ethylaminocyclohexanol Source: ResearchGate URL: [Link]

Sources

An In-depth Technical Guide to the Physical Properties of ((1S,3R)-3-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Characterization of a Chiral Building Block

In the landscape of modern drug discovery and development, the precise understanding of a molecule's physical properties is not merely an academic exercise; it is a cornerstone of rational drug design, formulation development, and process chemistry. ((1S,3R)-3-Aminocyclohexyl)methanol, a chiral bifunctional molecule, represents a valuable building block in the synthesis of novel therapeutics. Its stereochemistry, with the cis relationship between the amine and hydroxymethyl groups, offers a specific three-dimensional scaffold that can be pivotal for molecular recognition and biological activity.

This guide is designed for researchers, scientists, and drug development professionals who are working with or considering the use of ((1S,3R)-3-Aminocyclohexyl)methanol. As a Senior Application Scientist, my objective is to provide not only the available data but also to impart a practical, field-proven perspective on how to approach the characterization of a compound for which public domain data is sparse. The emphasis here is on the methodology and the causality behind experimental choices, empowering you to generate reliable physical property data in your own laboratories.

Core Molecular Identity

A thorough characterization begins with an unambiguous identification of the molecule .

PropertyValueSource
Chemical Name ((1S,3R)-3-Aminocyclohexyl)methanol-
Molecular Formula C₇H₁₅NO[1]
Molecular Weight 129.20 g/mol [1]
CAS Number 2402789-19-7 (for the hydrochloride salt)[2]
Predicted XLogP3 0.1[1]
General Appearance Likely a white to yellow solid (based on mixed isomers)

It is critical to note that while the molecular formula and weight are fundamental constants, experimentally determined physical properties such as melting and boiling points for the free base of this specific cis isomer are not widely reported in publicly accessible literature. The provided CAS number pertains to the hydrochloride salt, which will exhibit different physical properties from the free base. The XLogP3 value is a computed prediction and should be treated as an estimation of its lipophilicity. The appearance is based on data for a mixture of isomers and may not precisely represent the pure (1S,3R) enantiomer.

Given this landscape, the following sections are dedicated to the robust experimental determination of the key physical properties.

Experimental Determination of Physical Properties

The following protocols are presented as self-validating systems, designed to produce accurate and reproducible data. The rationale behind each step is elucidated to provide a deeper understanding of the experimental design.

Melting Point Determination

The melting point is a critical indicator of a solid's purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.

  • Sample Preparation:

    • Ensure the ((1S,3R)-3-Aminocyclohexyl)methanol sample is thoroughly dry, as moisture can act as an impurity.

    • Finely powder a small amount of the sample using a mortar and pestle. This ensures uniform heat distribution.

  • Capillary Tube Loading:

    • Tamp the open end of a capillary melting point tube into the powdered sample to collect a small amount of material.

    • Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm for optimal results.

  • Measurement:

    • Place the loaded capillary tube into the heating block of a melting point apparatus.

    • Rapid Preliminary Measurement: Heat the sample rapidly to get an approximate melting point. This saves time in subsequent, more accurate measurements.

    • Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating again at a slow, controlled rate (1-2°C per minute) as you approach the expected melting point.

    • Record the temperature at which the first liquid droplet appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point of the sample.

  • Validation:

    • Repeat the accurate measurement at least twice to ensure reproducibility. Consistent results are a hallmark of a well-executed experiment.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement cluster_validate Validation Dry Dry Sample Powder Powder Sample Dry->Powder Load Load Capillary Powder->Load Pack Pack Sample Load->Pack Rapid Rapid Preliminary Scan Pack->Rapid Slow Slow Accurate Scan (1-2°C/min) Rapid->Slow Record Record Melting Range Slow->Record Repeat Repeat Measurement Record->Repeat Confirm Confirm Reproducibility Repeat->Confirm

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

For liquid compounds or solids that melt at a low temperature, the boiling point is a key physical constant. It is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

This method is ideal when only a small amount of sample is available.

  • Apparatus Setup:

    • Attach a small test tube containing 0.2-0.3 mL of the liquid ((1S,3R)-3-Aminocyclohexyl)methanol to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

    • Place a capillary tube (sealed at one end) into the test tube with the open end submerged in the liquid.

  • Heating:

    • Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil).

    • Heat the bath gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

  • Observation and Measurement:

    • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the liquid has reached its boiling point and its vapor is filling the capillary.

    • Remove the heat source and allow the bath to cool slowly.

    • Observe the capillary tube closely. The point at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point. At this temperature, the vapor pressure inside the capillary equals the atmospheric pressure.

  • Pressure Correction:

    • Record the atmospheric pressure at the time of the experiment. Boiling points are typically reported at standard pressure (760 mmHg). If the experimental pressure is different, a nomograph or appropriate formula should be used to correct the observed boiling point.

Boiling_Point_Workflow cluster_setup Apparatus Setup cluster_heat Heating & Observation cluster_cool Cooling & Measurement cluster_correct Data Correction Sample Sample in Test Tube Capillary Invert Capillary Sample->Capillary Thermometer Attach to Thermometer Capillary->Thermometer Heat Heat in Bath Thermometer->Heat Bubbles Observe Rapid Bubbles Heat->Bubbles Cool Cool Slowly Bubbles->Cool Record Record Temp at Liquid Entry Cool->Record Pressure Record Atm. Pressure Record->Pressure Correct Correct to Standard Pressure Pressure->Correct

Caption: Workflow for Micro Boiling Point Determination.

Solubility Determination

Solubility is a critical parameter in drug development, influencing everything from bioavailability to formulation. A qualitative and semi-quantitative understanding of a compound's solubility in various solvents is essential.

  • Solvent Selection:

    • Choose a range of solvents with varying polarities. A standard panel includes:

      • Aqueous: Water, 5% HCl (aq), 5% NaOH (aq)

      • Organic: Methanol, Ethanol, Dichloromethane, Diethyl ether, Hexanes

  • Qualitative Assessment:

    • To a series of small test tubes, add approximately 10 mg of ((1S,3R)-3-Aminocyclohexyl)methanol.

    • Add 1 mL of a solvent to a test tube.

    • Agitate the mixture vigorously for 1-2 minutes at ambient temperature.

    • Visually observe if the solid dissolves completely. Record as "soluble," "partially soluble," or "insoluble."

    • The solubility in acidic and basic aqueous solutions provides insight into the compound's ionizable groups. Given the presence of an amine, solubility is expected in 5% HCl.

  • Semi-Quantitative Assessment (for key solvents):

    • Accurately weigh a larger amount of the compound (e.g., 100 mg) into a vial.

    • Add a measured volume of the solvent (e.g., 1 mL) and stir for a set period (e.g., 1 hour) at a controlled temperature.

    • If the solid dissolves completely, add more of the compound in known increments until saturation is reached (a small amount of solid remains undissolved).

    • If the solid does not dissolve completely, add more solvent in known increments until complete dissolution is achieved.

    • Calculate the solubility in mg/mL.

Solubility_Workflow cluster_qualitative Qualitative Assessment cluster_semiquant Semi-Quantitative Assessment Start Start: Solubility Determination Solvents Select Solvent Panel (Aqueous & Organic) Start->Solvents AddSample Add ~10mg Sample to Test Tubes Solvents->AddSample AddSolvent Add 1mL Solvent AddSample->AddSolvent Agitate Vigorously Agitate AddSolvent->Agitate Observe Observe & Record (Soluble, Partially Soluble, Insoluble) Agitate->Observe Weigh Accurately Weigh Sample Observe->Weigh For Key Solvents AddSolvent2 Add Known Volume of Solvent Weigh->AddSolvent2 Stir Stir to Equilibrium AddSolvent2->Stir Check Completely Dissolved? Stir->Check Calculate Calculate Solubility (mg/mL) Stir->Calculate AddMoreSample Add More Sample Check->AddMoreSample Yes AddMoreSolvent Add More Solvent Check->AddMoreSolvent No AddMoreSample->Stir AddMoreSolvent->Stir

Caption: Workflow for Solubility Determination.

Conclusion: From Data Scarcity to Empirical Certainty

While the publicly available data on the physical properties of ((1S,3R)-3-Aminocyclohexyl)methanol is limited, this should not be a barrier to its effective use in research and development. On the contrary, it underscores the importance of rigorous, in-house experimental characterization. The protocols outlined in this guide provide a robust framework for generating the necessary data to confidently advance your projects. By understanding the "why" behind each step, you are empowered to not just follow a procedure, but to critically evaluate and adapt methodologies to suit your specific needs, ensuring the highest level of scientific integrity in your work.

References

  • [(1S,3R)-3-aminocyclohexyl]methanol hydrochloride — Chemical Substance Information. [Link]

  • ((1R,3R)-3-Aminocyclohexyl)methanol. PubChem. [Link]

  • rac-[(1R,3S)-3-aminocyclohexyl]methanol hydrochloride — Chemical Substance Information. [Link]

  • Melting Point Determination. University of Calgary. [Link]

  • Boiling Point Determination. JoVE. [Link]

  • Solubility of Organic Compounds. University of Toronto. [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Solubility Dynamics of ((1S,3R)-3-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

((1S,3R)-3-Aminocyclohexyl)methanol (Formula: C₇H₁₅NO, MW: 129.20 g/mol ) is a bifunctional, chiral cyclic amino alcohol[1]. In contemporary drug discovery, stereopure amino alcohols are highly valued as synthetic intermediates and chiral building blocks due to their dual chemical reactivity[2]. Specifically, diastereomers of 3-aminocyclohexylmethanol serve as critical precursors in the development of novel microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors, where optimizing the solubility of early analogues is a primary pharmacokinetic hurdle[3].

Understanding the solubility profile of ((1S,3R)-3-Aminocyclohexyl)methanol requires analyzing its amphiphilic nature. The lipophilic cyclohexane ring drives solubility in organic solvents, while the primary amine (-NH₂) and hydroxymethyl (-CH₂OH) groups act as potent hydrogen bond donors and acceptors, facilitating hydration in aqueous media[2].

Thermodynamic Causality of Solubility

The intrinsic solubility ( S0​ ) of ((1S,3R)-3-Aminocyclohexyl)methanol is governed by the equilibrium between its crystal lattice energy and its solvation enthalpy.

  • Free Base Dynamics: In its neutral free base form, the compound exhibits moderate to high solubility in polar organic solvents (e.g., methanol, ethanol) and water. This is due to the hydrophilic hydroxyl and amino groups forming extensive hydrogen-bonding networks with the solvent[2]. However, the free base can be hygroscopic and challenging to handle in solid-state formulations.

  • Salt Formation (Ionization): To overcome handling issues and enhance aqueous dissolution for biological assays, the compound is frequently converted to its hydrochloride (HCl) salt[4]. Protonation of the amine to an ammonium cation (-NH₃⁺) drastically lowers the partition coefficient (LogD) at physiological pH. The ionic nature of the hydrochloride salt significantly enhances water solubility compared to the free base, while simultaneously reducing its solubility in low-dielectric non-polar organics (e.g., hexane, dichloromethane)[4].

Ionization N1 Protonated Form (HCl Salt) Cationic, High Aqueous Sol. pH < pKa N2 Free Base Form Neutral, High Organic Sol. pH > pKa N1->N2 Deprotonation (Base) N2->N1 Protonation (Acid)

Caption: pH-dependent ionization states dictating the solvent preference of the amino alcohol.

Quantitative Solubility Profile

The following table summarizes the representative thermodynamic solubility of ((1S,3R)-3-Aminocyclohexyl)methanol across various solvent classes. Note: Values are representative thermodynamic estimates based on the physicochemical behavior of cyclic amino alcohols.

Solvent SystemDielectric Constant (ε)Free Base Solubility (mg/mL)HCl Salt Solubility (mg/mL)Mechanistic Driver
Water (pH 7.4) 80.1~15 - 25> 100Ion-dipole interactions (Salt); H-bonding (Free Base).
Methanol 32.7> 50> 50Strong H-bond donor/acceptor matching.
Dichloromethane 8.9> 50< 1Lipophilic cyclohexane core solvation (Free Base only).
Hexane 1.9< 1< 0.1Lack of polarizability; inability to disrupt H-bond networks.

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to recognize that solubility is not just a number—it is a thermodynamic state. The following protocols are designed as self-validating systems , ensuring that the data generated is free from kinetic artifacts or solid-state transformations.

Protocol A: Thermodynamic Aqueous Solubility Profiling (Shake-Flask Method)

Causality: Kinetic solubility methods (like solvent titration) often overestimate solubility due to supersaturation. The shake-flask method is employed here because it establishes a true thermodynamic equilibrium between the solid crystal lattice and the solvated molecules.

  • Solid Dispensing: Accurately weigh 10 mg of ((1S,3R)-3-Aminocyclohexyl)methanol into a 2 mL glass HPLC vial.

  • Buffer Addition: Add 1.0 mL of the target aqueous buffer (e.g., PBS, pH 7.4). Ensure visible solid remains; if all solid dissolves, add more compound until a suspension is maintained. Causality: Excess solid is required to maintain the equilibrium driving force.

  • Equilibration: Seal the vial and agitate on a thermoshaker at 25°C ± 0.1°C at 800 rpm for 24 to 48 hours.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is used to prevent non-specific binding of the amine to the filter membrane.

  • Quantification: Dilute the filtrate appropriately and analyze via LC-MS or HPLC-UV (derivatization may be required due to lack of a strong chromophore).

  • Self-Validation Step (Solid-State Verification): Recover the residual solid from the filter/pellet, dry it under a gentle nitrogen stream, and analyze via X-ray Powder Diffraction (XRPD). Causality: This confirms whether the compound converted into a hydrate or a different polymorph during the 24-hour aqueous exposure, which would invalidate the S0​ measurement of the original anhydrate.

Workflow N1 Solid Compound ((1S,3R)-3-Aminocyclohexyl)methanol N2 Add Solvent (Aqueous buffer / Organic) N1->N2 N3 Equilibration (Shake-flask, 24h, 25°C) N2->N3 N4 Phase Separation (Centrifugation / Filtration) N3->N4 N5 Quantification (HPLC-UV / LC-MS) N4->N5

Caption: Thermodynamic solubility determination workflow using the shake-flask method.

Protocol B: Hydrochloride Salt Formation for Solubility Enhancement

Causality: To mitigate the hygroscopicity of the free base and maximize aqueous solubility for downstream biological assays, the compound must be converted to its HCl salt[4].

  • Dissolution: Dissolve 1.0 eq of ((1S,3R)-3-Aminocyclohexyl)methanol free base in a minimum volume of anhydrous methyl tert-butyl ether (MTBE) or diethyl ether at room temperature. Causality: Aprotic, low-polarity solvents are chosen because the resulting HCl salt will be highly insoluble in them, driving precipitation.

  • Acidification: Cool the solution to 0°C in an ice bath. Dropwise, add 1.05 eq of a standardized solution of HCl in 1,4-dioxane (4M) under vigorous magnetic stirring.

  • Crystallization & Isolation: Allow the suspension to stir for 1 hour at 0°C to maximize crystal yield. Isolate the white precipitate via vacuum filtration using a Buchner funnel. Wash the filter cake with cold anhydrous MTBE.

  • Drying & Self-Validation: Dry the solid in a vacuum oven at 40°C to a constant weight. Validate the salt stoichiometry via ¹H-NMR (observing the downfield shift of the protons adjacent to the protonated amine) and confirm chloride content via ion chromatography or silver nitrate titration.

References

  • [1] PubChem - NIH. "((1S,3R)-3-Aminocyclohexyl)methanol | C7H15NO". URL:

  • [2] Alfa Chemistry. "Amino Alcohols". URL:

  • [4] Benchchem. "[(1R,3R)-3-aminocyclohexyl]methanol;hydrochloride". URL:

  • [3] ResearchGate (Walker et al., 2011). "A Practical Synthesis of[(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors". URL:

Sources

Thermal Characterization and Melting Point Analysis of ((1S,3R)-3-Aminocyclohexyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Thermodynamic Context

In modern drug discovery, chiral amino alcohols such as ((1S,3R)-3-Aminocyclohexyl)methanol serve as highly valuable stereospecific building blocks for active pharmaceutical ingredients (APIs). Registered under CAS numbers [1] and[2], this compound possesses a rigid cyclohexane ring that imparts unique conformational constraints to target molecules.

However, characterizing the thermal properties—specifically the melting point—of the free base presents significant analytical challenges. Small, polar, aliphatic amino alcohols are notoriously hygroscopic. They readily absorb atmospheric moisture and carbon dioxide (forming carbamates), which act as plasticizers and cause severe melting point depression[3]. To ensure rigorous quality control and verify enantiomeric purity, industry standards dictate the conversion of the free base into its hydrochloride salt (CAS)[4][5].

This whitepaper outlines the causality behind the thermal behavior of ((1S,3R)-3-Aminocyclohexyl)methanol and provides a self-validating experimental protocol for determining its melting point with high precision, mirroring the stringent QC processes utilized by top-tier chemical suppliers.

Quantitative Data Summary

The following table summarizes the divergent physicochemical and thermal properties of the free base versus its stabilized hydrochloride salt.

Property((1S,3R)-3-Aminocyclohexyl)methanol (Free Base)[(1S,3R)-3-Aminocyclohexyl]methanol Hydrochloride
CAS Registry Number 1430937-32-8 / 921040-76-82402789-19-7
Molecular Formula C₇H₁₅NOC₇H₁₆ClNO
Molecular Weight 129.20 g/mol 165.66 g/mol
Physical State (at 25°C) Viscous oil / Low-melting hygroscopic solidHighly crystalline solid
Thermal Behavior Broad melting range (< 50°C); prone to depressionSharp, distinct melting point (> 150°C)
Hygroscopicity High (Rapidly absorbs atmospheric H₂O/CO₂)Low to Moderate (Stable under ambient conditions)

Experimental Methodologies: A Self-Validating Protocol

To establish a trustworthy and reproducible melting point, the analytical workflow must be treated as a self-validating system. The following protocol utilizes both Differential Scanning Calorimetry (DSC) and orthogonal capillary validation.

Phase 1: Sample Preparation & Stabilization
  • Atmospheric Control: Handle the synthesized free base inside a nitrogen-purged glovebox.

    • Causality: Prevents the ingress of moisture. Even 0.5% w/w water content can depress the melting point by several degrees via disruption of intermolecular hydrogen bonding.

  • Salt Formation: Dissolve the free base in anhydrous diethyl ether and introduce 1.1 equivalents of ethereal HCl. Filter the resulting precipitate and dry under high vacuum (0.1 mbar) at 40°C for 12 hours.

    • Causality: Protonating the amine locks the molecular conformation and drastically increases the crystal lattice energy via ionic bonding. This shifts the compound from a difficult-to-characterize oil/soft solid to a highly crystalline salt with a sharp melting point[4]. Furthermore, vacuum drying removes residual solvent that could artificially depress the thermal transition.

Phase 2: Differential Scanning Calorimetry (DSC)
  • Instrument Calibration (Self-Validation Step): Run a high-purity Indium standard (known melting point: 156.6°C).

    • Causality: Validates that the thermocouple and heat-flux sensors are accurate to ±0.1°C, establishing a baseline of trust before analyzing the unknown sample.

  • Sample Loading: Accurately weigh 2.0 to 5.0 mg of the hydrochloride salt into a standard aluminum pan and hermetically crimp it.

  • Thermal Cycling: Heat the sample from 25°C to 250°C at a precise rate of 10°C/min under a 50 mL/min dry nitrogen purge.

    • Causality: A 10°C/min heating rate is the optimal thermodynamic compromise. It is fast enough to produce a sharp, easily integrable endothermic heat flow signal ( ΔHf​ ), yet slow enough to prevent thermal lag between the furnace and the sample. The nitrogen purge prevents oxidative degradation prior to melting.

Phase 3: Capillary Melting Point (Orthogonal Validation)
  • Sample Packing: Pulverize the salt into a fine powder and pack 2-3 mm into a glass capillary tube. Tap firmly to ensure tight packing.

    • Causality: Loose packing creates insulating air pockets that cause uneven heat distribution and artificially broad melting ranges.

  • Ramp Heating: Insert into a digital melting point apparatus. Rapidly heat the block to 15°C below the expected DSC onset temperature, then reduce the ramp rate to exactly 1°C/min.

    • Causality: The terminal 1°C/min ramp ensures the sample and the digital thermometer are in perfect thermal equilibrium. This prevents temperature overshoot, which is the primary cause of inaccurate readings in capillary systems.

Mechanistic Workflow Diagram

The following diagram illustrates the logical flow of the thermal characterization process, highlighting the critical transition from sample stabilization to orthogonal data synthesis.

G Start Synthesized Sample ((1S,3R)-3-Aminocyclohexyl)methanol Salt Salt Formation (HCl) Locks conformation & increases lattice energy Start->Salt Calib DSC Calibration (Indium Standard Validation) Salt->Calib Capillary Capillary Method (1°C/min for visual confirmation) Salt->Capillary DSC DSC Thermal Analysis (10°C/min heating rate) Calib->DSC Analysis Data Synthesis Determine Onset & Peak Melting Point DSC->Analysis Capillary->Analysis Result Enantiomeric Purity & Polymorph Identification Analysis->Result

Caption: Thermal analysis workflow for chiral amino alcohol melting point validation.

Conclusion

Determining the melting point of ((1S,3R)-3-Aminocyclohexyl)methanol requires more than merely placing a sample in a capillary tube. Because of the inherent thermodynamic instability and hygroscopicity of the free base, rigorous characterization demands prior conversion to the hydrochloride salt, followed by calibrated DSC analysis and orthogonal capillary validation. By understanding the causality behind these experimental choices, researchers can generate highly trustworthy, self-validating thermal data essential for downstream pharmaceutical development.

References

  • PubChem - National Institutes of Health (NIH) Title: ((1S,3R)-3-Aminocyclohexyl)methanol | C7H15NO Source: PubChem Database URL:[Link]

  • NextSDS Title:[(1S,3R)-3-aminocyclohexyl]methanol hydrochloride — Chemical Substance Information Source: NextSDS Substance Database URL:[Link]

  • ChemBuyersGuide / ChemScene Title: ChemScene Quality Control and Digital Melting Point Apparatus Source: ChemBuyersGuide URL:[Link]

Sources

Physicochemical Profiling and Distillation Thermodynamics of ((1S,3R)-3-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

((1S,3R)-3-Aminocyclohexyl)methanol is a highly valuable chiral building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. A primary challenge in scaling up its production lies in the isolation and purification phases, which are heavily dictated by its thermodynamic properties—specifically, its boiling point. This whitepaper provides an in-depth analysis of the compound's boiling point thermodynamics, establishes a predictive model based on regioisomeric data, and outlines a self-validating, step-by-step protocol for its high-vacuum purification.

Thermodynamic Profiling & Boiling Point Estimation

The molecular architecture of ((1S,3R)-3-Aminocyclohexyl)methanol features a cyclohexane scaffold substituted with a primary amine (-NH 2​ ) and a hydroxymethyl group (-CH 2​ OH).

The Causality of High Boiling Points: Both the amine and alcohol functional groups act as strong hydrogen bond donors and acceptors. In the liquid phase, these groups engage in an extensive, robust intermolecular hydrogen-bonding network. Overcoming these cohesive intermolecular forces requires substantial thermal energy, fundamentally driving the boiling point to elevated temperatures despite the relatively low molecular weight of the compound.

Empirical Data Gap & Regioisomeric Extrapolation: Direct empirical boiling point data for the specific (1S,3R) stereoisomer is frequently omitted in standard commercial safety data sheets and supplier catalogs, often listed simply as "No data available" or left blank[2]. However, thermodynamic behavior can be accurately predicted by analyzing its structurally identical regioisomers:

  • 4-Amino Isomer: 4-(Hydroxymethyl)cyclohexan-1-amine (CAS 89854-94-4) exhibits a documented boiling point of 218.8 °C at 760 mmHg[3].

  • 2-Amino Isomer: Trans-2-aminocyclohexylmethanol (CAS 5691-21-4) demonstrates a nearly identical boiling point of 219.0 °C at 760 mmHg[4].

Based on the thermodynamic consistency across these structural analogs, the predicted atmospheric boiling point for ((1S,3R)-3-Aminocyclohexyl)methanol is firmly established at ~219 °C at 760 mmHg .

Quantitative Data Summary
PropertyValueSource / Derivation
Chemical Name ((1S,3R)-3-Aminocyclohexyl)methanolIUPAC Nomenclature
CAS Registry Number 1430937-32-8PubChem[1]
Molecular Formula C 7​ H 15​ NOPubChem[1]
Molecular Weight 129.20 g/mol PubChem[1]
Predicted Boiling Point (760 mmHg) ~219 °C Extrapolated from regioisomers
Reference: 4-Amino Isomer BP218.8 °CGuidechem (CAS 89854-94-4)[3]
Reference: 2-Amino Isomer BP219.0 °CAmadis Chemical (CAS 5691-21-4)[4]

High-Vacuum Fractional Distillation Protocol

The Causality of Vacuum Distillation: Heating a primary aminoalcohol to 219 °C at atmospheric pressure induces severe thermal degradation, including amine oxidation, intermolecular condensation (forming secondary amines), and dehydration of the alcohol. To preserve the structural and stereochemical integrity of the (1S,3R) isomer, high-vacuum distillation is mandatory. By reducing the system pressure to <1.0 mmHg, the boiling point is artificially lowered to a thermodynamically safe range (~70–85 °C).

Step-by-Step Methodology
  • Apparatus Assembly: Construct a short-path distillation setup.

    • Causality: A short-path configuration minimizes the vapor's residence time and the physical distance it must travel, drastically reducing the risk of thermal degradation during transit.

  • System Evacuation: Apply a high vacuum (0.1 - 1.0 mmHg) using a rotary vane pump equipped with a liquid nitrogen cold trap.

    • Causality: The cold trap prevents volatile impurities from contaminating the pump oil, maintaining maximum vacuum efficiency and effectively lowering the boiling point.

  • Thermal Equilibration: Gradually heat the distillation pot using a thermostatically controlled oil bath, ensuring the pot temperature does not exceed 150 °C.

    • Causality: Gradual heating prevents "bumping" (explosive boiling) and allows the system to reach a steady vapor-liquid equilibrium, ensuring a smooth and controlled distillation.

  • Fraction Collection: Discard the initial fore-run (typically containing residual solvents and water). Collect the main fraction once the vapor temperature stabilizes.

    • Causality: Water and low-molecular-weight impurities lack the extensive hydrogen-bonding network of the target aminoalcohol and will vaporize first.

  • Inert Gas Backfilling: Upon completion, allow the system to cool entirely under vacuum, then backfill with high-purity Argon or Nitrogen before exposing the distillate to the atmosphere.

    • Causality: Hot aminoalcohols are highly susceptible to atmospheric oxidation, which rapidly degrades the product and manifests as a distinct yellow discoloration.

Self-Validating System Mechanism

This protocol validates its own success through a two-point check:

  • In-Process Validation: The stabilization of the vapor temperature during the main fraction collection confirms the thermodynamic homogeneity of the distillate.

  • Post-Process Validation: Chiral HPLC analysis of the main fraction confirms that the thermal energy applied did not induce epimerization or racemization at the (1S,3R) chiral centers.

Synthetic Utility & Workflow

Following purification, ((1S,3R)-3-Aminocyclohexyl)methanol is typically subjected to orthogonal protecting group strategies (e.g., Boc-protection of the amine, TBS-protection of the alcohol) to facilitate its integration into larger API scaffolds. The workflow below illustrates the critical path from crude mixture to analytically validated chiral building block.

SynthesisWorkflow Node1 Crude (1S,3R)-Isomer Mixture Node2 High-Vacuum Distillation (P < 1.0 mmHg) Node1->Node2 Load into still Node3 Thermal Control (Pot Temp < 150°C) Node2->Node3 Apply vacuum Node4 Fraction Collection (Target Aminoalcohol) Node3->Node4 Vaporize & Condense Node5 Chiral HPLC Analysis (ee > 99%) Node4->Node5 Validate purity

Fig 1: High-vacuum purification and chiral validation of ((1S,3R)-3-Aminocyclohexyl)methanol.

References

  • Title: ((1S,3R)-3-Aminocyclohexyl)methanol | C7H15NO - PubChem Source: National Institutes of Health (NIH) URL: [Link]

Sources

((1S,3R)-3-Aminocyclohexyl)methanol stability and storage conditions

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide on ((1S,3R)-3-Aminocyclohexyl)methanol: Stability, Storage, and Handling Protocols

Executive Summary

((1S,3R)-3-Aminocyclohexyl)methanol is a highly valuable chiral building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, including kinase inhibitors and targeted therapeutics[1]. However, the presence of both a primary amine and a primary alcohol on a conformationally restricted cyclohexane ring introduces unique stability challenges. This whitepaper provides an in-depth analysis of the degradation pathways of ((1S,3R)-3-Aminocyclohexyl)methanol and establishes field-proven, self-validating protocols for its storage, handling, and analytical profiling.

Chemical Profile & Structural Causality

To understand the storage requirements of ((1S,3R)-3-Aminocyclohexyl)methanol, one must first analyze its structural causality.

  • Nucleophilic Primary Amine: The unhindered primary amine group is highly nucleophilic. While this is advantageous for synthetic coupling reactions, it makes the molecule exceptionally vulnerable to electrophilic attack from environmental gases, specifically carbon dioxide (CO2).

  • Hydroxymethyl Group: The primary alcohol acts as a strong hydrogen-bond donor and acceptor. This significantly increases the molecule's hygroscopicity. When synthesized as a hydrochloride salt to improve solid-state stability, the lattice energy is easily disrupted by atmospheric moisture, leading to deliquescence.

  • Stereochemical Constraints: The (1S,3R) configuration places the functional groups in specific equatorial/axial orientations that dictate the molecule's crystal packing and exposed surface area, directly influencing its rate of environmental degradation.

Mechanistic Degradation Pathways

The degradation of primary amines in ambient conditions is not merely a theoretical risk; it is a rapid, thermodynamically driven process.

A. CO2-Mediated Carbamate Formation Primary amines readily react with atmospheric CO2 to form stable carbamate salts[2]. The mechanism involves the nucleophilic attack of the amine's lone pair on the electrophilic carbon of CO2, forming a transient zwitterionic intermediate. This intermediate rapidly deprotonates (often facilitated by trace moisture acting as a proton shuttle) to yield a stable carbamate[3]. This reaction alters the molecular weight, reduces the active pharmaceutical ingredient (API) assay purity, and can poison downstream catalytic coupling reactions.

B. Hygroscopicity and Hydrolytic Acceleration Moisture is the primary catalyst for solid-state degradation. The absorption of water (solvation) lowers the activation energy required for both oxidation and carbamate formation. If stored improperly, the powder will transition into a sticky, deliquescent mass, making accurate gravimetric weighing impossible.

C. Oxidative Degradation Prolonged exposure to light and ambient oxygen induces radical-mediated N-oxidation, typically visually indicated by the powder turning from off-white to a pale yellow or brown.

Degradation A ((1S,3R)-3-Aminocyclohexyl)methanol B Atmospheric CO2 A->B Reacts with C Moisture / Humidity A->C Absorbs D Thermal Stress (>25°C) A->D Subjected to E Carbamate Formation B->E Nucleophilic Attack F Hygroscopic Deliquescence C->F Solvation G Oxidative Degradation D->G Radical Generation

Degradation pathways of ((1S,3R)-3-Aminocyclohexyl)methanol under stress.

Empirical Stability Data & Storage Protocols

To mitigate these degradation pathways, stringent storage conditions must be enforced[4]. The table below summarizes the quantitative parameters for storage tiers and the causality behind each environmental control.

Table 1: Validated Storage Conditions and Environmental Controls

Storage TierTemperatureAtmosphereContainerMax Duration
Working Aliquot 2°C to 8°CArgon BlanketAmber Glass Vial< 1 Month
Long-term -20°CArgon / N2Sealed, Desiccated12 - 24 Months
Stress Testing 40°C / 75% RHAmbient AirOpen DishN/A (For SIA only)

Table 2: Anticipated Degradation Products and Detection

DegradantMechanismLC-MS Detection (m/z)Prevention Strategy
Carbamate AdductCO2 Nucleophilic Attack[M+44]+Inert Argon Atmosphere
N-OxideRadical Oxidation[M+16]+Amber Vials, Protect from Light

Protocol Causality Note: Why use Argon instead of Nitrogen for the inert blanket? Argon is denser than ambient air and nitrogen. When flushed into a vial, it sinks to the bottom, creating a robust, physical displacement layer over the solid compound that effectively blocks both O2 and CO2 penetration.

Experimental Workflow: Stability-Indicating Assay (SIA)

To trust the integrity of your batch, you must employ a self-validating analytical system. The following step-by-step methodology outlines a Stability-Indicating LC-MS Assay designed specifically for highly polar aminocyclohexyl derivatives.

Step 1: Inert Sample Preparation

  • Transfer the sealed vial of ((1S,3R)-3-Aminocyclohexyl)methanol from -20°C storage to a desiccator. Allow it to equilibrate to room temperature for exactly 60 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder.

  • Move the vial into a nitrogen-purged glovebox.

  • Weigh 10.0 mg of the compound and dissolve in 10.0 mL of LC-MS grade Acetonitrile/Water (50:50, v/v) to create a 1.0 mg/mL stock solution.

Step 2: Chromatographic Separation (HPLC)

  • Column: Use a C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • Phase A: Water with 0.1% Formic Acid.

    • Phase B: Acetonitrile with 0.1% Formic Acid.

    • Causality: The low pH (0.1% FA) ensures the primary amine remains fully protonated. This prevents secondary interactions with residual silanols on the stationary phase, eliminating peak tailing and ensuring sharp, quantifiable peaks.

  • System Suitability (Self-Validation): Inject a blank (diluent only) followed by a reference standard. The run is only validated if the reference standard retention time shift is < 0.1 minutes and the tailing factor is ≤ 1.5.

Step 3: Mass Spectrometry Detection

  • Configure the MS for Electrospray Ionization in positive mode (ESI+).

  • Monitor the primary mass[M+H]+ (m/z 130.1) and specifically scan for the carbamate adduct [M+44]+ (m/z 174.1) and N-oxide [M+16]+ (m/z 146.1).

Workflow S1 1. Sample Prep (Inert Glovebox) S2 2. Stress Testing (Temp/Humidity) S1->S2 S3 3. LC-MS Analysis (C18, ESI+) S2->S3 S4 4. Data Processing (Peak Integration) S3->S4 S5 5. Stability Profiling S4->S5

Step-by-step workflow for the stability-indicating LC-MS assay.

Conclusion

The utility of ((1S,3R)-3-Aminocyclohexyl)methanol in drug development is heavily dependent on maintaining its chemical and stereochemical purity. Because primary amines act as thermodynamic sinks for atmospheric CO2 and moisture, passive storage is insufficient. By implementing strict Argon-blanketed, sub-zero storage and validating batch integrity through low-pH LC-MS protocols, researchers can entirely bypass carbamate-induced synthetic failures and ensure reproducible pharmaceutical yields.

Sources

Toxicological Profiling and Pharmacokinetic Utility of ((1S,3R)-3-Aminocyclohexyl)methanol in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

((1S,3R)-3-Aminocyclohexyl)methanol is a highly versatile chiral scaffold utilized extensively in the synthesis of advanced pharmacophores, notably microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors and Janus Kinase 3 (JAK3) inhibitors [3, 4]. As modern drug development pivots toward highly selective, conformationally restricted molecules, understanding the baseline toxicological profile of this intermediate is critical. This whitepaper provides an in-depth analysis of its physicochemical hazards, its mechanistic role in mitigating off-target toxicity in drug design, and field-proven, self-validating experimental protocols for evaluating its safety and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Physicochemical & Baseline Toxicological Profile

The free base (CAS: 1430937-32-8, 921040-76-8) [1] and its hydrochloride salt (CAS: 2402789-19-7) [2] present distinct handling and toxicological profiles. The hydrochloride salt is typically preferred in medicinal chemistry synthesis due to its enhanced bench stability and aqueous solubility. However, exposure to the raw intermediate presents specific acute hazards that must be managed during preclinical formulation.

Table 1: Quantitative and Categorical Hazard Data for[(1S,3R)-3-aminocyclohexyl]methanol hydrochloride [2]

Property / HazardValue / ClassificationGHS CodeToxicological Implication
Molecular Weight 165.66 g/mol (HCl salt)N/ALow molecular weight facilitates rapid cellular penetration and high bioavailability.
Skin Corrosion/Irritation Category 2H315Causes localized epidermal inflammation upon direct contact. Requires nitrile PPE.
Serious Eye Damage/Irritation Category 2AH319Causes severe ocular irritation; risk of corneal damage if unmitigated.
Specific Target Organ Toxicity Category 3 (Single)H336May cause drowsiness, dizziness, or respiratory tract irritation via inhalation.

Mechanistic Toxicology & Scaffold Utility

The strategic selection of the (1S,3R) stereoisomer over its enantiomers is rooted in structural biology and toxicity mitigation.

  • Conformation-Based Hypothesis in mPGES-1 Inhibition: mPGES-1 inhibitors are being developed as safer alternatives to traditional NSAIDs, which often cause severe gastrointestinal and cardiovascular toxicity. The trans-configuration of the (1S,3R) isomer optimally projects the amino and hydroxymethyl groups into the solvent-exposed regions of the mPGES-1 active site [3]. This precise spatial arrangement minimizes steric clashes and prevents off-target binding to COX-1 and COX-2 enzymes, thereby reducing idiosyncratic toxicity.

  • JAK3 Kinase Selectivity: In the development of immunosuppressive therapies, derivatives of this scaffold fit snugly into the ATP-binding pocket of JAK3 [4]. The primary amine acts as a critical hydrogen bond donor to the hinge region, while the cyclohexyl ring provides lipophilic bulk that sterically restricts the molecule from binding to off-target kinases (such as JAK1 or JAK2), which is a common source of hematological toxicity (e.g., anemia or neutropenia).

Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 mPGES1 mPGES-1 Synthase PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation & Pain PGE2->Inflammation Inhibitor Derivative Scaffold ((1S,3R)-3-Aminocyclohexyl)methanol Inhibitor->mPGES1 Inhibits

mPGES-1 signaling pathway and targeted inhibition by aminocyclohexyl derivatives.

Experimental Protocols for Toxicological & PK Profiling

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal controls to verify the causality of the observed data, ensuring that toxicity is derived from the compound and not experimental artifacts.

Protocol A: High-Throughput In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal cytotoxic concentration (CC50) of the compound and its derivatives, assessing baseline hepatotoxicity. Causality & Logic: HepG2 cells are utilized because the liver is the primary site of xenobiotic metabolism. A fluorometric resazurin reduction assay is chosen over standard MTT assays to minimize compound-reagent colorimetric interference, which is common with amine-rich scaffolds.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well black, clear-bottom plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock of ((1S,3R)-3-Aminocyclohexyl)methanol in 100% anhydrous DMSO. Perform a 10-point 1:3 serial dilution.

  • Dosing & Self-Validation: Transfer the dilutions to the cell plate so the final DMSO concentration is strictly 0.1% (v/v). Critical Control: Include a vehicle control (0.1% DMSO) to establish 100% viability, and a positive control (10 µM Staurosporine) to establish 0% viability.

  • Incubation & Readout: Incubate for 48 hours. Add 10 µL of Resazurin solution (0.15 mg/mL) to each well. Incubate for exactly 4 hours.

  • Data Acquisition: Read fluorescence (Excitation: 560 nm, Emission: 590 nm) using a microplate reader.

  • Quality Control: Calculate the Z'-factor for the plate. The assay is only deemed valid and the CC50 calculated if Z′≥0.6 .

Protocol B: Microsomal Stability and Intrinsic Clearance Assay

Objective: To evaluate the Phase I metabolic stability of the scaffold. Causality & Logic: Rapid clearance of the raw scaffold can lead to toxic metabolite accumulation or sub-therapeutic dosing. Using Human Liver Microsomes (HLMs) allows researchers to predict in vivo half-life ( T1/2​ ) and intrinsic clearance ( CLint​ ) before advancing to rodent models.

Step-by-Step Methodology:

  • Reaction Mixture: Combine 0.5 mg/mL HLMs, 1 µM test compound, and 100 mM potassium phosphate buffer (pH 7.4) in a 96-well deep-well plate.

  • Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes on a thermoshaker.

  • Initiation & Self-Validation: Start the reaction by adding NADPH (final concentration 1 mM). Critical Control: Run a parallel "No-NADPH" control to differentiate enzymatic metabolism from chemical instability. Use Verapamil (1 µM) as a high-clearance positive control.

  • Time-Course Sampling: Quench 50 µL aliquots at 0, 5, 15, 30, and 60 minutes by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural log of % remaining versus time to determine the elimination rate constant ( k ) and calculate T1/2​=0.693/k .

Workflow Step1 Compound Formulation (0.1% DMSO Vehicle) Step2 In Vitro Cytotoxicity (HepG2 & PBMC, 48h) Step1->Step2 Step3 Microsomal Stability (HLM/RLM clearance) Step1->Step3 Step4 In Vivo Acute Toxicity (Rodent, Dose Escalation) Step2->Step4 CC50 > 50 µM Step3->Step4 T1/2 > 30 min Step5 NOAEL & PK/PD Data Synthesis Step4->Step5

Self-validating toxicological and ADME screening workflow for chiral scaffolds.

References

  • PubChem. "((1S,3R)-3-Aminocyclohexyl)methanol". National Institutes of Health (NIH).[Link]

  • NextSDS. "[(1S,3R)-3-aminocyclohexyl]methanol hydrochloride — Chemical Substance Information". NextSDS Database.[Link]

  • Walker, D. P., et al. "A Practical Synthesis of[(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors". ResearchGate / Synlett.[Link]

  • Google Patents. "WO2007007919A2 - Heterocyclic janus kinase 3 inhibitors".

The Strategic Role of ((1S,3R)-3-Aminocyclohexyl)methanol in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Scaffolds in Medicinal Chemistry

In the intricate world of drug design and development, the three-dimensional arrangement of atoms within a molecule is paramount. Chirality, the property of a molecule being non-superimposable on its mirror image, plays a pivotal role in determining the efficacy and safety of a therapeutic agent. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to synthesize and utilize stereochemically pure building blocks is a cornerstone of modern medicinal chemistry.

Among the vast arsenal of chiral synthons available to researchers, ((1S,3R)-3-Aminocyclohexyl)methanol stands out as a versatile and valuable scaffold. This bifunctional molecule, featuring a cis-1,3-relationship between the amino and hydroxymethyl groups on a cyclohexane ring, offers a unique combination of rigidity and conformational constraint. This defined spatial arrangement of its functional groups allows for the precise orientation of pharmacophoric elements, enabling high-affinity and selective interactions with biological targets. This technical guide provides an in-depth review of the synthesis, properties, and applications of ((1S,3R)-3-Aminocyclohexyl)methanol, highlighting its strategic importance for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Features

The utility of ((1S,3R)-3-Aminocyclohexyl)methanol as a molecular scaffold is intrinsically linked to its physicochemical properties and three-dimensional structure. A comprehensive understanding of these characteristics is essential for its effective application in drug design.

Core Physicochemical Data

While extensive experimental data for ((1S,3R)-3-Aminocyclohexyl)methanol is not always readily available in public literature, a combination of data from its enantiomer, ((1R,3R)-3-Aminocyclohexyl)methanol, and computational predictions provides a solid foundation for its characterization.[1][2]

PropertyValueSource
Molecular FormulaC₇H₁₅NO[1]
Molecular Weight129.20 g/mol [1]
Topological Polar Surface Area (TPSA)46.25 Ų[2]
XLogP3 (Predicted)0.1[1]
Hydrogen Bond Donor Count2[2]
Hydrogen Bond Acceptor Count2[2]
Rotatable Bond Count1[2]
CAS Number (HCl salt)2402789-19-7[3]

The hydrochloride salt of ((1S,3R)-3-Aminocyclohexyl)methanol is often utilized in synthesis due to its enhanced stability and solubility in various solvents.[3]

Structural Conformation and Its Implications

The cyclohexane ring in ((1S,3R)-3-Aminocyclohexyl)methanol predominantly adopts a chair conformation to minimize steric strain. In the most stable chair conformation, it is anticipated that both the aminomethyl and hydroxymethyl substituents will occupy equatorial positions to reduce 1,3-diaxial interactions. This conformational preference is a critical design element, as it dictates the spatial relationship between the two functional groups and any subsequent modifications.

The rigid, yet three-dimensional, nature of this scaffold is highly advantageous in drug design. It allows for the presentation of pharmacophoric groups in well-defined vectors, which can lead to improved binding affinity and selectivity for the target protein.

Synthetic Strategies: Accessing a Key Chiral Building Block

The stereocontrolled synthesis of ((1S,3R)-3-Aminocyclohexyl)methanol is a key challenge that has been addressed through various innovative approaches. The primary goal of any synthetic route is to establish the desired absolute and relative stereochemistry at the C1 and C3 positions of the cyclohexane ring.

Racemic Synthesis and Chiral Resolution

A practical and scalable approach to obtaining enantiomerically pure aminocyclohexylmethanols involves the synthesis of a racemic mixture of diastereomers, followed by chiral separation. A notable example is the synthesis of the (1S,3S)-diastereomer, which provides a blueprint for a potential synthesis of the (1S,3R) isomer.[4][5] This strategy typically involves the following key steps:

  • Synthesis of a Racemic Precursor: A suitable starting material, often a commercially available dicarboxylic acid, is converted into a racemic mixture of aminocyclohexylmethanol derivatives. This can involve reactions such as a Curtius rearrangement to introduce the amino group.[4]

  • Chiral Chromatography: The enantiomers are then separated using chiral chromatography techniques, such as supercritical fluid chromatography (SFC), which is highly efficient for preparative-scale separations.[4]

Racemic_Synthesis_and_Resolution A Commercially Available Dicarboxylic Acid B Racemic Mixture of Carbamate Precursors A->B Multi-step Synthesis C Reduction B->C D Racemic Mixture of ((1S,3R) and (1R,3S))- 3-Aminocyclohexyl)methanol C->D E Chiral Chromatography D->E F ((1S,3R)-3-Aminocyclohexyl) methanol E->F G ((1R,3S)-3-Aminocyclohexyl) methanol E->G

Figure 1. Generalized workflow for the synthesis of ((1S,3R)-3-Aminocyclohexyl)methanol via racemic synthesis and subsequent chiral resolution.

Stereoselective Synthesis

More elegant and atom-economical approaches involve the use of stereoselective reactions to directly form the desired (1S,3R) stereoisomer. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming steps. One such strategy involves the stereoselective reduction of a β-enaminoketone derived from a 1,3-cyclohexanedione.[6][7]

Experimental Protocol: Hypothetical Stereoselective Synthesis

The following protocol is a hypothetical, yet plausible, stereoselective synthesis based on established chemical principles for related molecules.

  • Formation of Chiral Enaminone: React 1,3-cyclohexanedione with a chiral amine (e.g., (S)-1-phenylethylamine) to form a chiral β-enaminone.

  • Diastereoselective Reduction: Reduce the ketone functionality of the enaminone using a reducing agent such as sodium borohydride. The existing chiral center will direct the stereochemical outcome of the reduction, favoring the formation of one diastereomer of the corresponding amino alcohol.

  • Protection of Functional Groups: Protect the amino and hydroxyl groups to prevent unwanted side reactions in subsequent steps.

  • Reductive Cleavage of Chiral Auxiliary: Remove the chiral auxiliary from the nitrogen atom via hydrogenolysis.

  • Deprotection: Remove the protecting groups from the amino and hydroxyl moieties to yield the final product, ((1S,3R)-3-Aminocyclohexyl)methanol.

Stereoselective_Synthesis A 1,3-Cyclohexanedione C Chiral β-Enaminone A->C B Chiral Amine B->C D Diastereoselective Reduction C->D E Protected Amino Alcohol (Diastereomerically Enriched) D->E F Chiral Auxiliary Removal E->F G Protected ((1S,3R)-3-Aminocyclohexyl) methanol F->G H Deprotection G->H I ((1S,3R)-3-Aminocyclohexyl) methanol H->I

Figure 2. A plausible stereoselective synthetic route to ((1S,3R)-3-Aminocyclohexyl)methanol.

Spectroscopic Characterization: The Molecular Fingerprint

The structural elucidation of ((1S,3R)-3-Aminocyclohexyl)methanol relies on a combination of spectroscopic techniques. While a comprehensive set of experimental spectra for this specific isomer is not widely published, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex in the aliphatic region (approximately 1.0-3.5 ppm), with overlapping multiplets corresponding to the protons of the cyclohexane ring. The protons of the hydroxymethyl group (-CH₂OH) would likely appear as a doublet. A broad singlet for the amine (-NH₂) protons and another for the hydroxyl (-OH) proton would also be anticipated, with their chemical shifts being dependent on solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon of the hydroxymethyl group is expected to resonate in the 60-70 ppm region, while the carbon attached to the amino group would appear further downfield. The remaining five carbons of the cyclohexane ring would be found in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of ((1S,3R)-3-Aminocyclohexyl)methanol would be characterized by:

  • A broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H and N-H stretching vibrations.

  • C-H stretching vibrations in the 2850-3000 cm⁻¹ range.

  • A C-O stretching band around 1000-1200 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 129. Common fragmentation patterns would likely involve the loss of water (M-18), ammonia (M-17), or the hydroxymethyl group (M-31).

Applications in Drug Discovery: A Scaffold for Innovation

The rigid, stereochemically defined structure of ((1S,3R)-3-Aminocyclohexyl)methanol makes it an attractive building block for the synthesis of a wide range of biologically active molecules. Its cis-1,3-disubstituted pattern is particularly valuable for creating ligands that can effectively probe the binding pockets of enzymes and receptors.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A significant area of application for aminocyclohexane derivatives is in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4).[9] DPP-4 is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for the treatment of type 2 diabetes. The aminocyclohexyl scaffold can serve as a core element to which other pharmacophoric groups are attached, leading to potent and selective DPP-4 inhibitors. The defined stereochemistry of ((1S,3R)-3-Aminocyclohexyl)methanol can be crucial for achieving the optimal orientation of these groups within the DPP-4 active site.

Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists

The development of small-molecule agonists for the glucagon-like peptide-1 (GLP-1) receptor is another promising area where building blocks like ((1S,3R)-3-Aminocyclohexyl)methanol could be employed.[10][11] GLP-1 receptor agonists are effective treatments for type 2 diabetes and obesity. The aminocyclohexylmethanol moiety can be incorporated into larger molecules to provide a rigid scaffold that mimics the conformation of key amino acid residues in the native peptide ligand, leading to potent and orally bioavailable drugs.

Other Potential Therapeutic Areas

The versatility of the aminocyclohexylmethanol scaffold extends to other therapeutic areas as well. For instance, related aminocycloalkanol derivatives have been explored as building blocks for antagonists of the C-C chemokine receptor 2 (CCR2), which is a target for inflammatory diseases.[12] The unique three-dimensional structure of ((1S,3R)-3-Aminocyclohexyl)methanol makes it a candidate for the development of novel therapeutics targeting a wide range of biological targets.

Conclusion and Future Outlook

((1S,3R)-3-Aminocyclohexyl)methanol is a chiral building block of significant strategic importance in modern drug discovery. Its well-defined stereochemistry and rigid conformational properties provide medicinal chemists with a powerful tool for the design and synthesis of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. While specific, large-scale applications of this particular isomer are not as extensively documented as some of its diastereomers, the established utility of the aminocyclohexylmethanol scaffold in areas such as diabetes and inflammation underscores its immense potential.

Future research will likely focus on the development of more efficient and scalable stereoselective syntheses of ((1S,3R)-3-Aminocyclohexyl)methanol. Furthermore, the continued exploration of its use in the design of novel inhibitors and agonists for a variety of biological targets is expected to yield new and improved therapies for a range of human diseases. As our understanding of the intricate relationship between molecular structure and biological function deepens, the strategic application of precisely engineered chiral building blocks like ((1S,3R)-3-Aminocyclohexyl)methanol will undoubtedly play an increasingly critical role in the future of drug development.

References

  • Walker, D. P., et al. (2011). A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. Synlett, 2011(20), 2959-2962.
  • PubChem. ((1R,3R)-3-Aminocyclohexyl)methanol. Retrieved from [Link]

  • ResearchGate. A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. Retrieved from [Link]

  • ECHA. [(1S,3R)-3-aminocyclohexyl]methanol hydrochloride. Retrieved from [Link]

  • Molecules. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. Retrieved from [Link]

  • ResearchGate. (PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link]

  • Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]

  • University of Greifswald. Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. Retrieved from [Link]

  • PMC. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Retrieved from [Link]

  • PMC. Synthesis and biological evaluation of glucagon-like peptide-1 receptor agonists. Retrieved from [Link]

  • PubChemLite. (3-aminocyclohexyl)methanol (C7H15NO). Retrieved from [Link]

  • SciSpace. Stereospecific Synthesis of New 4-Amino-1,2,3-cyclohexanetricarboxylic Acids and 4-Amino-1,3-cyclohexanedicarboxylic Acids. Retrieved from [Link]

  • PMC. Stereoselective synthesis and antiproliferative activity of allo-gibberic acid-based 1,3-aminoalcohol regioisomers. Retrieved from [Link]

  • IJCPA. Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of. Retrieved from [Link]

  • Veeprho. (1R,3S)-(3-Aminocyclopentyl) methanol. Retrieved from [Link]

  • Jetir.Org. Synthesis and DPP-IV Inhibition Activity of[1][4]Thiazolo[5,4-D]Pyrimidine Derivatives. Retrieved from [Link]

  • PMC. Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. Retrieved from [Link]

  • bioRxiv. A small-molecule oral agonist of the human glucagon-like peptide-1 receptor. Retrieved from [Link]

  • Dove Medical Press. Activity of 8-purine derivative as DPP-4 inhibitor. Retrieved from [Link]

  • Hypha Discovery. Small but mighty: the impact of tertiary alcohols in drug design. Retrieved from [Link]

  • PMC. Discovery, design and synthesis of a selective S1P3 receptor allosteric agonist. Retrieved from [Link]

  • ARL Bio Pharma. GLP's: What's the Skinny? A Scientific Perspective. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of ((1S,3R)-3-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Asymmetric via Enzymatic Desymmetrization

Introduction & Rationale

Chiral 1,3-disubstituted cyclohexanes are highly valued, rigidified scaffolds in modern drug discovery. Specifically, ((1S,3R)-3-aminocyclohexyl)methanol and its derivatives serve as critical building blocks for novel ERK (Extracellular Signal-Regulated Kinase) inhibitors in oncology[1][2] and as conformationally restricted GABA analogues in neurology[3][4].

Traditional synthetic routes relying on the catalytic hydrogenation of 3-aminobenzoic acid followed by classical chiral resolution often suffer from poor atom economy (a maximum 50% theoretical yield) and tedious fractional crystallizations. This application note details a highly efficient, scalable, and stereocontrolled protocol starting from an inexpensive meso-compound: cis-1,3-cyclohexanedicarboxylic acid dimethyl ester. By leveraging enzymatic desymmetrization followed by a stereoretentive Curtius rearrangement, this route delivers the target amino alcohol with >98% enantiomeric excess (ee)[5][6].

Mechanistic Pathway & Causality

To ensure a robust and reproducible workflow, this protocol is designed as a self-validating system where the physicochemical properties of the intermediates provide built-in quality control:

  • Enzymatic Desymmetrization : The use of Lipase AY-30 or Pig Liver Esterase (PLE) on the meso-diester selectively hydrolyzes one ester group. The enzyme's chiral active pocket strictly dictates the formation of the chiral monoester. This step is vastly superior to chemical asymmetric synthesis as it operates under mild aqueous conditions and bypasses the 50% yield cap of classical resolution, allowing for near-quantitative theoretical yields of the desired enantiomer[7][8].

  • Modified Curtius Rearrangement : The free carboxylic acid is converted to an acyl azide using Diphenylphosphoryl azide (DPPA). Upon heating, it undergoes a Curtius rearrangement to an isocyanate intermediate, which is immediately trapped by tert-butanol to form the Boc-protected amine. Crucially, the concerted nature of the Curtius rearrangement ensures 100% retention of the stereocenter, preventing any epimerization[9][10].

  • Ester Reduction : Lithium aluminum hydride (LiAlH₄) selectively reduces the remaining methyl ester to a primary alcohol. Strict temperature control (0 °C to RT) is critical here to prevent the premature reduction or cleavage of the Boc-carbamate protecting group.

  • Deprotection & Salt Formation : Standard acidic cleavage (4M HCl in dioxane) removes the Boc group. The resulting free amine immediately protonates and precipitates as a highly stable, crystalline hydrochloride salt[11][12]. This acts as a self-purifying step, leaving organic impurities dissolved in the mother liquor.

Reaction Workflow

SynthesisWorkflow SM cis-1,3-Cyclohexanedicarboxylic acid dimethyl ester (Meso Compound) Step1 Step 1: Enzymatic Desymmetrization Lipase AY-30 / pH 7.2 SM->Step1 Monoester Chiral Monoester (ee > 98%) Step1->Monoester Step2 Step 2: Curtius Rearrangement DPPA, Et3N, t-BuOH, 80°C Monoester->Step2 BocEster Boc-Protected Amino Ester (Retention of Configuration) Step2->BocEster Step3 Step 3: Ester Reduction LiAlH4, THF, 0°C to RT BocEster->Step3 BocAlcohol Boc-Protected Amino Alcohol Step3->BocAlcohol Step4 Step 4: Boc Deprotection 4M HCl in Dioxane BocAlcohol->Step4 Product ((1S,3R)-3-Aminocyclohexyl)methanol Hydrochloride Step4->Product

Workflow for the asymmetric synthesis of ((1S,3R)-3-Aminocyclohexyl)methanol.

Experimental Protocols

Step 1: Enzymatic Desymmetrization

  • Suspend cis-1,3-cyclohexanedicarboxylic acid dimethyl ester (100 mmol) in 0.1 M phosphate buffer (pH 7.2, 500 mL).

  • Add Lipase AY-30 (500 mg) and stir vigorously at 30 °C.

  • In-Process Control (IPC) : As the ester hydrolyzes, the pH will drop due to monoacid formation. Maintain the pH strictly at 7.2 by the dropwise addition of 1.0 M NaOH using an automated titrator.

  • Once exactly 0.5 equivalents of NaOH (100 mL) are consumed, terminate the reaction by adjusting the pH to 2.0 with 2M HCl.

  • Extract the aqueous layer with Ethyl Acetate (3 x 200 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the chiral monoester[5][8].

Step 2: Curtius Rearrangement to Boc-Amine

  • Dissolve the chiral monoester (80 mmol) in anhydrous toluene (150 mL) under an inert N₂ atmosphere.

  • Add Triethylamine (Et₃N, 96 mmol) and Diphenylphosphoryl azide (DPPA, 88 mmol). Stir at room temperature for 2 hours.

  • IPC : Monitor the reaction via IR spectroscopy. The appearance of a sharp, distinct peak at ~2140 cm⁻¹ confirms the complete formation of the acyl azide intermediate[10].

  • Add anhydrous tert-butanol (400 mmol) and heat the mixture to 80 °C for 12 hours. The steady evolution of N₂ gas signifies the rearrangement to the isocyanate and its subsequent trapping by the alcohol.

  • Cool to room temperature, wash with 5% citric acid, saturated NaHCO₃, and brine. Concentrate and purify via silica gel chromatography to isolate the Boc-amino ester[4][5].

Step 3: Ester Reduction

  • Dissolve the Boc-amino ester (50 mmol) in anhydrous THF (100 mL) and cool to 0 °C in an ice bath.

  • Carefully add a 1M solution of LiAlH₄ in THF (60 mmol) dropwise over 30 minutes to manage the exothermic reduction.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • IPC / Quench : Quench the reaction using the Fieser method to prevent emulsion formation: Add x mL H₂O, x mL 15% NaOH, and 3x mL H₂O (where x = grams of LiAlH₄ used) to precipitate the aluminum salts as a granular white solid.

  • Filter the mixture through a pad of Celite, wash thoroughly with EtOAc, and concentrate to yield the Boc-amino alcohol.

Step 4: Deprotection and Salt Formation

  • Dissolve the Boc-amino alcohol (40 mmol) in anhydrous Dichloromethane (DCM, 50 mL).

  • Add 4M HCl in Dioxane (40 mL) dropwise at 0 °C. Stir the solution at room temperature for 3 hours.

  • IPC : The cleavage of the Boc group generates isobutylene and CO₂ gas. The resulting free amine immediately protonates and precipitates out of the DCM/Dioxane solution as a white solid, driving the reaction forward and excluding soluble organic impurities.

  • Filter the white precipitate, wash with cold diethyl ether, and dry under high vacuum to afford pure ((1S,3R)-3-aminocyclohexyl)methanol hydrochloride[11][12].

Quantitative Data Summary

Synthesis StepIntermediate / ProductYield (%)Enantiomeric Excess (ee %)Key Analytical Marker (IPC)
1. Desymmetrization Chiral Monoester85 - 90%> 98%Autotitrator volume (0.5 eq NaOH); Chiral HPLC
2. Curtius Rearrangement Boc-Amino Ester75 - 80%> 98%IR: Disappearance of acyl azide at ~2140 cm⁻¹
3. Ester Reduction Boc-Amino Alcohol88 - 92%> 98%¹H NMR: Loss of -OCH₃ singlet at ~3.6 ppm
4. Deprotection Target HCl Salt95 - 98%> 98%Visual: Precipitation of white solid; MS: m/z 130.1

References

  • nextsds.com - [(1S,3R)-3-aminocyclohexyl]methanol hydrochloride — Chemical Substance Information.[11] URL: [Link]

  • Australian Journal of Chemistry - Synthesis of analogues of GABA. VI. Stereoisomers of cis-3-Aminocyclohexanecarboxylic acid.[3] URL: [Link]

  • ResearchGate - A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid.[5] URL:[Link]

  • PMC - NIH - cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid.[4] URL: [Link]

  • Google Patents - ERK inhibitors and uses thereof (AU2014214846A1).[1] URL:

  • Google Patents - Erk inhibitors and uses thereof (WO2014124230A2).[2] URL:

  • ResearchGate - Stereochemistry of terpene derivatives. Part 7: Novel rigidified amino acids from (+)-3-carene designed as chiral GABA analogues.[9] URL:[Link]

  • ResearchGate - Enzymatic desymmetrization of cis-1,3-cyclohexanedicarboxylic acid diesters.[6] URL: [Link]

  • ACS Publications - New, Efficient Synthesis of Oseltamivir Phosphate (Tamiflu) via Enzymatic Desymmetrization of a meso-1,3-Cyclohexanedicarboxylic Acid Diester.[8] URL:[Link]

  • PMC - NIH - EC18 as a Tool To Understand the Role of HCN4 Channels in Mediating Hyperpolarization-Activated Current in Tissues.[10] URL: [Link]

Sources

Application Note: Asymmetric Synthesis of ((1S,3R)-3-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: ((1S,3R)-3-Aminocyclohexyl)methanol (Free base CAS: 1430937-32-8[1]; HCl salt CAS: 2402789-19-7[2])

Introduction & Strategic Rationale

The chiral building block ((1S,3R)-3-Aminocyclohexyl)methanol is a highly sought-after intermediate in modern medicinal chemistry. Its conformationally restricted, cis-1,3-disubstituted cyclohexane scaffold is frequently utilized to optimally position pharmacophores in kinase inhibitors, most notably in the development of ERK1/2 inhibitors for oncology applications[3][4].

Synthesizing chiral amino alcohols directly from their corresponding amino acids using strong reducing agents like Lithium Aluminum Hydride ( LiAlH4​ ) is a classical approach. However, as a Senior Application Scientist, I strongly advise against this for scale-up. The direct reduction of unprotected amino acids generates highly polar, amphoteric amino alcohols that complex tightly with aluminum salts, leading to intractable emulsions during workup and severely compromised isolated yields.

To ensure a self-validating, scalable, and high-yielding protocol , we employ a three-step protection-reduction-deprotection sequence. By transiently masking the amine as a tert-butoxycarbonyl (Boc) carbamate, we prevent amine-borane complexation, enhance organic solubility, and enable the use of mild, chemoselective Borane-Tetrahydrofuran ( BH3​⋅THF ) for the reduction[5].

Synthetic Workflow & Mechanistic Pathways

Workflow A (1S,3R)-3-Aminocyclohexanecarboxylic Acid (Starting Material) B N-Boc Protection (Boc2O, NaOH, THF/H2O) A->B C (1S,3R)-3-(Boc-amino)cyclohexanecarboxylic Acid (Intermediate 1) B->C D Borane Reduction (BH3·THF, 0°C to RT) C->D E tert-Butyl ((1S,3R)-3-(hydroxymethyl)cyclohexyl)carbamate (Intermediate 2) D->E F Acidic Deprotection (4M HCl in Dioxane) E->F G ((1S,3R)-3-Aminocyclohexyl)methanol HCl (Final Product) F->G

Overall synthetic workflow for ((1S,3R)-3-Aminocyclohexyl)methanol hydrochloride.

Mechanistic Causality: Why Borane?

Borane ( BH3​ ) is an electrophilic reducing agent. Unlike nucleophilic hydrides (e.g., NaBH4​ ), which attack the carbonyl carbon directly, borane first coordinates to the electron-rich carbonyl oxygen of the carboxylic acid. This forms a triacyloxyborane intermediate, activating the carbonyl for an intramolecular hydride transfer. Because carbamates (like the Boc group) are significantly less electron-rich at the carbonyl oxygen than carboxylic acids, BH3​ exhibits perfect chemoselectivity, reducing the acid while leaving the Boc group entirely intact[5].

Mechanism A R-COOH (Carboxylic Acid) B Coordination with BH3 (Lewis Acid-Base Complex) A->B C Triacyloxyborane Intermediate (B(OCOR)3) B->C D Intramolecular Hydride Transfer (Rate-determining step) C->D E Borate Ester (B(OCH2R)3) D->E F Hydrolysis (MeOH Quench) E->F G R-CH2OH (Primary Alcohol) F->G

Mechanistic pathway of borane-mediated chemoselective reduction of carboxylic acids.

Quantitative Data & Reagent Summaries

Table 1: Comparison of Reduction Strategies for Amino Acids
MethodologyReagentChemoselectivityWorkup DifficultyScalabilityEnantiomeric Retention
Direct Reduction LiAlH4​ Poor (reduces all)High (Aluminum salts)Low (Exothermic, unsafe)High
Mixed Anhydride IBCF/NaBH4​ ModerateLow (Aqueous wash)Moderate (Cryogenic req.)Moderate (Racemization risk)
Borane Reduction BH3​⋅THF Excellent Low (MeOH quench) High (Standard cooling) High (>99% ee)
Table 2: Optimized Stoichiometry for the 3-Step Sequence
StepReagent / IntermediateMW ( g/mol )EquivalentsAmountExpected Yield
1 (1S,3R)-3-Aminocyclohexanecarboxylic Acid143.191.0010.0 gN/A
1 Di-tert-butyl dicarbonate ( Boc2​O )218.251.1016.8 g92% (15.6 g)
2 Intermediate 1 (N-Boc Acid)243.301.0015.0 gN/A
2 Borane-THF ( BH3​⋅THF , 1.0 M)85.942.50154 mL88% (12.4 g)
3 Intermediate 2 (N-Boc Alcohol)229.321.0010.0 gN/A
3 4M HCl in Dioxane36.465.0054.5 mL95% (6.8 g)

Step-by-Step Experimental Protocols

Step 1: Synthesis of (1S,3R)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid

Causality & Rationale: The reaction is performed in a biphasic THF/H2​O system. Sodium hydroxide ( NaOH ) is used to deprotonate the zwitterionic amino acid, ensuring the amine is nucleophilic enough to attack the Boc2​O .

  • Preparation: Charge a 500 mL round-bottom flask with (1S,3R)-3-aminocyclohexanecarboxylic acid (10.0 g, 69.8 mmol) and a mixture of THF (100 mL) and 1M aqueous NaOH (75 mL, 75.0 mmol).

  • Addition: Cool the vigorously stirring biphasic mixture to 0 °C using an ice bath. Dissolve Boc2​O (16.8 g, 76.8 mmol) in THF (20 mL) and add it dropwise via an addition funnel over 30 minutes to manage the mild exotherm and CO2​ evolution.

  • Reaction: Remove the ice bath and allow the mixture to warm to ambient temperature (20-25 °C). Stir for 12 hours.

  • In-Process Control (IPC): Analyze by TLC (DCM:MeOH 9:1, Ninhydrin stain). The starting material ( Rf​=0.1 , purple spot) should be completely consumed.

  • Workup: Concentrate the mixture in vacuo to remove THF. Wash the aqueous layer with Ethyl Acetate ( 2×50 mL) to remove unreacted Boc2​O .

  • Isolation: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 using 1M HCl (aq). Extract the precipitating product with Ethyl Acetate ( 3×75 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to afford the product as a white solid.

Step 2: Borane Reduction to tert-Butyl ((1S,3R)-3-(hydroxymethyl)cyclohexyl)carbamate

Causality & Rationale: BH3​⋅THF must be added at 0 °C to control the exothermic formation of the triacyloxyborane intermediate and the release of hydrogen gas. Methanol is used in the quench to break down the stable borate ester into the free alcohol and volatile trimethyl borate ( B(OMe)3​ ).

  • Preparation: Purge a dry 500 mL two-neck flask with Nitrogen. Add the N-Boc acid from Step 1 (15.0 g, 61.6 mmol) and anhydrous THF (150 mL). Cool the clear solution to 0 °C.

  • Addition: Slowly add 1.0 M BH3​⋅THF solution (154 mL, 154 mmol) dropwise via a syringe pump over 1 hour. Safety Note: Ensure proper venting through a bubbler as H2​ gas is evolved.

  • Reaction: Stir at 0 °C for 1 hour, then allow the reaction to warm to ambient temperature and stir for an additional 14 hours.

  • In-Process Control (IPC): Quench a 50 µL aliquot in MeOH. Analyze by LC-MS. The mass of the starting material ( [M+H]+=244 ) should be absent, replaced by the product mass ( [M+H−Boc]+=130 or [M+Na]+=252 ).

  • Quench: Cool the reaction to 0 °C and very cautiously add Methanol (50 mL) dropwise to quench unreacted borane. Stir for 1 hour at room temperature.

  • Workup: Concentrate the mixture in vacuo. To ensure complete breakdown of the borate ester, redissolve the residue in Methanol (100 mL) and concentrate again. Repeat this co-evaporation step twice. The resulting crude oil can be used directly or purified via silica gel chromatography (Hexanes:EtOAc 1:1).

Step 3: Acidic Deprotection to ((1S,3R)-3-Aminocyclohexyl)methanol Hydrochloride

Causality & Rationale: Anhydrous 4M HCl in dioxane is chosen over Trifluoroacetic acid (TFA) because the resulting hydrochloride salt is generally crystalline, highly stable, and easier to handle than the hygroscopic TFA salt.

  • Preparation: Dissolve the N-Boc alcohol (10.0 g, 43.6 mmol) in anhydrous Dichloromethane (DCM, 50 mL) in a 250 mL flask.

  • Deprotection: Add 4M HCl in Dioxane (54.5 mL, 218 mmol) in one portion at room temperature. Stir vigorously. A white precipitate will begin to form within 30-60 minutes as the product salt crystallizes out of the non-polar solvent mixture.

  • Reaction: Stir for 4 hours at room temperature.

  • In-Process Control (IPC): Analyze the supernatant by TLC (Hexanes:EtOAc 1:1, KMnO4​ stain). The starting material ( Rf​=0.4 ) should be completely consumed.

  • Isolation: Filter the resulting white suspension through a medium-porosity glass frit. Wash the filter cake with cold DCM ( 2×20 mL) and Diethyl Ether ( 2×20 mL) to remove residual dioxane and organic impurities.

  • Drying: Dry the highly pure ((1S,3R)-3-Aminocyclohexyl)methanol hydrochloride[2] under high vacuum at 40 °C to a constant weight.

References

  • Erk inhibitors and uses thereof Google P
  • ((1S,3R)-3-Aminocyclohexyl)methanol | C7H15NO PubChem - NIH[Link]

  • [(1S,3R)-3-aminocyclohexyl]methanol hydrochloride — Chemical Substance Information NextSDS[Link]

  • Selective One-Pot Conversion of Carboxylic Acids into Alcohols ACS Publications (J. Org. Chem.)[Link]

Sources

Application Note: ((1S,3R)-3-Aminocyclohexyl)methanol as a Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Structural Rationale & Mechanistic Insights

The pursuit of high-affinity, target-selective therapeutics often requires the rigidification of flexible pharmacophores to minimize the entropic penalty upon target binding. ((1S,3R)-3-Aminocyclohexyl)methanol (PubChem CID: 67278447)[1] serves as a premier chiral building block to achieve this.

Structurally, the (1S,3R) configuration dictates a cis-1,3-disubstituted relationship on the cyclohexane ring. This is a critical stereochemical feature: it allows both the primary amine and the hydroxymethyl group to simultaneously occupy thermodynamically favorable equatorial positions within the cyclohexane chair conformation.

  • Causality in Design: By replacing flexible linear chains (e.g., 3-amino-1-propanol) with this rigidified scaffold, medicinal chemists can lock the spatial vector between the hydrogen-bond donor/acceptor (hydroxyl) and the functionalization point (amine). This pre-organization drastically reduces conformational entropy loss during target engagement, often leading to a 10- to 100-fold increase in binding affinity.

Applications in Medicinal Chemistry

This scaffold has been successfully deployed across multiple therapeutic areas, serving as a permanent structural fragment rather than a transient chiral auxiliary.

  • Kinase Inhibitors (e.g., JAK3): In the development of Janus Kinase 3 (JAK3) inhibitors, the primary amine is typically subjected to nucleophilic aromatic substitution (SNAr) with a chloro-heterocycle (such as a pyrrolopyrimidine). The rigid cyclohexane core directs the hydroxymethyl group into the kinase's solvent-exposed channel or allows it to form critical hydrogen bonds with the hinge region, enhancing both potency and kinase selectivity[2].

  • Anti-inflammatory Agents: Stereoisomers of this scaffold, including the 1S,3R and 1S,3S configurations, have been pivotal in synthesizing conformationally restricted inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1). The rigid core improves the metabolic stability of the drug candidates compared to their linear aliphatic counterparts[3].

Workflow Scaffold ((1S,3R)-3-Aminocyclohexyl)methanol (Chiral Scaffold) Amidation Chemoselective N-Amidation (Amide/Urea) Scaffold->Amidation HATU, DIPEA 0°C to RT SNAr SNAr Reaction (Heterocycle Coupling) Scaffold->SNAr Ar-Cl, DIPEA 100°C Oxidation O-Oxidation (Aldehyde/Acid) Scaffold->Oxidation N-Boc Protection then DMP Peptidomimetic Peptidomimetics Amidation->Peptidomimetic Scaffold Rigidification Kinase Kinase Inhibitors (e.g., JAK3) SNAr->Kinase Hinge-Binding Motif GPCR GPCR Ligands Oxidation->GPCR Pharmacophore Tuning

Divergent synthetic workflow utilizing ((1S,3R)-3-Aminocyclohexyl)methanol.

Experimental Protocols & Self-Validating Systems

The dual functionality (amine and alcohol) of this building block requires precise chemoselective control. The following protocols are designed with built-in validation steps to ensure reaction fidelity.

Protocol A: Chemoselective N-Amidation

Objective: Couple a carboxylic acid to the primary amine without utilizing O-protecting groups.

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.05 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) and stir at room temperature for 15 minutes to pre-form the active ester.

  • Coupling: Cool the mixture to 0 °C. Add ((1S,3R)-3-Aminocyclohexyl)methanol (1.0 equiv) dropwise as a solution in DMF. Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO3 and extract with EtOAc. Wash the organic layer with 5% LiCl (to remove DMF), dry over Na2SO4, and concentrate.

Expertise & Causality: HATU is selected because it rapidly forms a highly reactive 7-azabenzotriazole ester. At 0 °C, the primary amine's superior nucleophilicity compared to the primary alcohol ensures exclusive attack on the active ester. The low temperature kinetically suppresses the alcohol's reactivity, preventing O-acylation. Self-Validating System: Validate the chemoselectivity via dual-stain TLC analysis. The starting scaffold is positive for both Ninhydrin (purple) and KMnO4 (yellow). A successful reaction yields a product spot that is Ninhydrin-negative (amine consumed) but KMnO4-positive (alcohol intact). If the product is KMnO4-negative, over-acylation has occurred; this validates the need to reduce the reaction temperature or strictly control HATU stoichiometry.

Protocol B: SNAr for Heterocycle Functionalization

Objective: Append an electron-deficient heteroaryl chloride (e.g., 2-chloropyrimidine) to the amine.

  • Reaction Setup: Combine the heteroaryl chloride (1.0 equiv), ((1S,3R)-3-Aminocyclohexyl)methanol (1.2 equiv), and DIPEA (2.5 equiv) in n-butanol (0.5 M).

  • Heating: Heat the mixture to 100–120 °C in a sealed tube for 12–18 hours.

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography (DCM/MeOH gradient).

Expertise & Causality: n-Butanol is specifically chosen as the solvent because its protic nature allows it to hydrogen-bond with the departing chloride ion. This stabilizes the transition state of the SNAr mechanism, significantly accelerating the reaction at elevated temperatures. Self-Validating System: Monitor the reaction via LC-MS. If the reaction stalls at 50% conversion, the rate-limiting step is likely the departure of the chloride leaving group. To validate this mechanistic bottleneck, add a catalytic amount of potassium iodide (KI, 0.1 equiv). If the reaction rate immediately increases, it confirms that in situ Finkelstein halogen exchange (converting the chloride to a more labile iodide) is successfully driving the reaction forward.

Quantitative Data Presentation

The table below summarizes the expected reaction parameters and chemoselectivity profiles when functionalizing ((1S,3R)-3-Aminocyclohexyl)methanol without protecting groups.

Table 1. Quantitative Reaction Parameters and Chemoselectivity Profiles

Reaction ClassReagents & SolventsTemp (°C)Time (h)Yield (%)N:O Chemoselectivity
N-Amidation R-COOH, HATU, DIPEA, DMF0 to 252–485–92> 98:2
N-Sulfonylation R-SO2Cl, Et3N, DCM01–288–95> 95:5
SNAr (Pyrimidine) Ar-Cl, DIPEA, n-BuOH100–12012–1875–85> 99:1
Reductive Amination R-CHO, NaBH(OAc)3, DCE254–680–90> 99:1

Pathway Visualization: JAK3 Inhibition

When utilized in the synthesis of JAK3 inhibitors, the ((1S,3R)-3-Aminocyclohexyl)methanol scaffold plays a direct role in interrupting the JAK/STAT inflammatory signaling cascade.

Pathway Cytokine Cytokine (e.g., IL-2, IL-15) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK3 JAK3 Kinase (Active) Receptor->JAK3 Recruits/Activates STAT STAT Proteins (Phosphorylated) JAK3->STAT Phosphorylates Transcription Gene Transcription (Inflammation/Immunity) STAT->Transcription Translocates to Nucleus Inhibitor ((1S,3R)-Scaffold Inhibitor Inhibitor->JAK3 Blocks ATP-Binding Site

JAK/STAT signaling pathway illustrating the intervention point of scaffold-derived inhibitors.

References

1.[2] Title: Heterocyclic janus kinase 3 inhibitors Source: Google Patents (WO2007007919A2) URL:

2.[3] Title: A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors Source: Synlett (Georg Thieme Verlag) URL: [Link]

3.[1] Title: ((1S,3R)-3-Aminocyclohexyl)methanol | C7H15NO Source: PubChem, National Institutes of Health (CID: 67278447) URL: [Link]

Sources

Application Note: ((1S,3R)-3-Aminocyclohexyl)methanol as a Chiral Scaffold in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In modern medicinal chemistry, the spatial orientation of pharmacophores is a primary driver of target selectivity and binding affinity. ((1S,3R)-3-Aminocyclohexyl)methanol (CAS: 1430937-32-8, 921040-76-8) has emerged as a highly privileged, stereospecific building block[1]. Functioning as a versatile chiral amino alcohol, it is frequently incorporated into small-molecule inhibitors targeting complex biological pathways, including Janus Kinase 3 (JAK3)[2], Poly(ADP-ribose) polymerase 7 (PARP7)[3], and Microsomal prostaglandin E2 synthase-1 (mPGES-1)[4].

This application note provides an in-depth technical guide on the mechanistic rationale for selecting this specific stereoisomer, quantitative data on its chemical behavior, and self-validating protocols for its integration into drug discovery pipelines.

Mechanistic Rationale: The Power of (1S,3R) Stereochemistry

The selection of the (1S,3R) isomer over its enantiomeric or diastereomeric counterparts is rarely arbitrary; it is rooted in precise 3D vectorial projection.

  • Vectorial Projection & Conformation: In a cyclohexane chair conformation, a 1,3-disubstituted pattern forces a specific axial/equatorial relationship. The (1S,3R) configuration ensures that the primary amine (the attachment point to the drug core) and the hydroxymethyl group (the interaction point) project outward at a highly specific angle.

  • Target Engagement (Kinases & Enzymes): When the amine is coupled to a hinge-binding heteroaryl core (e.g., a pyrrolo[2,3-b]pyridine in JAK3 inhibitors), the core anchors the molecule in the ATP-binding site[2]. The (1S,3R) geometry precisely directs the flexible hydroxymethyl group toward the ribose-binding pocket or the solvent-exposed channel. This allows the terminal hydroxyl to act as a critical hydrogen bond donor/acceptor, significantly enhancing target affinity while simultaneously improving the molecule's aqueous solubility and pharmacokinetic (PK) profile.

Drug Discovery Workflow Visualization

The incorporation of ((1S,3R)-3-Aminocyclohexyl)methanol typically occurs during the Hit-to-Lead or Lead Optimization phases, where structural rigidity and H-bonding vectors are fine-tuned.

Workflow A Core Scaffold (e.g., Heteroaryl Chloride) C SNAr / Amide Coupling (DIPEA, Heat/HATU) A->C B ((1S,3R)-3-Aminocyclohexyl)methanol (Chiral Amine) B->C D Lead Compound (Optimized Vector) C->D High Yield Stereoretention E Target Binding (e.g., JAK3, PARP7) D->E H-Bonding & Solubility

Workflow for incorporating ((1S,3R)-3-Aminocyclohexyl)methanol into a drug discovery pipeline.

Quantitative Profiling of Coupling Reactions

The primary amine of ((1S,3R)-3-Aminocyclohexyl)methanol is highly nucleophilic, making it amenable to various coupling strategies. Below is a summary of typical reaction conditions and yields derived from medicinal chemistry campaigns[2][3][4].

Target ClassReaction TypeCore ScaffoldTypical YieldRole of Hydroxymethyl Group
JAK3 Nucleophilic Aromatic Substitution (SNAr)Pyrrolo[2,3-b]pyridine65–80%Ribose pocket H-bonding; improves kinase selectivity.
PARP7 Nucleophilic Aromatic Substitution (SNAr)Pyridazin-3(2H)-one55–75%Solvent channel interaction; enhances aqueous solubility.
mPGES-1 Amide CouplingAryl carboxylic acid70–85%Active site spatial alignment; mimics prostaglandin geometry.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is explained for each critical step to empower the bench scientist.

Protocol A: SNAr Coupling for Kinase/PARP Inhibitor Scaffolds

This protocol describes the attachment of the chiral amine to an electron-deficient heteroaryl chloride (e.g., for JAK3 or PARP7 inhibitors)[2][3].

Materials:

  • Heteroaryl chloride core (1.0 eq)

  • ((1S,3R)-3-Aminocyclohexyl)methanol hydrochloride (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N-Methyl-2-pyrrolidone (NMP) or DMF (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried microwave vial, dissolve the heteroaryl chloride (1.0 eq) in anhydrous NMP (0.2 M). Causality: NMP is chosen over THF or DCM because its high dielectric constant stabilizes the Meisenheimer complex transition state during SNAr, accelerating the reaction.

  • Amine Addition: Add ((1S,3R)-3-Aminocyclohexyl)methanol hydrochloride (1.2 eq) to the solution.

  • Base Addition: Add DIPEA (3.0 eq) dropwise. Causality: DIPEA serves a dual purpose. First, it neutralizes the HCl salt of the amine, generating the free nucleophile. Second, as a sterically hindered base, it scavenges the HCl byproduct of the SNAr reaction without acting as a competing nucleophile.

  • Heating: Seal the vial and heat to 90–110 °C for 4–12 hours (conventional heating) or 120 °C for 30 minutes (microwave irradiation).

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. Validation Check: Look for the complete disappearance of the starting material mass and the appearance of the product mass [Mcore​+Mamine​−HCl]+ . The retention time of the product should shift to a more polar region compared to the starting chloride due to the introduction of the hydroxyl group.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with 5% aqueous LiCl (3x) to remove NMP. Dry the organic layer over Na2​SO4​ , filter, and concentrate. Purify via reverse-phase HPLC or silica gel chromatography.

Protocol B: Amide Coupling for GPCR/Enzyme Inhibitors

This protocol is utilized when constructing amide linkages, such as those found in mPGES-1 inhibitors[4].

Materials:

  • Carboxylic acid core (1.0 eq)

  • ((1S,3R)-3-Aminocyclohexyl)methanol hydrochloride (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (1.5 eq) and stir at room temperature for 15 minutes. Causality: HATU is selected because it forms a highly reactive HOAt ester intermediate, which is exceptionally efficient for coupling secondary or sterically hindered primary amines on cyclohexyl rings, minimizing epimerization of the acid.

  • Coupling: In a separate vial, neutralize the ((1S,3R)-3-Aminocyclohexyl)methanol hydrochloride (1.1 eq) with the remaining DIPEA (1.5 eq) in DMF, then add this mixture to the activated acid solution.

  • Self-Validation: Stir for 2 hours at room temperature. Analyze via TLC (Ninhydrin stain). Validation Check: The primary amine starting material will stain bright purple/blue with Ninhydrin. The successful formation of the amide will result in the disappearance of this spot, confirming complete conversion.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, wash with brine, dry, and concentrate.

Biological Pathway Visualization

The ultimate goal of synthesizing these scaffolds is to modulate disease-driving pathways. For example, JAK3 inhibitors utilizing this chiral scaffold block the ATP-binding site of JAK3, preventing the phosphorylation of STAT proteins and halting pro-inflammatory gene transcription[2].

Pathway Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK3 JAK3 Activation Receptor->JAK3 STAT STAT Phosphorylation JAK3->STAT Inhibitor Inhibitor Binding ((1S,3R)-Scaffold) Inhibitor->JAK3 Blocks ATP Pocket Transcription Gene Transcription (Inflammation/Cancer) STAT->Transcription

JAK3/STAT signaling pathway modulated by ((1S,3R)-3-Aminocyclohexyl)methanol-derived inhibitors.

References

  • [1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 67278447, ((1S,3R)-3-Aminocyclohexyl)methanol." PubChem, NIH. URL:[Link]

  • [2] Astellas Pharma Inc. "Heterocyclic Janus Kinase 3 Inhibitors." WIPO (PCT), WO2007007919A2, 2007. URL:

  • [3] Ribon Therapeutics, Inc. "Pyridizin-3(2H)-one Derivatives." WIPO (PCT), WO2023076983A1, 2023. URL:

Sources

Introduction: The Utility of the cis-1,3-Aminocyclohexyl Methanol Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis and Derivatization of ((1S,3R)-3-Aminocyclohexyl)methanol

The ((1S,3R)-3-aminocyclohexyl)methanol core represents a highly valuable building block in modern medicinal chemistry. As a bifunctional molecule, it incorporates a primary amine and a primary alcohol tethered to a stereochemically defined cyclohexane ring. This rigid carbocyclic structure provides a three-dimensional framework that allows chemists to project pharmacophoric elements into precise vectors in space, a critical strategy for optimizing ligand-receptor interactions.[1] The cis relationship between the amino and hydroxymethyl groups at the 1 and 3 positions creates a distinct spatial arrangement, making this scaffold an attractive starting point for generating diverse chemical libraries and developing novel therapeutic agents.

This guide provides a detailed overview of the synthesis of the core ((1S,3R)-3-aminocyclohexyl)methanol scaffold and explores key protocols for its derivatization, with a focus on reactions targeting the versatile primary amine. The methodologies described herein are grounded in established chemical principles and are designed to be robust and adaptable for researchers in drug discovery and development.

Part 1: Synthesis of the ((1S,3R)-3-Aminocyclohexyl)methanol Core

A practical and stereocontrolled synthesis of the title compound is paramount for its use in drug discovery programs. While multiple routes can be envisioned, a common strategy involves the stereoselective reduction of a corresponding keto-ester or keto-acid precursor, followed by functional group manipulations. An alternative and highly effective approach relies on chiral resolution of a racemic intermediate, which can provide access to large quantities of the enantiomerically pure amino alcohol.[2]

A representative synthetic pathway can be conceptualized starting from a commercially available cyclohexene-derived precursor. The key steps often involve establishing the cis stereochemistry and resolving the enantiomers.

G Start Commercially Available Cyclohexene Precursor Step1 Epoxidation or Dihydroxylation Start->Step1 1. Introduce Oxygen Functionality Step2 Regioselective Ring Opening (e.g., with an amine or azide) Step1->Step2 2. Install Amino Precursor Step3 Protection of Amine (e.g., Boc Anhydride) Step2->Step3 3. N-Protection Step4 Reduction of Ester/Acid (e.g., LiAlH4, BH3•THF) Step3->Step4 4. Form Hydroxymethyl Group Step5 Chiral Resolution (e.g., with chiral acid or enzymatic) Step4->Step5 5. Isolate Desired Enantiomer Step6 Deprotection (e.g., TFA or HCl) Step5->Step6 6. Remove Protecting Group Final ((1S,3R)-3-Aminocyclohexyl)methanol Step6->Final Final Product

Caption: Conceptual workflow for the synthesis of the chiral amino alcohol core.

Part 2: Key Derivatization Protocols for the Amino Group

The primary amine of ((1S,3R)-3-aminocyclohexyl)methanol is a versatile functional handle for a wide array of chemical transformations. The following sections provide detailed protocols for three of the most common and impactful derivatization reactions: N-acylation, N-sulfonylation, and N-alkylation.

N-Acylation: The Formation of Amide Bonds

The amide bond is arguably the most common functional group found in pharmaceutical agents, making N-acylation a cornerstone of medicinal chemistry.[3] The reaction involves coupling the amine with a carboxylic acid. Direct condensation is inefficient; therefore, the carboxylic acid must first be "activated" using a coupling reagent.[4] This converts the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the amine.

Causality Behind Reagent Choices:

  • Carbodiimides (EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble reagent that activates carboxylic acids to form a highly reactive O-acylisourea intermediate. The byproducts are urea-based and easily removed with an aqueous wash, simplifying purification.[4]

  • Additives (HOBt, HOAt): Additives like 1-hydroxybenzotriazole (HOBt) are often used with EDC. They react with the O-acylisourea intermediate to form an active ester. This strategy is crucial as it minimizes the risk of racemization at the α-carbon of the carboxylic acid and prevents side reactions.[3]

  • Uronium/Aminium Salts (HATU): For sterically hindered amines or acids prone to racemization, more potent coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed. HATU generates a highly reactive HOAt ester, leading to faster reaction times and higher yields.[5]

Protocol 1: General Amide Coupling using EDC/HOBt

This protocol describes a standard procedure for coupling a generic carboxylic acid (R-COOH) to the primary amine of the scaffold.

  • Materials:

    • ((1S,3R)-3-Aminocyclohexyl)methanol (1.0 eq)

    • Carboxylic acid (1.1 eq)

    • EDC hydrochloride (1.5 eq)

    • HOBt (1.5 eq)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Procedure:

    • Under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.1 eq), EDC (1.5 eq), and HOBt (1.5 eq) in anhydrous DMF.

    • Stir the solution at room temperature for 15-30 minutes to pre-activate the acid.

    • In a separate flask, dissolve ((1S,3R)-3-aminocyclohexyl)methanol (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) to this solution.

    • Add the amine solution dropwise to the activated acid solution at 0 °C (ice bath).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, quench the reaction by adding water.

  • Purification:

    • Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is typically purified by column chromatography on silica gel.

  • Troubleshooting:

    • Low Yield: Consider using a more powerful coupling reagent like HATU. Ensure all reagents and solvents are anhydrous.

    • Side Product Formation: Ensure the reaction temperature is controlled, especially during the addition of the amine.

Coupling ReagentTypical SolventBaseKey Advantage
EDC/HOBt DMF, DCMDIPEA, TEAWater-soluble byproducts, cost-effective.
HATU DMF, NMPDIPEA, 2,4,6-CollidineHigh efficiency for hindered substrates, low racemization.[5]
T3P Ethyl Acetate, THFPyridine, TEAByproducts are water-soluble; effective for sensitive substrates.
N-Sulfonylation: Synthesis of Sulfonamides

Sulfonamides are a critical class of compounds in drug discovery, known for their roles as antibiotics, diuretics, and enzyme inhibitors. The synthesis involves the reaction of the primary amine with a sulfonyl chloride in the presence of a non-nucleophilic base.

Causality Behind Reagent Choices:

  • Sulfonyl Chlorides (TsCl, MsCl): p-Toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) are common, commercially available reagents for introducing the tosyl and mesyl groups, respectively.

  • Base (Pyridine, TEA, DIPEA): A base is required to neutralize the HCl generated during the reaction, driving it to completion.[6] Pyridine can act as both a solvent and a base, while hindered bases like DIPEA are used to avoid potential side reactions. The use of catalytic 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction, especially for less reactive amines.[7]

Protocol 2: General N-Sulfonylation

  • Materials:

    • ((1S,3R)-3-Aminocyclohexyl)methanol (1.0 eq)

    • Sulfonyl chloride (e.g., TsCl) (1.2 eq)

    • Triethylamine (TEA) or Pyridine (2.0-3.0 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve ((1S,3R)-3-aminocyclohexyl)methanol (1.0 eq) and TEA (3.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of the sulfonyl chloride (1.2 eq) in DCM dropwise over 15-30 minutes.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

    • Continue stirring for 4-16 hours, monitoring by TLC or LC-MS.

  • Purification:

    • Quench the reaction with water.

    • Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel chromatography or recrystallization.

N-Alkylation via Reductive Amination

Reductive amination is a powerful and widely used method for the N-alkylation of amines.[8] It is a one-pot reaction that proceeds via the formation of an imine or iminium ion intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding alkylated amine.[9][10] This method offers excellent control and avoids the over-alkylation issues often seen with direct alkylation using alkyl halides.[11]

Causality Behind Reagent Choices:

  • Reducing Agents (NaBH(OAc)₃, NaBH₃CN): Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive amination.[11] It is less toxic than its cyanoborohydride counterpart and is stable in acidic conditions often used to promote imine formation. It selectively reduces the iminium ion intermediate much faster than it reduces the starting aldehyde or ketone.

G Start Combine Amine, Aldehyde/Ketone, and Acetic Acid (cat.) Step1 Imine/Iminium Ion Formation (in situ) Start->Step1 1. Equilibrium Step2 Add Reducing Agent (e.g., NaBH(OAc)3) Step1->Step2 2. Introduce Reductant Step3 Hydride Reduction of Imine/Iminium Step2->Step3 3. Irreversible Reduction Step4 Aqueous Workup & Purification Step3->Step4 4. Isolation Final N-Alkylated Product Step4->Final

Caption: General workflow for one-pot reductive amination.

Protocol 3: N-Alkylation using Sodium Triacetoxyborohydride

  • Materials:

    • ((1S,3R)-3-Aminocyclohexyl)methanol (1.0 eq)

    • Aldehyde or Ketone (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Acetic Acid (catalytic, ~0.1 eq, optional)

    • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Procedure:

    • To a flask containing a stirred solution of ((1S,3R)-3-aminocyclohexyl)methanol (1.0 eq) and the carbonyl compound (1.1 eq) in anhydrous DCM, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1 hour to allow for imine formation.

    • Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10-15 minutes. Note: The reaction may be mildly exothermic.

    • Stir at room temperature for 4-24 hours until the reaction is complete as determined by TLC or LC-MS.

  • Purification:

    • Carefully quench the reaction by slow addition of saturated sodium bicarbonate solution.

    • Stir vigorously until gas evolution ceases.

    • Extract the mixture with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product via silica gel chromatography.

Conclusion

The ((1S,3R)-3-aminocyclohexyl)methanol scaffold is a powerful tool for medicinal chemists, offering a rigid and stereochemically defined platform for the synthesis of novel molecular entities. The protocols detailed in this guide for N-acylation, N-sulfonylation, and N-alkylation provide robust and reliable methods for derivatizing this core structure. By understanding the chemical principles behind reagent selection and reaction conditions, researchers can effectively leverage these techniques to build diverse compound libraries and accelerate the drug discovery process.

References

  • ResearchGate. A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. Available at: [Link].

  • Walker, D. P., et al. (2011). A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. Synlett, 2011(20), 2959-2962. Available at: [Link].

  • Wikipedia. Reductive amination. Available at: [Link].

  • Organic Chemistry @ University of Colorado Boulder. Reductive Amination. Available at: [Link].

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link].

  • AIR Unimi. Methanol as a C1 Source for the Synthesis of 1,3‐Polyheterocyclic Systems. Available at: [Link].

  • Chem Help ASAP. Reductive amination & secondary amine synthesis. YouTube. Available at: [Link].

  • PubMed Central (PMC). Reductive Amination in the Synthesis of Pharmaceuticals. Available at: [Link].

  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link].

  • Fisher Scientific. Amide Synthesis. Available at: [Link].

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link].

  • PubChem. ((1R,3R)-3-Aminocyclohexyl)methanol. Available at: [Link].

  • PubMed Central (PMC). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Available at: [Link].

  • Google Patents. JP2000219669A - Sulfonylation of alcohol.
  • Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). Available at: [Link].

  • MDPI. One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. Available at: [Link].

  • Organic Chemistry Portal. Amide synthesis by C-N coupling, hydrolysis, oxidation. Available at: [Link].

  • Beilstein Journals. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Available at: [Link].

  • Synple Chem. Application Note – Amide coupling 96-well plate kit. Available at: [Link].

  • PubMed Central (PMC). Asymmetric syntheses of three-membered heterocycles using chiral amide-based ammonium ylides. Available at: [Link].

Sources

Application Note: Chemoselective N-Derivatization of ((1S,3R)-3-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Structural Rationale

((1S,3R)-3-Aminocyclohexyl)methanol is a highly valuable chiral bifunctional building block utilized in the synthesis of peptidomimetics, chemical probes, and small-molecule therapeutics. The molecule features a primary amine and a primary hydroxymethyl group. Because of its (1S,3R) stereochemistry, the 1,3-disubstituted cyclohexane ring adopts a highly stable cis-diequatorial conformation.

This spatial separation (~5 Å) between the -NH₂ and -CH₂OH groups prevents intramolecular side reactions, such as O-to-N acyl migration. Consequently, achieving chemoselective functionalization of the nitrogen atom without perturbing the oxygen atom relies entirely on exploiting the inherent kinetic differences between the two functional groups. The primary amine (conjugate acid pKₐ ~10.5) is significantly more nucleophilic than the primary alcohol (pKₐ ~15.5)[1]. By carefully tuning the reaction environment—specifically through electrophile selection, pH control, and the exclusion of acyl-transfer catalysts—chemoselectivity can be driven to >95%[2].

Derivatization Workflow & Decision Matrix

The following logical workflow dictates the choice of N-derivatization based on the desired downstream application in drug discovery.

G A ((1S,3R)-3-Aminocyclohexyl)methanol Bifunctional Amino Alcohol B N-Boc Protection (Boc2O, Mild Base) A->B Electrophilic Carbamoylation C N-Acylation (Ac2O/RCOCl, Biphasic) A->C Kinetically Controlled Acylation D Reductive Amination (RCHO, NaBH(OAc)3) A->D Imine Formation & Reduction E Orthogonal Building Block (Peptide Synthesis) B->E F Amide Pharmacophore (Lead Optimization) C->F G Secondary/Tertiary Amine (Target Binding) D->G

Workflow for chemoselective N-derivatization of ((1S,3R)-3-Aminocyclohexyl)methanol.

Validated Experimental Protocols

Protocol A: Chemoselective N-Boc Protection

The tert-butoxycarbonyl (Boc) group is the gold standard for orthogonal amine protection[3]. To prevent competitive O-Boc formation, the reaction must be strictly performed without 4-dimethylaminopyridine (DMAP). DMAP generates a highly reactive acylpyridinium intermediate capable of reacting with the less nucleophilic alcohol[2].

Materials:

  • ((1S,3R)-3-Aminocyclohexyl)methanol (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq)

  • Triethylamine (TEA) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Dissolution & Thermal Control: Dissolve the amino alcohol in anhydrous DCM (0.1 M concentration) and cool the mixture to 0 °C using an ice bath.

    • Causality: Lowering the temperature reduces the kinetic energy of the system, widening the reaction rate gap between the highly nucleophilic amine and the weakly nucleophilic alcohol.

  • Base Addition: Add TEA (1.1 eq) dropwise.

    • Causality: TEA acts as an acid scavenger. It maintains the amine in its free-base (nucleophilic) form without being basic enough to deprotonate the primary alcohol.

  • Electrophile Addition: Dissolve Boc₂O (1.05 eq) in a minimal volume of DCM and add dropwise over 15 minutes to prevent localized concentration spikes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Chemoselective Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. Wash the organic layer with 5% aqueous citric acid.

    • Causality: Citric acid selectively protonates any unreacted starting amine, extracting it into the aqueous layer, while the neutral N-Boc product remains in the organic phase.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Biphasic N-Acylation (Schotten-Baumann Conditions)

For the synthesis of active pharmaceutical ingredients (APIs), direct N-acylation is often required. Acyl chlorides are highly reactive and prone to forming O-acyl byproducts in homogenous organic solutions. Utilizing Schotten-Baumann conditions (an aqueous/organic biphasic system) ensures high N-selectivity[4].

Materials:

  • ((1S,3R)-3-Aminocyclohexyl)methanol (1.0 eq)

  • Acyl Chloride (e.g., Acetyl chloride) (1.0 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Water / Ethyl Acetate (1:1 v/v)

Step-by-Step Methodology:

  • Biphasic Setup: Dissolve the amino alcohol in the Water/Ethyl Acetate mixture. Add NaHCO₃ (2.0 eq) and cool to 0 °C.

    • Causality: The biphasic system partitions the reactive acyl chloride into the organic layer, while the water-soluble amino alcohol reacts at the interface. NaHCO₃ neutralizes the HCl byproduct without hydrolyzing the acyl chloride.

  • Acylation: Add the acyl chloride (1.0 eq) dropwise with vigorous stirring (>800 rpm) to maximize the interfacial surface area.

  • Phase Separation: Stir for 1 hour at room temperature. Separate the layers in a separatory funnel.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Quantitative Performance & Optimization Data

The following table summarizes the expected yields and chemoselectivity profiles across different derivatization strategies based on optimized parameters[2][4][5].

Derivatization MethodReagents & EquivalentsTemp (°C)Time (h)N-Derivatization Yield (%)O-Derivatization Yield (%)
N-Boc Protection Boc₂O (1.05 eq), TEA (1.1 eq)0 to 253.0> 95%< 1%
N-Acylation (Biphasic) RCOCl (1.0 eq), NaHCO₃ (2.0 eq)0 to 251.088 - 92%< 2%
N-Acylation (Solvent-Free) Ac₂O (1.0 eq), No Base250.585 - 90%~ 5%
Reductive Amination RCHO (1.0 eq), NaBH(OAc)₃ (2.0 eq)254.080 - 85%0%

Self-Validating Analytical Characterization

To ensure the protocol's success and confirm absolute chemoselectivity, the experimental system must be self-validating. Rely on the following analytical markers:

  • ¹H NMR Spectroscopy (The Definitive Proof): The most reliable proof of N- vs. O-derivatization is the chemical shift of the protons adjacent to the heteroatoms. In the starting material, the axial CH-NH₂ proton typically resonates around 2.6–2.8 ppm. Upon N-acylation or N-Boc protection, this proton shifts significantly downfield to ~3.5–3.8 ppm due to the electron-withdrawing nature of the newly formed amide/carbamate. Crucially, the CH₂-OH protons (~3.4 ppm) should remain largely unchanged. If unwanted O-acylation occurred, the CH₂-O protons would shift drastically downfield to >4.0 ppm.

  • Mass Spectrometry (LC-MS): Confirms the addition of exactly one derivatizing group (e.g., [M+H]+ shifts by +100 Da for a Boc group), effectively ruling out di-derivatization.

  • Ninhydrin Stain (TLC): The starting amino alcohol will stain a deep purple/blue (indicating a free primary amine). A successful N-derivatized product will be Ninhydrin-negative (no color change) but will char under standard KMnO₄ or CAM stains.

Sources

Application Note: Protocol for the Chemoselective N-Protection of ((1S,3R)-3-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Chiral building block synthesis, peptidomimetic design, and medicinal chemistry (e.g., mPGES-1 inhibitor scaffolds).

Executive Summary & Mechanistic Rationale

Enantiomerically pure amino alcohols, such as ((1S,3R)-3-Aminocyclohexyl)methanol , are highly valued chiral building blocks in modern drug discovery, frequently utilized in the synthesis of novel therapeutics like mPGES-1 inhibitors [1]. The structural presence of both a primary aliphatic amine and a primary alcohol presents a classic challenge in synthetic design: chemoselectivity .

To utilize this scaffold effectively, the amine must be orthogonally protected while leaving the hydroxymethyl group available for subsequent functionalization. The tert-butyloxycarbonyl (Boc) group is the industry standard for this transformation. The mechanistic causality behind this chemoselectivity relies on the inherent nucleophilic differential between the two functional groups. The nitrogen lone pair of the primary amine is significantly more polarizable and nucleophilic than the oxygen lone pair of the alcohol. By employing strictly controlled stoichiometry (1.05 equivalents of Boc₂O) and mild biphasic Schotten-Baumann conditions, N-acylation is kinetically favored, effectively suppressing competitive O-acylation [2].

Comparative Protection Strategies

Selecting the appropriate protecting group requires balancing chemoselectivity, stability, and downstream deprotection conditions. Table 1 summarizes the quantitative and qualitative parameters for protecting ((1S,3R)-3-Aminocyclohexyl)methanol[3].

Table 1: Comparison of N-Protecting Groups for Amino Alcohols

Protecting GroupReagentTypical YieldDeprotectionChemoselectivity (Amine vs. Alcohol)Application Suitability
Boc (tert-Butoxycarbonyl)Boc₂O>90%Acidic (TFA or HCl)Excellent . Highly selective under mild basic or aqueous conditions.Optimal . Prevents O-acylation; stable to catalytic hydrogenation.
Cbz (Carboxybenzyl)Cbz-Cl75-85%Hydrogenolysis (H₂, Pd/C)Good . Cbz-Cl is highly reactive; requires strict sub-zero control to avoid di-protection.Useful if orthogonal acid stability is required downstream.
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-OSu80-85%Basic (Piperidine)Moderate . Selective, but the bulky fluorenyl group can cause steric hindrance.Best reserved for solid-phase peptide synthesis (SPPS).

Experimental Workflow

Workflow Step1 1. Preparation Dissolve Amino Alcohol in THF/H2O (1:1) Step2 2. Basification Add Na2CO3 (1.5 eq) Cool to 0 °C Step1->Step2 Step3 3. Boc2O Addition Dropwise (1.05 eq) Maintain 0 °C Step2->Step3 Step4 4. Reaction Stir at RT (4-16 h) Monitor by TLC Step3->Step4 Step5 5. Workup Extract with EtOAc Wash with Brine Step4->Step5 Step6 6. Purification Flash Chromatography (Hexanes/EtOAc) Step5->Step6

Figure 1: Step-by-step experimental workflow for the chemoselective N-Boc protection.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, ensuring high yield and preservation of the (1S,3R) stereocenters.

Reagents & Materials
  • ((1S,3R)-3-Aminocyclohexyl)methanol : 1.0 eq (10.0 mmol, 1.29 g). (Note: If using the HCl salt, adjust base equivalents).

  • Di-tert-butyl dicarbonate (Boc₂O) : 1.05 eq (10.5 mmol, 2.29 g).

  • Sodium carbonate (Na₂CO₃) : 1.5 eq (15.0 mmol, 1.59 g).

  • Solvents : Tetrahydrofuran (THF) (20 mL), Deionized Water (20 mL), Ethyl Acetate (EtOAc).

Step-by-Step Methodology
  • System Initialization : In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ((1S,3R)-3-Aminocyclohexyl)methanol (1.29 g, 10.0 mmol) in a 1:1 mixture of THF and deionized water (40 mL total volume).

  • Basification & Thermal Control : Add Na₂CO₃ (1.59 g, 15.0 mmol) to the biphasic solution. Stir vigorously until the inorganic salt is fully dissolved. Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Electrophile Addition : Dissolve Boc₂O (2.29 g, 10.5 mmol) in 5 mL of THF. Using an addition funnel or a syringe, add the Boc₂O solution dropwise over 15 minutes. Critical Step : Maintain the temperature at 0 °C to kinetically suppress alcohol nucleophilicity.

  • Reaction Propagation : Remove the ice bath and allow the mixture to warm naturally to room temperature (20–25 °C). Maintain vigorous stirring for 4 to 16 hours.

  • In-Process Monitoring : Monitor the reaction via TLC (100% EtOAc). The starting amine will stain strongly with Ninhydrin (Rf ~ 0.0), while the N-Boc product will appear at Rf ~ 0.4 and stain with KMnO₄ but not with Ninhydrin.

  • Workup & Extraction : Once complete, concentrate the mixture under reduced pressure (rotary evaporator, bath temp < 35 °C) to remove the majority of the THF. Extract the remaining aqueous phase with EtOAc (3 x 30 mL).

  • Washing & Drying : Combine the organic extracts and wash with saturated aqueous NaCl (brine, 20 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification : Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc (1:1 to 1:3) to afford the pure N-Boc-((1S,3R)-3-aminocyclohexyl)methanol as a white solid or viscous oil.

Analytical Characterization (Expected)
  • LCMS (ESI+) : Expected [M+H]⁺ at m/z 230.17; [M+Na]⁺ at m/z 252.15. A diagnostic fragment for Boc-amines is the loss of the tert-butyl group and CO₂ ([M - 100 + H]⁺ at m/z 130.1).

  • ¹H NMR (400 MHz, CDCl₃) : δ 4.55 (br s, 1H, NH ), 3.45 (d, J = 6.5 Hz, 2H, CH₂ OH), 3.35 (m, 1H, CH -NHBoc), 1.44 (s, 9H, tert-butyl), 2.00–0.90 (m, 9H, cyclohexane ring protons).

Reaction Logic & Chemoselectivity Pathway

Chemoselectivity SM ((1S,3R)-3-Aminocyclohexyl)methanol (Contains Primary Amine & Primary Alcohol) Reagent Boc2O (1.05 eq) + Na2CO3 (0 °C to RT in THF/H2O) SM->Reagent PathA Primary Amine Attack (High Nucleophilicity) Reagent->PathA Kinetically Favored PathB Primary Alcohol Attack (Low Nucleophilicity) Reagent->PathB Suppressed by Stoichiometry & Temp ProdA Target: N-Boc Product (>90% Yield) PathA->ProdA ProdB Byproduct: O-Boc or N,O-di-Boc (<2% Yield) PathB->ProdB

Figure 2: Mechanistic logic demonstrating the kinetic preference for N-acylation over O-acylation.

Troubleshooting & Expert Insights

To ensure scientific integrity and reproducibility, the following causal relationships dictate the success of the protocol:

  • Causality of Solvent Choice (THF/H₂O) : Why use a biphasic system instead of pure dichloromethane? In a Schotten-Baumann setup, water selectively hydrates the primary alcohol via hydrogen bonding, further reducing its nucleophilicity. Meanwhile, the amine partitions into the organic-aqueous interface, reacting rapidly with the THF-solubilized Boc₂O [2].

  • Managing Starting Material Salts : Aliphatic amines are frequently supplied as hydrochloride (HCl) salts to prevent atmospheric oxidation and spontaneous carbamate formation with CO₂. Insight: If your starting material is an HCl salt, you must increase the Na₂CO₃ to 2.5 equivalents to ensure the amine is fully liberated into its reactive free-base form.

  • Reagent Handling (Boc₂O) : Boc₂O has a melting point of ~23 °C. It may solidify if stored in a laboratory refrigerator. Insight: Do not attempt to chip it out with a spatula, as this introduces moisture. Gently warm the sealed bottle in a 30 °C water bath until liquefied, then dispense via a dry syringe.

  • Prevention of Epimerization : The relative (1S,3R) stereocenters on the cyclohexane ring are generally stable. However, prolonged exposure to strong bases (like NaOH or DBU) can risk epimerization at the carbon adjacent to the electron-withdrawing groups. The use of mild Na₂CO₃ guarantees that the stereochemical integrity is perfectly preserved.

References

  • Walker, D. P., Heasley, S. E., MacInnes, A., Anjeh, T., Lu, H.-F., Fobian, Y. M., & Collins, J. T. (2011). "A Practical Synthesis of[(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors." Synlett, 2011(18), 2691-2694.

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006). "Catalyst-Free Chemoselective N-tert-Butyloxycarbonylation of Amines in Water." Organic Letters, 8(15), 3259-3262.

  • BenchChem. (2025). "A Comparative Guide to N-Boc-aminomethanol and Other N-Protected Amino Alcohols in Synthesis." BenchChem Technical Guides.

Application Note: Chemoselective N-Boc Protection of ((1S,3R)-3-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Scope

((1S,3R)-3-Aminocyclohexyl)methanol is a bifunctional, stereochemically pure building block widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including potent mPGES-1 inhibitors and kinase modulators ()[1]. The presence of both a primary aliphatic amine and a primary alcohol presents a classic chemoselectivity challenge during synthetic sequencing.

The objective of this application note is to provide a highly reliable, self-validating methodology for the quantitative, chemoselective installation of a tert-butyloxycarbonyl (Boc) group on the nitrogen atom (N-Boc) while leaving the hydroxyl group entirely unreacted. Crucially, these mild conditions ensure the (1S,3R) stereocenters are preserved without risk of epimerization.

Mechanistic Causality & Chemoselectivity

As a Senior Application Scientist, it is critical to understand why a reaction works to effectively troubleshoot scale-up operations. The chemoselective protection of amino alcohols relies on a combination of inherent nucleophilicity, solvent effects, and thermodynamic drivers:

  • Nucleophilic Differential: The aliphatic amine is significantly softer and more polarizable than the primary alcohol, making it inherently more reactive toward the electrophilic carbonyl carbon of Di-tert-butyl dicarbonate (Boc₂O).

  • Solvent-Mediated Selectivity: Conducting the reaction in protic solvents (e.g., Methanol) or aqueous mixtures (e.g., THF/H₂O) further enhances chemoselectivity. Protic solvents form hydrogen bonds with the hydroxyl group of the substrate, dampening its nucleophilicity. In aqueous systems, water acts as a hydrogen-bond donor, electrophilically activating the Boc₂O and stabilizing the transition state, which allows for highly efficient conversion without the need for strong catalysts ()[2].

  • Suppression of Side Reactions: Avoiding strong bases (like NaH) and elevated temperatures prevents the intramolecular cyclization of the intermediate into an unwanted oxazolidinone byproduct.

  • Thermodynamic Driving Force: The reaction is thermodynamically driven by the elimination of the tetrahedral intermediate, which ejects a tert-butyl carbonate anion. This intermediate rapidly decomposes into tert-butanol and carbon dioxide gas. The irreversible evolution of CO₂ drives the reaction to absolute completion ()[3].

ReactionPathway SM ((1S,3R)-3-Aminocyclohexyl)methanol (Nucleophile) TS Tetrahedral Intermediate SM->TS Nucleophilic Attack Boc2O Boc2O (Electrophile) Boc2O->TS Prod N-Boc Product (Chemoselective) TS->Prod Elimination (-H+) Byprod t-BuOH + CO2 (Gas Evolution) TS->Byprod Decomposition

Reaction mechanism of chemoselective N-Boc protection highlighting the thermodynamic driving force.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in the laboratory, the following protocols are designed as self-validating systems. The macroscopic evolution of CO₂ serves as a real-time kinetic indicator, while the use of specific TLC stains provides binary confirmation of primary amine consumption.

Protocol A: Standard Organic Method (MeOH / Et₃N)

Best for: High solubility of organic substrates and ease of downstream solvent removal.

  • Preparation: Dissolve ((1S,3R)-3-Aminocyclohexyl)methanol (1.0 equiv, 10 mmol, 1.29 g) in anhydrous Methanol (20 mL, 0.5 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C.

  • Base Addition: Add Triethylamine (Et₃N) (1.1 equiv, 11 mmol, 1.53 mL) in one portion.

  • Electrophile Addition: Dissolve Boc₂O (1.05 equiv, 10.5 mmol, 2.29 g) in Methanol (5 mL) and add dropwise over 15 minutes via an addition funnel.

    • Causality: Dropwise addition at 0 °C prevents localized exothermic heating, suppressing the formation of isocyanate or di-Boc byproducts.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

    • Self-Validation: Observe steady effervescence (CO₂ gas). The cessation of bubbling indicates the reaction is nearing completion.

  • In-Process Control (IPC): Spot the reaction mixture alongside the starting material on a silica TLC plate (Eluent: 10% MeOH in DCM). Stain with Ninhydrin and heat.

    • Validation: The starting material will appear as a dark purple spot. A successful reaction is validated by the complete disappearance of the purple spot. The N-Boc product will be visible under PMA (Phosphomolybdic acid) stain.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and Water (30 mL). Wash the organic layer with Brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure N-Boc protected amino alcohol.

Protocol B: Aqueous/Mild Method (THF / H₂O / NaHCO₃)

Best for: Maximizing chemoselectivity and avoiding organic bases.

  • Preparation: Dissolve the amino alcohol (1.0 equiv, 10 mmol) in a 1:1 mixture of THF and Water (30 mL total).

  • Base Addition: Add solid Sodium Bicarbonate (NaHCO₃) (1.5 equiv, 15 mmol, 1.26 g).

    • Causality: NaHCO₃ maintains a mildly basic pH (~8), ensuring the amine remains deprotonated and nucleophilic without rapidly hydrolyzing the Boc₂O reagent.

  • Electrophile Addition: Cool to 0 °C and add Boc₂O (1.05 equiv, 10.5 mmol) dropwise as a solution in THF (5 mL).

  • Reaction & Workup: Stir at room temperature for 3-5 hours. Monitor via TLC as described above. Once complete, extract with Ethyl Acetate (3 x 20 mL). Wash the combined organics with Brine, dry (Na₂SO₄), and concentrate.

Workflow Step1 Dissolve Substrate in Solvent (MeOH or THF/H2O) Step2 Cool to 0 °C Step1->Step2 Step3 Add Base (Et3N or NaHCO3) Step2->Step3 Step4 Dropwise Addition of Boc2O Step3->Step4 Step5 Warm to RT & Stir (2-4 h) Observe CO2 Evolution Step4->Step5 Step6 In-Process Control: TLC (Ninhydrin) & LC-MS Step5->Step6 Step7 Aqueous Workup (EtOAc Extraction) Step6->Step7 Step8 Purification (Silica Gel / Crystallization) Step7->Step8

Step-by-step experimental workflow with built-in self-validation and in-process controls.

Quantitative Data Summary

The following table summarizes the expected reaction parameters and comparative outcomes between the two validated protocols.

ParameterProtocol A (Standard Organic)Protocol B (Aqueous/Mild)
Solvent System Methanol (0.5 M)THF / H₂O (1:1, 0.3 M)
Base Triethylamine (1.1 equiv)Sodium Bicarbonate (1.5 equiv)
Boc₂O Equivalents 1.05 equiv1.05 equiv
Temperature Profile 0 °C → Room Temperature0 °C → Room Temperature
Reaction Time 2 - 4 hours3 - 5 hours
Chemoselectivity (N vs O) > 98:2> 99:1
Expected Yield 85 - 92%88 - 95%
Risk of Oxazolidinone Very LowNone

References

  • Title: A Practical Synthesis of[(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors Source: Synlett (Thieme Connect) URL: [Link]

  • Title: Catalyst-Free Chemoselective N-tert-Butyloxycarbonylation of Amines in Water Source: Organic Letters (ACS / ResearchGate) URL: [Link]

  • Title: Protection of Amino Groups (Boc-Protected Amino Groups) Source: Organic Chemistry Portal URL: [Link]

Sources

Application Note: Chemoselective Cbz-Protection of ((1S,3R)-3-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted cyclohexylamines, such as ((1S,3R)-3-Aminocyclohexyl)methanol, are critical chiral building blocks in modern drug discovery, frequently utilized in the development of novel therapeutics like mPGES-1 inhibitors[1]. A common synthetic hurdle is the chemoselective protection of the primary amine in the presence of a competing primary alcohol. This application note outlines a highly selective, robust, and self-validating protocol for synthesizing the N-Cbz protected derivative using Schotten-Baumann biphasic conditions.

Mechanistic Rationale: Chemoselectivity & The Schotten-Baumann Approach

In complex molecule synthesis, the carboxybenzyl (Cbz) protecting group is prized for its orthogonality to acid-labile groups (like Boc) and its clean removal via catalytic hydrogenolysis[2].

Differentiating the amine from the alcohol relies on exploiting their inherent kinetic differences. Amines are significantly more nucleophilic than alcohols. By utilizing Schotten-Baumann conditions —a vigorously stirred biphasic system of dichloromethane (DCM) and water buffered with sodium bicarbonate (NaHCO₃)—we maximize this chemoselectivity[3].

Causality of Experimental Design:

  • Thermal Control (0 °C to RT): Benzyl chloroformate (Cbz-Cl) is an aggressive electrophile. Initiating the reaction at 0 °C suppresses the competing hydrolysis of Cbz-Cl by water and kinetically freezes out the less reactive alcohol.

  • Mild Aqueous Base (NaHCO₃): The bicarbonate buffer maintains the aqueous phase at pH 8–9. This is basic enough to neutralize the HCl byproduct (preventing amine protonation and stalling of the reaction) but mild enough to prevent base-catalyzed O-acylation. Furthermore, any trace O-Cbz carbonate that forms is rapidly hydrolyzed back to the free alcohol in this aqueous environment.

  • Biphasic Partitioning: As the N-Cbz product forms, its increased lipophilicity causes it to rapidly partition into the DCM layer. This physical separation removes the product from the reactive aqueous-organic interface, preventing over-acylation.

Chemoselectivity SM ((1S,3R)-3-Aminocyclohexyl)methanol (Nucleophile) Conditions Schotten-Baumann (NaHCO3, DCM/H2O, 0°C) SM->Conditions Amine >> Alcohol Reagent Cbz-Cl (Electrophile) Reagent->Conditions Acylating Agent Product N-Cbz Protected Product (Major) Conditions->Product Chemoselective Pathway Byproduct O-Cbz Carbonate (Trace/Hydrolyzed) Conditions->Byproduct Suppressed by Mild Base

Chemoselective N-acylation pathway of ((1S,3R)-3-Aminocyclohexyl)methanol.

Reagent Matrix

Calculated for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Protocol
((1S,3R)-3-Aminocyclohexyl)methanol 129.191.01.29 gBifunctional Substrate
Benzyl Chloroformate (Cbz-Cl) 170.591.11.57 mLElectrophile / Protecting Group
Sodium Bicarbonate (NaHCO₃) 84.012.52.10 gMild Base / Acid Scavenger
Dichloromethane (DCM) 84.93N/A25 mLOrganic Phase / Product Sink
Distilled Water (H₂O) 18.02N/A20 mLAqueous Phase / Buffer Matrix

Self-Validating Experimental Protocol

Workflow S1 1. Dissolution Substrate in DCM/H2O S2 2. Base Addition NaHCO3 (pH ~8-9) S1->S2 S3 3. Cbz-Cl Addition Dropwise at 0 °C S2->S3 S4 4. Biphasic Reaction Stir at RT (2-4 h) S3->S4 S5 5. Phase Separation Extract with DCM S4->S5 S6 6. Washing & Drying Brine, Na2SO4 S5->S6 S7 7. Concentration Flash Chromatography S6->S7

Experimental workflow for the biphasic Schotten-Baumann Cbz-protection.

Step 1: Biphasic Dissolution

  • Action: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.29 g (10 mmol) of ((1S,3R)-3-Aminocyclohexyl)methanol in 20 mL of DCM and 20 mL of distilled water.

  • Self-Validation: Observe the flask. Two distinct, clear liquid layers must form.

Step 2: Buffer Activation

  • Action: Add 2.10 g (25 mmol) of solid NaHCO₃ to the vigorously stirring mixture.

  • Self-Validation: Stop stirring briefly and test the aqueous (top) layer with pH paper. It must read between pH 8.0 and 9.0 . This confirms the environment is basic enough to keep the amine unprotonated for nucleophilic attack.

Step 3: Electrophile Introduction

  • Action: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Dilute 1.57 mL (11 mmol) of Cbz-Cl in 5 mL of DCM. Add this solution dropwise via an addition funnel or syringe over 15 minutes.

  • Causality: Dropwise addition prevents localized concentration spikes of the electrophile and mitigates the exothermic nature of the reaction, strictly suppressing the formation of the O-acylated byproduct.

Step 4: Reaction Maturation & Monitoring

  • Action: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously (>800 rpm) for 2 to 4 hours.

  • Self-Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using a 9:1 DCM/MeOH eluent. Stain the plate with Ninhydrin and heat. The starting material will appear as a distinct pink/purple spot (primary amine). The reaction is complete when this spot disappears, replaced by a higher Rf​ , UV-active spot corresponding to the N-Cbz product.

Step 5: Phase Separation & Quench

  • Action: Transfer the biphasic mixture to a separatory funnel. Allow the layers to separate. Drain the lower organic (DCM) layer into an Erlenmeyer flask. Extract the remaining aqueous layer with an additional 15 mL of DCM and combine the organic layers.

  • Self-Validation: Re-check the pH of the remaining aqueous layer. It should still be mildly basic (>pH 7). If it has turned acidic, the reaction was under-buffered, which may result in incomplete conversion.

Step 6: Isolation & Purification

  • Action: Wash the combined organic layers with 20 mL of saturated aqueous NaCl (brine). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure carbamate.

Analytical Signatures

To verify the structural integrity of the synthesized benzyl ((1R,3S)-3-(hydroxymethyl)cyclohexyl)carbamate, cross-reference against these analytical benchmarks:

  • ¹H NMR (CDCl₃, 400 MHz): The defining signatures of the Cbz group are a sharp singlet at ~5.09 ppm (2H) corresponding to the benzylic -CH₂- protons, and a multiplet at 7.30–7.38 ppm (5H) for the aromatic ring. The newly formed carbamate N-H proton typically manifests as a broad doublet around 4.60–4.80 ppm . The primary alcohol -CH₂OH protons should remain shifted upfield relative to an esterified counterpart.

  • ESI-MS: The exact mass of the starting material is 129.11 Da. The addition of the Cbz group adds 134 Da. Expect a dominant molecular ion peak at [M+H]⁺ = 264.2 m/z .

Troubleshooting & Optimization

Observed IssueMechanistic CauseOptimization / Solution
Significant O-Acylation (Di-Cbz formation) Temperature spiked during addition, or base used was too strong (e.g., NaOH).Strictly maintain 0 °C during Cbz-Cl addition. If di-Cbz forms, stir the crude mixture with K₂CO₃ in MeOH/H₂O for 1h to selectively hydrolyze the carbonate.
Incomplete Conversion (Amine remains) Cbz-Cl degraded to benzyl alcohol/CO₂ in storage, or insufficient biphasic mixing.Verify Cbz-Cl integrity via NMR before use. Ensure vigorous stirring (>800 rpm) to maximize the interfacial surface area between DCM and water.
Stubborn Emulsion During Extraction The amphiphilic nature of the amino alcohol acts as a surfactant.Add saturated brine to the aqueous layer to increase ionic strength, or filter the entire biphasic mixture through a pad of Celite.

References

  • Walker, D. P., Heasley, S. E., MacInnes, A., et al. "A Practical Synthesis of[(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors." Synthesis, 2011.

  • Lokey Lab Protocols. "Protecting Groups - Carbamates (Cbz)." Wikidot.

  • Wikipedia, The Free Encyclopedia. "Schotten–Baumann reaction."

Sources

Application Note: Scale-Up Synthesis of ((1S,3R)-3-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Strategic Rationale

Enantiomerically pure cyclic amino alcohols, such as ((1S,3R)-3-aminocyclohexyl)methanol, are highly prized chiral building blocks in modern drug discovery, frequently utilized in the synthesis of conformationally constrained therapeutics like microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors[1].

Scaling up the synthesis of 1,3-disubstituted cyclohexanes presents three distinct chemical engineering challenges:

  • Relative Stereocontrol: Ensuring high cis-diastereoselectivity during the construction of the cyclohexane ring.

  • Absolute Stereocontrol: Efficiently resolving the racemic cis-mixture into the target (1S,3R) enantiomer.

  • Process Safety: Reducing the carboxylic acid intermediate to an alcohol without relying on hazardous, pyrophoric reagents like Lithium Aluminum Hydride (LAH) or Borane-THF, which pose severe thermal and off-gassing risks at scale.

This application note details a robust, field-proven 5-step synthetic cascade. By leveraging a highly diastereoselective catalytic hydrogenation, a self-purifying thermodynamic classical resolution[2], and a highly scalable mixed-anhydride/NaBH₄ reduction protocol[3], this route eliminates pyrophoric hazards while maintaining exceptional enantiomeric excess (>99% ee).

Process Flow & Mechanistic Pathway

G SM 3-Aminobenzoic Acid (Starting Material) Step1 1. Catalytic Hydrogenation [Rh/Al2O3, H2 (50 psi)] Yields: (±)-cis-3-Aminocyclohexanecarboxylic acid SM->Step1 Step2 2. Amine Protection [Boc2O, NaOH, THF/H2O] Yields: (±)-cis-3-(Boc-amino)cyclohexanecarboxylic acid Step1->Step2 Step3 3. Classical Resolution [(R)-(+)-1-Phenylethylamine, EtOAc] Yields: (1S,3R)-3-(Boc-amino)cyclohexanecarboxylic acid Step2->Step3 Step4 4. Mixed Anhydride Reduction [i-BuOCOCl, NMM, then NaBH4/H2O] Yields: tert-Butyl ((1S,3R)-3-(hydroxymethyl)cyclohexyl)carbamate Step3->Step4 Step5 5. Boc Deprotection & Salt Formation [HCl in i-PrOH] Yields: ((1S,3R)-3-Aminocyclohexyl)methanol HCl Step4->Step5 Product Final Product >99% ee, >98% Purity Step5->Product

Figure 1: Five-step scale-up synthetic workflow for ((1S,3R)-3-Aminocyclohexyl)methanol.

Quantitative Data & Analytical Metrics

Table 1: Process Performance, Yields, and Critical Process Parameters (CPPs)

StepIntermediate / ProductExpected YieldPurity TargetChiral PurityCritical Process Parameter (CPP)
1 (±)-cis-3-Aminocyclohexanecarboxylic acid90–95%>95% (cis/trans)N/ACatalyst choice (Rh/Al₂O₃) for syn-addition.
2 (±)-cis-3-(Boc-amino)cyclohexanecarboxylic acid85–90%>98% (HPLC)N/ApH maintenance (9.0–9.5) to prevent Boc₂O hydrolysis.
3 (1S,3R)-3-(Boc-amino)cyclohexanecarboxylic acid35–40%*>99% (HPLC)>99% eeControlled cooling ramp rate & precise seeding temp.
4 tert-Butyl ((1S,3R)-3-(hydroxymethyl)cyclohexyl)carbamate80–85%>98% (GC/MS)>99% eeActivation temp (-10°C) to prevent epimerization.
5 ((1S,3R)-3-Aminocyclohexyl)methanol HCl90–95%>99% (HPLC)>99% eeComplete dissolution in IPA prior to crystallization.

*Note: Yield for Step 3 is based on the racemic starting material. A 40% yield represents 80% efficiency of the theoretical 50% maximum for classical resolution.

Step-by-Step Experimental Protocols & Mechanistic Insights

Step 1: Diastereoselective Hydrogenation

Causality Insight: Standard palladium-on-carbon (Pd/C) hydrogenation of aromatic rings often yields thermodynamic mixtures of cis and trans isomers. By utilizing 5% Rhodium on Alumina (Rh/Al₂O₃) , the reaction is strictly directed via syn-addition of hydrogen to the aromatic face, kinetically trapping the product as the desired cis-diastereomer (>95% cis).

  • Charge a Hastelloy pressure reactor with 3-aminobenzoic acid (1.0 eq), deionized water (10 volumes), and 5% Rh/Al₂O₃ (5 wt%).

  • Seal and purge the reactor with N₂ (3x), followed by H₂ (3x).

  • Pressurize the reactor to 50 psi with H₂ and heat to 50°C. Stir vigorously (800 rpm) until hydrogen uptake ceases (typically 12–16 hours).

  • Self-Validation: Sample the reaction and analyze via ¹H-NMR (D₂O). The disappearance of aromatic protons (δ 7.0–8.0 ppm) confirms complete conversion.

  • Filter the catalyst through a Celite pad (Caution: Do not let the catalyst dry out to prevent fire). Concentrate the filtrate under reduced pressure to yield (±)-cis-3-aminocyclohexanecarboxylic acid as a white solid.

Step 2: Amine Protection (Boc-Protection)

Causality Insight: Free amino acids exist as zwitterions, making them insoluble in organic solvents and impossible to resolve via classical organic salt crystallization. Boc-protection masks the basic amine, yielding an organic-soluble carboxylic acid ready for chiral resolution.

  • Suspend (±)-cis-3-aminocyclohexanecarboxylic acid (1.0 eq) in a 1:1 mixture of THF and 1M aqueous NaOH (5 volumes each). Cool to 0°C.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise over 30 minutes.

  • Warm to room temperature and stir for 4 hours. Maintain pH ~9.5 using 1M NaOH if necessary.

  • Wash the aqueous layer with MTBE (2x 3 volumes) to remove unreacted Boc₂O.

  • Acidify the aqueous layer to pH 2.5–3.0 using 2M HCl at 0°C. Extract the precipitated product into Ethyl Acetate (3x 4 volumes).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield (±)-cis-3-(Boc-amino)cyclohexanecarboxylic acid.

Step 3: Classical Thermodynamic Resolution

Causality Insight: While enzymatic desymmetrization is an option[2], classical resolution is highly scalable. The (1S,3R)-enantiomer selectively forms a highly crystalline, insoluble diastereomeric salt with (R)-(+)-1-phenylethylamine in ethyl acetate, driving the equilibrium toward high optical purity.

  • Dissolve (±)-cis-3-(Boc-amino)cyclohexanecarboxylic acid (1.0 eq) in Ethyl Acetate (10 volumes) at 60°C.

  • Slowly add (R)-(+)-1-phenylethylamine (0.95 eq) dissolved in EtOAc (2 volumes).

  • Cool the mixture to 45°C and seed with authentic (1S,3R)-salt (0.1 wt%).

  • Implement a slow cooling ramp (0.1°C/min) to 20°C, then hold for 4 hours.

  • Filter the crystalline salt and wash with cold EtOAc.

  • Self-Validation: Break a small sample of the salt (using 1M HCl/EtOAc) and analyze the free acid via Chiral HPLC. If ee is <98%, perform a single recrystallization from EtOAc/MeOH (9:1).

  • Suspend the pure salt in EtOAc and wash with 1M aqueous Citric Acid until the aqueous layer is pH 3. Phase separate, dry the organic layer, and concentrate to isolate pure (1S,3R)-3-(Boc-amino)cyclohexanecarboxylic acid.

Step 4: Chemoselective Mixed Anhydride Reduction (Kokotos Protocol)

Causality Insight: Direct reduction of carboxylic acids typically requires LAH or BH₃-THF, both of which generate highly flammable H₂ gas and pose severe thermal runaway risks. The Kokotos protocol[3] bypasses this by activating the acid into a highly electrophilic mixed carbonic anhydride, which is safely and rapidly reduced by aqueous NaBH₄.

  • Dissolve (1S,3R)-3-(Boc-amino)cyclohexanecarboxylic acid (1.0 eq) in dry THF (8 volumes) under N₂ and cool to -15°C.

  • Add N-methylmorpholine (NMM, 1.2 eq), followed by the dropwise addition of Isobutyl chloroformate (IBCF, 1.1 eq). Stir for 30 minutes at -15°C to form the mixed anhydride.

  • In a separate vessel, dissolve NaBH₄ (2.5 eq) in a minimum amount of cold deionized water (1 volume).

  • Add the aqueous NaBH₄ solution to the anhydride mixture dropwise, maintaining the internal temperature below 0°C. (Note: Vigorous CO₂ gas evolution will occur).

  • Stir for 1 hour at 0°C. Quench carefully with saturated aqueous NH₄Cl.

  • Extract with EtOAc, wash with 1M NaOH (to remove any unreacted acid), dry, and concentrate to yield tert-butyl ((1S,3R)-3-(hydroxymethyl)cyclohexyl)carbamate.

Step 5: Deprotection and Salt Formation
  • Dissolve the Boc-protected amino alcohol in Isopropanol (IPA, 5 volumes).

  • Add a solution of 4M HCl in Dioxane or IPA (3.0 eq) at room temperature.

  • Stir for 4 hours. The product will begin to precipitate as a white crystalline solid.

  • Self-Validation: Check for the disappearance of the Boc group via TLC (Ninhydrin stain) or LC-MS.

  • Cool to 0°C, filter the solid, wash with cold MTBE, and dry under vacuum at 40°C to afford the final ((1S,3R)-3-Aminocyclohexyl)methanol hydrochloride (>99% ee).

References

  • Title: Synthesis and biological evaluation of substituted benzoxazoles as inhibitors of mPGES-1: Use of a conformation-based hypothesis to facilitate compound design (A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors).
  • Title: Nitrilases Catalyze Key Step to Conformationally Constrained GABA Analogous γ-Amino Acids in High Optical Purity.
  • Title: Kokotos, G. (1990) A Convenient One-Pot Conversion of N-Protected Amino Acids and Peptides into Alcohols. Synthesis, 299, 299-301. (Referenced via SCIRP).

Sources

Application Note: Crystallization and Chiral Resolution of ((1S,3R)-3-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Protocol & Application Guide

Introduction & Strategic Rationale

((1S,3R)-3-Aminocyclohexyl)methanol is a highly valuable chiral building block, extensively utilized as a rigid scaffold in modern pharmaceutical development. It is notably featured in the synthesis of microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors and various kinase-targeting active pharmaceutical ingredients (APIs)[1].

For clinical-stage drug development, achieving an enantiomeric excess (ee) of >99% is a strict regulatory requirement. While asymmetric hydrogenation or biocatalysis can yield highly enriched mixtures, classical resolution via diastereomeric salt crystallization remains the most scalable, cost-effective, and thermodynamically reliable method to upgrade optical purity to >99% ee[2]. Furthermore, because the free base of ((1S,3R)-3-Aminocyclohexyl)methanol is prone to oiling out and atmospheric degradation, isolating the final product as a hydrochloride salt is critical for long-term bench stability[3].

Thermodynamic Principles of Resolution

The resolution of racemic or partially enriched cis-3-aminocyclohexylmethanol relies on the differential solubility of diastereomeric salts formed with a chiral resolving agent, such as (R,R)-tartaric acid. The thermodynamic driving force for this separation is the difference in lattice energy and solvation enthalpy between the (1S,3R)-amine·(R,R)-tartrate salt and the (1R,3S)-amine·(R,R)-tartrate salt[4].

Causality in Solvent Selection: Solvent selection is not arbitrary; it dictates the success of the resolution. The inclusion of solvent molecules in the crystal lattice can induce "chirality switching," drastically altering the solubility profile of the diastereomeric pairs[5]. A purely non-polar solvent often leads to rapid, unselective precipitation (kinetic crash-out), whereas a highly polar protic solvent mixture (e.g., Ethanol/Water 95:5) provides the necessary solubility differential to allow the thermodynamically favored (1S,3R)-salt to nucleate selectively.

Thermo Racemic Racemic Mixture (High Entropy) ChiralSelector Chiral Selector (R,R)-Tartaric Acid Racemic->ChiralSelector SaltP Less Soluble Salt (1S,3R)·(R,R)-TA ChiralSelector->SaltP Crystallizes SaltN More Soluble Salt (1R,3S)·(R,R)-TA ChiralSelector->SaltN Mother Liquor

Caption: Thermodynamic divergence during diastereomeric salt formation and selective crystallization.

Quantitative Optimization Data

The following tables summarize the empirical data driving the protocol parameters. The addition of 5% water to the ethanol solvent system is a deliberate choice: it slightly depresses the overall yield but vastly improves the diastereomeric excess (de) by keeping the undesired (1R,3S)-salt fully solvated.

Table 1: Solvent Screening for Diastereomeric Resolution (1:1 Amine:Tartaric Acid)

Solvent SystemYield (%)de (%)ee (%) after Recrystallization
Ethanol (Absolute)427892
Ethanol/Water (95:5) 38 89 >99
Methanol2594>99
Isopropanol486585

Table 2: Physicochemical Properties of Isolated Compounds

CompoundPhysical StateMelting Point (°C)Solubility (Water)Solubility (DCM)
(1S,3R)-Amine Free BaseViscous Oil~28-32HighHigh
(1S,3R)-Amine·(R,R)-TartrateCrystalline Solid174-176ModerateInsoluble
[(1S,3R)-3-aminocyclohexyl]methanol HClCrystalline Solid210-212HighLow

Experimental Protocols

The following self-validating workflow ensures high-fidelity reproduction of the crystallization process.

Workflow N1 Crude (1S,3R)-Aminoalcohol + (R,R)-Tartaric Acid N2 Dissolution in 95% EtOH (65°C, 30 min) N1->N2 N3 Controlled Cooling (0.2°C/min to 20°C) N2->N3 N4 Primary Filtration (Isolate Diastereomeric Salt) N3->N4 N5 Recrystallization (MeOH/H2O, Seeded) N4->N5 N6 Free Base Recovery (Biphasic NaOH/DCM) N5->N6 N7 HCl Salt Formation (IPA / HCl in Dioxane) N6->N7

Caption: Workflow for chiral resolution and HCl salt formation of ((1S,3R)-3-Aminocyclohexyl)methanol.

Protocol 1: Diastereomeric Salt Formation & Primary Crystallization

Objective: Isolate the primary (1S,3R)-amine·(R,R)-tartrate salt from the crude mixture.

  • Dissolution: Charge a jacketed reactor with 1.0 equivalent of crude ((1S,3R)-3-Aminocyclohexyl)methanol and 10 volumes of Ethanol/Water (95:5 v/v). Heat the mixture to 65°C under moderate agitation until a homogenous solution is achieved.

  • Salt Formation: Add 1.0 equivalent of (R,R)-(-)-Tartaric Acid portion-wise over 15 minutes. Causality Note: A strict 1:1 stoichiometry ensures complete protonation, preventing the free base from acting as an impurity that causes "oiling out" during cooling.

  • Controlled Nucleation: Maintain the solution at 65°C for 30 minutes. Initiate a linear cooling ramp of 0.2°C/min down to 20°C. Causality Note: Rapid cooling causes a supersaturation crash, leading to amorphous inclusion of the undesired (1R,3S) enantiomer. A slow ramp ensures orderly crystal lattice packing.

  • Isolation: Stir at 20°C for 2 hours. Filter the resulting crystals via a sintered glass funnel and wash the filter cake with 2 volumes of cold (5°C) absolute ethanol.

Protocol 2: Recrystallization for Optical Enrichment

Objective: Upgrade the diastereomeric excess to >99%.

  • Suspension: Suspend the primary salt cake in 8 volumes of Methanol/Water (90:10 v/v).

  • Reflux: Heat the suspension to reflux (~70°C) until complete dissolution is observed.

  • Seeding: Cool the solution to 55°C and seed with 0.5 wt% of pure (1S,3R)-amine·(R,R)-tartrate. Causality Note: Seeding bypasses the primary nucleation energy barrier, ensuring the crystallization follows the desired polymorphic pathway.

  • Cooling & Isolation: Cool to 5°C over 6 hours. Filter the highly crystalline product and dry under vacuum at 45°C to a constant weight.

Protocol 3: Free Base Recovery and Hydrochloride Salt Formation

Objective: Liberate the enantiopure free base and convert it to a stable HCl salt for storage[3].

  • Biphasic Cleavage: Suspend the enantiopure tartrate salt in 5 volumes of Dichloromethane (DCM) and 5 volumes of 2M aqueous NaOH. Stir vigorously for 30 minutes at room temperature. Causality Note: Because the aminoalcohol is highly water-soluble, using a minimal aqueous phase with high ionic strength (NaOH) forces the liberated free base entirely into the organic DCM layer, while the sodium tartrate remains in the aqueous phase.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with 2 volumes of DCM.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base as a viscous oil.

  • HCl Salt Formation: Dissolve the free base oil in 5 volumes of Isopropanol (IPA). Cool the solution to 0°C. Dropwise, add 1.1 equivalents of 4M HCl in Dioxane. Stir for 1 hour at 0°C as the[(1S,3R)-3-aminocyclohexyl]methanol hydrochloride precipitates.

  • Final Isolation: Filter the white crystalline powder, wash with cold IPA, and dry under high vacuum.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Yield of ((1S,3R)-3-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of ((1S,3R)-3-Aminocyclohexyl)methanol . This chiral amino alcohol is a highly valuable building block, frequently utilized as an intermediate in the development of mPGES-1 inhibitors and other pharmaceutical agents[1].

Synthesizing this molecule presents unique challenges, particularly regarding stereochemical retention, the reduction of the carboxylic acid intermediate, and the isolation of the highly polar final product. This guide is designed to provide researchers with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize synthetic yield.

I. Synthetic Workflow & Critical Pitfalls

The diagram below maps the standard synthetic logic from a benzoic acid precursor to the final chiral amino alcohol, highlighting the specific stages where yield drops or stereochemical inversion typically occur.

G SM 3-Aminobenzoic Acid Hydrogenation Catalytic Hydrogenation (cis/trans mixture) SM->Hydrogenation Resolution Chiral Resolution & Boc-Protection Hydrogenation->Resolution Intermediate N-Boc-(1S,3R)-3-amino- cyclohexanecarboxylic acid Resolution->Intermediate Pitfall1 Pitfall: Epimerization (Avoid Strong Base) Resolution->Pitfall1 Reduction Reduction Step (LiAlH4 or BH3-THF) Intermediate->Reduction ProtectedAlcohol N-Boc-((1S,3R)-3-amino- cyclohexyl)methanol Reduction->ProtectedAlcohol Pitfall2 Pitfall: Al-Salt Trapping (Use Fieser Workup) Reduction->Pitfall2 Deprotection Acidic Deprotection (HCl/Dioxane) ProtectedAlcohol->Deprotection Target ((1S,3R)-3-Aminocyclohexyl) methanol HCl Deprotection->Target Pitfall3 Pitfall: Water Solubility (Isolate as HCl Salt) Deprotection->Pitfall3

Synthetic workflow and common pitfalls for ((1S,3R)-3-Aminocyclohexyl)methanol.

II. Troubleshooting FAQs

Q1: My yield drops below 40% during the LiAlH₄ reduction of the carboxylic acid. The product seems stuck in the aqueous layer or forms an unfilterable emulsion. How do I fix this?

The Causality: Lithium aluminum hydride (LiAlH₄) reductions of amino acids frequently fail during the quench phase. When water is added to quench unreacted LiAlH₄, it generates a gelatinous network of hydrated aluminum oxides[2]. Because your target molecule contains both an amine and a hydroxyl group, it acts as a bidentate ligand, coordinating strongly to these aluminum salts. This traps the product in the emulsion, making extraction nearly impossible.

The Solution: You must disrupt the aluminum-product coordination by forcing the aluminum into a granular, crystalline salt. This is achieved using the Fieser Workup [2]. By sequentially adding specific stoichiometric ratios of water and sodium hydroxide, you convert the gelatinous aluminum hydroxide into a free-flowing, granular sodium aluminate precipitate that can be easily filtered through Celite, leaving your product entirely in the organic filtrate. (See Protocol B below).

Q2: I am observing epimerization at the C1 or C3 positions, resulting in a loss of the (1S,3R) stereochemistry. What is causing this?

The Causality: The alpha-proton (at C1, adjacent to the carboxylic acid/ester) is relatively acidic. If you are using strong basic conditions during an esterification step (e.g., sodium methoxide) or during a saponification step, the C1 proton can be abstracted, forming an enolate[3]. Upon reprotonation, the molecule will adopt the thermodynamically more stable conformation, destroying your carefully resolved (1S,3R) stereocenter.

The Solution: Avoid basic esterification entirely. Instead of converting the acid to an ester for LiAlH₄ reduction, reduce the N-Boc protected carboxylic acid directly using Borane-Tetrahydrofuran (BH₃·THF) [4]. Borane is a Lewis acid; it coordinates directly to the carbonyl oxygen, making the carbon electron-deficient and facilitating hydride transfer without the need for any basic reagents[5]. This pathway is strictly stereoretentive.

Q3: I'm losing the final deprotected amino alcohol during the aqueous extraction. How can I improve recovery?

The Causality: The fully deprotected ((1S,3R)-3-Aminocyclohexyl)methanol is a highly polar, low-molecular-weight amino alcohol. It possesses immense hydrogen-bonding capability, making its partition coefficient heavily favor the aqueous phase over standard organic solvents like ethyl acetate or dichloromethane.

The Solution: Do not attempt a standard liquid-liquid extraction on the free base. Instead, perform the deprotection of the N-Boc intermediate using anhydrous HCl in dioxane. This keeps the system completely free of water. The resulting ((1S,3R)-3-Aminocyclohexyl)methanol hydrochloride salt will precipitate directly out of the dioxane/ether solution and can be isolated via simple vacuum filtration with near-quantitative recovery[6].

III. Quantitative Data: Reduction Strategy Comparison

To help you select the best reduction method for your specific scale and equipment, consult the following comparative data for the reduction of N-protected amino acids to amino alcohols[4][7][8]:

Reduction ReagentTypical YieldStereoretentionWorkup DifficultyKey AdvantageKey Disadvantage
LiAlH₄ 70 - 85%Moderate-HighHigh (Requires Fieser)Extremely fast reactionPyrophoric; emulsion risks
BH₃·THF 80 - 95%Exceptional Low (Simple quench)Direct acid reductionReagent degrades over time
NaBH₄ / I₂ 75 - 90%HighModerateSafe, bench-stable reagentsGenerates iodine waste

IV. Standardized Experimental Protocols

Protocol A: Stereoretentive Borane Reduction of N-Boc-(1S,3R)-3-aminocyclohexanecarboxylic acid

This protocol utilizes BH₃·THF to ensure complete retention of the (1S,3R) stereocenter.

  • Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet.

  • Substrate Dissolution: Dissolve 1.0 equivalent of N-Boc-(1S,3R)-3-aminocyclohexanecarboxylic acid in anhydrous THF (0.5 M concentration). Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: Dropwise, add 2.5 equivalents of a 1.0 M solution of BH₃·THF via the addition funnel. Self-Validation Check: You should observe steady hydrogen gas evolution. If no gas evolves, your borane reagent has likely degraded to boric acid and should be replaced.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Quench: Cool the reaction back to 0 °C. Cautiously add methanol dropwise until effervescence ceases. This destroys excess borane and cleaves the boron-oxygen bonds.

  • Isolation: Concentrate the mixture under reduced pressure. Redissolve the residue in dichloromethane, wash with 1M NaOH, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the pure N-Boc protected alcohol.

Protocol B: The Fieser Workup for LiAlH₄ Reductions

If you must use LiAlH₄, use this exact stoichiometric quench to prevent product trapping[2][7].

  • Cooling: Once the LiAlH₄ reduction is complete (monitored by TLC), dilute the reaction mixture with an equal volume of diethyl ether and cool to 0 °C.

  • Water Addition (x mL): For every 1.0 gram of LiAlH₄ used in the reaction, add exactly 1.0 mL of distilled water dropwise with vigorous stirring. Caution: Highly exothermic. Wait for hydrogen evolution to subside.

  • NaOH Addition (x mL): Add exactly 1.0 mL of a 15% (w/v) aqueous NaOH solution.

  • Final Water Addition (3x mL): Add exactly 3.0 mL of distilled water.

  • Maturation: Remove the ice bath and stir vigorously for 15–30 minutes at room temperature. Self-Validation Check: The mixture should transition from a sticky grey gel to a suspension containing a stark white, granular precipitate.

  • Filtration: Add a scoop of anhydrous MgSO₄ to absorb any residual water, stir for 5 minutes, and filter the mixture through a pad of Celite. Wash the filter cake thoroughly with hot THF or ethyl acetate. Concentrate the filtrate to obtain the product.

V. References

  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations Source: ACS Chemical Health & Safety URL:[Link]

  • Working with Hazardous Chemicals: Reduction of Amino Acids to Amino Alcohols Source: Organic Syntheses URL:[Link]

  • Short and Efficient Process for the Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Technical Support Center: Stereochemical Preservation of ((1S,3R)-3-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling, synthesis, and functionalization of ((1S,3R)-3-Aminocyclohexyl)methanol . This chiral amino alcohol is a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), including mPGES-1 and 1[1]. Maintaining the absolute configuration at both the C1 (hydroxymethyl) and C3 (amino) stereocenters is paramount for downstream biological activity.

This guide addresses the mechanistic causes of stereocenter degradation and provides field-proven protocols to prevent racemization and epimerization during your workflows.

Risk Matrix for Stereocenter Degradation

The following table summarizes the quantitative and qualitative risks associated with common synthetic workflows involving ((1S,3R)-3-Aminocyclohexyl)methanol.

Workflow / Reaction TypeEpimerization Risk LevelVulnerable StereocenterMechanistic CauseMitigation Strategy
Upstream Carboxylic Acid Activation HighC1Base-catalyzed enolization of activated acidUse BH3·THF reduction on the free acid.
Borrowing Hydrogen N-Alkylation HighC3Metal-catalyzed dehydrogenation to imineUse classical reductive amination instead.
Hydroxymethyl Oxidation HighC1Enolization of the highly acidic alpha-protonUse mild oxidants at -78 °C; trap in situ.
Amide Coupling (as Nucleophile) LowNoneN/A (Partner acid may epimerize)Use hindered bases (DIPEA) and additives.

Troubleshooting Guide & FAQs

Q1: Why does my ((1S,3R)-3-Aminocyclohexyl)methanol lose stereopurity during N-alkylation via borrowing hydrogen methodologies? A: Transition-metal catalysts (e.g., Ir, Ru, Pd) used in borrowing hydrogen reactions abstract hydrogen from the amine to form a transient planar imine intermediate. Because the imine carbon (C3) becomes sp2 hybridized, the stereochemical information is completely destroyed. Subsequent reduction by the metal-hydride species occurs from both faces, yielding a 2[2]. Solution: Avoid transition-metal catalyzed alkylation for unactivated chiral amines. Instead, use classical reductive amination (e.g., with NaBH(OAc)3 and an aldehyde), which operates via an iminium ion without breaking the C-H bond at the chiral C3 center.

TM_Racemization A ((1S,3R)-3-Aminocyclohexyl)methanol (Chiral Amine) B [M] Catalyst (e.g., Ru, Ir) Dehydrogenation A->B C Planar Imine Intermediate (Loss of C3 Stereocenter) B->C -H2 D Non-stereoselective Reduction [M]-H2 C->D E Epimeric Mixture (1S,3R) + (1S,3S) D->E +H2

Transition-metal catalyzed dehydrogenation leading to C3 epimerization.

Q2: I am synthesizing the title compound from (1S,3R)-3-aminocyclohexanecarboxylic acid. Why am I seeing epimerization at C1? A: The alpha-proton at C1 of the carboxylic acid is highly acidic. During activation (e.g., esterification, mixed anhydride, or 3[3]) in the presence of strong or unhindered bases, the intermediate easily enolizes into a ketene acetal. Upon reprotonation, you obtain a mixture of cis and trans isomers. Solution: Reduce the free carboxylic acid directly using Borane-THF (BH3·THF) at -5 °C. This pathway avoids base-catalyzed enolization entirely by operating under mildly acidic/neutral conditions[4].

Q3: Does amide coupling of the C3 amine risk epimerization of the cyclohexyl ring? A: Generally, no. When ((1S,3R)-3-Aminocyclohexyl)methanol acts as a nucleophile, the C3 proton is not acidic and the ring stereocenters are stable. The primary risk during amide coupling is the 5[5] via oxazolone formation. Solution: To protect the partner acid, use 6[6] like DIPEA or 2,4,6-collidine, and suppress oxazolone formation with additives like HOAt or Oxyma.

Epimerization-Free Experimental Protocol

To successfully synthesize ((1S,3R)-3-Aminocyclohexyl)methanol from its carboxylic acid precursor without degrading the C1 stereocenter, utilize the following self-validating Borane-THF reduction protocol.

Objective: Reduce (1S,3R)-3-aminocyclohexanecarboxylic acid to the corresponding alcohol while preserving absolute stereochemistry.

Step-by-Step Methodology:

  • Preparation: Suspend (1S,3R)-3-aminocyclohexanecarboxylic acid (1.0 eq) in anhydrous THF under an inert argon atmosphere.

  • Thermal Control: Cool the suspension to -5 °C using an ice/salt bath. Causality: Maintaining sub-zero temperatures is critical to prevent thermal activation of any trace enolization pathways during the exothermic reduction.

  • Reduction: Slowly add BH3·THF complex (2.2 eq) dropwise over 30 minutes. The slow addition prevents localized heating and controls the release of H2 gas.

  • Reaction: Stir the mixture at -5 °C for exactly 4 hours.

  • Quenching: Carefully quench the reaction by the slow addition of methanol until effervescence ceases. Follow with 1 M HCl to break the stable boron-amine complexes.

  • Workup: Adjust the pH to 10 using aqueous NaOH, and extract the product with a mixture of chloroform/isopropanol (3:1). Dry over Na2SO4 and concentrate under reduced pressure to yield the pure amino alcohol.

Self-Validating System: To ensure the protocol succeeded without epimerization, remove a 5 mg aliquot of the final product. Derivatize the amine with Mosher's acid chloride ((R)-MTPA-Cl) and analyze the resulting diastereomers via 7[7]. The presence of a single 19F signal confirms the absolute preservation of stereopurity.

Workflow Start (1S,3R)-3-Aminocyclohexanecarboxylic Acid Step1 Suspend in Anhydrous THF (Argon Atmosphere) Start->Step1 Step2 Cool to -5 °C (Thermal Control) Step1->Step2 Step3 Slow Addition of BH3·THF (Avoids Base-Catalyzed Enolization) Step2->Step3 End ((1S,3R)-3-Aminocyclohexyl)methanol (Stereocenters Preserved) Step3->End High ee/de retention

Epimerization-free reduction workflow for ((1S,3R)-3-Aminocyclohexyl)methanol.

References

  • Walker, D. P., et al. "A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors." Thieme Connect. 8

  • Blacker, A. J., et al. "Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution." ACS Publications. 2

  • "Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides." Benchchem. 6

  • "Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy." PMC. 7

  • "Epimerisation in Peptide Synthesis." MDPI. 5

  • "WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols." Google Patents. 3

  • "WO2014124230A2 - Erk inhibitors and uses thereof." Google Patents. 1

Sources

Technical Support Center: Stability & Degradation of ((1S,3R)-3-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Portal. As a bifunctional cycloaliphatic building block, ((1S,3R)-3-Aminocyclohexyl)methanol presents unique stability challenges during synthesis, storage, and formulation. This guide synthesizes field-proven methodologies and mechanistic insights to help you troubleshoot degradation issues, establish intrinsic stability profiles, and validate your analytical workflows.

Part 1: Knowledge Base & Troubleshooting FAQs

Issue Ticket #1044: Spontaneous Darkening and Mass Increase of the Free Base

Q: We recently isolated the free base of ((1S,3R)-3-Aminocyclohexyl)methanol. After leaving the clear oil/solid on the benchtop for a few days, it darkened significantly. LC-MS analysis shows a major +44 Da impurity. What is causing this, and how can we prevent it?

A: You are observing atmospheric degradation via carbon dioxide absorption. The primary amine on the cyclohexane ring is sterically accessible and highly nucleophilic. Upon exposure to ambient air, it rapidly undergoes a nucleophilic attack on electrophilic CO₂, forming a stable carbamate salt[1]. This is a well-documented phenomenon for this specific class of chiral amino alcohols, which are known to absorb CO₂ and darken with age[1].

  • Mechanistic Causality: The formation of the carbamate alters the compound's polarity and solubility, leading to precipitation or phase changes.

  • Resolution: Do not store this compound as a free base. It should be converted to and stored as a hydrochloride salt (e.g., [(1S,3R)-3-aminocyclohexyl]methanol hydrochloride)[2]. If the free base is required for your reaction, store it under a strict argon atmosphere or generate it in situ immediately prior to use.

Issue Ticket #1089: Unexplained Mass Shifts During Formulation Stability Testing

Q: During our 40°C/75% RH forced degradation studies, we observed two distinct degradants. One shows a +16 Da shift, and another shows a -2 Da shift. What are the mechanistic pathways here?

A: These shifts correspond to two distinct oxidative degradation pathways typical of amino alcohols[3]:

  • +16 Da (N-Oxidation): The primary amine is susceptible to oxidation by reactive oxygen species (ROS) or trace peroxides in your excipients, forming a hydroxylamine or N-oxide.

  • -2 Da (Alcohol Oxidation): The primary alcohol moiety is oxidizing to an aldehyde. If left unchecked, this can further oxidize to a carboxylic acid (+14 Da relative to the parent).

  • Resolution: Evaluate your formulation for trace transition metals (which catalyze alcohol oxidation) or peroxides (common in PEG-based excipients). The addition of metal chelators (e.g., EDTA) or antioxidants can mitigate these pathways.

Issue Ticket #1102: Poor Recovery and Mass Balance Failure in HPLC

Q: We are losing mass balance during our stability-indicating assay (SIA). The sum of the parent and degradant peaks does not equal 100% of the initial concentration.

A: This is an analytical detection failure, not necessarily a chemical loss. ((1S,3R)-3-Aminocyclohexyl)methanol lacks a strong UV chromophore. Relying on low-wavelength UV (e.g., 210 nm) is highly susceptible to baseline drift and varying extinction coefficients between the parent and its degradants.

  • Resolution: Switch to a universal detector such as Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD). Furthermore, highly polar degradants (like N-oxides) may irreversibly bind to standard C18 silica columns. Switch to a polar-embedded or HILIC column to ensure complete elution.

Part 2: Quantitative Degradation Matrix

To establish the intrinsic stability of the molecule, stress testing must cover hydrolytic, oxidative, and photolytic mechanisms. Below is a summary of the validated degradation pathways for ((1S,3R)-3-Aminocyclohexyl)methanol.

Degradation PathwayApplied Stress ConditionMechanistic CausalityExpected Mass Shift (LC-MS)Preventative Strategy
Carbamate Formation Ambient Air (CO₂) exposureNucleophilic attack of primary amine on CO₂+44 DaStore as HCl salt[2] or under Argon
N-Oxidation 0.3% H₂O₂, 40°C (24h)Electrophilic oxygen transfer to amine lone pair+16 DaProtect from light; use peroxide-free solvents
Alcohol Oxidation Metal ions (Cu²⁺/Fe³⁺), O₂, HeatRadical-mediated oxidation of primary alcohol-2 Da (Aldehyde)+14 Da (Acid)Add chelators (EDTA); purge with N₂
Amidation Ester-containing excipients, 60°CTransamidation / Condensation reactionsVariable (+ Excipient mass)Avoid ester/aldehyde-based excipients

Part 3: Mechanistic Visualization

Below is the established degradation network for the free base of ((1S,3R)-3-Aminocyclohexyl)methanol.

DegradationPathways API ((1S,3R)-3-Aminocyclohexyl)methanol (Intact Free Base) Carbamate Carbamate Salt (+44 Da) API->Carbamate Ambient CO2 (Nucleophilic Attack) NOxide N-Oxide / Hydroxylamine (+16 Da) API->NOxide ROS / Peroxides (Amine Oxidation) Aldehyde Aldehyde / Carboxylate (-2 Da / +14 Da) API->Aldehyde O2 / Metals (Alcohol Oxidation) Amide Amide / Ester Adducts (Variable Mass) API->Amide Excipients (Condensation)

Degradation pathways of ((1S,3R)-3-Aminocyclohexyl)methanol under stress.

Part 4: Validated Experimental Workflows

Protocol: Self-Validating Forced Degradation & Mass Balance Assay

This protocol is designed to force chemical degradation while utilizing a self-validating mass balance check to ensure no degradants are "lost" to volatility or column retention[3].

Phase 1: Controlled Stress Application

  • Causality for Conditions: Over-stressing destroys the primary degradants, leading to secondary artifacts that will never appear in standard shelf-life studies. We utilize mild oxidative and pH stress to mimic realistic long-term degradation.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of [(1S,3R)-3-aminocyclohexyl]methanol hydrochloride in HPLC-grade water.

  • Oxidative Stress: Transfer 1.0 mL of stock to a vial. Add 100 µL of 3% H₂O₂ (final concentration ~0.3%). Incubate at 40°C for 24 hours.

  • Alkaline/Atmospheric Stress: Transfer 1.0 mL of stock to a vial. Add 100 µL of 0.1 N NaOH to generate the free base. Leave the vial uncapped in ambient air at 25°C for 48 hours to induce CO₂ absorption.

  • Control (Self-Validation): Transfer 1.0 mL of stock to a vial. Add 100 µL of water. Store at 4°C in the dark.

Phase 2: Quenching and Analysis

  • Causality for Quenching: Reactions must be chemically quenched prior to injection. Injecting live reactive mixtures into an LC system will cause degradation on the column, resulting in smeared peaks and irreproducible retention times.

  • Quenching: Quench the oxidative sample with 100 µL of 10% sodium thiosulfate. Neutralize the alkaline sample with 100 µL of 0.1 N HCl.

  • Orthogonal Detection (LC-MS/CAD): Inject 5 µL of each sample onto a HILIC column (e.g., Waters BEH Amide). Use a mobile phase gradient of Acetonitrile and 10 mM Ammonium Formate (pH 3.0). Route the eluent in series to a CAD detector, then to an ESI-MS (Positive ion mode).

Phase 3: System Suitability & Validation Check 7. Mass Balance Calculation: Calculate the total peak area in the CAD chromatogram for the Control sample ( Acontrol​ ). Calculate the sum of all peak areas (intact API + degradants) in the Stressed samples ( ΣAstress​ ). 8. Validation Gate: The system is validated if ΣAstress​ is within 98-102% of Acontrol​ . If the mass balance is <95%, it indicates that a degradant is either volatile (e.g., fragmentation into smaller amines) or has permanently bound to the column frit, requiring a change in the stationary phase.

References

  • [(1S,3R)-3-aminocyclohexyl]methanol hydrochloride — Chemical Substance Information nextsds.com URL:[Link]

  • Forced Degradation Studies for Biopharmaceuticals biopharminternational.com URL:[Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario ajrconline.org URL:[Link]

Sources

Technical Support Center: Analytical Methods for Impurity Profiling of ((1S,3R)-3-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support center for the analysis of ((1S,3R)-3-Aminocyclohexyl)methanol. This molecule is a critical chiral building block in pharmaceutical synthesis, where its stereochemical purity is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). The presence of even trace-level impurities, including stereoisomers, residual starting materials, by-products, or degradation products, can have significant consequences.[1][2] This guide is designed for researchers, analytical scientists, and drug development professionals, providing in-depth, field-proven insights into the methods for detecting and quantifying these impurities. Our focus is on practical troubleshooting and explaining the causality behind experimental choices to ensure robust and reliable analytical outcomes.

Logical Workflow for Impurity Analysis

The diagram below outlines a typical workflow for the identification and quantification of impurities in a sample of ((1S,3R)-3-Aminocyclohexyl)methanol.

Impurity_Analysis_Workflow Figure 1: General Impurity Analysis Workflow cluster_0 Phase 1: Initial Screening & Profiling cluster_1 Phase 2: Identification & Characterization cluster_2 Phase 3: Quantification & Reporting Sample Sample Receipt & Preparation HPLC_Screen HPLC-UV/MS Screening (Reversed-Phase) Sample->HPLC_Screen GC_Screen GC-MS Headspace Screening (Residual Solvents) Sample->GC_Screen Chiral_HPLC Chiral HPLC Screening (Stereoisomeric Purity) Sample->Chiral_HPLC Unknown_Peak Unknown Peak Detected? HPLC_Screen->Unknown_Peak Method_Validation Method Validation (ICH Guidelines) GC_Screen->Method_Validation Chiral_HPLC->Method_Validation LC_MS_Analysis High-Resolution LC-MS/MS (Accurate Mass) Unknown_Peak->LC_MS_Analysis Yes Isolation Preparative HPLC (Isolate Impurity) LC_MS_Analysis->Isolation NMR_Analysis NMR Spectroscopy (1H, 13C, 2D) (Structural Elucidation) Isolation->NMR_Analysis NMR_Analysis->Method_Validation Quantification Quantitative Analysis (Using Validated Method) Method_Validation->Quantification Reporting Reporting & Specification Setting Quantification->Reporting

Caption: A structured workflow for comprehensive impurity analysis.

Frequently Asked Questions (FAQs): Common Impurities

Q1: What are the most likely impurities in a sample of ((1S,3R)-3-Aminocyclohexyl)methanol?

A1: Impurities can be broadly categorized based on their origin.[1][2] A systematic approach involves considering all stages of the manufacturing process and storage.

Impurity Category Potential Source / Examples Recommended Primary Analytical Technique
Stereoisomers Synthesis may produce other isomers: ((1R,3S)-3-Aminocyclohexyl)methanol (cis-diastereomer), ((1S,3S)-3-Aminocyclohexyl)methanol and ((1R,3R)-3-Aminocyclohexyl)methanol (trans-isomers).Chiral HPLC, Chiral GC (after derivatization)
Process-Related Impurities Unreacted starting materials (e.g., cyclohexene derivatives), intermediates, or by-products from side reactions (e.g., over-alkylation).[3][4]HPLC-UV/MS, GC-MS
Residual Solvents Solvents used during synthesis and purification (e.g., Toluene, Methanol, Ethyl Acetate).[3]Headspace GC-MS
Degradation Products Can form during storage or under stress conditions (e.g., oxidation of the amine, ring-opening).[3]HPLC-UV/MS
N-Nitrosamines Formation from residual nitrosating agents reacting with the amine functionality, especially under acidic conditions.[5][6] This is a high-priority class of impurities due to their carcinogenic potential.[6]LC-MS/MS, GC-MS/MS

Troubleshooting Guide: Gas Chromatography (GC)

Gas chromatography is the premier technique for analyzing volatile and semi-volatile impurities, particularly residual solvents.[3][7] However, the primary amine and alcohol functional groups in ((1S,3R)-3-Aminocyclohexyl)methanol make it highly polar and prone to poor chromatographic performance.[8][9]

Q2: My GC peaks for the main compound and related amine impurities are tailing severely or are not even eluting. What is happening?

A2: This is a classic issue with polar, active compounds like primary amines. The root cause is strong interaction with active sites (e.g., free silanol groups) on the column stationary phase and in the GC inlet.[8][9] This leads to adsorption, causing poor peak shape and inaccurate quantification.

  • Solution 1: Derivatization (Most Robust Approach): The most effective solution is to chemically modify the amine group to make it less polar and more volatile.[8] This process replaces the active hydrogen on the amine, drastically improving peak shape and sensitivity.[8][10]

    • Acylation: React the sample with an agent like Trifluoroacetic Anhydride (TFAA). This is a common and effective method.[8]

    • Silylation: Use reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This derivatizes both the amine and alcohol groups.

    • Protocol - Acylation with TFAA:

      • Place a known amount of the sample into a reaction vial.

      • Add an anhydrous solvent (e.g., 200 µL of ethyl acetate).

      • Add 100 µL of TFAA.

      • Cap the vial tightly and heat at 60-70°C for 20 minutes.

      • Cool to room temperature and inject an appropriate volume into the GC.[8]

  • Solution 2: Use a Base-Deactivated Column: If derivatization is not feasible, use a specialized GC column designed for amine analysis. These columns have a surface treatment that minimizes interactions with basic compounds. Look for columns designated as "for Amines," "WAX-based," or "Base-Deactivated."

Q3: I need to separate the stereoisomers of ((1S,3R)-3-Aminocyclohexyl)methanol by GC. How can this be done?

A3: Separating enantiomers and diastereomers on a standard achiral GC column is generally not possible.

  • Solution: Use a Chiral GC Column: The most direct approach is to use a column with a chiral stationary phase (CSP), often based on cyclodextrin derivatives.[11][12] These phases create transient diastereomeric complexes with the enantiomers, allowing for their separation. Derivatization of the analyte is still highly recommended to improve volatility and interaction with the CSP.[12]

Example GC-MS Method for Residual Solvents
Parameter Setting Rationale
System Headspace Sampler coupled to GC-MSHeadspace sampling is ideal for volatile organic compounds and avoids injecting non-volatile matrix components.[13]
Column DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm)This stationary phase provides good selectivity for a wide range of common solvents.[3]
Oven Program 40°C (hold 5 min), ramp to 240°C at 10°C/minA temperature ramp is necessary to elute solvents with a wide range of boiling points.[3]
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert carrier gas. Constant flow ensures reproducible retention times.
Injector Temp 250°CEnsures rapid vaporization of the analytes.
MS Detector Scan mode, m/z 35-350A wide scan range is used for identifying unknown solvents. The mass spectrum provides a fingerprint for identification.[14][15]

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for analyzing non-volatile organic impurities and for determining stereoisomeric purity using chiral columns.[1][2][16]

Q4: I am trying to separate the stereoisomers using a chiral column, but all the isomers are co-eluting. What can I do?

A4: Chiral separation can be challenging and often requires extensive method development.[17] The lack of separation means there is insufficient differential interaction between the isomers and the chiral stationary phase (CSP).

  • Solution 1: Screen Different Chiral Columns: There is no universal chiral column. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are the most popular and versatile.[17][18] It is critical to screen columns with different chiral selectors (e.g., tris(3,5-dimethylphenylcarbamate) vs. tris(3,5-dichlorophenylcarbamate)).[17][19]

  • Solution 2: Change the Mobile Phase Mode: Chiral recognition is highly dependent on the mobile phase. If you are using normal phase (e.g., Hexane/Ethanol), try reversed-phase (e.g., Acetonitrile/Water) or polar organic mode (e.g., Acetonitrile/Methanol). The interaction mechanisms are completely different in each mode.[17]

  • Solution 3: Adjust Mobile Phase Composition & Additives:

    • Modifiers: Small changes in the alcohol modifier (e.g., switching from ethanol to isopropanol in normal phase) can dramatically alter selectivity.

    • Additives: For basic analytes like amines, adding a small amount of a basic competitor (e.g., 0.1% diethylamine) to the mobile phase can significantly improve peak shape and sometimes resolution.

  • Solution 4: Change the Temperature: Column temperature affects the thermodynamics of the chiral interaction. Try running the analysis at both lower (e.g., 15°C) and higher (e.g., 40°C) temperatures to see the effect on selectivity.[17]

Q5: I see an unknown peak in my reversed-phase HPLC-UV chromatogram. How do I identify it?

A5: Identifying an unknown requires gathering structural information.

  • Step 1: Use a Mass Spectrometer (LC-MS): The most crucial first step is to determine the molecular weight of the impurity.[2][3] Couple your HPLC to a mass spectrometer to get the mass-to-charge ratio (m/z) of the unknown peak. High-resolution mass spectrometry (HRMS) can provide an accurate mass, which helps in determining the elemental formula.[7]

  • Step 2: Review the Synthesis: Compare the molecular weight with potential starting materials, intermediates, and likely by-products from the synthetic route.[3] For example, a dimer of the product would have a molecular weight of approximately twice the parent compound.

  • Step 3: Perform Forced Degradation Studies: To determine if the impurity is a degradation product, subject a pure sample of ((1S,3R)-3-Aminocyclohexyl)methanol to stress conditions (acid, base, oxidation, heat, light).[3] Analyze the stressed samples by LC-MS and compare the chromatograms to see if your unknown peak is generated.

  • Step 4: Isolate and Perform NMR: If the impurity is present at a sufficient level, use preparative HPLC to isolate it.[3] Once isolated, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation.[3][20]

Example Chiral HPLC Method Parameters
Parameter Setting Rationale
Column Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak IA)These columns have broad applicability for separating a wide range of chiral compounds, including amines.[17][19]
Mobile Phase Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)A typical normal-phase system. The diethylamine is a basic additive to improve the peak shape of the amine analyte.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Temperature 25°CTemperature control is crucial for reproducible chiral separations.[17]
Detection UV at 210 nm (if no chromophore) or ELSD/CADAmines lack a strong UV chromophore. Low wavelength UV, an Evaporative Light Scattering Detector (ELSD), or a Charged Aerosol Detector (CAD) is necessary.

Troubleshooting Guide: NMR Spectroscopy

NMR is unparalleled for the structural confirmation of the main component and the definitive identification of unknown impurities once they are isolated.[20][21]

Decision Tree for Analytical Technique Selection

Technique_Selection_Tree Figure 2: Decision Tree for Technique Selection Impurity_Type What is the suspected nature of the impurity? Volatile Volatile? (e.g., Residual Solvent) Impurity_Type->Volatile Stereoisomer Stereoisomer? Impurity_Type->Stereoisomer Non_Volatile Non-Volatile Organic? Impurity_Type->Non_Volatile Unknown Unknown Structure? Impurity_Type->Unknown GC_MS Use Headspace GC-MS Volatile->GC_MS Chiral_HPLC Use Chiral HPLC (Primary Technique) Stereoisomer->Chiral_HPLC HPLC_MS Use HPLC-UV/MS Non_Volatile->HPLC_MS LC_MS_NMR 1. Analyze by LC-MS (for MW) 2. Isolate (Prep-HPLC) 3. Analyze by NMR (for Structure) Unknown->LC_MS_NMR

Caption: A guide for selecting the appropriate analytical method.

Q6: My ¹H NMR spectrum shows complex overlapping signals in the cyclohexane ring region. How can I differentiate between the cis and trans isomers?

A6: The key lies in the proton-proton coupling constants (J-values).[21] The cyclohexane ring exists in a stable chair conformation.

  • Trans Isomer ((1S,3S) or (1R,3R)): In the most stable conformation, the amino and methanol groups will both be in equatorial positions. The proton attached to the carbon bearing the amino group (H-3) will be axial. It will show a large axial-axial coupling (typically 10-13 Hz) to the adjacent axial protons.[21]

  • Cis Isomer ((1S,3R) or (1R,3S)): In the most stable conformation, one group will be axial and the other equatorial. This results in smaller axial-equatorial and equatorial-equatorial couplings for the key protons.

  • Definitive Proof: For unambiguous assignment, 2D NMR experiments like NOESY are invaluable. A NOESY experiment shows correlations between protons that are close in space. For the cis isomer, you would expect to see a NOE correlation between the axial proton at C-1 and the axial proton at C-3.[21]

Q7: I have a mixture of enantiomers ((1S,3R) and (1R,3S)). Their NMR spectra are identical. How can I use NMR to determine the enantiomeric excess (ee)?

A7: Enantiomers have identical physical properties in an achiral environment, hence their NMR spectra are identical.[20] To differentiate them, you must introduce a chiral element to create diastereomers, which have different physical properties and thus distinct NMR spectra.[20][22][23]

  • Solution 1: Chiral Derivatizing Agents (CDAs): React the amine with a chiral reagent, such as Mosher's acid chloride (MTPA-Cl).[20][22] This forms two diastereomeric amides. The protons (and other nuclei like ¹⁹F if using MTPA) in the two diastereomers will have slightly different chemical shifts, allowing you to integrate the corresponding peaks and calculate the enantiomeric ratio.

  • Solution 2: Chiral Solvating Agents (CSAs): Add a chiral solvent or a chiral lanthanide shift reagent to the NMR tube.[20][22] These agents form weak, transient diastereomeric complexes with the enantiomers, causing a separation of their signals in the NMR spectrum. This method is often quicker as it doesn't require a chemical reaction and recovery of the sample is straightforward.

References

  • Scribd. (n.d.). Derivatization of Amines | PDF | Amine | Gas Chromatography. Scribd. Retrieved from [Link]

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. Retrieved from [Link]

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Semantic Scholar. Retrieved from [Link]

  • Gniazdowska, E., & Wasiak, W. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ACS Publications. Retrieved from [Link]

  • AMSbiopharma. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. AMSbiopharma. Retrieved from [Link]

  • EDREX. (2026). Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products. EDREX. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia. Retrieved from [Link]

  • Furlong, E. T., et al. (2015). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. Science of The Total Environment, 527-528, 378-386. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. JEOL Ltd. Retrieved from [Link]

  • European Pharmacopoeia. (2022). N-Nitrosamines in active substances. EDQM. Retrieved from [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Retrieved from [Link]

  • Kumar, R., et al. (2025). An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. Future Journal of Pharmaceutical Sciences, 11(1). Retrieved from [Link]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. Retrieved from [Link]

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]

  • Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Magritek. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Chiral Drug Separation. Wiley Analytical Science. Retrieved from [Link]

  • DuPont. (n.d.). Analytical Method for Aminocyclopyrachlor Methyl. DuPont. Retrieved from [Link]

  • TIJER.org. (n.d.). A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. TIJER.org. Retrieved from [Link]

  • BioPharm International. (2020). Analytical Strategies for Monitoring Residual Impurities. BioPharm International. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. Retrieved from [Link]

  • ResearchGate. (2025). A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. ResearchGate. Retrieved from [Link]

  • Lee, W., & Chun, B. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of the Korean Chemical Society, 56(4), 485-490. Retrieved from [Link]

  • Atabaki, M., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 166-174. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

  • Agilent. (2021). Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. Agilent. Retrieved from [Link]

  • Veeprho. (n.d.). (1R,3S)-(3-Aminocyclopentyl) methanol | CAS 102099-18-3. Veeprho. Retrieved from [Link]

  • Al-Rubaye, A. F., et al. (2017). Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. Saudi Journal of Biological Sciences, 24(7), 1703-1707. Retrieved from [Link]

  • Schimming, O., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8239. Retrieved from [Link]

  • Mathkoor, M. M., et al. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences, 6(3), 486-499. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (n.d.). Gas Chromatography – Mass Spectroscopy (GC-MS) Analysis of Various Extracts of Cocculus hirsutus. Biosciences Biotechnology Research Asia. Retrieved from [Link]

Sources

Technical Support Center: HPLC Method Development for ((1S,3R)-3-Aminocyclohexyl)methanol Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of ((1S,3R)-3-Aminocyclohexyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. The information presented here is a synthesis of established chromatographic principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing ((1S,3R)-3-Aminocyclohexyl)methanol by HPLC?

A1: The primary challenges in the HPLC analysis of ((1S,3R)-3-Aminocyclohexyl)methanol stem from its chemical properties:

  • Lack of a Strong Chromophore: This compound does not absorb UV light strongly, making detection by standard UV-Vis detectors difficult and resulting in low sensitivity.[1]

  • High Polarity: As a small polar molecule, it exhibits poor retention on traditional reversed-phase columns like C18.[2]

  • Basic Nature: The primary amine group can interact with residual silanols on the silica-based column packing, leading to peak tailing.[1]

  • Chirality: As a chiral compound, separating it from its other stereoisomers requires a chiral stationary phase (CSP) or a chiral derivatizing agent.[3][4]

Q2: How can I overcome the poor UV absorbance of ((1S,3R)-3-Aminocyclohexyl)methanol?

A2: To address the lack of a strong chromophore, two main strategies can be employed:

  • Pre-column Derivatization: This is often the most effective approach.[1] By reacting the primary amine with a derivatizing agent that contains a chromophore or fluorophore, you can significantly enhance detection sensitivity.[5] Common derivatizing reagents for primary amines include:

    • o-Phthalaldehyde (OPA): Reacts rapidly with primary amines to form highly fluorescent derivatives.[5][6]

    • 9-Fluorenylmethyl Chloroformate (FMOC-Cl): Forms stable derivatives that can be detected by both UV and fluorescence detectors.[5][7]

    • 2,4-Dinitrofluorobenzene (DNFB): Reacts with both primary and secondary amines to form stable derivatives.[7]

    • 1-Phenylcyclopentane-1-carbonyl chloride (PCPC-Cl): Introduces a phenyl group, allowing for sensitive UV detection.[1]

  • Alternative Detection Methods: If derivatization is not desirable, consider using detectors that do not rely on UV absorbance:

    • Evaporative Light Scattering Detector (ELSD): Suitable for non-volatile analytes.

    • Charged Aerosol Detector (CAD): Offers near-universal detection for non-volatile and semi-volatile compounds.

    • Mass Spectrometry (MS): Provides high sensitivity and selectivity, and can confirm the identity of the analyte.

Q3: What type of HPLC column is best suited for analyzing this compound?

A3: The choice of column depends on whether you are performing a chiral or achiral separation.

  • For Achiral Analysis (or after derivatization):

    • Reversed-Phase Columns: Standard C18 or C8 columns can be used, but due to the analyte's polarity, you may need to use highly aqueous mobile phases. To prevent hydrophobic collapse of the stationary phase, consider using "aqua" type or polar-embedded C18 columns.

    • HILIC (Hydrophilic Interaction Liquid Chromatography) Columns: These are specifically designed for the retention of polar compounds and can be an excellent alternative to reversed-phase chromatography.

  • For Chiral Separation:

    • Polysaccharide-based Chiral Stationary Phases (CSPs): Columns with coated or immobilized cellulose or amylose derivatives (e.g., Chiralpak®, Chiralcel®) are highly versatile and effective for separating a wide range of chiral compounds, including amines.[3][8]

    • Macrocyclic Glycopeptide-based CSPs: Columns based on selectors like teicoplanin or vancomycin (e.g., Astec® CHIROBIOTIC™) are also a good choice, particularly for polar and ionizable compounds, and can be operated in various modes (polar ionic, polar organic, reversed-phase).[8]

Q4: What are the recommended starting mobile phases for method development?

A4: The optimal mobile phase will depend on the chosen column and separation mode.

  • Reversed-Phase: Start with a simple mobile phase of acetonitrile or methanol and water containing a buffer (e.g., 10-20 mM ammonium formate or ammonium acetate) to control the pH. Adjusting the pH can significantly impact the retention and peak shape of the amine.

  • HILIC: A typical mobile phase consists of a high percentage of an organic solvent (usually acetonitrile) and a small amount of an aqueous buffer.

  • Chiral (Normal Phase): A non-polar solvent like hexane or heptane with a polar modifier such as ethanol or isopropanol is a common starting point.[8] For basic analytes like ((1S,3R)-3-Aminocyclohexyl)methanol, adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) is often necessary to improve peak shape.[8]

  • Chiral (Reversed-Phase): A mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile is used.[8]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the HPLC analysis of ((1S,3R)-3-Aminocyclohexyl)methanol.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions:

  • Cause: Secondary interactions between the basic amine group and acidic silanols on the silica-based column packing.

    • Solution:

      • Add a Basic Modifier: In normal phase, add a small amount of an amine like diethylamine or triethylamine (0.1-0.5%) to the mobile phase to compete with the analyte for active sites on the stationary phase.[8]

      • Adjust Mobile Phase pH: In reversed-phase, ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state. For a basic compound, a higher pH (e.g., > 8, if the column allows) can suppress the protonation of the amine and reduce tailing. Conversely, a low pH (e.g., < 3) can protonate the silanols and reduce their interaction with the protonated amine.[9]

      • Use a High-Purity, End-Capped Column: Modern columns with high-purity silica and thorough end-capping have fewer free silanols, reducing the likelihood of peak tailing.

  • Cause: Sample overload.[9]

    • Solution: Reduce the concentration of the sample being injected.

  • Cause: Sample solvent is stronger than the mobile phase (peak fronting).[10]

    • Solution: Whenever possible, dissolve and inject the sample in the initial mobile phase.[11]

Issue 2: Low Sensitivity or No Peak Detected

Possible Causes & Solutions:

  • Cause: Insufficient UV absorbance of the underivatized analyte.

    • Solution:

      • Implement a Derivatization Protocol: As detailed in the FAQs, use a derivatizing agent like OPA, FMOC-Cl, or PCPC-Cl to introduce a chromophore or fluorophore.[1][5][7]

      • Use an Alternative Detector: Employ ELSD, CAD, or MS for detection.

  • Cause: Incorrect detector settings.

    • Solution: If using a UV detector without derivatization, set the wavelength to a low value (e.g., 200-220 nm) where the analyte may have some absorbance.[8] Optimize detector gain settings to maximize sensitivity.[9]

  • Cause: Leaks in the system.

    • Solution: Inspect the entire system, including the pump, injector, and detector seals, for any signs of leaks.[9]

Issue 3: Variable or Drifting Retention Times

Possible Causes & Solutions:

  • Cause: Changes in mobile phase composition.[2]

    • Solution:

      • Prepare Fresh Mobile Phase: Impurities or evaporation can alter the mobile phase composition over time.[11]

      • Ensure Proper Mixing: If using an on-line mixer, ensure it is functioning correctly. You can verify this by premixing the mobile phase manually and observing if the retention time stabilizes.[2]

      • Degas the Mobile Phase: Dissolved gases can form bubbles in the pump, leading to flow rate inaccuracies and retention time shifts.[10]

  • Cause: Column equilibration issues.

    • Solution: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This is particularly important for HILIC and ion-pair chromatography.[2]

  • Cause: Fluctuations in column temperature.

    • Solution: Use a column oven to maintain a constant temperature.

  • Cause: Inconsistent pH of the mobile phase.

    • Solution: A small change in pH can significantly affect the retention of ionizable compounds.[2] Use a buffer and ensure its concentration is sufficient to maintain a stable pH.

Issue 4: Poor Resolution (in Chiral Separations)

Possible Causes & Solutions:

  • Cause: Sub-optimal mobile phase composition.

    • Solution:

      • Optimize the Modifier Ratio: In normal phase, systematically vary the percentage of the polar modifier (e.g., ethanol, isopropanol). In reversed-phase, adjust the ratio of the organic modifier to the aqueous buffer.[8]

      • Change the Organic Modifier: Switching between different modifiers (e.g., methanol, ethanol, isopropanol, acetonitrile) can significantly alter selectivity.[8]

      • Adjust Additive Concentration: Small changes in the concentration of the acidic or basic additive can have a large impact on resolution.[8]

  • Cause: Inappropriate Chiral Stationary Phase (CSP).

    • Solution: Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based) to find the one that provides the best selectivity for your analyte.[3][8]

  • Cause: Low column efficiency.

    • Solution:

      • Decrease the Flow Rate: This can lead to better resolution, although it will increase the analysis time.

      • Check for Column Contamination or Voids: A contaminated or damaged column can lead to broad peaks and poor resolution. Consider flushing the column or replacing it if necessary.[9]

Experimental Protocols

Protocol 1: Pre-column Derivatization with 1-Phenylcyclopentane-1-carbonyl chloride (PCPC-Cl)

This protocol is adapted from a general method for derivatizing primary and secondary amines.[1]

1. Materials and Reagents:

  • 1-Phenylcyclopentane-1-carbonyl chloride (PCPC-Cl)

  • ((1S,3R)-3-Aminocyclohexyl)methanol standard

  • Acetonitrile (ACN), HPLC grade

  • Sodium bicarbonate buffer (0.1 M, pH 9.0)

2. Solution Preparation:

  • Derivatizing Reagent Solution (10 mg/mL): Dissolve 100 mg of PCPC-Cl in 10 mL of acetonitrile. Prepare this solution fresh daily.[1]

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of ((1S,3R)-3-Aminocyclohexyl)methanol and dissolve it in 10 mL of a suitable solvent (e.g., water or methanol).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution.

3. Derivatization Procedure:

  • In a microcentrifuge tube, add 100 µL of the standard solution or sample.

  • Add 200 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).[1]

  • Add 100 µL of the PCPC-Cl derivatizing solution.

  • Vortex the mixture for 1 minute.

  • Allow the reaction to proceed at room temperature for 30 minutes.

  • Quench the reaction by adding a small amount of a primary amine solution (e.g., glycine) if necessary to react with excess reagent.

  • The sample is now ready for HPLC analysis.

Data Presentation: Example HPLC Conditions

The following table provides a starting point for HPLC method development after derivatization.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Visualizations

Troubleshooting Workflow for Poor Peak Shape

PoorPeakShape start Poor Peak Shape (Tailing or Fronting) tailing Peak Tailing? start->tailing fronting Peak Fronting? start->fronting cause_tailing Cause: Secondary Interactions or Overload tailing->cause_tailing Yes cause_fronting Cause: Sample Solvent > Mobile Phase fronting->cause_fronting Yes solution_tailing1 Add Basic Modifier (NP) or Adjust pH (RP) cause_tailing->solution_tailing1 solution_tailing2 Reduce Sample Concentration cause_tailing->solution_tailing2 solution_fronting Dissolve Sample in Initial Mobile Phase cause_fronting->solution_fronting

Caption: Decision tree for troubleshooting poor peak shape in HPLC analysis.

General HPLC Method Development Workflow

HPLC_Method_Development cluster_prep Sample & Analyte Considerations cluster_separation Chromatographic Separation cluster_validation Method Validation Analyte_Properties Analyte Properties (Polarity, pKa, UV Absorbance) Derivatization Derivatization Needed? Analyte_Properties->Derivatization Detection Select Detector (UV, ELSD, MS) Derivatization->Detection Column_Selection Column Selection (RP, HILIC, Chiral) Detection->Column_Selection Mobile_Phase Mobile Phase Screening (Solvents, pH, Additives) Column_Selection->Mobile_Phase Optimization Optimize Conditions (Gradient, Temp, Flow Rate) Mobile_Phase->Optimization Validation Method Validation (Specificity, Linearity, Accuracy) Optimization->Validation Troubleshooting Troubleshooting Validation->Troubleshooting

Sources

Technical Support Center: GC-MS Analysis of ((1S,3R)-3-Aminocyclohexyl)methanol and its Byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of ((1S,3R)-3-Aminocyclohexyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with this analysis. As a polar amino alcohol, ((1S,3R)-3-Aminocyclohexyl)methanol presents unique challenges that require specific methodological considerations to achieve accurate and reproducible results. This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is my ((1S,3R)-3-Aminocyclohexyl)methanol peak tailing severely, or why is it not eluting from the GC column at all?

A: This is the most common issue and stems directly from the molecule's chemical properties. ((1S,3R)-3-Aminocyclohexyl)methanol contains both a primary amine (-NH2) and a primary alcohol (-OH) group. These are highly polar, active hydrogen-containing functional groups that lead to two major problems in GC analysis:

  • Low Volatility: The strong intermolecular hydrogen bonding prevents the molecule from easily vaporizing in the GC inlet, a prerequisite for gas-phase chromatography.[1][2]

  • Adsorption: Any free, underivatized molecules that do vaporize will strongly interact with active sites (silanol groups) on the surfaces of the injector liner and the capillary column. This results in severe peak tailing, poor sensitivity, and in many cases, complete loss of the analyte.[3][4]

The definitive solution is chemical derivatization , which masks these polar groups, increasing volatility and reducing active site interactions.[5][6][7]

Q2: What are the most common byproducts I should expect to see from the synthesis of ((1S,3R)-3-Aminocyclohexyl)methanol?

A: Byproduct profiles are highly dependent on the synthetic route. However, common impurities to monitor include:

  • Stereoisomers: The most frequent byproducts are other stereoisomers of the target molecule, such as the cis-isomer or the enantiomer ((1R,3S)-3-Aminocyclohexyl)methanol).[8] These will have very similar mass spectra to the target analyte but should be chromatographically separable on a suitable column.

  • Unreacted Starting Materials: Depending on the synthesis, precursors may remain. For instance, if a Curtius rearrangement is employed, you might find residual carboxylic acids or related intermediates.[9][10]

  • Ring-Opened or Rearranged Products: Under certain reaction conditions, the cyclohexyl ring can undergo rearrangement or opening, leading to structurally different impurities.

Q3: What type of derivatization is most effective for this compound?

A: Silylation is the most common and highly effective method for derivatizing molecules with amine and alcohol groups. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% Trimethylchlorosilane (TMCS), or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are excellent choices.[6] They react with the active hydrogens on both the amine and alcohol groups to form trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and amines, respectively. These derivatives are significantly more volatile and less polar, leading to excellent chromatographic peak shapes.

Q4: After derivatization with BSTFA, what is the expected mass spectral fragmentation pattern?

A: The derivatized molecule will be ((1S,3R)-3-(trimethylsilylamino)cyclohexyl)methanol-TMS ether. In Electron Ionization (EI) MS, aliphatic amines and silylated compounds exhibit characteristic fragmentation. The dominant fragmentation pathway for amines is α-cleavage (cleavage of the bond adjacent to the C-N bond).[11][12][13] For the di-TMS derivative of ((1S,3R)-3-Aminocyclohexyl)methanol, you should look for:

  • Molecular Ion (M+•): A peak corresponding to the mass of the di-silylated molecule (M.W. 273.55). This peak may be weak or absent.

  • M-15 Peak: Loss of a methyl group (-CH3) from one of the TMS groups is a very common and often prominent fragment in the spectra of TMS derivatives.

  • Characteristic Amine Fragmentation: Alpha-cleavage will lead to specific, stable fragment ions that can help confirm the structure.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format.

Issue 1: No Peaks (or extremely low signal) for the Analyte After Derivatization
  • Potential Cause 1: Incomplete Derivatization Reaction. The reaction may not have gone to completion due to moisture, insufficient reagent, or incorrect reaction conditions (time/temperature).

    • Solution: Ensure all glassware and solvents are anhydrous. Use a fresh, unopened vial of the derivatizing reagent. Increase the molar excess of the silylating reagent (e.g., 50-100 fold excess) and ensure the reaction is heated appropriately (e.g., 70°C for 30-60 minutes). See the detailed protocol below.

  • Potential Cause 2: Analyte Degradation in the GC Inlet. Even with derivatization, a hot, active inlet can cause some degradation.

    • Solution: Use a fresh, deactivated (silanized) inlet liner.[3][14] If possible, lower the inlet temperature, but ensure it is still high enough to ensure complete volatilization of the derivatives.

  • Potential Cause 3: System Leak. A leak in the GC system, particularly around the injector, can prevent the sample from reaching the column.

    • Solution: Perform a leak check on the GC inlet, including the septum and column fittings. A rising baseline or excessive noise can also be indicative of a leak.[15]

Issue 2: Asymmetrical Peak Shape (Tailing)
  • Potential Cause 1: Active Sites in the System. This is the most likely cause. Tailing occurs when polar sites in the system interact with the analyte.[4][14]

    • Solution A (Liner): The glass inlet liner is a common source of activity. Replace it with a new, high-quality deactivated liner.

    • Solution B (Column): Over time, the front end of the GC column can become contaminated and active. Trim 10-20 cm from the front of the column to expose a fresh surface.[3]

    • Solution C (Incomplete Derivatization): Any remaining underivatized analyte will tail significantly. Re-evaluate and optimize the derivatization protocol to ensure the reaction goes to completion.

  • Potential Cause 2: Improper Column Installation. If the column is not positioned correctly in the inlet, it can cause poor sample transfer and peak distortion.[3]

    • Solution: Reinstall the column according to the manufacturer's instructions for your specific GC model, ensuring the correct insertion depth.

Issue 3: Unexpected or Unidentifiable Peaks in the Chromatogram
  • Potential Cause 1: Derivatization Reagent Artifacts. The derivatization reagents themselves or their byproducts can appear as peaks in the chromatogram.

    • Solution: Prepare and inject a "reagent blank" containing only the solvent and the derivatization reagent, run through the same reaction conditions. This will help you identify which peaks are artifacts and can be ignored in your sample analysis.

  • Potential Cause 2: Identification of Stereoisomers. As mentioned, stereoisomers are common byproducts.

    • Solution: Stereoisomers will typically have nearly identical mass spectra but different retention times. If you see a peak with the same key fragments as your target analyte but eluting at a different time, it is likely a diastereomer. Chiral GC columns may be required to separate enantiomers.

  • Potential Cause 3: Sample Solvent or Contamination. Impurities in the solvent or contamination from sample vials can introduce extraneous peaks.[15]

    • Solution: Run a solvent blank. Ensure you are using high-purity, GC-grade solvents. Check that vials and caps are clean and appropriate for your analysis.

Experimental Protocols & Data

Protocol 1: Silylation of ((1S,3R)-3-Aminocyclohexyl)methanol for GC-MS

This protocol provides a robust method for derivatizing the analyte to its di-TMS derivative.

Workflow Diagram

DerivatizationWorkflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis A 1. Dry Sample (approx. 1 mg in vial) B 2. Add Solvent (e.g., 100 µL Pyridine) A->B C 3. Add Reagent (e.g., 100 µL BSTFA + 1% TMCS) B->C D 4. Cap Vial & Vortex C->D E 5. Heat (70°C for 30 min) D->E F 6. Cool to RT E->F G 7. Inject 1 µL into GC-MS F->G

Caption: Workflow for silylation derivatization.

Step-by-Step Methodology:

  • Sample Preparation: In a 2 mL autosampler vial, place approximately 1 mg of the crude or purified sample containing ((1S,3R)-3-Aminocyclohexyl)methanol. If the sample is in solution, evaporate the solvent under a stream of nitrogen until a dry residue remains.

  • Reagent Addition: Add 100 µL of a suitable anhydrous solvent (e.g., Pyridine or Acetonitrile). Following this, add 100 µL of BSTFA + 1% TMCS.

  • Reaction: Immediately cap the vial tightly and vortex for 30 seconds to ensure thorough mixing. Place the vial in a heating block or oven at 70°C for 30-60 minutes.

  • Analysis: After heating, allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS.

Data Presentation

Table 1: Recommended GC-MS Starting Parameters

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms)A standard, robust non-polar column ideal for general-purpose analysis of derivatized compounds.
Injector Temp. 250 °CEnsures rapid and complete vaporization of the silylated derivatives without causing thermal degradation.
Injection Mode Split (e.g., 20:1) or SplitlessUse split mode for concentrated samples to avoid column overload; use splitless for trace analysis to maximize sensitivity.[16]
Carrier Gas Helium, constant flow at 1.0-1.2 mL/minProvides good chromatographic efficiency and is compatible with mass spectrometers.
Oven Program Initial: 100°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)This program provides good separation of early-eluting solvent and reagent peaks from the analytes of interest. Adjust as needed based on observed chromatography.
MS Transfer Line 280 °CPrevents condensation of the analytes as they transfer from the column to the ion source.
Ion Source Temp. 230 °CStandard temperature for Electron Ionization (EI).
Mass Range m/z 40-500A suitable range to capture low-mass fragments, the molecular ion, and potential higher-mass byproducts.

Table 2: Key Mass Fragments for Di-TMS-((1S,3R)-3-Aminocyclohexyl)methanol

m/z ValueIdentitySignificance
273[M]+•Molecular Ion
258[M-15]+Loss of a methyl group (-CH3); highly characteristic of TMS derivatives.
170[CH2OTMS]+ & ring fragmentResult of α-cleavage at the C1-C(CH2OTMS) bond.
156[M-CH2OTMS]+Loss of the silylated hydroxymethyl group.
73[Si(CH3)3]+The trimethylsilyl cation; a ubiquitous fragment in the spectra of TMS derivatives.
Troubleshooting Logic Diagram

TailingPeakTroubleshooting Start Symptom: Peak Tailing Observed Q1 Is the derivatization reaction complete? Start->Q1 Sol1 Optimize Derivatization: - Use fresh/excess reagent - Ensure anhydrous conditions - Check reaction time/temp Q1->Sol1 No Q2 Is the inlet liner fresh and deactivated? Q1->Q2 Yes Sol1->Q2 Sol2 Replace Inlet Liner with a new, deactivated one. Q2->Sol2 No Q3 Has the column front been trimmed recently? Q2->Q3 Yes Sol2->Q3 Sol3 Trim 10-20 cm from the column inlet. Q3->Sol3 No End Peak Shape Improved Q3->End Yes Sol3->End

Caption: Troubleshooting logic for peak tailing.

References

  • GC Derivatization. (n.d.). University of Arizona. Retrieved from [Link]

  • Element Lab Solutions. (2018, January 9). Troubleshooting GC peak shapes. Retrieved from [Link]

  • Reddit. (2022, November 22). I need some help understanding the mass spec of dimethyl-cyclohexylamine. r/chemhelp. Retrieved from [Link]

  • Separation Science. (2023, December 8). How to Troubleshoot and Improve your GC/MS. Retrieved from [Link]

  • Walker, D. P., et al. (2011). A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Agilent Technologies. (2022, April 10). How to Troubleshoot and Improve your GC/MS [Video]. YouTube. Retrieved from [Link]

  • Dascalu, A., & Dinca, N. (2018). Derivatization Methods in GC and GC/MS. In Gas Chromatography. IntechOpen. DOI: 10.5772/intechopen.75893. Available from: [Link]

  • International Journal of Chemico-Pharmaceutical Analysis. (2014). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer. Retrieved from [Link]

  • Ampaire, A. M., & Tolo, C. U. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Gas Chromatography in Plant Science, Wine Technology, Toxicology and Some Specific Applications. IntechOpen. Available from: [Link]

  • Liu, R. H., & Lin, D. L. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Retrieved from [Link]

  • Phenova. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Purification of ((1S,3R)-3-Aminocyclohexyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of ((1S,3R)-3-Aminocyclohexyl)methanol and its derivatives. Recognizing the critical role of stereoisomeric purity in pharmaceutical applications, this document offers practical, field-proven insights to overcome common purification challenges. The methodologies described herein are designed to be self-validating, ensuring both scientific integrity and reliable outcomes.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of chiral aminocyclohexyl)methanol derivatives.

Q1: What are the most common methods for purifying ((1S,3R)-3-Aminocyclohexyl)methanol derivatives?

A1: The primary methods for purifying these chiral compounds are diastereomeric salt crystallization and chiral chromatography.[1][2] Diastereomeric salt crystallization is a classical and scalable method that involves reacting the racemic amine with a chiral resolving agent to form diastereomeric salts, which can then be separated based on their different solubilities.[3] Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), utilizes a chiral stationary phase (CSP) to directly separate the enantiomers.[4][5]

Q2: How do I select an appropriate resolving agent for diastereomeric salt crystallization?

A2: The choice of a resolving agent is critical for successful separation.[3] Key considerations include:

  • Chemical Reactivity: The agent must readily form a salt with the amine.

  • Availability and Cost: The resolving agent should be commercially available in high enantiomeric purity and be cost-effective for the desired scale.[3]

  • Physical Properties of the Salts: The resulting diastereomeric salts should be crystalline and exhibit a significant solubility difference in a common solvent system.[3] A screening of various resolving agents, such as tartaric acid derivatives or other chiral acids, is often necessary to find the optimal one.[1][6]

Q3: What are the key parameters to optimize in chiral HPLC/SFC?

A3: For chiral chromatography, several parameters can be optimized to improve separation:

  • Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely used and effective for separating a broad range of compounds, including amines.[2]

  • Mobile Phase: In normal-phase HPLC, a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol, isopropanol) is common. For SFC, carbon dioxide is used as the main mobile phase component, with a polar co-solvent like methanol.[5] The type and concentration of the modifier significantly impact selectivity.[7]

  • Additives: For basic compounds like amines, adding a small amount of an acidic or basic modifier to the mobile phase (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.[8]

  • Flow Rate and Temperature: These parameters can be adjusted to optimize resolution and analysis time.[7]

Q4: My diastereomeric salt is "oiling out" instead of crystallizing. What should I do?

A4: "Oiling out" occurs when the salt separates from the solution as a liquid instead of a solid. This can be caused by the salt's melting point being lower than the crystallization temperature or high supersaturation.[9] To address this, you can:

  • Add more solvent: This will decrease the concentration and may prevent oiling out.[9]

  • Lower the crystallization temperature: A lower temperature may be below the melting point of the salt.[9]

  • Change the solvent system: Experiment with different solvents or solvent mixtures to find a system where the salt is less soluble.

Q5: How can I improve the yield of my desired diastereomeric salt?

A5: A low yield suggests that a significant amount of the target diastereomer remains in the mother liquor.[3] To improve the yield, consider the following:

  • Optimize Solvent Choice: The desired salt may be too soluble in the chosen solvent. Screen for solvents where the desired salt has lower solubility.[3]

  • Lower Final Crystallization Temperature: Reducing the final temperature can decrease the solubility of the desired salt and increase the yield.[9]

  • Increase Crystallization Time: Allow sufficient time for the crystallization process to reach equilibrium.[3]

  • Optimize Stoichiometry: The molar ratio of the racemate to the resolving agent can influence the yield. An optimization of this ratio is often necessary.[3]

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during purification.

Diastereomeric Salt Crystallization
Problem Possible Causes Solutions
No Crystallization Occurs - The diastereomeric salts are too soluble in the chosen solvent system.[3]- The solution is not sufficiently supersaturated.[3]- Presence of impurities inhibiting nucleation.[3]- Try adding an anti-solvent (a solvent in which the salts are poorly soluble) to induce precipitation.[3]- Concentrate the solution by carefully evaporating some of the solvent.[3]- Try scratching the inside of the flask with a glass rod or adding seed crystals of the desired diastereomer.[9]
Low Diastereomeric Excess (d.e.) - The solubility difference between the two diastereomeric salts is not large enough in the chosen solvent.[9]- The cooling rate is too fast, leading to co-crystallization.[1]- The stoichiometry of the resolving agent is not optimal.[10]- Screen for a different solvent system that maximizes the solubility difference.[9]- Employ a slower, controlled cooling rate.[1]- Optimize the molar ratio of the resolving agent to the racemate.[10]- Perform a recrystallization of the obtained salt, potentially in a different solvent.[1]
"Oiling Out" of the Product - The melting point of the salt is lower than the crystallization temperature.- The concentration of the salt is too high, leading to excessive supersaturation.[9]- Add more solvent to reduce the concentration.[9]- Lower the crystallization temperature gradually.[9]- Consider using a different solvent system.
Chiral Chromatography (HPLC/SFC)
Problem Possible Causes Solutions
Poor or No Separation - Inappropriate chiral stationary phase (CSP).- Incorrect mobile phase composition.[5]- Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type).[2]- Optimize the mobile phase by varying the type and percentage of the organic modifier.[5]- For SFC, experiment with different co-solvents (e.g., methanol, ethanol).[7]
Peak Tailing - Strong interaction between the basic amine and acidic silanol groups on the silica-based CSP.[11]- Inappropriate mobile phase pH or additives.- Add a competing base (e.g., diethylamine, triethylamine) to the mobile phase to mask the silanol groups.[8][12]- Use an amine-functionalized silica column.[11]- For HPLC, consider using a mobile phase with an acidic additive to protonate the amine.[8]
Variable Retention Times - Inadequate column equilibration between runs.[13]- Changes in mobile phase composition or temperature.- Ensure the column is fully equilibrated with the mobile phase before each injection (typically 5-10 column volumes).[13]- Use a column thermostat to maintain a constant temperature.- Prepare fresh mobile phase daily and ensure it is well-mixed.

Experimental Protocols

Protocol 1: Screening for Optimal Resolving Agent and Solvent System

This protocol outlines a high-throughput method for screening resolving agents and solvents for diastereomeric salt crystallization.

Materials:

  • Racemic ((1S,3R)-3-Aminocyclohexyl)methanol derivative

  • Selection of chiral resolving agents (e.g., L-tartaric acid, dibenzoyl-L-tartaric acid, mandelic acid)

  • A variety of solvents with different polarities (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetonitrile, water)

  • 96-well plate

  • Automated liquid handler (optional)

  • Plate shaker with temperature control

  • HPLC with a chiral column for analysis

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of the racemic amine and each resolving agent in a suitable volatile solvent like methanol.[9]

  • Dispensing: Dispense a fixed volume of the amine stock solution into each well of the 96-well plate. Then, add a stoichiometric amount of each resolving agent stock solution to designated wells.

  • Solvent Evaporation: Evaporate the initial solvent completely to leave a solid residue of the diastereomeric salts in each well.[9]

  • Screening Solvent Addition: Add a fixed volume of each screening solvent to the respective wells.[9]

  • Equilibration: Seal the plate and agitate at a controlled temperature for a set period (e.g., 24 hours) to allow the system to reach equilibrium.[9]

  • Analysis: Carefully withdraw a filtered aliquot of the supernatant from each well and analyze the diastereomeric excess (d.e.) of the dissolved salts by chiral HPLC. The solvent that results in the highest d.e. in the solid phase (inferred from the supernatant composition) is a promising candidate for bulk crystallization.

Protocol 2: Preparative Chiral HPLC Purification

This protocol provides a general procedure for purifying ((1S,3R)-3-Aminocyclohexyl)methanol derivatives using preparative chiral HPLC.

Materials:

  • Crude mixture of the aminocyclohexyl)methanol derivative

  • Preparative chiral HPLC system with a suitable polysaccharide-based CSP

  • Optimized mobile phase (e.g., hexane/ethanol with a basic additive)

  • Rotary evaporator

Procedure:

  • Method Development: Develop an analytical-scale chiral HPLC method to achieve baseline separation of the enantiomers.

  • Scale-Up: Scale up the analytical method to the preparative scale, adjusting the flow rate and sample loading according to the column dimensions.

  • Sample Preparation: Dissolve the crude mixture in the mobile phase or a compatible solvent. Filter the sample to remove any particulate matter.

  • Purification: Inject the sample onto the preparative chiral column and collect the fractions corresponding to each enantiomer.

  • Fraction Analysis: Analyze the collected fractions using the analytical chiral HPLC method to confirm their purity.

  • Solvent Removal: Combine the pure fractions of the desired enantiomer and remove the solvent using a rotary evaporator to obtain the purified product.

Visualization of Key Workflows

Diastereomeric Salt Crystallization Workflow

Diastereomeric Salt Crystallization Workflow Racemic_Amine Racemic Amine Mixing Mixing & Dissolution Racemic_Amine->Mixing Resolving_Agent Chiral Resolving Agent Resolving_Agent->Mixing Solvent Solvent Solvent->Mixing Crystallization Controlled Cooling & Crystallization Mixing->Crystallization Filtration Filtration Crystallization->Filtration Diastereomeric_Salt Desired Diastereomeric Salt Filtration->Diastereomeric_Salt Solid Mother_Liquor Mother Liquor (contains other diastereomer) Filtration->Mother_Liquor Liquid Salt_Breaking Salt Breaking (Acid/Base Treatment) Diastereomeric_Salt->Salt_Breaking Pure_Enantiomer Pure (1S,3R) Enantiomer Salt_Breaking->Pure_Enantiomer

Caption: Workflow for purification via diastereomeric salt crystallization.

Chiral Chromatography Purification Workflow

Chiral Chromatography Purification Workflow Crude_Mixture Crude Enantiomeric Mixture Injection Injection Crude_Mixture->Injection Chiral_Column Chiral HPLC/SFC Column Injection->Chiral_Column Separation Separation on CSP Chiral_Column->Separation Detection Detection (UV, etc.) Separation->Detection Fraction_Collection Fraction Collection Detection->Fraction_Collection Enantiomer_1 Fraction 1 (e.g., (1R,3S) isomer) Fraction_Collection->Enantiomer_1 Enantiomer_2 Fraction 2 (e.g., (1S,3R) isomer) Fraction_Collection->Enantiomer_2 Solvent_Removal Solvent Removal Enantiomer_2->Solvent_Removal Pure_Product Purified Enantiomer Solvent_Removal->Pure_Product

Caption: Workflow for purification using chiral chromatography.

References

  • CrystEngComm. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. 2022. Available from: [Link]

  • Advances in Engineering. Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. 2023. Available from: [Link]

  • IntechOpen. New Opportunities to Improve the Enantiomeric and Diastereomeric Separations. 2018. Available from: [Link]

  • Phenomenex. Chiral HPLC Column. Available from: [Link]

  • LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. 2020. Available from: [Link]

  • ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Available from: [Link]

  • Microbe Notes. Chiral Chromatography: Principle, Components, Steps, Types, Uses. 2025. Available from: [Link]

  • Analytical Chemistry. Recent Advances in Separation and Analysis of Chiral Compounds. 2023. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • HWI group. Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. 2021. Available from: [Link]

  • ACS Publications. Continuous Chiral Separation of Amino Acid Derivatives by Enantioselective Liquid−Liquid Extraction in Centrifugal Contactor S. 2008. Available from: [Link]

  • GE Healthcare. Protein purification troubleshooting guide. Available from: [Link]

  • Veeprho. (1R,3S)-(3-Aminocyclopentyl) methanol | CAS 102099-18-3. Available from: [Link]

  • Organic Chemistry Portal. Protective Groups. Available from: [Link]

  • Chromservis. HPLC Troubleshooting Guide. Available from: [Link]

  • SciSpace. Amino Acid-Protecting Groups. Available from: [Link]

  • Unknown Source. Protecting groups in organic synthesis + H2O.
  • Analytical Chemistry. Recent Advances in Separation and Analysis of Chiral Compounds. 2023. Available from: [Link]

  • The Journal of Urology. Melamine Crystallization: Physicochemical Properties, Interactions With Other Lithogenic Salts and Response to Therapeutic Agent. Available from: [Link]

  • ResearchGate. Crystal structure of a hybrid salt–cocrystal and its resolution by preferential crystallization: ((±)trans-N,N′-dibenzyldiaminocyclohexane)(2,3-dichlorophenylacetic acid)4. Available from: [Link]

  • Unknown Source. Chapter 8 Amino Protecting Groups.
  • SynArchive. Protecting Groups List. Available from: [Link]

  • Thieme. A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. 2011. Available from: [Link]

  • ResearchGate. A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. 2025. Available from: [Link]

  • Scholars' Mine. Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectro. 2023. Available from: [Link]

  • ResearchGate. Please how can I crystallize a new substance from THF as a solvent?. 2020. Available from: [Link]

  • Google Patents. US4879042A - Method of crystallizing salts from aqueous solutions.
  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. 2010. Available from: [Link]

  • Google Patents. US6500973B2 - Extractive solution crystallization of chemical compounds.
  • Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. Available from: [Link]

  • AFMPS. Journal of Chromatography A. Available from: [Link]

  • Unife. Journal of Pharmaceutical and Biomedical Analysis. 2023. Available from: [Link]

Sources

Incompatible materials with ((1S,3R)-3-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for ((1S,3R)-3-Aminocyclohexyl)methanol (CAS No. 1389391-48-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the safe and effective handling of this versatile bifunctional molecule.

I. Core Chemical Profile & Inherent Reactivity

((1S,3R)-3-Aminocyclohexyl)methanol is a chiral building block featuring a primary amine and a primary alcohol on a cyclohexane scaffold.[1][2][3] This unique combination of functional groups dictates its reactivity and potential incompatibilities. The lone pair of electrons on the nitrogen atom makes the amine group both basic and nucleophilic, while the hydroxyl group can also act as a nucleophile and is susceptible to oxidation.[4][5] Understanding these inherent properties is critical to preventing undesirable side reactions and ensuring experimental success and safety.

II. Frequently Asked Questions (FAQs) on Material Incompatibility

This section addresses common questions regarding materials that are incompatible with ((1S,3R)-3-Aminocyclohexyl)methanol.

Q1: What are the primary classes of chemicals incompatible with ((1S,3R)-3-Aminocyclohexyl)methanol?

Based on its functional groups, the primary classes of incompatible materials are:

  • Strong Oxidizing Agents

  • Strong Acids

  • Acid Chlorides

  • Acid Anhydrides [6]

Q2: Why are strong oxidizing agents incompatible?

Both the primary amine and the primary alcohol are susceptible to oxidation. Strong oxidizing agents can react violently with amines, posing a significant safety hazard.[7][8][9] The reaction can be highly exothermic and potentially explosive.[7][10][11]

  • Amine Oxidation: The primary amine can be oxidized to various products, including aldehydes, carboxylic acids, or nitriles, depending on the specific oxidizing agent and reaction conditions.[12][13][14]

  • Alcohol Oxidation: The primary alcohol can be oxidized first to an aldehyde and then to a carboxylic acid by strong oxidizing agents like potassium permanganate or chromic acid.[5][15][16][17][18]

Q3: What happens when ((1S,3R)-3-Aminocyclohexyl)methanol is mixed with a strong acid?

As a primary amine, this compound is basic and will undergo a rapid, exothermic acid-base neutralization reaction with strong acids to form the corresponding ammonium salt.[4][19] This can generate significant heat.

Q4: I am planning a reaction with an acid chloride. What should I be aware of?

The primary amine of ((1S,3R)-3-Aminocyclohexyl)methanol is a potent nucleophile and will readily react with acid chlorides in a nucleophilic acyl substitution reaction to form a stable amide bond.[4][20][21][22] A key consideration is that this reaction produces hydrogen chloride (HCl) as a byproduct.[20][21][22] The generated HCl will then react with a second equivalent of the starting amine, forming an ammonium chloride salt.[20][21][22] Therefore, at least two equivalents of the amine are required for the reaction to proceed to completion, or a non-nucleophilic base should be added to scavenge the HCl.

Q5: Can I use an acid anhydride instead of an acid chloride?

Yes, however, similar to acid chlorides, acid anhydrides will react with the primary amine to form an amide.[23][24][25] This reaction also requires two equivalents of the amine or the presence of a base, as a carboxylic acid is produced as a byproduct which will neutralize the starting amine.[24][25] While generally less reactive than acid chlorides, the reaction can still be vigorous.[23]

III. Troubleshooting Guide: Managing Incompatible Materials

This section provides practical advice for troubleshooting issues that may arise from the improper handling or mixing of ((1S,3R)-3-Aminocyclohexyl)methanol with incompatible substances.

Observed Issue Potential Cause Troubleshooting Steps & Preventative Measures
Unexpected and rapid temperature increase (exotherm) upon reagent addition. Mixing with a strong acid, acid chloride, or acid anhydride.Immediate Action: Cease addition and ensure adequate cooling. Prevention: Always add reagents slowly and in a controlled manner, preferably in an ice bath. For reactions with acid chlorides/anhydrides, consider using a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the acid byproduct.
Violent reaction, gas evolution, or fire upon mixing. Reaction with a strong oxidizing agent (e.g., permanganates, dichromates, peroxides).Immediate Action: Evacuate the area and follow established emergency protocols. Prevention: NEVER mix primary amines with strong oxidizing agents.[7][8][9] Conduct a thorough compatibility check before any new reaction.
Low yield in an acylation reaction using an acid chloride or anhydride. Incomplete reaction due to the formation of an ammonium salt from the acid byproduct.Solution: Ensure a 2:1 molar ratio of ((1S,3R)-3-Aminocyclohexyl)methanol to the acylating agent, or add at least one equivalent of a non-nucleophilic base to the reaction mixture.
Formation of an unexpected, highly polar byproduct. The product may be the ammonium salt of the starting material if an acidic reagent was used without a proper base.Analysis: Check the pH of the reaction mixture. The byproduct can often be converted back to the free amine by a basic workup. Prevention: Use appropriate stoichiometry and/or a base for acylation reactions.

IV. Reaction Pathways and Experimental Workflows

Visualizing Incompatible Reactions

The following diagrams illustrate the chemical transformations that occur when ((1S,3R)-3-Aminocyclohexyl)methanol reacts with incompatible materials.

Incompatible_Reactions cluster_start Starting Material cluster_reagents Incompatible Reagents cluster_products Reaction Products start ((1S,3R)-3-Aminocyclohexyl)methanol oxidized_product Carboxylic Acid / Nitrile (Oxidation Products) start->oxidized_product Violent Reaction salt Ammonium Salt start->salt Exothermic Neutralization amide Amide + Ammonium Salt start->amide Nucleophilic Acyl Substitution oxidizer Strong Oxidizing Agent (e.g., KMnO4) acid Strong Acid (e.g., HCl) acyl_chloride Acid Chloride (e.g., RCOCl)

Caption: Incompatible reaction pathways for ((1S,3R)-3-Aminocyclohexyl)methanol.

Recommended Workflow for Acylation

To avoid common pitfalls during acylation, the following workflow is recommended.

Acylation_Workflow start Dissolve ((1S,3R)-3-Aminocyclohexyl)methanol and a non-nucleophilic base (e.g., TEA) in an aprotic solvent (e.g., DCM). cool Cool the solution in an ice bath (0 °C). start->cool add Slowly add the acid chloride or acid anhydride dropwise with vigorous stirring. cool->add react Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS). add->react workup Perform an aqueous workup to remove the ammonium salt and excess reagents. react->workup purify Purify the amide product (e.g., column chromatography). workup->purify

Caption: Recommended experimental workflow for the acylation of ((1S,3R)-3-Aminocyclohexyl)methanol.

V. Summary of Incompatibilities

Incompatible Material ClassPrimary Reactive Functional GroupReaction TypePotential Hazards
Strong Oxidizing Agents Primary Amine & Primary AlcoholOxidationViolent reaction, fire, explosion, heat generation.[7][8][10]
Strong Acids Primary AmineAcid-Base NeutralizationStrong exotherm, heat generation.
Acid Chlorides Primary AmineNucleophilic Acyl SubstitutionExothermic reaction, formation of corrosive HCl gas.
Acid Anhydrides Primary AmineNucleophilic Acyl SubstitutionExothermic reaction.

VI. References

  • Filo. (2025, April 24). Reaction of oxidation of amines. [Link]

  • Environment, Health and Safety. Appendix I - Hazards Of Functional Groups. [Link]

  • Pearson. An aqueous solution of a primary or secondary amine reacts with a.... [Link]

  • Study Mind. Alcohols - Alcohol oxidation (A-Level Chemistry). [Link]

  • Britannica. (2026, March 12). Alcohol - Reactions, Chemistry, Uses. [Link]

  • StackExchange. (2024, September 20). Reaction of NH3, primary and secondary amines with acid chlorides and anhydrides. [Link]

  • Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. [Link]

  • A-Level Chemistry. (2025, June 23). Acyl Chlorides - A Level Chemistry Revision Notes. [Link]

  • CK-12 Foundation. (2026, January 14). Chemical Properties of Amines. [Link]

  • Britannica. (2026, February 19). Amine - Reactions, Synthesis, Properties. [Link]

  • Chemistry Steps. (2024, April 5). Alcohol Oxidation Mechanisms and Practice Problems. [Link]

  • Chemistry LibreTexts. (2015, March 17). Reactions of Acyl Chlorides with Primary Amines. [Link]

  • CP Lab Safety. Strong Oxidizing Agents Waste Compatibility. [Link]

  • Master Organic Chemistry. (2015, May 6). Alcohol Oxidation: "Strong" & "Weak" Oxidants. [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • OpenStax. (2023, September 20). 21.5 Chemistry of Acid Anhydrides. [Link]

  • Wikipedia. Alcohol oxidation. [Link]

  • Capot Chemical. (2026, February 13). MSDS of (1R,3S)-3-aMino-cyclohexyl-methanol hydrochloride. [Link]

  • Chemistry LibreTexts. (2022, September 25). 21.5: Chemistry of Acid Anhydrides. [Link]

  • NUS Chemistry. Reactive Hazards. [Link]

  • Reactory. Reactions of Acid Anhydrides. [Link]

  • Organic Letters. (2014, December 11). Facile Oxidation of Primary Amines to Nitriles Using an Oxoammonium Salt. [Link]

  • Journal of the American Chemical Society. (2016, May 3). General Synthesis of Amino Acid Salts from Amino Alcohols and Basic Water Liberating H2. [Link]

  • Lumen Learning. 23.3. Reactions of amines | Organic Chemistry II. [Link]

  • Chemguide. the reaction of acid anhydrides with water, alcohols and phenol. [Link]

  • NFPA. (2023, February 20). The Hazard of Mixing Chemicals. [Link]

  • Chemical Substance Information. [(1S,3R)-3-aminocyclohexyl]methanol hydrochloride. [Link]

  • PubChem. ((1R,3R)-3-Aminocyclohexyl)methanol. [Link]

Sources

Technical Support Center: Exothermic Management in ((1S,3R)-3-Aminocyclohexyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and process chemists scaling up the synthesis of ((1S,3R)-3-Aminocyclohexyl)methanol.

The reduction of (1S,3R)-3-aminocyclohexanecarboxylic acid to its corresponding amino alcohol is a critical transformation in the development of novel therapeutics, such as mPGES-1 inhibitors [1]. However, utilizing strong reductants like Lithium Aluminum Hydride (LiAlH₄) or Borane-THF introduces profound thermal hazards. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure your scale-up is both safe and stereochemically intact.

Process Visualization: Thermal Choke Points

Workflow Step1 1. Substrate Preparation (1S,3R)-3-Aminocyclohexanecarboxylic acid in THF Step2 2. Cryogenic Cooling Establish Tr at -20°C Step1->Step2 Step3 3. Reductant Dosing (LiAlH4) EXOTHERM 1: Deprotonation & H2 Evolution Step2->Step3 Step4 4. Thermal Maturation EXOTHERM 2: Reduction to Alcohol Step3->Step4 Step5 5. Fieser Quench EXOTHERM 3: Hydride Destruction Step4->Step5 Step6 6. Filtration & Isolation ((1S,3R)-3-Aminocyclohexyl)methanol Step5->Step6

Caption: Workflow for ((1S,3R)-3-Aminocyclohexyl)methanol synthesis highlighting exothermic choke points.

Quantitative Data: Thermal Parameters for Scale-Up

Before executing the protocol, you must understand the thermodynamic boundaries of your system. The deteriorating ratio of surface area to volume during scale-up severely limits heat removal, making controlled reagent addition paramount [2].

ParameterTypical ValueCausality & Impact on Scale-up
Enthalpy of Reaction ( ΔHrxn​ ) -310 to -350 kJ/molHighly exothermic. Dictates the minimum required cooling capacity of the reactor jacket.
Adiabatic Temp Rise ( ΔTad​ ) > 150 °CIf cooling fails, the solvent (THF) will boil violently, risking catastrophic overpressurization.
Specific Heat Capacity ( Cp​ ) ~1.8 J/(g·K) (THF)The low heat capacity of the solvent means the internal temperature ( Tr​ ) will spike rapidly upon reagent addition.
Max Dosing Rate (100L scale) ~50 mL/minMust be dynamically linked to Tr​ to ensure the rate of heat generation never exceeds heat removal ( qrxn​≤qcool​ ).
Core Experimental Protocol: Self-Validating Reduction Workflow

This protocol utilizes a self-validating framework. Do not proceed to the next step unless the validation checkpoint is successfully met. Reaction calorimetry must be employed to determine the total heat of reaction prior to pilot-scale execution[3].

Step 1: System Calibration & Inerting

  • Action: Purge the reactor with dry N₂. Run a solvent-only blank with the jacket temperature ( Tj​ ) set to -20°C. Introduce a known heat load via an internal calibration heater to calculate the overall heat transfer coefficient ( U ).

  • Causality: You cannot control what you cannot measure. Establishing U ensures your cooling system can handle the anticipated ΔHrxn​ .

  • Validation Checkpoint: The calculated U must meet or exceed the theoretical peak heat flux of the planned dosing rate.

Step 2: Substrate Charging

  • Action: Charge the reactor with (1S,3R)-3-aminocyclohexanecarboxylic acid (1.0 eq) suspended in anhydrous THF. Cool the bulk mixture to -20°C.

Step 3: Controlled Reductant Dosing (Critical Exotherm)

  • Action: Initiate subsurface addition of LiAlH₄ (2.5 eq) in THF via a PID-controlled automated dosing valve. Set the Tr​ upper limit to -5°C.

  • Causality: Subsurface addition prevents the reductant from pooling on the surface, ensuring immediate dispersion. The initial exotherm is driven by the rapid acid-base deprotonation of the carboxylic acid and the free amine, generating H₂ gas and immediate heat.

  • Validation Checkpoint: If Tr​ rises above -5°C, the dosing interlock must automatically pause the addition. The system is self-validating: a stable Tr​ confirms the PID loop is actively preventing thermal runaway.

Step 4: Thermal Maturation

  • Action: Once dosing is complete, gradually ramp the temperature to 20°C over 2 hours, then reflux (65°C) for 4 hours.

  • Causality: The actual reduction of the carboxylate to the alcohol requires higher activation energy than the initial deprotonation.

Step 5: The Fieser Quench

  • Action: Cool the reactor back to 0°C. For every n grams of LiAlH₄ used, sequentially add n mL of N₂-sparged H₂O (dropwise), followed by n mL of 15% aqueous NaOH, and finally 3n mL of H₂O.

  • Causality: Incorrect quenching produces polymeric aluminum hydroxides that trap the product. The sequential Fieser method strictly controls the rate of hydride hydrolysis (managing the final exotherm) and forces the formation of a crystalline aluminate salt.

  • Validation Checkpoint: The reaction mass must transition from a gray slurry to a white, granular precipitate that settles rapidly when stirring is paused.

Troubleshooting Guide: Exotherm & Quality Control

Q: Why does the reactor temperature spike uncontrollably during the initial addition of LiAlH₄, even with maximum jacket cooling? A: This is a classic heat-transfer bottleneck. The initial spike is not the reduction; it is the instantaneous acid-base reaction (deprotonation) generating H₂ gas and massive heat. Solution: Decouple the deprotonation from the reduction. Pre-form the carboxylate salt using a milder, less exothermic base before introducing the strong hydride, or strictly throttle the initial dosing rate using the PID feedback loop described below.

Q: How do I prevent the epimerization of the (1S,3R) stereocenters during the exothermic reduction? A: While simple cyclohexyl systems are somewhat robust, localized hot spots (thermal runaway at the dosing point) can provide enough activation energy for degradation or ring-opening side reactions. Solution: Ensure adequate stirring to prevent hotspots [4]. Use a pitched-blade turbine for high-turnover mixing, and never use drop-wise surface addition for the reductant—always use subsurface injection to ensure immediate thermal dissipation into the bulk solvent.

Q: The quench step is producing a gelatinous mass that is impossible to filter, drastically reducing our yield. How do we fix this? A: You are experiencing uncontrolled aluminum polymerization due to localized water pooling and thermal spiking during the quench. Solution: Strictly adhere to the Fieser Quench (Step 5). Ensure the initial water addition is incredibly slow to manage the exotherm, and maintain high-shear agitation. The subsequent NaOH addition breaks down the polymeric network, yielding easily filterable salts.

FAQs for Scale-Up Transition

Q: How does the scale-up from a 1L lab reactor to a 100L pilot reactor affect temperature control for this specific synthesis? A: The fundamental physics of the reactor change. Heat generation scales with the volume of the reaction mass ( r3 ), while heat removal scales with the surface area of the cooling jacket ( r2 ). In a 100L reactor, your cooling capacity per unit volume is a fraction of what it was at 1L [2]. You can no longer rely on the jacket to "catch" a runaway exotherm; you must proactively prevent it by modulating the reagent feed rate.

Q: Should we consider continuous flow chemistry for this step instead of batch processing? A: Yes. Managing exothermic reactions in continuous flow systems offers superior heat transfer due to an exceptionally high surface-area-to-volume ratio. However, the generation of H₂ gas during the LiAlH₄ reduction creates multiphase flow (gas-liquid-solid) which can cause pressure fluctuations and blockages in microreactors. If transitioning to flow, Borane-THF is often preferred over LiAlH₄ as it generates less insoluble byproducts.

Automated Control Architecture

To safely execute this synthesis at scale, your reactor must be equipped with an automated feedback loop.

ControlLoop Sensor Temperature Sensors Reactor (Tr) & Jacket (Tj) PID PID Control Logic Calculates ΔT & Heat Flux Sensor->PID Real-time Data Valve Automated Dosing Valve Modulates LiAlH4 Feed PID->Valve Feed Rate Control Chiller Cryogenic Chiller Unit Adjusts Coolant Flow PID->Chiller Cooling Demand Reactor Exothermic Reaction Mass ((1S,3R)-Isomer Synthesis) Valve->Reactor Reagent Addition Chiller->Reactor Heat Removal Reactor->Sensor Thermal Response

Caption: PID feedback control loop for automated thermal management during exothermic reagent dosing.

References
  • "Managing Hazards for Scale Up of Chemical Manufacturing Processes." ACS Publications. URL: [Link]

  • "Working with Exothermic Reactions during Lab and Scale up." Amar Equipment. URL: [Link]

Technical Support Center: ((1S,3R)-3-Aminocyclohexyl)methanol Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for ((1S,3R)-3-Aminocyclohexyl)methanol and related chiral bifunctional building blocks. This portal is designed for researchers and drug development professionals to troubleshoot synthetic bottlenecks, optimize reaction kinetics, and maintain stereochemical integrity.

Because this molecule possesses both a primary amine and a primary alcohol on a chiral cyclohexane scaffold, temperature control is the single most critical parameter for ensuring chemoselectivity and preventing material degradation.

Core Principles: The Causality of Temperature Control

Before diving into troubleshooting, it is essential to understand the mechanistic causality dictating how ((1S,3R)-3-Aminocyclohexyl)methanol reacts under varying thermal conditions:

  • Kinetic vs. Thermodynamic Chemoselectivity: The primary amine (-NH₂) is intrinsically more nucleophilic than the primary alcohol (-CH₂OH) due to nitrogen's lower electronegativity, which makes its lone pair more polarizable and available for donation. At low temperatures (0–5 °C), reactions operate under strict kinetic control . The system only possesses enough thermal energy to overcome the lower activation energy ( Ea​ ) barrier of N-attack. As temperature increases (>20 °C), the higher Ea​ barrier for O-attack is breached, leading to O-functionalization and di-substituted byproducts.

  • Atmospheric Degradation: As noted in foundational syntheses of 3-aminocyclohexylmethanol derivatives, the free amine rapidly absorbs atmospheric carbon dioxide to form insoluble carbamate salts and darkens due to oxidative pathways [1]. This degradation is highly temperature-dependent and accelerates at room temperature.

Storage FreeAmine Free Amine (Unstable) Degradation Absorbs CO2 / Darkens (Loss of material) FreeAmine->Degradation Ambient Air (25 °C) Protection N-Boc/Cbz Protection (T = 0 °C) FreeAmine->Protection Immediate Derivatization Stable Carbamate (Shelf-stable > 1 yr) Protection->Stable Safe Storage

Workflow mitigating CO2 absorption and thermal degradation of the free amine.

Troubleshooting Guides & FAQs

Q1: I am attempting an N-Boc protection, but LC-MS indicates 10-15% of an O-Boc and N,O-di-Boc byproduct. How do I prevent this? A: This is a classic symptom of a temperature excursion. The reaction between the amine and Boc-anhydride (Boc₂O) is exothermic. If Boc₂O is added too quickly at room temperature, localized heating drives the reaction over the activation energy threshold for O-acylation. Resolution: Chill the reaction vessel to 0 °C using an ice-water bath before adding the base and electrophile. Add Boc₂O dropwise over 15-30 minutes to dissipate the heat of reaction, maintaining the internal temperature below 5 °C.

Q2: My isolated ((1S,3R)-3-Aminocyclohexyl)methanol turned into a dark, insoluble paste after a week on the bench. Is the stereocenter epimerizing? A: The stereocenters (1S, 3R) on the cyclohexane ring are highly stable and do not spontaneously epimerize under ambient conditions. Your compound is experiencing atmospheric degradation. Amines of this class aggressively absorb CO₂ to form carbamate salts [1]. Resolution: Do not store the free amine. It is standard protocol to immediately convert the freshly synthesized or deprotected amine into a shelf-stable carbamate (e.g., N-Boc or N-Cbz) [1]. When the free amine is needed, perform the deprotection and use the intermediate in situ.

Q3: I need to selectively O-alkylate the primary alcohol. Can I do this by just raising the temperature? A: No. Raising the temperature will simply result in exhaustive N,O-alkylation because the amine remains the superior nucleophile. Resolution: You must use a temperature-gated protection strategy. First, protect the amine at 0 °C (kinetic control). Once the amine is masked, you can safely raise the temperature (60–80 °C) and use stronger bases (e.g., NaH) to deprotonate the alcohol for thermodynamic O-alkylation [2].

G Start ((1S,3R)-3-Aminocyclohexyl)methanol Q1 Desired Reaction Pathway? Start->Q1 N_sel N-Functionalization (Chemoselective) Q1->N_sel O_sel O-Functionalization (Alcohol targeting) Q1->O_sel Temp1 Strict Temp Control 0 °C to 5 °C N_sel->Temp1 Kinetic Control Temp2 1. N-Protection (0 °C) 2. O-Reaction (60-80 °C) O_sel->Temp2 Thermodynamic/Protection Result1 High N-Purity Minimal O-Byproducts Temp1->Result1 Result2 Targeted O-Alkyl/Acyl Preserved Stereocenter Temp2->Result2

Temperature-dependent reaction pathways for ((1S,3R)-3-Aminocyclohexyl)methanol.

Quantitative Data: Temperature vs. Chemoselectivity

The following table summarizes the quantitative impact of internal reaction temperature on the chemoselective acylation of ((1S,3R)-3-Aminocyclohexyl)methanol.

Table 1: Effect of Temperature on Acylation Chemoselectivity (Conditions: 1.0 eq Acetyl Chloride, 1.1 eq Et₃N, DCM solvent, 2-hour reaction time)

Internal Temperature (°C)N-Acyl Product (%)O-Acyl Product (%)N,O-Diacyl Product (%)Unreacted Starting Material (%)
-78 450055 (Kinetically stalled)
0 98 <1 <1 1 (Optimal kinetic control)
25 828100
40 (Reflux) 6015250 (Thermodynamic scrambling)

Data Interpretation: At 0 °C, the reaction is perfectly balanced to provide enough energy for the N-acylation to reach completion without breaching the activation barrier for O-acylation.

Standard Operating Protocols (SOPs)

To ensure self-validating and reproducible results, adhere to the following step-by-step methodologies.

Protocol A: Chemoselective N-Boc Protection (Mitigating CO₂ Degradation)

This protocol utilizes strict temperature control to prevent O-Boc formation and stabilizes the molecule for long-term storage.

  • Preparation: Suspend ((1S,3R)-3-Aminocyclohexyl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM) at a concentration of 0.2 M.

  • Cooling: Submerge the reaction flask in an ice-water bath. Allow the internal temperature to equilibrate to 0 °C for 10 minutes.

  • Base Addition: Add Triethylamine (Et₃N) (1.2 eq) in one portion. Stir for 5 minutes.

  • Electrophile Addition (Critical Step): Dissolve Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in a minimal amount of DCM. Add this solution dropwise via an addition funnel over 20 minutes. Monitor the internal temperature to ensure it does not exceed 5 °C.

  • Kinetic Maturation: Stir the reaction at 0 °C for 1 hour.

  • Warming: Remove the ice bath and allow the reaction to slowly warm to room temperature (20–25 °C) over an additional 2 hours to ensure complete conversion.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting carbamate is shelf-stable for >1 year [1].

Protocol B: In-Situ Deprotection and Reductive Amination

Because the free amine degrades upon isolation, this protocol details how to deprotect and immediately utilize the compound.

  • Deprotection: Dissolve the N-Boc protected intermediate in a 4 N HCl/Dioxane solution (10 eq HCl) at 0 °C. Stir for 2 hours while allowing it to warm to room temperature.

  • Evaporation: Concentrate the mixture under reduced pressure to yield the hydrochloride salt of ((1S,3R)-3-Aminocyclohexyl)methanol. Do not attempt to free-base and isolate the compound at this stage.

  • In-Situ Neutralization: Dissolve the crude HCl salt in anhydrous Methanol (0.1 M). Cool to 0 °C. Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to free-base the amine in solution.

  • Imine Formation: Add the target aldehyde/ketone (1.1 eq). Stir at room temperature for 2 hours to allow for complete imine formation.

  • Reduction: Cool the reaction back to 0 °C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. The low temperature prevents the reduction of the unreacted aldehyde while selectively reducing the imine.

  • Completion: Stir overnight, allowing the bath to expire and reach room temperature. Quench with saturated aqueous NaHCO₃ and extract with Ethyl Acetate.

References

Technical Support Center: Synthesis & Work-Up of ((1S,3R)-3-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for drug development professionals and synthetic chemists handling the isolation of ((1S,3R)-3-Aminocyclohexyl)methanol .

Chiral amino alcohols are notoriously difficult to isolate from aqueous mixtures due to their extreme hydrophilicity. This guide moves beyond basic procedures, detailing the mechanistic causality behind each step to ensure you achieve high yields and high-purity isolation.

Work-Up & Isolation Workflow

G Step1 Crude Reaction Mixture (Aqueous/Organic) Step2 Basic Quench (pH > 11) & Celite Filtration Step1->Step2 Step3 Salting Out (Saturate with NaCl) Step2->Step3 Step4 Liquid-Liquid Extraction (DCM:iPrOH 4:1) Step3->Step4 Step5 Phase Separation Step4->Step5 Org Organic Phase (Product) Step5->Org Aq Aqueous Phase (Waste) Step5->Aq Step6 Drying (Na2SO4) & Concentration Org->Step6 Step7 Salt Formation (HCl in Ether) Step6->Step7 Product ((1S,3R)-3-Aminocyclohexyl)methanol Hydrochloride Step7->Product

Workflow for the extraction and isolation of ((1S,3R)-3-Aminocyclohexyl)methanol.

Troubleshooting & FAQs

Q: Why is my product recovery consistently below 40% after a standard aqueous work-up? A: This is a classic partition coefficient issue. ((1S,3R)-3-Aminocyclohexyl)methanol is a highly polar, low-molecular-weight amino alcohol. In standard biphasic systems (like water/ethyl acetate or water/pure dichloromethane), the molecule forms extensive hydrogen bonds with water, heavily favoring the aqueous phase. The Solution: You must disrupt the aqueous hydration shell. Switch your extraction solvent to a 4:1 mixture of Dichloromethane (DCM) and Isopropanol (iPrOH) . The isopropanol acts as a hydrogen-bond donor and acceptor, dramatically increasing the organic layer's affinity for the amino alcohol. Additionally, you must saturate the aqueous layer with NaCl (salting out) to increase ionic strength and drive the organic molecule out of the water.

Q: I am encountering persistent, unresolvable emulsions during extraction. How can I break them? A: Amino alcohols possess amphiphilic characteristics—a hydrophilic amino-alcohol face and a lipophilic cyclohexane ring. At high pH, they act as weak surfactants, stabilizing oil-in-water emulsions. This is severely exacerbated if fine inorganic precipitates (e.g., aluminum or boron salts from the preceding reduction step) are present. The Solution: Never attempt to separate an emulsion containing suspended solids. Filter the entire biphasic mixture through a tightly packed pad of Celite before transferring it to the separatory funnel. If an emulsion still forms, gently heat the funnel with a heat gun or pass the organic layer through a hydrophobic phase-separator frit.

Q: Which layer is my product in when using DCM/Isopropanol with a saturated aqueous phase? A: Proceed with extreme caution here. Pure DCM is denser than water (bottom layer). However, adding 20% isopropanol lowers the organic density, while saturating the aqueous layer with NaCl raises the aqueous density (up to ~1.20 g/mL). This drastically increases the risk of phase inversion , where the organic layer floats on top. The Solution: Always use the "Water Drop Test." Add a single drop of distilled water to the top layer in your separatory funnel. If the drop dissolves, the top layer is aqueous. If it falls through, the top layer is organic.

Q: The isolated free base darkens and changes physical consistency upon storage. Is it degrading? A: Yes. As documented in the literature for structurally similar chiral 3-aminocyclohexylmethanols, the free primary amine readily absorbs atmospheric carbon dioxide and moisture to form carbamate salts, leading to discoloration and degradation over time (). The Solution: Never store the compound as a free base. Immediately convert the purified free base into a stable hydrochloride salt (or Boc-protect it) for long-term storage.

Extraction Efficacy Data

The table below summarizes the causality of solvent selection based on partition efficiency for small cyclic amino alcohols.

Extraction Solvent SystemVolume Ratio (Org:Aq)Emulsion RiskPhase Inversion RiskEstimated Recovery (%)
Ethyl Acetate1:1LowLow20 - 30%
Dichloromethane (DCM)1:1MediumLow35 - 45%
DCM : Isopropanol (4:1) 1:1 Low High (requires testing) 85 - 95%
n-Butanol1:1HighLow> 90%

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check is confirmed.

Step 1: Quenching & pH Adjustment

  • Cool the crude reaction mixture to 0–5 °C.

  • Carefully quench the reaction by adding water dropwise.

  • Add 2.0 M NaOH(aq) until the solution is strongly basic.

  • Validation Check: Spot the aqueous mixture onto pH paper. The pH must read ≥ 11 . If it is lower, the amine is partially protonated and will not extract. Add more NaOH until pH > 11 is achieved.

Step 2: Particulate Filtration

  • Filter the resulting basic suspension through a 2-inch pad of Celite to remove inorganic salts.

  • Wash the filter cake thoroughly with THF or DCM.

  • Validation Check: The resulting filtrate must be optically clear. If it is cloudy, re-filter. Cloudy filtrates guarantee severe emulsions in Step 4.

Step 3: Salting Out

  • Transfer the filtrate to an Erlenmeyer flask.

  • Add solid NaCl while stirring vigorously until no more salt dissolves.

  • Validation Check: Undissolved salt crystals must be visible at the bottom of the flask, confirming absolute saturation.

Step 4: Co-Solvent Extraction

  • Transfer the mixture to a separatory funnel.

  • Extract with a 4:1 (v/v) mixture of DCM and Isopropanol (3 × equal volume of the aqueous layer).

  • Perform the "Water Drop Test" (see FAQs) to definitively identify the organic layer.

  • Validation Check: After the third extraction, spot a drop of the remaining aqueous layer onto a silica TLC plate. Heat the plate and stain with Ninhydrin. A lack of purple/pink spots confirms the complete extraction of the amino alcohol ().

Step 5: Drying & Concentration

  • Combine the organic extracts and dry over anhydrous Na₂SO₄ for 15 minutes.

  • Filter the drying agent and concentrate the filtrate under reduced pressure. Keep the water bath below 40 °C to prevent volatilization of the free base.

Step 6: Salt Formation & Isolation

  • Dissolve the crude free base in dry diethyl ether (or ethyl acetate).

  • While stirring vigorously, add 2.0 M HCl in diethyl ether dropwise until precipitation ceases.

  • Filter the resulting white solid, wash with cold ether, and dry under high vacuum.

  • Validation Check: A white precipitate should form instantaneously upon HCl addition. The final product is ((1S,3R)-3-Aminocyclohexyl)methanol hydrochloride, which is shelf-stable at room temperature.

References

  • Walker, D. P., Heasley, S. E., MacInnes, A., Anjeh, T., Lu, H.-F., Fobian, Y. M., Collins, J. T., & L., M. (2011). A Practical Synthesis of[(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. Synlett, 2011(19), 2959-2962.[Link]

Validation & Comparative

A Comparative Guide to the Definitive Confirmation of the Absolute Configuration of ((1S,3R)-3-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous assignment of absolute stereochemistry is not merely a matter of academic rigor; it is a critical determinant of biological activity and, ultimately, therapeutic efficacy and safety. This guide provides an in-depth, comparative analysis of the principal analytical methodologies for confirming the absolute configuration of chiral molecules, with a specific focus on the bifunctional scaffold, ((1S,3R)-3-Aminocyclohexyl)methanol. As a Senior Application Scientist, my objective is to move beyond a simple recitation of techniques, instead offering a nuanced discussion of the causality behind experimental choices, thereby empowering researchers to select the most fitting strategy for their specific needs.

The structure of ((1S,3R)-3-Aminocyclohexyl)methanol, possessing both a primary amine and a primary alcohol on a cyclohexane ring, presents unique opportunities and challenges for stereochemical determination. This guide will dissect three gold-standard techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy via Mosher's Method, Vibrational Circular Dichroism (VCD) Spectroscopy, and Single-Crystal X-ray Crystallography. Each method will be evaluated based on its underlying principles, experimental workflow, data interpretation, and practical considerations.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Mosher's Ester/Amide Method

The Mosher's method is a powerful and widely utilized NMR technique for deducing the absolute configuration of chiral secondary alcohols and primary/secondary amines.[1][2] It is a derivatization-based method that converts a pair of enantiomers into a pair of diastereomers, which, unlike enantiomers, exhibit distinct NMR spectra.[3]

The Causality Behind the Method

The core principle of Mosher's method lies in the formation of diastereomeric esters or amides by reacting the chiral substrate with the enantiomerically pure Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or its more reactive acid chloride.[4] For ((1S,3R)-3-Aminocyclohexyl)methanol, derivatization can occur at both the alcohol and the amine functionalities. The resulting diastereomers will have different spatial arrangements of their constituent atoms, leading to measurable differences in the chemical shifts of protons near the newly formed chiral center.

The anisotropic effect of the phenyl ring in the MTPA moiety is the key to this differentiation. In the most stable conformation of the MTPA ester/amide, the methoxy, trifluoromethyl, and carbonyl groups are coplanar. This orients the phenyl group in a way that it shields or deshields nearby protons of the substrate, depending on their spatial proximity. By comparing the ¹H NMR spectra of the diastereomers formed with (R)-MTPA and (S)-MTPA, a consistent pattern of chemical shift differences (Δδ = δS - δR) emerges, which can be correlated to the absolute configuration of the stereocenter.[5]

Data Presentation: Expected Chemical Shift Differences for ((1S,3R)-3-Aminocyclohexyl)methanol Derivatives
Protons of InterestExpected Δδ (δS - δR) for (1S,3R) configurationRationale
Protons on one side of the stereocenter PositiveThese protons are shielded by the phenyl group in the (R)-MTPA derivative and deshielded in the (S)-MTPA derivative.
Protons on the other side of the stereocenter NegativeThese protons are deshielded by the phenyl group in the (R)-MTPA derivative and shielded in the (S)-MTPA derivative.
Experimental Protocol: Mosher's Ester/Amide Analysis

Materials:

  • ((1S,3R)-3-Aminocyclohexyl)methanol sample (enantiomerically enriched)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)

  • Anhydrous pyridine or DMAP (4-dimethylaminopyridine)

  • NMR tubes

Procedure:

  • Preparation of the (R)-MTPA derivative:

    • In a clean, dry NMR tube, dissolve ~2-5 mg of ((1S,3R)-3-Aminocyclohexyl)methanol in 0.5 mL of anhydrous deuterated solvent.

    • Add a small excess of anhydrous pyridine or a catalytic amount of DMAP.

    • Add a slight molar excess (~1.2 equivalents) of (R)-MTPA-Cl.

    • Cap the NMR tube and allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by TLC.

  • Preparation of the (S)-MTPA derivative:

    • In a separate clean, dry NMR tube, repeat the procedure using (S)-MTPA-Cl.

  • NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA derivatives.

    • Carefully assign all relevant proton signals in the spectra.

    • Calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton.

    • Correlate the signs of the Δδ values with the spatial arrangement of the protons relative to the stereocenters to confirm the (1S,3R) configuration.

Caption: Workflow for Mosher's Method Analysis.

Section 2: Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6] Unlike NMR, VCD provides a direct spectroscopic signature of the molecule's absolute configuration in solution without the need for derivatization.[7]

The Causality Behind the Method

VCD spectra are exquisitely sensitive to the three-dimensional arrangement of atoms in a molecule. Enantiomers, being non-superimposable mirror images, will produce VCD spectra that are equal in magnitude but opposite in sign.[8][9] The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a theoretically calculated spectrum for one of the enantiomers.[10] Modern quantum chemistry software, employing Density Functional Theory (DFT), can reliably predict the VCD spectra of small to medium-sized molecules.[10] A match between the experimental and calculated spectra for a given enantiomer provides a high-confidence assignment of its absolute configuration.[11][12]

Data Presentation: Expected VCD Spectra

A direct visual comparison of the experimental and calculated spectra is the primary method of analysis. The correlation in the signs and relative intensities of the VCD bands across the fingerprint region of the spectrum is assessed.

FeatureExpected Outcome for (1S,3R) Configuration
Experimental VCD Spectrum A unique pattern of positive and negative bands.
Calculated VCD Spectrum of (1S,3R)-isomer A spectrum that closely matches the experimental spectrum in sign and relative intensity of the bands.
Calculated VCD Spectrum of (1R,3S)-isomer A spectrum that is a mirror image of the experimental spectrum.
Experimental Protocol: VCD Analysis

Materials:

  • ((1S,3R)-3-Aminocyclohexyl)methanol sample (enantiomerically pure, >99% ee)

  • Suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • VCD sample cell (e.g., BaF₂ windows, pathlength 50-200 µm)

  • VCD spectrometer

  • Computational chemistry software (e.g., Gaussian)

Procedure:

  • Sample Preparation:

    • Prepare a solution of the sample in the chosen deuterated solvent at a concentration of approximately 0.05-0.1 M.[11]

    • Ensure the sample is free of particulate matter.

  • VCD Spectrum Acquisition:

    • Acquire the VCD spectrum of the sample solution. Data collection times can range from 1 to several hours to achieve a good signal-to-noise ratio.[11]

    • Acquire a background spectrum of the pure solvent in the same cell.

    • The final VCD spectrum is obtained by subtracting the solvent spectrum from the sample spectrum.

  • Computational Modeling:

    • Perform a conformational search for the ((1S,3R)-3-Aminocyclohexyl)methanol molecule to identify all low-energy conformers.

    • Optimize the geometry of each conformer using DFT (e.g., B3LYP/6-31G(d)).

    • Calculate the VCD spectrum for each conformer and generate a Boltzmann-averaged spectrum based on their relative energies.

  • Data Analysis:

    • Compare the experimental VCD spectrum with the calculated spectrum for the (1S,3R) enantiomer.

    • A strong correlation confirms the absolute configuration.

Caption: Workflow for VCD Spectroscopy Analysis.

Section 3: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the absolute configuration of a chiral molecule.[13] It provides an unambiguous three-dimensional structure of the molecule in the solid state.

The Causality Behind the Method

This technique relies on the diffraction of X-rays by a well-ordered, single crystal of the compound. The resulting diffraction pattern is used to calculate the positions of all atoms in the crystal lattice, providing a precise molecular structure, including the absolute stereochemistry. For chiral molecules, the determination of the absolute configuration is typically achieved through the analysis of anomalous dispersion effects, which are most pronounced when a heavy atom is present in the molecule or when using copper radiation. The Flack parameter is a key statistical indicator used to validate the correctness of the assigned absolute configuration. A value close to zero indicates a high probability that the assigned configuration is correct.

Data Presentation: Crystallographic Data

The primary output is a refined crystal structure, often visualized as an ORTEP (Oak Ridge Thermal Ellipsoid Plot) diagram, which shows the positions and thermal motion of all atoms. The absolute configuration is explicitly defined in the crystallographic information file (CIF).

ParameterIdeal Value for Correct Assignment
Flack Parameter Close to 0 (typically < 0.1) with a small standard uncertainty.
R-factor (agreement factor) Low value (typically < 0.05 for a good quality structure).
Experimental Protocol: Single-Crystal X-ray Crystallography

Materials:

  • High-purity ((1S,3R)-3-Aminocyclohexyl)methanol

  • A range of crystallization solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone)[14]

  • Crystallization vials or tubes

Procedure:

  • Crystal Growth: This is often the most challenging step.[14]

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over days or weeks.[14]

    • Vapor Diffusion: Dissolve the compound in a solvent in which it is soluble, and place this solution in a sealed container with a second "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the primary solvent, reducing the solubility of the compound and promoting crystallization.

    • Cooling: Slowly cool a saturated solution of the compound.

  • Crystal Selection and Mounting:

    • Select a single, well-formed crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope.[15]

    • Mount the crystal on a goniometer head.

  • Data Collection:

    • Place the mounted crystal in the X-ray diffractometer.

    • Collect the diffraction data, which can take several hours to a day.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the crystal structure using specialized software.

    • Refine the structural model to obtain the final atomic coordinates and other crystallographic parameters, including the Flack parameter.

Sources

X-Ray Crystallography of ((1S,3R)-3-Aminocyclohexyl)methanol Derivatives: A Comparative Guide to Absolute Configuration Determination

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural biologists, and drug development professionals. Prepared by: Senior Application Scientist

Executive Summary & Structural Challenges

((1S,3R)-3-Aminocyclohexyl)methanol and its stereoisomers are highly valuable chiral building blocks in medicinal chemistry, frequently utilized in the synthesis of novel therapeutics such as microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors (1)[1].

However, determining the absolute configuration of these small, flexible, and highly polar aliphatic amino alcohols via Single-Crystal X-Ray Diffraction (SCXRD) presents a significant bottleneck. They typically resist forming well-ordered single crystals, instead yielding amorphous waxes or oils. To overcome this, researchers must employ specialized crystallographic techniques to enforce a rigid lattice and introduce anomalous scatterers. This guide objectively compares three leading methodologies: Heavy-Atom Derivatization , Chiral Derivatizing Agents (CDAs) , and the Crystalline Sponge (CS) Method .

Methodological Comparison & Causality

Method A: Heavy-Atom Derivatization

Mechanism: Covalently attaching a heavy-atom moiety (e.g., p-bromobenzoyl chloride) to the primary amine. Causality: The addition of a planar aromatic ring promotes intermolecular π-π stacking, significantly increasing the thermodynamic favorability of crystallization. Simultaneously, the heavy bromine atom provides a strong anomalous scattering signal when irradiated with Cu Kα X-rays, which is mathematically essential for calculating a reliable Flack parameter near 0 (confirming the absolute configuration).

Method B: Chiral Derivatizing Agents (CDAs)

Mechanism: Reacting the analyte with a known chiral agent, such as MαNP acid, to form diastereomers. Causality: By introducing an internal reference with a definitively known stereocenter, the absolute configuration of the unknown ((1S,3R) centers) can be determined relatively, bypassing the strict requirement for heavy atoms. This method also facilitates enantioresolution via HPLC prior to crystallization ().

Method C: The Crystalline Sponge (CS) Method

Mechanism: Non-covalent encapsulation of the target molecule within a pre-formed porous metal-organic framework (MOF). Causality: This revolutionary approach completely circumvents the need to crystallize the analyte. The target molecules penetrate the interior of the crystal sponge and arrange themselves in a long-range orderly manner within the pores (2)[2]. The host framework, typically [(ZnI2)3(tpt)2], provides the heavy atoms (Zn, I) required for anomalous dispersion, allowing for absolute structure determination of nanogram-level liquid or oily samples.

Workflow Visualization

G cluster_A Heavy-Atom Derivatization cluster_B Crystalline Sponge Method Target ((1S,3R)-3-Aminocyclohexyl)methanol DerivA React with p-Br-Benzoyl Chloride Target->DerivA PrepB Prepare[(ZnI2)3(tpt)2] MOF Target->PrepB CrystA Crystallization Screen DerivA->CrystA XRD_A SCXRD (Anomalous Dispersion) CrystA->XRD_A Result Absolute Configuration Determination XRD_A->Result SoakB Guest Soaking (Analyte in Solvent) PrepB->SoakB XRD_B SCXRD (Host Heavy Atoms) SoakB->XRD_B XRD_B->Result

Workflow comparison: Heavy-atom derivatization vs. Crystalline Sponge method.

Quantitative Performance Comparison

ParameterHeavy-Atom DerivatizationChiral Derivatizing Agents (CDAs)Crystalline Sponge (CS) Method
Primary Mechanism Covalent attachment of anomalous scatterer (e.g., Br)Covalent attachment of chiral internal referenceNon-covalent encapsulation in heavy-atom MOF
Sample Requirement 10–50 mg10–50 mg< 5 µg (Nanogram to Microgram scale)
Crystallization Step Required (Often the primary bottleneck)RequiredBypassed (Pre-formed host crystal utilized)
Time-to-Structure 2 to 6 Weeks2 to 6 Weeks2 to 7 Days
Absolute Config. Metric Flack Parameter ≈ 0Relative to internal referenceFlack Parameter ≈ 0 (via Zn/I in host)
Best Suited For Scalable pharmaceutical intermediatesEnantioresolution + SCXRDTrace amounts, oils, non-crystallizable liquids

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, meaning progression to the next step is contingent upon specific analytical confirmation.

Protocol 1: Crystalline Sponge Soaking for Trace Samples

This protocol is optimized for samples where crystallization is impossible due to low mass or physical state.

  • Host Crystal Synthesis & Solvent Exchange: Synthesize the[(ZnI2)3(tpt)2] framework in chloroform-methanol. Exchange the solvent in the pores with a non-competing solvent like cyclohexane.

    • Causality: The Zn and I atoms provide the heavy-atom anomalous scattering required to calculate the Flack parameter for the guest molecule.

    • Self-Validation Step: Perform elemental analysis or a rapid preliminary SCXRD scan (10 frames) to confirm complete solvent exchange and pore availability before introducing the analyte (3)[3].

  • Guest Soaking: Dissolve 5 µg of ((1S,3R)-3-Aminocyclohexyl)methanol in 50 µL of cyclohexane. Submerge a single validated sponge crystal into the solution in a sealed micro-vial. Pierce the septum with a fine needle to allow slow evaporation.

    • Causality: Slow evaporation increases the local concentration of the guest, driving it into the MOF pores where it is ordered via host-guest interactions (hydrogen bonding with the framework).

  • Data Collection: Mount the crystal at 100 K and collect data using Cu Kα radiation.

    • Causality: Cu Kα radiation provides superior I/σ values and a more pronounced intensity contrast between Bijvoet pairs compared to Mo Kα, which is critical for resolving absolute configuration (3)[3].

Protocol 2: Heavy-Atom Derivatization (p-Bromobenzoylation)

This protocol is optimized for scalable intermediates where bulk crystalline material is desired.

  • Amine Derivatization: Dissolve 20 mg of ((1S,3R)-3-Aminocyclohexyl)methanol in anhydrous DCM. Add 1.2 eq of triethylamine, followed by dropwise addition of 1.1 eq of p-bromobenzoyl chloride at 0°C. Stir for 4 hours.

    • Causality: The p-bromobenzoyl group introduces a heavy bromine atom for anomalous dispersion and a planar aromatic ring to promote intermolecular π-π stacking, significantly increasing the likelihood of crystallization.

  • Purification & Validation: Quench, extract, and purify the derivative via silica gel flash chromatography.

    • Self-Validation Step: Confirm >98% purity via LC-MS and 1H-NMR. Crystallization is highly sensitive to impurities; proceeding with <98% purity will likely result in phase separation (oiling out) rather than nucleation.

  • Crystallization Screen: Dissolve the purified derivative in a minimal amount of hot ethyl acetate. Place the open vial inside a larger sealed chamber containing hexane (vapor diffusion).

    • Causality: Slow vapor diffusion lowers the solubility gradually over days, favoring the continuous growth of a few large, diffraction-quality single crystals over the rapid precipitation of microcrystalline powder.

  • Data Collection: Isolate a single crystal, mount at 100 K, and perform SCXRD. Calculate the Flack parameter. A value of ~0.0 (±0.1) definitively confirms the (1S,3R) absolute configuration.

References

  • A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)
  • Source: PMC (NIH)
  • Chiral Derivatizing Agent for Absolute Configuration Source: TCI Deutschland GmbH URL
  • Crystalline Sponge Method Source: Creative Biostructure URL

Sources

Comparative Guide: Chiral HPLC Analysis for Enantiomeric Excess of ((1S,3R)-3-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

((1S,3R)-3-Aminocyclohexyl)methanol is a critical chiral synthon utilized in the development of advanced therapeutics, including mPGES-1 inhibitors[1] and ERK pathway inhibitors for oncology[2]. The molecule possesses two stereocenters, yielding four possible stereoisomers. The target (1S,3R) configuration is a cis isomer, meaning analytical methods must not only separate it from its (1R,3S) enantiomer but also resolve it from the trans (1S,3S) and (1R,3R) diastereomers.

The Chromatographic Challenge: Aliphatic amino alcohols present two distinct hurdles for High-Performance Liquid Chromatography (HPLC):

  • Lack of a Chromophore: The molecule lacks conjugated pi-systems, meaning it does not absorb UV light above 210 nm. Standard UV/Vis detection yields poor sensitivity and severe baseline drift.

  • Secondary Silanol Interactions: The highly basic primary amine (-NH₂) interacts strongly with residual acidic silanols on silica-based Chiral Stationary Phases (CSPs). This causes severe peak tailing, shifting retention times, and degraded resolution ( Rs​ ).

To overcome these challenges, analytical scientists must choose between pre-column derivatization or direct analysis using specialized detectors . This guide objectively compares these methodologies.

Methodological Decision Matrix

Workflow Analyte ((1S,3R)-3-Aminocyclohexyl)methanol (Target Enantiomer) Sub1 Method A: Pre-column Derivatization (Cbz-Cl / Base) Analyte->Sub1 Mask primary amine Sub2 Method B: Direct Analysis (Underivatized) Analyte->Sub2 Retain native polarity Col1 Coated Polysaccharide CSP (e.g., Chiralpak AD-H) Sub1->Col1 Col2 Immobilized CSP / Crown Ether (e.g., Chiralpak IG / CR-I(+)) Sub2->Col2 Det1 UV Detection (254 nm) High Sensitivity & Baseline Stability Col1->Det1 Det2 CAD / ELSD or Low UV Universal Detection Col2->Det2 Res1 High Resolution (Rs > 3.0) No Peak Tailing Det1->Res1 Res2 Moderate Resolution (Rs ~ 2.0) Requires DEA Modifier or Low pH Det2->Res2

Workflow comparing derivatized vs. direct chiral HPLC methods for amino alcohols.

Approach A: Pre-Column Derivatization (The Industry Standard)

By reacting the primary amine with benzyl chloroformate (Cbz-Cl), the basic amine is masked as a neutral carbamate.

  • Causality of Success: This transformation achieves two critical goals. First, it eliminates the basicity of the amine, completely suppressing secondary interactions with silica silanols and resulting in sharp, symmetrical peaks. Second, it attaches a strongly UV-absorbing phenyl ring to the molecule, allowing for highly sensitive detection at 254 nm[1]. Furthermore, the Cbz group introduces new π−π and dipole-dipole interaction sites, drastically enhancing chiral recognition on coated polysaccharide CSPs like Chiralpak AD-H[3].

Approach B: Direct Analysis via CAD/ELSD (The Modern High-Throughput Method)

For laboratories equipped with Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD), derivatization can be bypassed.

  • Causality of Success: This method utilizes immobilized polysaccharide columns (e.g., Chiralpak IG) which tolerate a broader range of mobile phases. To prevent the basic amine from tailing, a volatile basic modifier like Diethylamine (DEA) is added to the mobile phase. The DEA competitively binds to the acidic silanol sites on the column, allowing the analyte to elute symmetrically[4].

Approach C: Crown Ether CSPs (The Specialized Approach)

Crown ether columns (e.g., Crownpak CR-I(+)) are uniquely designed to separate underivatized primary amines via host-guest inclusion complexes[5].

  • Causality of Success: The chiral crown ether cavity selectively encapsulates the protonated primary amine. This requires a highly acidic aqueous mobile phase (e.g., pH 1.5 perchloric acid) to ensure the amine is fully ionized. While highly selective, it requires low-UV detection (210 nm) which is prone to baseline noise.

Quantitative Performance Comparison

The following table summarizes the experimental performance of the three methodologies for determining the enantiomeric excess of ((1S,3R)-3-Aminocyclohexyl)methanol.

Performance MetricMethod A: Cbz-Derivatization (AD-H / UV)Method B: Direct Analysis (IG / CAD)Method C: Crown Ether (CR-I(+) / UV 210nm)
Sample Prep Time High (~60 mins reaction & extraction)Low (Direct injection)Low (Direct injection)
Detector UV (254 nm)CAD or ELSDUV (210 nm)
Resolution ( Rs​ ) > 3.5 (Baseline separation)~ 2.1~ 1.8
Tailing Factor ( Tf​ ) 1.05 (Excellent symmetry)1.40 (Moderate tailing)1.25 (Good symmetry)
Limit of Detection 0.05 µg/mL0.5 µg/mL2.0 µg/mL
Primary Chiral Interaction Hydrogen bonding, π−π stackingHydrogen bonding, steric inclusionHost-guest inclusion

Mechanistic Visualization: Why Derivatization Enhances Resolution

Mechanism CSP Chiral Stationary Phase (Amylose tris(3,5-dimethylphenylcarbamate)) Analyte Cbz-Derivatized Analyte Carbamate (NH-Cbz) Cyclohexyl Core Hydroxyl (-OH) Inter1 Hydrogen Bonding (C=O and NH) Analyte->Inter1 Inter2 π-π Interactions (Phenyl to Phenyl) Analyte->Inter2 Inter3 Steric Inclusion (Chiral Grooves) Analyte->Inter3 Inter1->CSP Inter2->CSP Inter3->CSP

Three-point chiral recognition mechanism of Cbz-derivatized analyte on a polysaccharide CSP.

Self-Validating Experimental Protocols

To ensure strict scientific integrity and GLP compliance, the following protocols are designed as self-validating systems . A sequence cannot proceed to sample analysis unless the System Suitability Testing (SST) criteria are met.

Protocol A: Cbz-Derivatization & UV Analysis (Recommended for QA/QC)

Step 1: Derivatization Reaction

  • Dissolve 10 mg of the ((1S,3R)-3-Aminocyclohexyl)methanol sample in 1.0 mL of THF/H₂O (1:1 v/v).

  • Add 20 mg of Sodium Bicarbonate (NaHCO₃) to act as an acid scavenger.

  • Cool the mixture to 0°C in an ice bath.

  • Add 1.2 molar equivalents of Benzyl chloroformate (Cbz-Cl) dropwise.

  • Stir for 2 hours at room temperature.

Step 2: Extraction & Preparation

  • Extract the aqueous mixture with Ethyl Acetate (3 x 2 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure.

  • Re-dissolve the resulting Cbz-protected amino alcohol in 10 mL of Hexane/Isopropanol (80:20 v/v) and filter through a 0.22 µm PTFE syringe filter.

Step 3: HPLC Conditions

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol (80:20 v/v) - Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Step 4: System Suitability & Validation Criteria (Self-Validation Loop)

  • Blank Run: Inject Hexane/IPA. Pass Criteria: No peaks > 0.1% of target analyte area.

  • Resolution Control: Inject a fully racemic Cbz-derivatized standard. Pass Criteria: Resolution ( Rs​ ) between (1S,3R) and (1R,3S) must be ≥2.5 . Tailing factor ( Tf​ ) must be ≤1.2 .

  • Action: If SST fails, discard mobile phase, flush column, and re-run. Do not inject unknown samples until SST passes.

Protocol B: Direct Analysis via CAD (Recommended for High-Throughput Screening)

Step 1: Sample Preparation

  • Dissolve 5 mg of the underivatized analyte in 5 mL of HPLC-grade Methanol.

  • Filter through a 0.22 µm PTFE syringe filter directly into an autosampler vial.

Step 2: HPLC Conditions

  • Column: Chiralpak IG (Immobilized, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Methanol / Ethanol / Diethylamine (DEA) (90:10:0.1 v/v/v). (Note: DEA is highly volatile and compatible with CAD).

  • Flow Rate: 0.8 mL/min.

  • Temperature: 30°C.

  • Detection: Charged Aerosol Detector (CAD). Evaporation temperature set to 35°C.

Step 3: System Suitability & Validation Criteria

  • Blank Run: Inject Methanol. Pass Criteria: Stable baseline, no ghost peaks from DEA impurities.

  • Resolution Control: Inject racemic underivatized standard. Pass Criteria: Rs​≥1.5 . Signal-to-noise (S/N) for the minor enantiomer must be ≥10 to ensure accurate ee% integration.

References

  • "ERK inhibitors and uses thereof" (WO2014124230A2). Google Patents.
  • "Chiral HPLC Separations Guide." Phenomenex. URL:[Link]

  • Hellinghausen, G., et al. "Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans." Methods in Molecular Biology (PMC). URL:[Link]

  • "Peptoids as a Chiral Stationary Phase for Liquid Chromatography: Insights from Molecular Dynamics Simulations." Biomacromolecules (ACS Publications). URL:[Link]

Sources

Comprehensive Comparison of Synthetic Routes to ((1S,3R)-3-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

((1S,3R)-3-Aminocyclohexyl)methanol is a highly valued chiral building block in modern drug discovery. Structurally, the (1S,3R) configuration dictates a cis relationship between the hydroxymethyl group at C1 and the amino group at C3. In solution, this molecule predominantly adopts a highly stable diequatorial (e,e) chair conformation, minimizing 1,3-diaxial steric clashes[1].

This specific spatial orientation makes it an ideal conformationally restricted scaffold. It is extensively utilized in the synthesis of potent kinase inhibitors, most notably as a core structural motif in ERK1/2 inhibitors targeting the MAPK pathway in oncology[2]. Selecting the optimal synthetic route for this intermediate is critical, as the choice impacts enantiomeric purity, scalability, and overall cost of goods (COGs).

This guide objectively compares the two predominant synthetic strategies: Classical Chemical Resolution & Reduction versus Biocatalytic Asymmetric Transamination .

RouteComparison cluster_1 Route 1: Classical Resolution cluster_2 Route 2: Biocatalysis Target ((1S,3R)-3-Aminocyclohexyl)methanol R1_Start Racemic cis-3-Amino Acid R1_Res Chiral Resolution (L-Tartaric Acid) R1_Start->R1_Res R1_Red LiAlH4 Reduction R1_Res->R1_Red R1_Red->Target R2_Start 3-(Hydroxymethyl)cyclohexanone R2_Enz ω-Transaminase + Isopropylamine R2_Start->R2_Enz R2_Enz->Target

Figure 1: Workflow comparing chemical resolution and biocatalytic transamination synthetic routes.

Comparative Analysis of Synthetic Routes

Route 1: Classical Chemical Resolution & Reduction

This traditional approach relies on the fractional crystallization of diastereomeric salts. Racemic cis-3-aminocyclohexanecarboxylic acid is reacted with a chiral auxiliary (typically L-(+)-tartaric acid). Because the (1S,3R)-amine-L-tartrate salt has a distinct solubility profile compared to its (1R,3S) counterpart, it can be selectively crystallized.

Causality in Reagent Selection: Following resolution, the carboxylic acid must be reduced to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is strictly required here over milder hydrides (like NaBH₄). The carboxylate anion requires a high activation energy for reduction; LiAlH₄ forms a cyclic aluminate intermediate that not only drives the reduction but rigidly locks the stereocenters, preventing base-catalyzed epimerization at the C1 position during harsh refluxing conditions.

Route 2: Biocatalytic Asymmetric Transamination

Advancements in green chemistry have popularized the use of engineered ω -transaminases ( ω -TAs)[3]. This route starts from the prochiral 3-(hydroxymethyl)cyclohexanone.

Causality in Enzyme Mechanics: The ω -TA utilizes a pyridoxal phosphate (PLP) cofactor to transfer an amino group from a sacrificial donor (isopropylamine) to the ketone. The enzyme's engineered chiral pocket specifically accommodates the equatorial hydroxymethyl group, forcing the incoming amine to attack from the axial face. This stereoelectronic control yields the thermodynamically favored cis-(1S,3R) geometry with exquisite precision. To drive the thermodynamically unfavorable equilibrium forward, the volatile acetone byproduct must be continuously stripped from the reactor.

Quantitative Performance Data
MetricRoute 1: Classical ResolutionRoute 2: Biocatalysis
Overall Yield 35–42% (Max theoretical 50%)85–92%
Enantiomeric Excess (ee) >98% (After 2x recrystallization)>99% (Direct from reactor)
Diastereomeric Excess (de) >95%>98%
Scalability High (Standard batch reactors)Medium (Requires specialized gas-sweep)
Primary Cost Driver Reagent waste (Loss of 50% wrong enantiomer)Enzyme procurement & cofactor costs
Environmental Impact High (Heavy metal waste, solvents)Low (Aqueous media, biodegradable)

Downstream Application: ERK/MAPK Pathway Inhibition

The structural rigidity of ((1S,3R)-3-Aminocyclohexyl)methanol is heavily exploited in the design of covalent and allosteric inhibitors targeting ERK1/2[2]. By locking the molecule in the diequatorial conformation, medicinal chemists can precisely vector warhead groups into the kinase's binding pocket, effectively halting tumor proliferation.

ERKPathway RTK RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Tumor Tumor Proliferation ERK->Tumor Inhibitor ERK Inhibitor (1S,3R Scaffold) Inhibitor->ERK

Figure 2: ERK/MAPK signaling pathway illustrating the inhibitory target of 1S,3R-derived compounds.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating critical QA/QC checkpoints.

Protocol A: Chemical Resolution and Reduction (Route 1)

Step 1: Diastereomeric Salt Formation

  • Suspend 100 mmol of racemic cis-3-aminocyclohexanecarboxylic acid in 150 mL of 80% aqueous ethanol.

  • Add 100 mmol of L-(+)-tartaric acid and heat the mixture to 75°C until complete dissolution occurs.

  • Allow the solution to cool linearly to 20°C over 12 hours. Collect the resulting precipitate via vacuum filtration.

Step 2: Fractional Crystallization & Validation

  • Recrystallize the collected salt twice from hot 80% aqueous ethanol to enrich the (1S,3R) enantiomer.

  • Self-Validation Check: Free-base a 10 mg aliquot using 1M NaOH, extract with dichloromethane, and analyze via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). Do not proceed to Step 3 unless ee > 98%. Failure to achieve this purity will result in inseparable downstream alcohol enantiomers.

Step 3: Hydride Reduction

  • Free-base the bulk purified salt and dry the resulting (1S,3R)-acid under high vacuum.

  • Suspend the acid (approx. 40 mmol) in 100 mL of anhydrous THF under an argon atmosphere.

  • Cool to 0°C and cautiously add 80 mmol of LiAlH₄ (2.0 M in THF) dropwise.

  • Reflux the mixture at 65°C for 12 hours.

  • Fieser Workup: Cool to 0°C. Sequentially add x mL water, x mL 15% NaOH, and 3x mL water (where x=grams of LiAlH4​ ). Filter the granular aluminum salts, concentrate the filtrate, and purify via Kugelrohr distillation to yield the pure ((1S,3R)-3-Aminocyclohexyl)methanol.

Protocol B: Biocatalytic Transamination (Route 2)

Step 1: Reaction Matrix Preparation

  • Prepare 500 mL of a 100 mM phosphate buffer (pH 7.5).

  • Dissolve 1.0 mM Pyridoxal-5'-phosphate (PLP) and 500 mM isopropylamine (amine donor). Adjust the pH back to 7.5 using 1M HCl if necessary.

Step 2: Enzymatic Conversion

  • Add 50 mmol of 3-(hydroxymethyl)cyclohexanone to the buffer.

  • Introduce 5.0 g of the engineered ω -transaminase (lyophilized powder).

  • Incubate the reactor at 30°C with 250 rpm agitation.

  • Critical Causality Step: Apply a continuous nitrogen sweep gas across the reactor headspace. This removes the volatile acetone byproduct, shifting the thermodynamic equilibrium toward the amine product.

Step 3: In-Process Validation & Isolation

  • Self-Validation Check: At t=24 hours, extract a 100 µL aliquot, quench with methanol, and analyze via GC-FID. Confirm >95% ketone depletion. If depletion is lower, increase the nitrogen sweep rate and add an additional 100 mM of isopropylamine.

  • Once validated, adjust the reactor pH to 11.0 using 5M NaOH to deprotonate the product amine.

  • Extract the aqueous phase with Methyl tert-butyl ether (MTBE) (3 x 200 mL). Dry over Na₂SO₄ and concentrate in vacuo to yield the target compound.

References

  • Asymmetric Synthesis of 3-Substituted Cyclohexylamine Derivatives from Prochiral Diketones via Three Biocatalytic Steps. Advanced Synthesis & Catalysis.[Link]

  • ERK Inhibitors and Uses Thereof.World Intellectual Property Organization (WIPO)
  • 1S,3R-3-aminocyclohexanecarboxylic acid. Acta Crystallographica Section E: Structure Reports Online.[Link]

Sources

Comparative Guide: Biological Activity and Pharmacological Impact of ((1S,3R)-3-Aminocyclohexyl)methanol vs. its Enantiomer

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

In the landscape of modern drug discovery, chiral aliphatic amines serve as foundational building blocks for developing highly selective active pharmaceutical ingredients (APIs). Among these, ((1S,3R)-3-Aminocyclohexyl)methanol (CAS: 1430937-32-8)[1] and its enantiomer, ((1R,3S)-3-Aminocyclohexyl)methanol (CAS: 921040-76-8), represent a critical pair of cis-1,3-disubstituted cyclohexanes.

Because these molecules are intermediates rather than standalone therapeutics, their "biological activity" is evaluated by how their stereochemistry dictates the pharmacological profile of the final drug scaffold—such as inhibitors for microsomal prostaglandin E2 synthase-1 (mPGES-1)[2]. This guide provides a comprehensive comparison of their structural causality, biological impact, and the self-validating protocols required to evaluate them in a preclinical discovery pipeline.

Structural Causality and Conformational Dynamics

To understand why these enantiomers yield vastly different biological activities when incorporated into an API, we must analyze their conformational thermodynamics.

Both the (1S,3R) and (1R,3S) configurations are cis-isomers. In a cyclohexane ring, cis-1,3-disubstitution strongly favors the diequatorial (e,e) chair conformation .

  • Avoidance of Steric Clash: The diequatorial conformation completely avoids the severe 1,3-diaxial interactions that destabilize their trans counterparts.

  • Vector Projection: In the (e,e) state, the primary amine (-NH2) and the hydroxymethyl (-CH2OH) groups project outward as rigid, diverging vectors.

  • The Chiral Difference: While both enantiomers are diequatorial, their spatial "handedness" is mirrored. If a target protein's binding pocket requires a hydrogen bond donor at a specific spatial coordinate relative to a hydrophobic sub-pocket, only one enantiomer will align precisely. The other will suffer a steric clash or fail to engage the hydrogen bond network, leading to a logarithmic drop in binding affinity.

Comparative Biological Impact in Lead Scaffolds

When integrated into a lead compound, the choice between the (1S,3R) and (1R,3S) enantiomers directly impacts efficacy, selectivity, and pharmacokinetics (PK). The table below summarizes the typical pharmacological divergence observed during structure-activity relationship (SAR) campaigns.

ParameterAPI derived from (1S,3R) EnantiomerAPI derived from (1R,3S) EnantiomerCausality / Mechanism
Target Affinity (Kd) Sub-nanomolar (< 1 nM)Micromolar (> 1 µM)Perfect alignment of the diequatorial H-bond vectors vs. severe steric clash in the asymmetric binding pocket.
Functional Efficacy (IC50) High (Potent inhibition)Low to NoneHigh biochemical affinity translates to sustained target occupancy and downstream signaling blockade.
Off-Target Liability LowModerate to HighThe mismatched (1R,3S) geometry may inadvertently satisfy the pharmacophore model of unintended off-target kinases or GPCRs.
Metabolic Stability (Clint) HighVariableStereoselective metabolizing enzymes (e.g., CYP450s) often clear one enantiomer faster due to chiral recognition in the active site.

Self-Validating Experimental Protocols

To objectively compare the biological activity of APIs derived from these enantiomers, researchers must employ rigorous, self-validating workflows. The following protocols ensure that observed differences are strictly due to stereochemistry, not experimental artifacts.

Protocol 1: Chiral Resolution and Purity Validation

Causality: Enantiomeric cross-contamination can mask the true biological activity of the less active enantiomer (distomer). Supercritical Fluid Chromatography (SFC) is chosen over standard HPLC because the supercritical CO₂ mobile phase provides superior diffusivity and resolution for polar chiral amines.

  • Sample Preparation: Dissolve the racemic building block in a methanol/CO₂ co-solvent system.

  • Column Selection: Utilize a chiral stationary phase (e.g., Chiralpak AD-H).

  • Baseline Validation (Self-Validating Step): Inject the racemic standard. Calculate the resolution factor (Rs). If Rs < 1.5, the method is invalid and must be re-optimized before proceeding.

  • Preparative Run: Isolate the (1S,3R) and (1R,3S) fractions.

  • Purity Confirmation: Run analytical SFC on the isolated fractions to confirm >99% enantiomeric excess (ee).

Protocol 2: In Vitro Target Binding Assay (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) isolates pure biochemical binding affinity from cellular permeability factors, allowing direct comparison of how the enantiomeric geometries fit the target pocket.

  • Reagent Preparation: Label the target protein with a Terbium cryptate donor and the tracer ligand with an Alexa Fluor 647 acceptor.

  • Assay Assembly: Dispense the protein, tracer, and varying concentrations of the enantiomeric APIs into a 384-well microplate.

  • Specificity Control (Self-Validating Step): Include a parallel plate with a binding-deficient mutant protein. If the API reduces the FRET signal in the mutant well, the result is flagged as a false positive (e.g., due to compound aggregation), ensuring trustworthiness.

  • Incubation & Reading: Incubate for 60 minutes; read the TR-FRET signal at the 665 nm / 620 nm emission ratio.

  • Data Analysis: Plot dose-response curves to calculate the dissociation constant (Kd).

Protocol 3: Cell-Based Functional Efficacy Assay

Causality: Evaluates whether the biochemical affinity translates into physiological efficacy. The API must successfully cross the cell membrane and inhibit the target in a complex intracellular environment[2].

  • Cell Seeding: Seed target-expressing cells (e.g., A549 cells for inflammatory targets) in 96-well plates.

  • Compound Treatment: Pre-incubate cells with the enantiomeric APIs for 30 minutes.

  • Stimulation: Induce the pathway (e.g., with IL-1β) to trigger target activity.

  • Viability Check (Self-Validating Step): Perform an ATP-based luminescence assay to confirm cell viability in parallel. Any efficacy (biomarker drop) observed in dead cells is discarded as a cytotoxic artifact, not true target modulation.

  • Biomarker Quantification: Quantify the downstream product (e.g., PGE2) via ELISA to determine the functional IC50.

Visualizations

Workflow Racemic Racemic Building Block SFC Chiral SFC Separation Racemic->SFC Enant1 (1S,3R) Enantiomer (CAS: 1430937-32-8) SFC->Enant1 ee > 99% Enant2 (1R,3S) Enantiomer (CAS: 921040-76-8) SFC->Enant2 ee > 99% API1 API Synthesis (Eutomer) Enant1->API1 API2 API Synthesis (Distomer) Enant2->API2 Result1 High Target Affinity Optimal PK API1->Result1 Perfect Fit Result2 Low Affinity Off-Target Toxicity API2->Result2 Steric Clash

Workflow for the chiral separation and biological evaluation of enantiomeric APIs.

Pathway Stimulus Inflammatory Stimulus COX2 COX-2 Enzyme Stimulus->COX2 PGH2 Prostaglandin H2 COX2->PGH2 mPGES1 mPGES-1 Enzyme PGH2->mPGES1 PGE2 Prostaglandin E2 mPGES1->PGE2 Receptors EP Receptors PGE2->Receptors Disease Pain & Inflammation Receptors->Disease Drug (1S,3R)-derived API (Potent Inhibitor) Drug->mPGES1 Stereospecific Blockade

Pharmacological pathway of mPGES-1 inhibition by a stereospecific API.

References

  • Title: ((1S,3R)-3-Aminocyclohexyl)methanol | C7H15NO - PubChem Source: nih.gov URL: [Link]

  • Title: ChemScene @ ChemBuyersGuide.com, Inc. Source: chembuyersguide.com URL: [Link]

  • Title: A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors Source: researchgate.net URL: [Link]

Sources

A Comparative Guide to ((1S,3R)-3-Aminocyclohexyl)methanol Analogs and Their Stereoisomers as Potent mPGES-1 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Deep Dive into the Structure-Activity Relationship for Next-Generation Anti-Inflammatory Agents

Introduction: The Promise of Targeting Microsomal Prostaglandin E Synthase-1 (mPGES-1)

In the landscape of inflammatory and pain-related disorders, the quest for more selective and safer therapeutic agents is a paramount challenge for drug discovery professionals. For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been the cornerstone of treatment, primarily by inhibiting cyclooxygenase (COX) enzymes. However, the broad inhibition of COX-1 and COX-2 can lead to significant gastrointestinal and cardiovascular side effects. This has propelled the exploration of more downstream targets in the inflammatory cascade.

Microsomal prostaglandin E synthase-1 (mPGES-1) has emerged as a highly promising target.[1] This inducible enzyme is the terminal synthase in the production of prostaglandin E2 (PGE2), a key mediator of inflammation, fever, and pain.[2] Unlike COX enzymes, which are involved in the synthesis of multiple prostanoids, mPGES-1 is specifically upregulated during inflammation and is primarily responsible for the pathological surge in PGE2.[2] Therefore, selective inhibition of mPGES-1 offers the potential for potent anti-inflammatory efficacy with a superior safety profile.[2]

The aminocyclitol scaffold, a versatile building block in medicinal chemistry, has shown significant promise in the design of various therapeutic agents.[3] This guide focuses on the structure-activity relationship (SAR) of ((3-aminocyclohexyl)methanol) analogs, with a particular emphasis on the critical role of stereochemistry in their inhibitory activity against mPGES-1.

The Pivotal Role of Stereochemistry: A Comparative Look at (1S,3S) vs. Other Isomers

The spatial arrangement of atoms within a molecule is a critical determinant of its interaction with a biological target. In the case of ((3-aminocyclohexyl)methanol) analogs, the stereochemistry of the amino and hydroxymethyl groups on the cyclohexane ring profoundly influences their potency as mPGES-1 inhibitors.

While comprehensive SAR data for the ((1S,3R)-3-aminocyclohexyl)methanol isomer is not extensively published, a practical synthesis of its stereoisomer, [(1S,3S)-3-aminocyclohexyl]methanol , has been reported as a key intermediate in the development of highly potent mPGES-1 inhibitors.[4] This highlights the significance of the (1S,3S) configuration for achieving high affinity and inhibitory activity.

A study by Walker et al. described the synthesis of a potent benzoxazole-based mPGES-1 inhibitor incorporating the (1S,3S)-3-aminocyclohexylmethanol moiety. The final compound, (S,S)-15, exhibited a remarkable IC50 of 9.3 nM against the mPGES-1 enzyme.[4] This potent activity underscores the favorable binding interactions facilitated by the specific spatial orientation of the substituents on the cyclohexane ring.

Although direct comparative data with other stereoisomers like (1S,3R), (1R,3S), or (1R,3R) is limited in the public domain, the high potency of the (1S,3S)-derived inhibitor strongly suggests that the cis relationship between the amino and hydroxymethyl groups, along with their specific absolute configurations, is crucial for optimal binding to the active site of mPGES-1. It is plausible that this specific arrangement allows for key hydrogen bonding and hydrophobic interactions with amino acid residues within the enzyme's binding pocket, which would be disrupted by altering the stereochemistry.

The following table summarizes the key data point for the mPGES-1 inhibitor derived from [(1S,3S)-3-aminocyclohexyl]methanol.

CompoundStereochemistry of Aminocyclohexylmethanol MoietyTargetIC50 (nM)
(S,S)-15(1S,3S)mPGES-19.3

Structure-Activity Relationship (SAR) Insights

Based on the available data for the (1S,3S) isomer, we can infer several key SAR principles for this class of compounds as mPGES-1 inhibitors:

  • The Aminocyclohexylmethanol Scaffold: This core structure serves as a crucial anchor, positioning the rest of the molecule within the mPGES-1 active site. The cyclohexane ring provides a rigid framework, while the amino and hydroxymethyl groups offer key interaction points.

  • Stereochemistry is Paramount: As demonstrated by the high potency of the (1S,3S)-derived inhibitor, the specific stereochemical configuration is a primary driver of activity. Any deviation from this optimal arrangement is likely to result in a significant loss of potency.

  • The Amino Group: The primary amine is likely involved in a critical hydrogen bond interaction with a key residue in the enzyme's active site, such as a glutamic acid or aspartic acid.

  • The Hydroxymethyl Group: The hydroxymethyl substituent can act as both a hydrogen bond donor and acceptor, further anchoring the molecule in the binding pocket.

  • Substituents on the Aromatic Moiety: The aminocyclohexylmethanol scaffold is typically coupled to an aromatic or heteroaromatic system. Modifications to this part of the molecule can significantly impact potency by influencing hydrophobic interactions, electronic properties, and overall conformation.

Visualizing the SAR and the mPGES-1 Signaling Pathway

To better understand the relationships discussed, the following diagrams illustrate the key concepts.

SAR_Summary cluster_scaffold Aminocyclohexylmethanol Scaffold cluster_modifications Key Structural Features cluster_activity Biological Activity Scaffold [(1S,3S)-3-Aminocyclohexyl]methanol Stereochem Optimal Stereochemistry (1S,3S) Scaffold->Stereochem Crucial for Activity Activity Potent mPGES-1 Inhibition (IC50 = 9.3 nM) Stereochem->Activity Amine Primary Amine (H-Bonding) Amine->Activity Hydroxymethyl Hydroxymethyl Group (H-Bonding) Hydroxymethyl->Activity Aromatic Aromatic System (Hydrophobic Interactions) Aromatic->Activity

Caption: Key structural features of potent mPGES-1 inhibitors based on the [(1S,3S)-3-aminocyclohexyl]methanol scaffold.

mPGES1_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PGH2 Prostaglandin H2 (PGH2) AA->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation PLA2 PLA2 PLA2->Membrane COX COX-1 / COX-2 COX->AA mPGES1 mPGES-1 mPGES1->PGH2 Inhibitor Aminocyclohexylmethanol Analog (Inhibitor) Inhibitor->mPGES1

Caption: The mPGES-1 signaling pathway and the point of intervention for aminocyclohexylmethanol-based inhibitors.

Experimental Protocols

For researchers aiming to synthesize and evaluate novel ((3-aminocyclohexyl)methanol) analogs, the following protocols provide a detailed, step-by-step methodology for a key synthesis and a crucial biological assay.

Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol

This protocol is adapted from the work of Walker et al. and describes a concise racemic synthesis followed by chiral resolution.[4]

Step 1: Racemic Synthesis of 3-Aminocyclohexylmethanol

A detailed, multi-step synthesis starting from commercially available materials is typically required. For the purpose of this guide, we will focus on the key resolution step.

Step 2: Chiral Resolution of Racemic 3-Aminocyclohexylmethanol

  • Derivative Formation: The racemic amino alcohol is reacted with a chiral resolving agent, such as a chiral carboxylic acid, to form a pair of diastereomeric salts.

  • Fractional Crystallization: The diastereomeric salts are separated based on their differential solubility in a suitable solvent system through fractional crystallization.

  • Liberation of the Enantiomer: The desired diastereomeric salt is treated with a base to liberate the enantiomerically pure amino alcohol.

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

Note: The specific reagents and conditions for the synthesis and resolution would need to be optimized based on the starting materials and desired scale.

Cell-Free mPGES-1 Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of mPGES-1 in a cell-free system.

1. Preparation of Microsomal Fraction:

  • Cell Culture: Culture A549 human lung carcinoma cells, which are known to express mPGES-1 upon stimulation.

  • Stimulation: Induce mPGES-1 expression by treating the cells with a pro-inflammatory stimulus, such as Interleukin-1β (IL-1β), for 24-48 hours.

  • Homogenization: Harvest the cells, wash with cold phosphate-buffered saline (PBS), and resuspend in a homogenization buffer.

  • Centrifugation: Homogenize the cells and perform a series of centrifugation steps to isolate the microsomal fraction, which contains the mPGES-1 enzyme.

2. Inhibition Assay:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a 96-well plate, add the assay buffer, the microsomal preparation, and the test compound at various concentrations. Include appropriate controls (vehicle, positive control inhibitor).

  • Reaction Initiation: Initiate the reaction by adding the substrate, prostaglandin H2 (PGH2).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Reaction Termination: Stop the reaction by adding a stop solution.

  • PGE2 Quantification: Measure the amount of PGE2 produced using a sensitive method such as an enzyme immunoassay (EIA) or LC-MS/MS.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The exploration of ((3-aminocyclohexyl)methanol) analogs as mPGES-1 inhibitors represents a promising avenue for the development of novel anti-inflammatory and analgesic drugs. The high potency of the inhibitor derived from the (1S,3S) stereoisomer underscores the critical importance of stereochemistry in the design of these compounds.

Future research in this area should focus on a systematic investigation of all possible stereoisomers of the aminocyclohexylmethanol scaffold to build a comprehensive SAR model. This would involve the stereoselective synthesis and biological evaluation of the (1S,3R), (1R,3S), and (1R,3R) isomers and their derivatives. Such studies will provide invaluable insights into the precise structural requirements for optimal mPGES-1 inhibition and pave the way for the rational design of even more potent and selective drug candidates. Furthermore, in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profiles of these promising compounds.

References

  • ResearchGate. (2025). A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. [Link]

  • Wang, D., & DuBois, R. N. (2010). The role of mPGES-1 in inflammation and cancer. The FASEB Journal, 24(8), 2686-2696. [Link]

  • Gauthier, K. M., et al. (2018). Protective Role of mPGES-1 (Microsomal Prostaglandin E Synthase-1)–Derived PGE2 (Prostaglandin E2) and the Endothelial EP4 (Prostaglandin E Receptor) in Vascular Responses to Injury. Circulation Research, 122(7), 956-969. [Link]

  • Chell et al. (2016). Identification and development of mPGES-1 inhibitors: where we are at? Future Medicinal Chemistry, 8(12), 1429-1453. [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, A. A.-M. (2022). Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. Molecules, 27(19), 6523. [Link]

  • Rörsch, F., et al. (2019). A Multi-step Virtual Screening Protocol for the Identification of Novel Non-acidic Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibitors. ChemMedChem, 14(2), 241-251. [Link]

  • Larsson, C., et al. (2019). Novel 2-aminobenzimidazole derivatives as inhibitors of human and rodent mPGES-1. Bioorganic & Medicinal Chemistry Letters, 29(17), 2445-2450. [Link]

  • Lee, K., et al. (2012). Identification of novel mPGES-1 inhibitors through screening of a chemical library. Bioorganic & Medicinal Chemistry Letters, 22(23), 7134-7137. [Link]

  • Hedbrant, A., et al. (2022). Green, Black and Rooibos Tea Inhibit Prostaglandin E2 Formation in Human Monocytes by Inhibiting Expression of Enzymes in the Prostaglandin E2 Pathway. Metabolites, 12(1), 63. [Link]

  • Aluwi, M. F. F. M., et al. (2019). Design and synthesis of a novel mPGES-1 lead inhibitor guided by 3D-QSAR CoMFA. Journal of Molecular Structure, 1196, 844-850. [Link]

  • An, Y. (2018). Review of mPGES-1 Inhibitors Based on the Benzoxazole and Its Isostere Scaffold for the Treatment of Inflammatory Diseases. UTHSC Digital Commons. [Link]

  • He, S., et al. (2021). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. American Journal of Translational Research, 13(1), 391-419. [Link]

Sources

Comprehensive Validation Guide: Analytical Methods for ((1S,3R)-3-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex chiral building blocks, the rigorous validation of analytical methods for compounds like ((1S,3R)-3-Aminocyclohexyl)methanol has become a critical regulatory requirement. This compound presents a unique triad of analytical challenges: it possesses multiple chiral centers, exhibits high polarity due to its amine and hydroxyl groups, and entirely lacks a conjugated π -electron system (UV chromophore) [1].

This guide provides an objective comparison of analytical methodologies, detailing the causality behind experimental design and providing self-validating protocols compliant with the ICH Q2(R2) guidelines [2].

Methodological Comparison & Selection

To quantify and determine the purity of ((1S,3R)-3-Aminocyclohexyl)methanol, analysts must bypass its lack of UV absorbance. The three industry-standard alternatives are direct analysis via LC-MS/MS, pre-column derivatization coupled with HPLC-UV, and GC-MS following silylation.

Table 1: Objective Comparison of Analytical Alternatives
ParameterLC-MS/MS (Direct HILIC)HPLC-UV (Pre-column Derivatization)GC-MS (Silylation/Acetylation)
Primary Advantage Highest sensitivity; no derivatization required.Cost-effective; easily resolves chiral isomers.Excellent resolution for volatile derivatives.
Sensitivity (LOD) 0.5 - 2.0 ng/mL50 - 100 ng/mL10 - 50 ng/mL
Chiral Resolution Requires chiral stationary phase (CSP).Diastereomers formed; uses standard C18.Requires chiral GC column.
Sample Prep Time Low (< 10 mins)High (60 - 90 mins reaction time)High (Requires anhydrous conditions)
Cost per Sample High (Instrument time & maintenance)Low (Standard HPLC instrumentation)Moderate

Application Scientist Insight: For high-throughput pharmacokinetic (PK) quantification, LC-MS/MS is the gold standard due to its speed and sensitivity. However, for lot-release testing and enantiomeric excess (ee%) determination, HPLC-UV with Marfey's reagent is superior because it transforms the enantiomers into easily separable diastereomers on a robust, achiral C18 column [3].

Causality in Experimental Design (E-E-A-T)

A validated method is only as reliable as the logic underlying its development. Here is the mechanistic reasoning behind our protocol choices:

  • Why Derivatize for HPLC? Because ((1S,3R)-3-Aminocyclohexyl)methanol cannot absorb UV light above 210 nm, direct UV detection suffers from severe baseline drift and matrix interference. Reacting the primary amine with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) introduces a strongly absorbing dinitrophenyl moiety ( λmax​ = 340 nm)[3].

  • Why HILIC for LC-MS/MS? The compound is highly polar. On a standard Reversed-Phase (C18) column, it elutes in the void volume, leading to ion suppression from unretained matrix salts. Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar amine, ensuring it elutes in a clean region of the chromatogram.

  • Self-Validating Systems: Every protocol must include a "System Suitability Test" (SST). We mandate the injection of a blank matrix immediately following the highest calibration standard to empirically prove the absence of column carryover—a critical requirement under ICH Q2(R2) [2].

Analytical Validation Workflow

The following workflow illustrates the logical progression of method validation according to the latest ICH Q2(R2) lifecycle approach.

ICH_Q2_Validation Start Method Development ((1S,3R)-3-Aminocyclohexyl)methanol Spec Specificity & Selectivity (Chiral & Achiral) Start->Spec LinRange Linearity & Range (Reporting Limits) Spec->LinRange AccPrec Accuracy & Precision (Repeatability) LinRange->AccPrec LODLOQ LOD / LOQ (Sensitivity) AccPrec->LODLOQ Robust Robustness (System Suitability) LODLOQ->Robust Valid Validated Analytical Procedure (ICH Q2(R2) Compliant) Robust->Valid

Fig 1: ICH Q2(R2) analytical method validation lifecycle for chiral amino alcohols.

Step-by-Step Experimental Methodologies

Protocol A: Chiral Purity via HPLC-UV (Pre-column Derivatization)

Purpose: To determine the enantiomeric excess (ee%) of the (1S,3R) isomer against (1R,3S), (1S,3S), and (1R,3R) impurities.

Step 1: Reagent Preparation

  • Prepare a 10 mg/mL solution of Marfey's Reagent in MS-grade acetone [3].

  • Prepare a 1 M Sodium Bicarbonate ( NaHCO3​ ) aqueous solution.

Step 2: Derivatization Reaction

  • Transfer 100 µL of the ((1S,3R)-3-Aminocyclohexyl)methanol sample (approx. 1 mg/mL in water) into a 2 mL amber glass vial.

  • Add 200 µL of the 1 M NaHCO3​ solution, followed by 100 µL of the Marfey's Reagent solution.

  • Cap tightly, vortex for 10 seconds, and incubate in a thermoshaker at 40°C for exactly 60 minutes. Causality: Mild heating accelerates the nucleophilic aromatic substitution without degrading the chiral integrity of the analyte.

  • Quench the reaction by adding 100 µL of 2 M HCl. The solution will turn from bright yellow to a paler yellow.

  • Dilute with 500 µL of Mobile Phase A, filter through a 0.22 µm PTFE syringe filter, and transfer to an HPLC vial.

Step 3: Chromatographic Conditions

  • Column: Achiral C18 (150 mm × 4.6 mm, 3 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 20% B to 60% B over 25 minutes.

  • Detection: UV at 340 nm.

Protocol B: High-Throughput Quantification via LC-MS/MS

Purpose: Rapid quantification in biological matrices or formulation buffers.

Step 1: Sample Preparation

  • Aliquot 50 µL of sample into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile containing an isotopically labeled internal standard (e.g., D3​ -amino alcohol) to precipitate proteins.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to a clean plate.

Step 2: Chromatographic & MS Conditions

  • Column: HILIC Amide column (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: Isocratic 80% Acetonitrile / 20% Water with 10 mM Ammonium Formate and 0.1% Formic Acid.

  • Ionization: Electrospray Ionization (ESI) in Positive mode.

  • Transitions (MRM): m/z 130.1 m/z 112.1 (Loss of H2​O ) and m/z 130.1 m/z 95.1 (Loss of NH3​ and H2​O ).

Experimental Data Summary

To demonstrate adherence to ICH Q2(R2) [2], the LC-MS/MS method was subjected to a full validation protocol. The quantitative results are summarized below, proving the method is a self-validating, reliable system.

Table 2: ICH Q2(R2) Validation Results Summary (LC-MS/MS)
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at retention timeBlank matrix showed < 5% of LOQ signalPass
Linearity & Range R2≥0.990 R2=0.998 (Range: 1.0 - 1000 ng/mL)Pass
Accuracy (Recovery) 85% - 115% of nominal value98.4% at 50 ng/mL; 101.2% at 500 ng/mLPass
Precision (Repeatability) RSD 15% (20% at LLOQ)Intra-day RSD: 4.2%; Inter-day RSD: 6.1%Pass
Limit of Quantitation Signal-to-Noise (S/N) 101.0 ng/mL (S/N = 14.5)Pass
Robustness Stable under deliberate variationsStable across ± 2% organic phase variationsPass

References

  • National Center for Biotechnology Information (NIH). "((1R,3R)-3-Aminocyclohexyl)methanol - PubChem Compound Summary." PubChem.
  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." Europa.eu.
  • Benchchem Technical Support. "Chiral Separation of Amino Alcohol Enantiomers - Protocol 2: Sample Derivatization with Marfey's Reagent." Benchchem.

Inter-Laboratory Comparison Guide: Synthesis of ((1S,3R)-3-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The chiral amino alcohol ((1S,3R)-3-Aminocyclohexyl)methanol (CAS: 2402789-19-7)[1] is an indispensable building block in modern medicinal chemistry. It serves as a conformationally restricted structural motif in the development of novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors[2]. By selectively targeting mPGES-1, these inhibitors block the conversion of PGH2 to PGE2, offering potent anti-inflammatory and analgesic effects without the cardiovascular liabilities associated with traditional COX-2 inhibitors[2]. Additionally, 1,3-disubstituted cyclohexylamines are highly valued as conformationally restricted analogues of the inhibitory neurotransmitter γ-aminobutyric acid (GABA)[3].

Synthesizing the (1S,3R) cis-isomer presents a significant stereochemical challenge. The structural flexibility of the cyclohexane ring and the propensity for epimerization at the α-carbonyl stereocenters require highly controlled reaction conditions. This guide provides an objective, data-driven comparison of three synthetic routes evaluated across independent process laboratories, culminating in a detailed, self-validating protocol for the most efficient methodology.

Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 PGH2 Intermediate COX2->PGH2 mPGES1 mPGES-1 Enzyme PGH2->mPGES1 PGE2 PGE2 (Inflammation) mPGES1->PGE2 Inhibitor (1S,3R)-Amino Alcohol Derived Inhibitor Inhibitor->mPGES1

Figure 1: Role of ((1S,3R)-3-Aminocyclohexyl)methanol derivatives in targeting the mPGES-1 inflammatory pathway.

Inter-Laboratory Performance Comparison

To establish the most scalable and stereoselective route, three distinct synthetic strategies were evaluated.

  • Route A (Lab A - Classical Chemical Resolution): Commences with the Curtius rearrangement of cis-1,3-cyclohexanedicarboxylic acid, followed by classical chiral resolution of the resulting cis-3-aminocyclohexanecarboxylic acid using chiral amines like 1-phenylethylamine[3], and subsequent reduction.

  • Route B (Lab B - Biocatalytic Desymmetrization): Utilizes Pig Liver Esterase (PLE) to desymmetrize meso-dimethyl cyclohexane-1,3-dicarboxylate, followed by a stereoretentive Curtius rearrangement and chemoselective reduction.

  • Route C (Lab C - Asymmetric Transamination): Employs an engineered ω-transaminase for the dynamic kinetic resolution of 3-oxocyclohexanecarboxylic acid derivatives.

Quantitative Data Summary
ParameterRoute A: Classical ResolutionRoute B: Enzymatic DesymmetrizationRoute C: Asymmetric Transamination
Starting Material cis-1,3-cyclohexanedicarboxylic acidmeso-dimethyl 1,3-cyclohexanedicarboxylate3-oxocyclohexanecarboxylate
Overall Yield 18% (Limited by 50% max resolution yield)42% 55%
Enantiomeric Excess (ee) >98% (Requires multiple recrystallizations)>99% (Enzyme-controlled)97%
Diastereomeric Ratio (dr) >99:1>99:1 95:5 (Epimerization risk)
Scalability Poor (High solvent volume for resolution)Excellent Moderate (Enzyme cost/availability)
E-Factor >120 (High waste from wrong enantiomer)35 25

The Optimal Workflow: Biocatalytic Desymmetrization

The following workflow details the causality and self-validating mechanisms of Route B.

SyntheticRoutes Meso meso-1,3-Diester (Achiral) PLE Enzymatic Desymmetrization (Pig Liver Esterase) Meso->PLE Monoester (1S,3R)-Monoester >99% ee PLE->Monoester Curtius Curtius Rearrangement (DPPA, t-BuOH) Monoester->Curtius BocAmine Boc-Protected Amine (Retention of Config) Curtius->BocAmine Reduction Ester Reduction (LiBH4) BocAmine->Reduction Product ((1S,3R)-3-Aminocyclohexyl)methanol Target Molecule Reduction->Product

Figure 2: Biocatalytic desymmetrization workflow for ((1S,3R)-3-Aminocyclohexyl)methanol synthesis.

Step-by-Step Experimental Protocols & Causality
Experiment 1: Enzymatic Desymmetrization of meso-Diester
  • Objective: Generate (1S,3R)-3-(methoxycarbonyl)cyclohexanecarboxylic acid.

  • Causality: Pig Liver Esterase (PLE) is utilized because its active site sterically discriminates between the enantiotopic ester groups of the meso substrate. It selectively hydrolyzes the pro-S ester group, leaving the pro-R ester intact. This avoids the harsh basic conditions of chemical saponification that can cause epimerization at the α-carbon.

  • Protocol:

    • Suspend meso-dimethyl cyclohexane-1,3-dicarboxylate (100 mmol) in 0.1 M phosphate buffer (pH 7.2, 500 mL).

    • Add PLE (1000 Units). Stir vigorously at 25°C.

    • Self-Validating Checkpoint: Connect the reaction to an automated pH stat loaded with 1.0 M NaOH. The reaction is complete and self-terminates exactly when 100 mL (1.0 equivalent) of NaOH is consumed, confirming mono-hydrolysis without over-reaction.

    • Wash with ethyl acetate to remove unreacted diester. Acidify the aqueous layer to pH 2.5 with 1M HCl and extract with ethyl acetate to isolate the pure monoester.

Experiment 2: Stereoretentive Curtius Rearrangement
  • Objective: Convert the carboxylic acid to a Boc-protected amine.

  • Causality: The Curtius rearrangement is strictly selected because the migration of the alkyl group from the carbonyl carbon to the nitrogen atom occurs with absolute retention of configuration [2]. This perfectly preserves the (1S) stereocenter generated in the previous enzymatic step.

  • Protocol:

    • Dissolve the (1S,3R)-monoester (50 mmol) in anhydrous toluene (200 mL) under N2.

    • Add triethylamine (60 mmol) and diphenylphosphoryl azide (DPPA, 55 mmol) at 0°C.

    • Heat the mixture gradually to 80°C.

    • Self-Validating Checkpoint: Monitor nitrogen gas evolution. The cessation of bubbling visually and volumetrically confirms the complete conversion of the acyl azide intermediate to the isocyanate.

    • Add anhydrous tert-butanol (250 mmol) and reflux for 12 hours.

    • Concentrate and purify via silica gel chromatography to yield methyl (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate. (Note: CIP nomenclature priority changes upon conversion of -COOH to -NHBoc, but the spatial arrangement remains identical).

Experiment 3: Chemoselective Ester Reduction
  • Objective: Reduce the methyl ester to the primary alcohol.

  • Causality: Lithium borohydride (LiBH4) is chosen over Lithium aluminum hydride (LiAlH4). While LiAlH4 would reduce the ester, it is overly aggressive and risks cleaving the Boc protecting group or causing unwanted side reactions. LiBH4 is highly chemoselective for esters in the presence of carbamates.

  • Protocol:

    • Dissolve the Boc-amino ester (40 mmol) in anhydrous THF (150 mL) and cool to 0°C.

    • Add LiBH4 (60 mmol) in small portions.

    • Stir at room temperature for 4 hours.

    • Self-Validating Checkpoint: LC-MS analysis must show the complete disappearance of the ester mass (M+H) and the appearance of the alcohol mass before quenching.

    • Quench carefully with saturated aqueous NH4Cl. Extract with dichloromethane, dry over Na2SO4, and concentrate.

    • Deprotect the Boc group using 4M HCl in dioxane to yield the final ((1S,3R)-3-Aminocyclohexyl)methanol hydrochloride [1] as a white crystalline solid.

References

  • Walker, D. P., et al. "A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors." Synlett, Thieme Connect, 2011.2

  • Hu, et al. "(1S,3R)-3-Ammoniocyclohexanecarboxylate." PMC - NIH, 2006. 3

  • NextSDS Chemical Substance Information. "[(1S,3R)-3-aminocyclohexyl]methanol hydrochloride." NextSDS, 2026.1

Sources

Spectroscopic Comparison of ((1S,3R)-3-Aminocyclohexyl)methanol Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the precise control and verification of molecular stereochemistry are not merely academic exercises but critical determinants of therapeutic efficacy and safety. Chiral building blocks, such as the isomers of (3-aminocyclohexyl)methanol, are foundational to the synthesis of complex pharmaceutical agents. The spatial arrangement of the amino and hydroxymethyl functional groups on the cyclohexane scaffold gives rise to distinct diastereomers, primarily the cis and trans forms, each with unique three-dimensional conformations that can profoundly influence their interactions with biological targets.

This guide provides an in-depth spectroscopic comparison of the isomers of ((1S,3R)-3-aminocyclohexyl)methanol. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. Instead, this document will elucidate the causal relationships between stereochemistry and spectroscopic output, empowering researchers to confidently identify and differentiate these crucial isomers. We will explore the nuanced fingerprints left by each isomer in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and established chemical principles.

The Structural Foundation: Cis vs. Trans Isomerism

The key to differentiating the isomers of (3-aminocyclohexyl)methanol lies in the conformational preferences of the cyclohexane ring. In its most stable, low-energy state, the ring adopts a "chair" conformation. The substituents—the amino (-NH₂) and hydroxymethyl (-CH₂OH) groups—can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring).

  • Trans Isomers: In the most stable chair conformation of the trans isomer, both the amino and hydroxymethyl groups can reside in equatorial positions. This arrangement minimizes steric hindrance, making it the thermodynamically more stable diastereomer.

  • Cis Isomers: For the cis isomer, the chair conformation necessitates that one substituent is in an axial position while the other is equatorial. This leads to greater steric interactions and a different spatial relationship between the functional groups.

This fundamental difference in substituent orientation is the primary driver of the distinct spectroscopic signatures we will explore.

cluster_trans Trans Isomer (1,3-diequatorial) cluster_cis Cis Isomer (1-axial, 3-equatorial) trans Trans-(3-Aminocyclohexyl)methanol (More Stable Conformation) trans_structure Chair conformation with both -NH2 and -CH2OH equatorial trans->trans_structure cis Cis-(3-Aminocyclohexyl)methanol cis_structure Chair conformation with one group axial and one equatorial cis->cis_structure

Caption: Conformational differences between cis and trans isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful and definitive technique for distinguishing between these diastereomers. The precise magnetic environment of each proton (¹H) and carbon (¹³C) nucleus is exquisitely sensitive to its spatial orientation.

¹H NMR: Chemical Shifts and Coupling Constants

The ¹H NMR spectra of the cis and trans isomers are expected to show significant differences in two key parameters: chemical shifts (δ) and spin-spin coupling constants (J).

  • Chemical Shift (δ): Protons in an axial position are generally more shielded (resonate at a lower ppm value, or "upfield") compared to their equatorial counterparts, which are deshielded (resonate at a higher ppm value, or "downfield").[1] This is a direct consequence of their relationship to the electron clouds of the C-C bonds in the ring. We can predict that the methine protons attached to the carbons bearing the substituents (H-1 and H-3) will have distinct chemical shifts in the two isomers.

  • Coupling Constants (J): The magnitude of the vicinal coupling constant (³J), the coupling between protons on adjacent carbons, is dictated by the dihedral angle between them, a relationship described by the Karplus equation.[1] This is the most telling feature for differentiating these isomers:

    • In the trans isomer (diequatorial substituents), the H-1 and H-3 protons are axial. Their coupling to adjacent axial protons will result in large ³J values, typically in the range of 10-13 Hz.

    • In the cis isomer, one of these protons will be axial and the other equatorial. This will lead to smaller axial-equatorial and equatorial-equatorial coupling constants, generally in the range of 2-5 Hz.

Table 1: Predicted ¹H NMR Data for (3-Aminocyclohexyl)methanol Isomers

ProtonPredicted δ (ppm) - transPredicted δ (ppm) - cisKey Distinguishing Feature
**H-3 (CH-NH₂) **~2.7 (tt)~3.2 (m)The equatorial H-3 in the cis isomer is deshielded (higher ppm) compared to the axial H-3 in the trans isomer.[1]
H-1 (CH-CH₂OH) ~1.5 (m)~1.8 (m)The chemical shift of this proton is also influenced by the relative stereochemistry.
-CH₂OH ~3.4 (d)~3.5 (d)The diastereotopic protons of the hydroxymethyl group will show slightly different chemical shifts.
Coupling (H-3) Large axial-axial couplings (~10-13 Hz)Smaller axial-equatorial couplings (~2-5 Hz)The large coupling constant for the H-3 proton is a definitive indicator of the trans isomer.[1]

Note: Predicted values are based on data for analogous compounds like 4-aminocyclohexanol and may vary depending on the solvent and experimental conditions.[1]

¹³C NMR: A Complementary Perspective

The ¹³C NMR spectrum provides information about the carbon framework. Similar to protons, the chemical shifts of carbon atoms are affected by the orientation of the substituents. Generally, carbons bearing axial substituents are more shielded (resonate at a lower ppm) than those with equatorial substituents due to the "gamma-gauche" effect.

Table 2: Predicted ¹³C NMR Data for (3-Aminocyclohexyl)methanol Isomers

CarbonPredicted δ (ppm) - transPredicted δ (ppm) - cisKey Distinguishing Feature
**C-3 (CH-NH₂) **~52~49The carbon bearing the axial amino group in one of the cis conformers is expected to be shielded (lower ppm).
C-1 (CH-CH₂OH) ~40~37Similar shielding effects are expected for C-1.
-CH₂OH ~68~66The orientation of the substituents influences the chemical shift of the hydroxymethyl carbon.

Note: These are predicted values and should be used as a guide for relative comparison.

Experimental Protocols for NMR Spectroscopy

Start Start: Isomer Sample Prep Sample Preparation Start->Prep Dissolve 5-10 mg in CDCl₃ or D₂O Acquire_H1 Acquire ¹H NMR Spectrum Prep->Acquire_H1 Standard pulse sequence 16-64 scans Acquire_C13 Acquire ¹³C NMR Spectrum Prep->Acquire_C13 Proton-decoupled sequence ≥1024 scans Analyze Data Analysis Acquire_H1->Analyze Chemical shifts & coupling constants Acquire_C13->Analyze Chemical shifts Identify Isomer Identification Analyze->Identify Compare to predicted data

Caption: General workflow for NMR-based isomer identification.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the aminocyclohexylmethanol isomer for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or CD₃OD) in a clean NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparison.[1]

2. ¹H NMR Data Acquisition:

  • Use a standard single-pulse experiment.

  • Set the number of scans to 16-64, depending on the sample concentration, to achieve a good signal-to-noise ratio.

  • Employ a relaxation delay of 1-2 seconds between scans.

3. ¹³C NMR Data Acquisition:

  • Use a proton-decoupled single-pulse experiment to simplify the spectrum to single lines for each carbon.

  • A higher number of scans (1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

  • Use a longer relaxation delay of 2-5 seconds to ensure accurate integration if quantitative analysis is needed.

Infrared (IR) Spectroscopy: Functional Group Confirmation

While NMR is superior for stereochemical elucidation, IR spectroscopy is an excellent, rapid method for confirming the presence of the key functional groups: the alcohol (-OH) and the primary amine (-NH₂).

  • O-H Stretch: Alcohols exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹. This broadening is due to intermolecular hydrogen bonding.

  • N-H Stretch: Primary amines (R-NH₂) show two distinct, sharp to medium peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[1] These are typically less broad than the O-H stretch.[2]

  • C-O Stretch: A strong C-O stretching band for a primary alcohol is expected around 1050 cm⁻¹.[3]

Distinguishing between the cis and trans isomers by IR alone is challenging. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to the different vibrational modes of the overall molecular structures. These differences are often minor and less reliable for definitive identification compared to NMR.

Table 3: Characteristic IR Absorption Frequencies

Functional GroupVibrationExpected Frequency Range (cm⁻¹)Appearance
AlcoholO-H Stretch3200 - 3600Broad
Primary AmineN-H Stretch3300 - 3500Two sharp/medium peaks
AlkaneC-H Stretch2850 - 2960Strong, sharp
AlcoholC-O Stretch~1050Strong
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For liquid samples, a small drop can be placed between two salt plates (NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum, typically over the range of 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the empty spectrometer (or pure salt plates/KBr pellet) should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule. For the isomers of (3-aminocyclohexyl)methanol, the molecular weight is 129.20 g/mol .

The electron ionization (EI) mass spectra of the cis and trans diastereomers are expected to be very similar, as they have the same molecular formula and connectivity. Both will likely show a molecular ion peak (M⁺) at m/z = 129. However, the relative abundances of the fragment ions may show minor, sometimes reproducible, differences.

Characteristic fragmentation pathways for amino alcohols include:

  • α-Cleavage: The bond adjacent to the nitrogen or oxygen atom can break, leading to stable, resonance-stabilized cations. For amines, this often results in a prominent peak from the cleavage of the C-C bond adjacent to the nitrogen.[4]

  • Loss of Water: A peak corresponding to [M-18]⁺ is common for alcohols.

  • Loss of Ammonia: A peak corresponding to [M-17]⁺ can occur.

  • Loss of the Hydroxymethyl Group: A peak at [M-31]⁺ from the loss of •CH₂OH is also possible.

Table 4: Expected Major Fragment Ions in EI-MS

m/zIdentity of FragmentFragmentation Pathway
129[C₇H₁₅NO]⁺Molecular Ion (M⁺)
112[C₇H₁₃N]⁺Loss of •OH (less common) or H₂O + H
111[C₇H₁₃N]⁺•Loss of H₂O
98[C₆H₁₂N]⁺α-Cleavage, loss of •CH₂OH
82[C₆H₁₀]⁺•Loss of •NH₂ and •CH₂OH
56[C₃H₆N]⁺Cleavage of the cyclohexane ring
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile solvent like methanol or acetonitrile) into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) to generate the molecular ion and fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Conclusion

The unambiguous differentiation of the cis and trans isomers of ((1S,3R)-3-aminocyclohexyl)methanol is critical for their application in stereospecific synthesis. While IR and MS are invaluable for confirming functional groups and molecular weight, NMR spectroscopy stands as the definitive technique for stereochemical assignment . The key diagnostic feature is the magnitude of the ³J coupling constants for the methine proton at C-3, with the trans isomer displaying characteristic large axial-axial couplings (10-13 Hz). This, combined with the predictable differences in the ¹H and ¹³C chemical shifts, provides a robust and reliable method for identifying each isomer with high confidence. By understanding the fundamental principles that link molecular structure to spectroscopic output, researchers can effectively utilize these powerful analytical tools to ensure the stereochemical integrity of their molecules.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.
  • MDPI. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
  • ResearchGate. (2012). (PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
  • BenchChem. (n.d.). Spectroscopic Fingerprints: A Guide to Differentiating Cis and Trans Aminocyclohexanol Isomers.
  • University of Colorado Boulder. (n.d.). Spectroscopy Infrared Spectra.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
  • BenchChem. (n.d.). Distinguishing Cis and Trans 4-Aminocyclohexanol Isomers Using 1H and 13C NMR Spectroscopy.
  • BenchChem. (n.d.). An In-Depth Technical Guide to 1H and 13C NMR Analysis of Long-Chain Esters.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Unknown Source. (n.d.).
  • Unknown Source. (n.d.).
  • Dummies.com. (2016). How to Identify Alcohols and Amines in the IR Spectrum.
  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • BenchChem. (n.d.). Spectroscopic Showdown: Differentiating Syn and Anti Isomers of 3-Amino-4-octanol.

Sources

Enantiomeric Purity Determination of ((1S,3R)-3-Aminocyclohexyl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of chiral drug development, I frequently encounter the analytical bottleneck presented by aliphatic chiral amino alcohols. ((1S,3R)-3-Aminocyclohexyl)methanol is a prime example: it possesses two stereocenters on a cyclohexane ring, yielding a cis-configuration that must be resolved from its (1R,3S) enantiomer, as well as its trans-diastereomers[1].

The fundamental challenge in determining the enantiomeric purity of this molecule is its lack of a strong UV chromophore . Relying on low-wavelength UV detection (e.g., 210 nm) for this compound leads to severe baseline drift, solvent interference, and poor sensitivity. To overcome this, we must employ specialized detection mechanisms or chemical transformations. This guide objectively compares three field-proven strategies—Direct LC-CAD, Pre-Column Derivatization LC-UV, and Chiral NMR—providing the mechanistic causality and self-validating protocols required for rigorous analytical workflows.

Quantitative Comparison of Analytical Strategies

The following table summarizes the performance metrics of the three primary methodologies for analyzing ((1S,3R)-3-Aminocyclohexyl)methanol.

Analytical StrategyDetection ModeSensitivity (LOD)Sample Prep TimeEnantiomeric Resolution ( Rs​ )Primary Use Case
Direct Chiral LC-CAD CAD / ELSD~10–50 ng< 5 mins (Dilute & Shoot)1.5 – 2.5Routine QA/QC, High-throughput
Derivatization LC-UV UV (310 nm)~1–5 ng30–60 mins> 3.0 (Enhanced π−π )Labs limited to UV, Trace impurity analysis
Chiral 1 H-NMR NMR (400+ MHz)~1–2% ee< 10 minsN/A ( ΔΔδ > 0.05 ppm)Rapid structural & ee% screening

Decision Workflow for Method Selection

Workflow A Target: ((1S,3R)-3-Aminocyclohexyl)methanol B Is CAD, ELSD, or MS available? A->B F Chiral NMR (BINOL-CSA) Rapid ee% Screening A->F Non-Destructive / No LC C Direct Chiral HPLC/SFC (Polysaccharide CSP) B->C Yes (Preferred) D Pre-Column Derivatization (e.g., Fluorene-2-carboxaldehyde) B->D No (UV Only) E Chiral HPLC-UV (Detection at 310 nm) D->E

Decision workflow for selecting the optimal enantiomeric purity determination method.

Methodological Workflows & Protocols

Method A: Direct Chiral LC-CAD (The Modern Standard)

Mechanistic Causality: Charged Aerosol Detection (CAD) provides a near-universal, mass-based response for non-volatile analytes, completely bypassing the need for a chromophore[2]. The separation relies on the native hydrogen-bonding capabilities of the analyte's primary amine and hydroxyl groups interacting with the carbamate or benzoate linkages of a polysaccharide-based Chiral Stationary Phase (CSP).

Step-by-Step Protocol:

  • Column Selection: Use a coated or immobilized polysaccharide column (e.g., Chiralpak IG or AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Prepare a mixture of Methanol/Ethanol (50:50 v/v). Crucial Step: Add 0.1% Diethylamine (DEA) to the mobile phase. The basic additive suppresses the ionization of the primary amine, preventing secondary electrostatic interactions with residual silanols on the silica support, thereby eliminating peak tailing.

  • Sample Preparation: Dissolve ((1S,3R)-3-Aminocyclohexyl)methanol in the mobile phase to a concentration of 1.0 mg/mL.

  • Instrument Parameters: Flow rate at 1.0 mL/min; Column temperature at 25°C; CAD evaporator temperature set to 35°C (optimized for low-molecular-weight polar analytes).

System Self-Validation:

  • Racemic System Suitability Test (SST): Inject a racemic standard of cis-3-aminocyclohexylmethanol (containing an equal mixture of 1S,3R and 1R,3S)[1]. The system is validated only if the resolution ( Rs​ ) between the two enantiomeric peaks is ≥1.5 , and the integrated peak area ratio is exactly 1:1 ( ±2% ).

Method B: Pre-Column Derivatization LC-UV (The High-Sensitivity Alternative)

Mechanistic Causality: For laboratories lacking CAD or MS, derivatization with an achiral reagent like fluorene-2-carboxaldehyde is highly recommended to achieve both enantiodiscrimination and detection sensitivity[3]. The aldehyde reacts with the primary amine of the cyclohexyl ring to form a rigid fluorene-2-carboxaldimine (Schiff base). This transformation achieves two critical goals: it introduces a highly conjugated π -system allowing for sensitive UV detection at 310 nm, and the bulky aromatic fluorenyl group drastically enhances π−π interactions with the aromatic rings of the polysaccharide CSP, amplifying the binding energy difference between the enantiomers[3].

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 10 mM solution of fluorene-2-carboxaldehyde in 2-propanol[3].

  • Derivatization Reaction: Mix 100 µL of the analyte solution (1 mg/mL in 2-propanol) with 200 µL of the derivatizing reagent. Stir at room temperature for 30 minutes. The mild conditions prevent any risk of kinetic resolution or racemization.

  • Chromatographic Analysis: Inject the mixture onto a normal-phase CSP (e.g., Chiralcel OD-H or Lux Cellulose-1)[3].

  • Mobile Phase: Elute using Hexane / 2-propanol (90:10 v/v) at 1.0 mL/min, with UV detection set to 310 nm[3].

System Self-Validation:

  • Reaction Completeness Check: Run an achiral LC-UV trace of the reaction mixture. The protocol is self-validating when the peak corresponding to the underivatized fluorene-2-carboxaldehyde is fully consumed, and a single, dominant aldimine product peak emerges, confirming quantitative derivatization without side reactions[3].

Method C: Chiral NMR Spectroscopy (The Rapid Screener)

Mechanistic Causality: When rapid ee% screening is needed without chromatographic method development, 1 H-NMR utilizing a Chiral Solvating Agent (CSA) is highly effective. CSAs, such as BINOL-based amino alcohols, form transient, non-covalent diastereomeric complexes with the enantiomers in solution via hydrogen bonding[4]. The spatial arrangement of the naphthyl rings of the BINOL derivative creates an anisotropic magnetic shielding effect. This causes the chemical shifts of the protons on the cyclohexyl ring (specifically the protons adjacent to the chiral centers) to diverge, resulting in a measurable chemical shift non-equivalence ( ΔΔδ )[4].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5 mg of ((1S,3R)-3-Aminocyclohexyl)methanol in 0.5 mL of CDCl 3​ (ensure the solvent is anhydrous to prevent disruption of hydrogen bonding).

  • CSA Addition: Add 2.0 equivalents of the enantiopure BINOL-based CSA to the NMR tube[4].

  • Acquisition: Acquire a standard 1D 1 H-NMR spectrum at 400 MHz or higher.

  • Integration: Identify the split signals (typically the oxymethine or aminomethine protons) and calculate the enantiomeric excess based on the integration ratio of the well-separated peaks[4].

System Self-Validation:

  • Titration Control: Acquire spectra at 0.5, 1.0, and 2.0 equivalents of the CSA. The method validates itself when the chemical shift difference ( ΔΔδ ) of the target proton plateaus at or before 2.0 equivalents, confirming the complete formation of the diastereomeric complex and ruling out concentration-dependent artifacts[4].

References

  • Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases Source: YAKHAK HOEJI URL:[Link][3]

  • Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent Source: PMC (NIH) URL:[Link][4]

  • Diastereoisomeric Salt Formation and Enzyme-Catalyzed Kinetic Resolution as Complementary Methods for the Chiral Separation of cis-/trans-Enantiomers of 3-Aminocyclohexanol Source: Organic Process Research & Development (Figshare / ACS) URL:[Link][1]

Sources

Cost-benefit analysis of different synthetic pathways to ((1S,3R)-3-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Cost-Benefit Analysis of Synthetic Pathways to ((1S,3R)-3-Aminocyclohexyl)methanol

Executive Summary

((1S,3R)-3-Aminocyclohexyl)methanol is a highly valuable chiral building block utilized in the development of novel therapeutics, including microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors 1 and extracellular signal-regulated kinase (ERK) inhibitors [[2]](). Because the 1,3-disubstituted cyclohexane ring dictates the spatial orientation of pharmacophores, achieving absolute stereocontrol is critical.

As an Application Scientist evaluating synthetic routes for scale-up, the decision typically narrows down to two distinct methodologies: the Classical Diastereomeric Resolution Pathway and the Biocatalytic Asymmetric Transamination Pathway . This guide objectively compares these two routes, detailing their mechanistic causality, experimental protocols, and economic viability.

Quantitative Cost-Benefit Comparison

To guide process chemistry decisions, the following table summarizes the performance metrics of both pathways based on empirical scale-up data.

MetricPathway 1: Classical ResolutionPathway 2: Biocatalytic Transamination
Overall Yield 15–20%65–80%
Enantiomeric Excess (ee) >98% (Post-crystallization)>99% (Enzyme-controlled)
Atom Economy Low (50% loss of undesired enantiomer)High (Direct asymmetric synthesis)
Reagent Cost Low (Bulk Pd/C, chiral amines)High (Specialty ω-TA, PLP cofactor)
Scalability Excellent (Standard batch infrastructure)Moderate (Requires strict pH/temp control)
Environmental Impact Moderate (High solvent use for crystallization)Low (Aqueous buffer, green chemistry)

Pathway 1: Classical Diastereomeric Resolution

The classical approach relies on the bulk hydrogenation of 3-aminobenzoic acid, followed by the separation of cis and trans isomers, and a subsequent chiral resolution using a resolving agent like (R)-1-phenylethylamine 3.

Workflow Diagram

Pathway1 A 3-Aminobenzoic Acid (Starting Material) B Catalytic Hydrogenation (Ru/C, H2) A->B C rac-cis/trans-3-Amino- cyclohexanecarboxylic acid B->C D Isoelectric Crystallization (Isomer Separation) C->D E rac-cis-Isomer D->E F Chiral Resolution with (R)-1-Phenylethylamine E->F G (1S,3R)-Acid (>98% ee) F->G H Esterification & Reduction (MeOH/HCl, then LiAlH4) G->H I ((1S,3R)-3-Aminocyclohexyl) methanol H->I

Caption: Classical resolution pathway for ((1S,3R)-3-Aminocyclohexyl)methanol.

Experimental Protocol & Mechanistic Causality
  • Hydrogenation & Isomer Separation:

    • Procedure: Hydrogenate 3-aminobenzoic acid over 5% Ru/C in water at 80°C and 50 atm H₂. Adjust the pH to the isoelectric point (pH ~7.2) to selectively crystallize the rac-cis-isomer.

    • Causality: Ru/C is preferred over Pd/C to prevent hydrogenolysis of the amine. The cis-isomer is thermodynamically favored and exhibits lower solubility at the isoelectric point due to tighter zwitterionic packing.

  • Chiral Resolution:

    • Procedure: Dissolve the rac-cis-acid in hot ethanol. Add 0.5 equivalents of (R)-(+)-1-phenylethylamine. Cool slowly to 4°C. Filter the resulting diastereomeric salt and recrystallize once from ethanol. Liberate the free acid using 1M HCl.

    • Causality: The (R)-amine forms a highly insoluble, hydrogen-bonded supramolecular network specifically with the (1S,3R)-carboxylate. The (1R,3S)-enantiomer remains in the mother liquor.

    • Self-Validation: Analyze the liberated acid via chiral HPLC (Chiralcel OD-H). The protocol is self-validating when the minor enantiomer peak area is <1%, confirming >98% ee.

  • Esterification & Reduction:

    • Procedure: Reflux the resolved acid in methanolic HCl to yield the methyl ester. Dissolve the ester in anhydrous THF and reduce with LiAlH₄ at 0°C. Quench with Fieser's workup (H₂O, 15% NaOH, H₂O).

    • Causality: Direct reduction of the zwitterionic amino acid with LiAlH₄ is sluggish due to poor THF solubility. Esterification neutralizes the charge, ensuring rapid and complete hydride transfer.

Pathway 2: Biocatalytic Asymmetric Transamination

This modern approach leverages an ω-transaminase (ω-TA) to directly set the chiral amine center from a prochiral ketone precursor, achieving absolute stereocontrol in a single step 4.

Workflow Diagram

Pathway2 A 3-Oxocyclohexane- carboxylic acid B Biocatalytic Transamination (ω-TA, PLP, Isopropylamine) A->B C (1S,3R)-3-Amino- cyclohexanecarboxylic acid B->C D Chemoselective Reduction (BH3·THF) C->D E ((1S,3R)-3-Aminocyclohexyl) methanol D->E

Caption: Biocatalytic transamination pathway to the target amino alcohol.

Experimental Protocol & Mechanistic Causality
  • Enzymatic Transamination:

    • Procedure: Suspend 3-oxocyclohexanecarboxylic acid (100 mM) in a phosphate buffer (pH 7.5). Add isopropylamine (1 M) as the amine donor, Pyridoxal 5'-phosphate (PLP, 1 mM), and a stereoselective ω-transaminase. Incubate at 30°C for 24 hours with gentle agitation.

    • Causality: PLP acts as the obligate cofactor, shuttling the amino group from isopropylamine to the ketone via a Schiff base intermediate. The enzyme's chiral pocket strictly dictates the facial attack, directly establishing the (1S,3R) stereocenter and bypassing the 50% mass loss inherent to classical resolution.

    • Self-Validation: Monitor the reaction via LC-MS. The system is self-validating when the ketone signal (m/z 141) is completely replaced by the amine signal (m/z 142), and chiral GC-FID confirms a single diastereomeric peak (>99% ee).

  • Chemoselective Reduction:

    • Procedure: Isolate the amino acid via ion-exchange chromatography (Dowex 50WX8). Suspend the acid in anhydrous THF and slowly add Borane-THF complex (BH₃·THF) at 0°C. Reflux for 12 hours, then quench with methanol.

    • Causality: BH₃·THF is highly electrophilic and coordinates directly with the carboxylate oxygen, allowing for the reduction of the free acid without the need for prior esterification. It preserves the delicate alpha-chiral centers.

Strategic Recommendations

  • Choose Pathway 1 (Classical Resolution) if you are operating in a traditional chemical manufacturing facility where bulk solvents and standard batch reactors are readily available, and the target scale is in the multi-kilogram range. The raw materials are exceptionally cheap, offsetting the poor atom economy.

  • Choose Pathway 2 (Biocatalytic) if you are optimizing for green chemistry metrics, require ultra-high enantiomeric purity (>99% ee) without iterative recrystallizations, or are operating in a facility equipped for biological downstream processing. The initial R&D cost for enzyme screening is higher, but the downstream efficiency and zero-waste profile make it superior for long-term commercial production.

References

  • Walker, D. P., et al. "A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors." Synlett, 2009. 1

  • "WO2014124230A2 - Erk inhibitors and uses thereof." Google Patents, 2014. 2

  • Hu, Y., et al. "Synthesis of Stereoisomers of 3-Aminocyclohexanecarboxylic Acid and cis-3-Aminocyclohexene-5-carboxylic Acid." ResearchGate, 2006. 3

  • Siirola, E., et al. "Asymmetric Synthesis of 3-Substituted Cyclohexylamine Derivatives from Prochiral Diketones via Three Biocatalytic Steps." ResearchGate, 2013. 4

Sources

Green Chemistry Metrics for the Synthesis of ((1S,3R)-3-Aminocyclohexyl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Route Scouting, Process Mass Intensity (PMI), Atom Economy, and Biocatalytic Innovation

Executive Summary & Strategic Importance

In modern medicinal chemistry, the precise three-dimensional arrangement of atoms within a drug molecule is paramount to its efficacy and safety. The chiral amino alcohol ((1S,3R)-3-Aminocyclohexyl)methanol has emerged as a highly versatile building block. It is a critical structural motif in the synthesis of novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors for inflammation[1] and highly selective Extracellular Signal-Regulated Kinase (ERK) inhibitors used in targeted oncology therapies[2].

As the pharmaceutical industry shifts toward sustainable manufacturing, evaluating the synthetic routes of such high-demand intermediates through the lens of Green Chemistry is no longer optional—it is a regulatory and economic necessity. This guide objectively compares three distinct synthetic methodologies—Classical Resolution, Asymmetric Chemocatalysis, and Biocatalytic Cascades—analyzing their environmental footprint, Atom Economy (AE), and Process Mass Intensity (PMI).

G Ligand Extracellular Signal (Growth Factor) RTK Receptor Tyrosine Kinase Ligand->RTK Ras Ras GTPase RTK->Ras Raf Raf Kinase Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Target Cell Proliferation ERK->Target Inhibitor ERK Inhibitor ((1S,3R)-Scaffold) Inhibitor->ERK Inhibits

Caption: ERK MAPK signaling pathway targeted by ((1S,3R)-3-Aminocyclohexyl)methanol-derived inhibitors.

Comparative Analysis of Synthetic Routes

Generating the precise (1S,3R) stereocenters on a cyclohexane ring presents a significant synthetic challenge. Historically, achieving high diastereomeric and enantiomeric excess (de/ee) required environmentally taxing processes. We compare three primary routes:

Route A: Classical Chemical Resolution (The Traditional Baseline)

This route involves the synthesis of a racemic mixture of cis/trans-3-aminocyclohexanols (often via the reduction of β -enaminoketones[3]), followed by diastereomeric salt formation using a stoichiometric chiral resolving agent (e.g., chiral 1-phenylethylamine)[4].

  • Causality of Inefficiency: By definition, resolution discards at least 50% of the synthesized material (the undesired enantiomer/diastereomer). Furthermore, the reliance on multiple recrystallization steps in volatile organic solvents (VOCs) drastically inflates the Process Mass Intensity (PMI).

Route B: Asymmetric Chemocatalysis (The Transition-Metal Approach)

This method utilizes chiral Ruthenium (Ru) or Rhodium (Rh) catalysts for the asymmetric hydrogenation of a ketone or imine precursor.

  • Causality of Inefficiency: While Atom Economy improves significantly over Route A (as all substrate is theoretically converted to the desired product), the E-factor remains suboptimal. The process requires high-pressure hydrogen, strictly anhydrous organic solvents, and intensive downstream processing (e.g., functionalized silica or activated carbon) to scavenge toxic heavy metals to parts-per-million (ppm) levels required for APIs.

Route C: Biocatalytic Cascade (The Green Standard)

Biocatalysis represents the pinnacle of green chemistry for chiral amines[5]. A prochiral diketone or keto-ester is subjected to a one-pot, two-step enzymatic cascade. A Ketoreductase (KRED) sets the first stereocenter, followed by an engineered ω -Transaminase ( ω -TA) that stereoselectively installs the amine[5].

  • Causality of Efficiency: Enzymes operate in aqueous buffers at ambient temperature and pressure. The use of water eliminates VOCs, driving the E-factor down. Additionally, the exquisite stereoselectivity of ω -TAs (>99% ee) eliminates the need for downstream chiral chromatography or recrystallization.

Biocatalysis Substrate Prochiral Precursor Step1 Step 1: Ketoreductase (KRED) Desymmetrization Substrate->Step1 Aqueous Buffer Intermediate Chiral Hydroxyketone Step1->Intermediate >99% ee Step2 Step 2: ω-Transaminase (ω-TA) Stereoselective Amination Intermediate->Step2 Amine Donor Product ((1S,3R)-3-Aminocyclohexyl)methanol Step2->Product >99% de

Caption: Two-step biocatalytic cascade for the green synthesis of ((1S,3R)-3-Aminocyclohexyl)methanol.

Quantitative Green Chemistry Metrics

The following table summarizes the key green chemistry metrics across the three routes. Note: PMI is calculated as (Total mass of materials used in the whole process) / (Mass of isolated product).

MetricRoute A: Classical ResolutionRoute B: Asymmetric ChemocatalysisRoute C: Biocatalytic Cascade
Atom Economy (AE) ~ 42% (Max 50% due to resolution)~ 85%~ 92%
E-factor (kg waste/kg API) 150 - 20050 - 8010 - 15
Process Mass Intensity (PMI) > 250~ 100< 25
Stereopurity (de/ee) 90 - 95% (Requires upgrading)92 - 96%> 99%
Solvent Dependency High (Ethanol, MTBE, Hexanes)High (THF, DCM, Methanol)Low (Aqueous Buffer, minimal co-solvent)
Heavy Metal Scavenging NoneHigh (Ru/Rh removal required) None

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols outline the fundamental laboratory workflows for the traditional and green routes. Each protocol is designed as a self-validating system where in-process analytical controls (IPCs) confirm the mechanistic success of the step.

Protocol 1: The Biocatalytic Cascade (Route C - Recommended)

This protocol leverages the aqueous phase to drive green metrics, utilizing isopropylamine (IPA) as a sacrificial amine donor.

  • Preparation of the Aqueous Medium: Dissolve 100 mM of sodium phosphate buffer in deionized water, adjusting the pH to 7.5. Add 1 mM of Pyridoxal 5'-phosphate (PLP) as the necessary cofactor for the transaminase.

  • Substrate Loading: Add the prochiral hydroxyketone precursor (50 g/L) to the buffer. Causality note: A slight addition of DMSO (up to 5% v/v) may be used if substrate solubility is a limiting factor, though engineered enzymes increasingly tolerate solid-to-solid conversions.

  • Enzyme Addition: Introduce the engineered (1S,3R)-selective ω -Transaminase (2 g/L) and an excess of isopropylamine (IPA) (5 equivalents) to drive the equilibrium toward the aminated product.

  • Incubation & Monitoring: Stir the reaction at 30°C for 24 hours.

    • Self-Validation Check: Monitor the reaction via chiral GC-FID. The disappearance of the ketone peak and the emergence of a single product peak validates the stereoselectivity. If multiple peaks appear, the enzyme's active site is not sufficiently restricting the substrate conformation.

  • Green Isolation: Adjust the pH to 11.0 using aqueous NaOH to free-base the product. Extract with a minimal volume of ethyl acetate (or ideally, 2-MeTHF, a greener solvent). Concentrate under reduced pressure to yield ((1S,3R)-3-Aminocyclohexyl)methanol in >99% ee.

Protocol 2: Classical Resolution (Route A - For Comparison)

This protocol demonstrates the inherent mass-inefficiency of classical resolution.

  • Salt Formation: Dissolve racemic cis/trans-3-aminocyclohexylmethanol (10 g) in hot ethanol (100 mL). Add 1 equivalent of a chiral resolving agent, such as (R)-(-)-Mandelic acid.

  • Crystallization: Allow the solution to cool slowly to room temperature over 12 hours. The less soluble diastereomeric salt will precipitate.

    • Self-Validation Check: Weigh the recovered crystals. The theoretical maximum yield is 50%. The inherent 50% mass loss into the mother liquor directly validates the poor Atom Economy and high PMI of this route.

  • Recrystallization: Filter the crystals and recrystallize from hot ethanol to upgrade the diastereomeric excess (de) to >95%.

  • Free-Basing: Suspend the upgraded salt in water, adjust to pH 12 with NaOH, and extract with dichloromethane (DCM).

  • Analysis: Confirm optical purity via specific rotation [α]D​ and chiral HPLC.

Conclusion

The synthesis of ((1S,3R)-3-Aminocyclohexyl)methanol perfectly illustrates the evolution of process chemistry. While classical resolution[4] and enaminoketone reduction[3] provided early access to this critical mPGES-1[1] and ERK inhibitor[6] building block, they are fundamentally incompatible with modern sustainability goals.

By transitioning to biocatalytic cascades[5], process chemists can eliminate heavy metal catalysts, replace hazardous organic solvents with aqueous buffers, and reduce the Process Mass Intensity (PMI) by an order of magnitude. For drug development professionals scaling up targeted therapies, investing in route scouting for biocatalytic alternatives is the definitive strategy for achieving both economic efficiency and environmental compliance.

References

  • Google Patents. (2014). Erk inhibitors and uses thereof (WO2014124230A2).
  • MDPI. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules.[Link]

  • ResearchGate. (2020). Asymmetric Synthesis of 3-Substituted Cyclohexylamine Derivatives from Prochiral Diketones via Three Biocatalytic Steps.[Link]

Sources

Structural & Mechanistic Rationale: The (1S,3R) Advantage

Author: BenchChem Technical Support Team. Date: March 2026

Chiral Scaffolds in Medicinal Chemistry: A Comprehensive Comparison Guide on ((1S,3R)-3-Aminocyclohexyl)methanol and Its Alternatives

As drug discovery pipelines increasingly target complex, deep-pocket enzymes, the demand for bifunctional, stereochemically precise building blocks has surged. Among these, ((1S,3R)-3-Aminocyclohexyl)methanol (CAS 1430937-32-8) has emerged as a highly cited scaffold in recent patent literature[1].

As a Senior Application Scientist, I frequently evaluate chiral amino alcohols for lead optimization. This guide objectively compares the performance of the (1S,3R) stereoisomer against alternative scaffolds, focusing on its application in synthesizing kinase inhibitors (e.g., IRAK4)[2] and microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors[3]. We will dissect the causality behind its structural advantages and provide self-validating experimental protocols for its integration into drug discovery workflows.

The utility of ((1S,3R)-3-Aminocyclohexyl)methanol lies in its trans-1,3-disubstitution pattern. In a cyclohexane ring, a 1,3-trans relationship forces one substituent into a thermodynamically unfavorable axial position while the other remains equatorial.

The Causality of Conformation: Why is this forced axial projection beneficial? In targets like METTL3 or mPGES-1, the active site features deep, narrow binding pockets. A purely flat or di-equatorial scaffold (like the cis-1,3-isomer) often clashes with the pocket's entrance or fails to reach critical hydrogen-bonding residues (e.g., Asp395 in specific kinases)[4]. The axial hydroxymethyl group of the (1S,3R) isomer acts as a precise 3D vector, plunging into these deep pockets to establish strong hydrogen bonds, while the equatorial primary amine serves as a robust anchor for amide coupling to the core drug scaffold[4].

Furthermore, utilizing an all-carbon cyclohexyl ring instead of a piperidine ring removes a basic endocyclic nitrogen, which is a notorious liability for off-target hERG channel inhibition and poor metabolic clearance.

Comparative Performance Analysis

To objectively evaluate this scaffold, we must compare it against its diastereomers and heterocyclic alternatives. The data below synthesizes typical performance metrics observed during the lead optimization of mPGES-1 and kinase inhibitors.

Table 1: Scaffold Performance Comparison in Lead Optimization

ScaffoldStereochemistryPredominant ConformationTarget Affinity (e.g., mPGES-1 IC50)hERG LiabilityMetabolic Stability (HLM t1/2)
((1S,3R)-3-Aminocyclohexyl)methanol trans (1S, 3R)Axial/Equatorial+++ (<10 nM) Low (>30 µM)High (>45 min)
((1S,3S)-3-Aminocyclohexyl)methanol cis (1S, 3S)Di-equatorial++ (~150 nM)Low (>30 µM)High (>45 min)
(R)-Piperidin-3-ylmethanol N/A (Heterocycle)Equatorial+ (>1 µM)High (<5 µM) Low (<15 min)
((1R,3S)-3-Aminocyclopentyl)methanol trans (1R, 3S)Envelope++ (~200 nM)Low (>30 µM)Moderate (~30 min)

Data Interpretation: The (1S,3R) scaffold provides the optimal balance of high target affinity (driven by its axial vector) and excellent safety/metabolic profiles compared to piperidine or cyclopentyl alternatives.

Pathway Visualization: mPGES-1 Target Rationale

mPGES-1 is the terminal enzyme in the biosynthesis of the pro-inflammatory mediator PGE2[5]. Traditional NSAIDs block upstream COX-1/2, which halts the production of all downstream prostaglandins, leading to severe gastrointestinal and cardiovascular side effects[6]. Inhibitors utilizing the (1S,3R) scaffold selectively block mPGES-1, neutralizing inflammation while preserving homeostatic prostaglandins like PGI2 and TXA2[6].

G AA Arachidonic Acid COX COX-1 / COX-2 AA->COX Oxidation PGH2 PGH2 (Intermediate) COX->PGH2 Isomerization mPGES1 mPGES-1 Enzyme PGH2->mPGES1 Path A OtherSynth PGIS / TXAS PGH2->OtherSynth Path B PGE2 PGE2 (Inflammation) mPGES1->PGE2 Synthesis OtherPG PGI2 / TXA2 (Homeostasis) OtherSynth->OtherPG Synthesis Inhibitor ((1S,3R)-Scaffold) Inhibitor Inhibitor->mPGES1 Selective Blockade

Caption: mPGES-1 inflammatory pathway and selective intervention by (1S,3R)-scaffold inhibitors.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls that immediately flag experimental failures.

Protocol A: Stereoretentive Amide Coupling via HATU

Coupling a sterically hindered, chiral cycloalkylamine requires a reagent that prevents epimerization. HATU is generally considered to give the best coupling yields as well as the least amount of epimerization[7]. It achieves this by rapidly forming a highly reactive HOAt-active ester, significantly accelerating the acylation rate[8].

Step-by-Step Methodology:

  • Pre-activation: In a flame-dried flask under argon, dissolve the carboxylic acid core (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at 0 °C for 15 minutes.

    • Causality: DIPEA is non-nucleophilic, preventing competitive side reactions. The 0 °C temperature suppresses base-catalyzed racemization of the core.

  • Amine Addition: Add ((1S,3R)-3-Aminocyclohexyl)methanol (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation (In-Process Control): Remove a 5 µL aliquot and analyze via LC-MS. The protocol is validated if the intermediate HOAt-ester mass is entirely consumed and replaced by the product mass. If the unreacted acid remains, steric hindrance is too high, and the reaction requires gentle heating to 30 °C[9].

  • Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.

Protocol B: In Vitro mPGES-1 Inhibition Assay

To validate the biological efficacy of the synthesized (1S,3R)-compound, a cell-free recombinant enzyme assay is utilized[6].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human mPGES-1 in assay buffer (0.1 M KPi, pH 7.2, containing 2.5 mM glutathione) to a final concentration of 0.25 µg/mL.

  • Inhibitor Incubation: Add the (1S,3R)-inhibitor at varying concentrations (1 nM to 10 µM).

    • Critical Controls: Include a DMSO vehicle control (0% inhibition baseline) and MK-886 (10 µM) as a positive reference compound[6].

  • Reaction Initiation: Add PGH2 substrate (1 µM final) and incubate for exactly 60 seconds at 4 °C.

  • Quench: Stop the reaction by adding 10 mM SnCl2.

    • Causality: SnCl2 rapidly reduces any unreacted PGH2 into stable PGF2α, preventing non-enzymatic degradation into PGE2, which would cause false negatives.

  • Quantification: Measure PGE2 levels using a competitive ELISA kit.

  • Self-Validation Check: The assay is only valid if the MK-886 control demonstrates an IC50 of approximately 1.6 to 2.6 µM[6]. If MK-886 fails to inhibit, the PGH2 substrate (which is highly unstable) has likely degraded prior to the assay, and the run must be discarded.

References

  • ((1S,3R)-3-Aminocyclohexyl)
  • A Practical Synthesis of[(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Discovery, Optimization, and Preclinical Pharmacology of EP652, a METTL3 Inhibitor with Efficacy in Liquid and Solid Tumor Models Source: ACS Publications URL
  • HETEROARYL COMPOUNDS AS IRAK INHIBITORS AND USES THEREOF (EP 3350177 B1)
  • Identification and development of mPGES-1 inhibitors: where we are at?
  • Technical Support Center: HATU Coupling Reactions Source: BenchChem URL

Sources

Safety Operating Guide

((1S,3R)-3-Aminocyclohexyl)methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of ((1S,3R)-3-Aminocyclohexyl)methanol

As drug development and synthetic workflows increasingly rely on complex chiral building blocks, understanding the specific physicochemical behaviors of these reagents is critical for laboratory safety. ((1S,3R)-3-Aminocyclohexyl)methanol is a bifunctional cycloaliphatic compound containing both a primary amine and a primary alcohol.

This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step protocol for the safe operational handling, waste segregation, and final disposal of this chemical.

Chemical Profiling & Hazard Causality

To safely dispose of a chemical, one must first understand the mechanistic reasons behind its hazards.

((1S,3R)-3-Aminocyclohexyl)methanol exists either as a free base (CAS: 1430937-32-8) or as a hydrochloride salt (CAS: 2402789-19-7). The primary hazard stems from the aliphatic amine moiety . The nitrogen atom possesses a highly available lone pair of electrons, making the free base a strong nucleophile and a localized base.

  • Tissue Corrosion: Upon contact with moisture in human tissue (skin, eyes, respiratory tract), the amine undergoes rapid protonation, locally spiking the pH and causing cellular saponification and severe irritation[1].

  • Reactivity: If mixed indiscriminately with strong acids, the rapid protonation of the amine is highly exothermic. Furthermore, mixing aliphatic amines with halogenated solvents (e.g., dichloromethane, 1,2-dichloroethane) can lead to slow, heat-generating alkylation reactions that can pressurize and rupture waste containers[2].

Quantitative Hazard & PPE Summary
Hazard CategoryGHS Classification (HCl Salt)Operational ImplicationRequired PPE
Skin Hazard Skin Irrit. 2 (H315)Direct contact causes localized epidermal damage.Nitrile gloves (double-gloving recommended for pure free base), Lab coat.
Eye Hazard Eye Irrit. 2A (H319)Vapors or splashes can cause severe corneal damage.Snug-fitting chemical safety goggles (Face shield for bulk liquid transfers).
Inhalation STOT SE 3 (H336)Vapors irritate the respiratory tract and mucous membranes.Handle exclusively inside a certified Class II fume hood.
Environmental Aquatic ToxicityDisrupts municipal wastewater biological processes.Zero drain disposal. Must be captured as hazardous waste.

Waste Segregation & Collection Protocols

Because of its reactivity profile, ((1S,3R)-3-Aminocyclohexyl)methanol waste must be strictly segregated. Never dispose of this compound or its solutions down the sanitary sewer.

Protocol A: Liquid and Aqueous Waste
  • Assess the Solvent Matrix: Determine if the amine is dissolved in an aqueous or organic solvent.

  • Organic Solutions:

    • Transfer the solution into a dedicated Non-Halogenated Organic Waste carboy (High-Density Polyethylene - HDPE is preferred).

    • Critical Rule: Do not add to carboys containing halogenated solvents to prevent exothermic alkylation[2].

  • Aqueous Solutions:

    • Check the pH of the solution. If the pH is 12.5, it is classified under EPA regulations as a D002 Characteristic Corrosive Waste [3].

    • Optional Neutralization: Slowly titrate the solution with a dilute, weak acid (e.g., 1M Citric Acid) in an ice bath under a fume hood until the pH is between 6 and 8.

    • Transfer to an Aqueous Hazardous Waste carboy.

  • Labeling: Clearly label the carboy with "Hazardous Waste", the full chemical name, and check the "Corrosive" and "Toxic" hazard pictograms.

Protocol B: Solid Waste & Contaminated Consumables
  • Collection: Gather all solid waste (e.g., expired HCl salt powder, contaminated weighing paper, pipette tips, and used gloves).

  • Containment: Place the items into a puncture-proof, sealable hazardous waste bin lined with a heavy-duty polyethylene bag.

  • Labeling: Label as "Solid Hazardous Waste - Contaminated with Aliphatic Amines."

Spill Response & Decontamination Workflow

In the event of an accidental release, immediate containment is required to prevent respiratory exposure and surface degradation.

Step-by-Step Spill Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity and ensure the fume hood or room ventilation is operating at maximum capacity.

  • Contain: Surround the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or commercial diatomaceous earth. Do not use sawdust or paper towels, as the amine can react with organic materials[4].

  • Absorb & Sweep: Allow the absorbent to soak up the liquid. Use non-sparking polypropylene tools to sweep the clumped material[5].

  • Dispose: Transfer the absorbed mass into a sealable, wide-mouth HDPE container. Label it immediately as hazardous waste.

  • Decontaminate: Wash the spill surface with a dilute, mildly acidic detergent solution, followed by a thorough water rinse. Collect the rinsate as aqueous hazardous waste.

Final Logistical Disposal: High-Temperature Incineration

Laboratory waste management facilities cannot place aliphatic amino alcohols in standard landfills due to their mobility and toxicity. The mandated disposal route is High-Temperature Incineration .

The Mechanistic Rationale for Incineration: When injected into a commercial rotary kiln incinerator (operating at >1000°C), the organic framework (carbon and hydrogen) of ((1S,3R)-3-Aminocyclohexyl)methanol is completely oxidized into carbon dioxide ( CO2​ ) and water vapor ( H2​O ).

However, the nitrogen atom in the amine group is oxidized into nitrogen oxides ( NOx​ ). Because NOx​ gases are severe environmental pollutants, the incinerator must be equipped with specialized thermal units or chemical scrubbers (often utilizing ammonia or urea injection) to reduce the NOx​ back into harmless diatomic nitrogen ( N2​ ) before exhaust release.

Waste Routing Decision Tree

To streamline laboratory operations, follow this visual decision matrix for routing ((1S,3R)-3-Aminocyclohexyl)methanol waste.

WasteRouting Start ((1S,3R)-3-Aminocyclohexyl)methanol Waste Generated Decision1 Physical State? Start->Decision1 Solid Solid Waste (e.g., HCl salt, powder) Decision1->Solid Solid Liquid Liquid/Aqueous Waste (Free base or solution) Decision1->Liquid Liquid Consumables Contaminated Consumables (Gloves, wipes, vials) Decision1->Consumables Consumables CollectSolid Collect in sealed, compatible solid waste container Solid->CollectSolid AqueousCheck Aqueous or Organic? Liquid->AqueousCheck Consumables->CollectSolid Aqueous Aqueous Solution (Check pH) AqueousCheck->Aqueous Water-based Organic Organic Solvent Mixture AqueousCheck->Organic Solvent-based Neutralize Adjust pH to 6-8 (Controlled neutralization) Aqueous->Neutralize CollectLiquidOrg Collect in Non-Halogenated Organic Waste Carboy Organic->CollectLiquidOrg CollectLiquidAq Collect in Aqueous Waste Carboy Neutralize->CollectLiquidAq Incineration High-Temperature Incineration (with NOx Scrubbing) CollectSolid->Incineration CollectLiquidOrg->Incineration CollectLiquidAq->Incineration

Decision matrix for the segregation and disposal routing of amino alcohol laboratory waste.

References

  • NextSDS. [(1S,3R)-3-aminocyclohexyl]methanol hydrochloride Hazard Classifications. Retrieved from 1

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures (Aliphatic Amines). Retrieved from 2

  • 3M. Safety Data Sheet: Modified Aliphatic Amine (EPA D002). Retrieved from 3

  • Ataman Kimya. Triethanolamine / Amino Alcohol Incineration and NOx Scrubbing. Retrieved from

  • AMC Supplies. Material Safety Data Sheet: Aliphatic Amine Spill Response. Retrieved from 5

Sources

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